Product packaging for Ligustrazine hydrochloride(Cat. No.:CAS No. 76494-51-4)

Ligustrazine hydrochloride

Número de catálogo: B1649399
Número CAS: 76494-51-4
Peso molecular: 172.65 g/mol
Clave InChI: RQKFOGXUTRDQPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ligustrazine HCl is a member of pyrazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2 B1649399 Ligustrazine hydrochloride CAS No. 76494-51-4

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3,5,6-tetramethylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKFOGXUTRDQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1124-11-4 (Parent)
Record name Pyrazine, tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20997867
Record name Tetramethylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76494-51-4, 126400-81-5
Record name Ligustrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76494-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGUSTRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Ligustrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine hydrochloride, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort.[1][2] For decades, it has been utilized in clinical practice, particularly in China, for the management of cardiovascular and cerebrovascular diseases.[1] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and anti-platelet aggregation effects.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its pharmacological effects by modulating a variety of cellular processes and signaling pathways. The primary mechanisms can be categorized as follows:

  • Anti-Inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[5][6] It effectively reduces the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][9]

  • Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11]

  • Anti-Apoptotic Activity: this compound protects cells from apoptosis through multiple pathways. It can modulate the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13] Additionally, it has been shown to influence the extrinsic death receptor pathway.[14][15]

  • Cardiovascular Protection: A major therapeutic application of this compound is in cardiovascular diseases. Its protective effects are attributed to its ability to inhibit platelet aggregation, promote vasodilation through nitric oxide (NO) production, and regulate calcium homeostasis.[1][5][16] It acts as a calcium antagonist, inhibiting Ca2+ influx and the release of intracellular Ca2+.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: Effects on Inflammatory Markers

ParameterModel SystemTreatmentResultReference(s)
TNF-α, IL-1β, IL-6 LevelsCaerulein-induced acute pancreatitis in ratsLigustrazineDownregulation of cytokine levels[10]
IL-1β, TNF-α, NF-κB ExpressionLPS-stimulated rat brain50 mg/kg this compoundSignificant decrease in IL-1β and TNF-α; no significant change in NF-κB protein expression
ICAM-1 and HSP60 ExpressionTNF-α-stimulated HUVECs40 µg/ml LigustrazineDramatic inhibition of TNF-α-induced expression
NF-κB mRNAOxazolone-induced colitis mice spleen mononuclear cells0.5, 1.0, 2.0 g/L TetramethylpyrazineDose-dependent inhibition of NF-κB mRNA increase[3]

Table 2: Effects on Platelet Aggregation and Calcium Homeostasis

ParameterModel SystemTreatmentResultReference(s)
Platelet AggregationADP-induced platelet aggregation in vitro0.5, 1, or 2 mM LigustrazineSignificant, dose-dependent reduction in platelet aggregation rate[2]
Intracellular Ca2+ ConcentrationADP-stimulated platelets0.5, 1, and 2 mM LigustrazineDose-dependent reduction in intracellular Ca2+[5]
L-type Calcium Current (ICa-L)Rabbit ventricular myocytes10, 20, 40, 80 µM LigustrazineInhibition of ICa-L by 9.6%, 21.0%, 33.9%, and 51.6% respectively
Antiplatelet Aggregation (IC50)ADP-induced rabbit platelet aggregationLigustrazineIC50 > 100 µM[4]

Table 3: Effects on Apoptosis and Oxidative Stress

ParameterModel SystemTreatmentResultReference(s)
Apoptosis RateOGD-induced PC12 cellsLigustrazineProfound suppression of apoptosis[13]
Bax/Bcl-2 Ratio, Cleaved Caspase-3OGD-induced PC12 cellsLigustrazineSignificant reduction in the Bax/Bcl-2 ratio and cleaved caspase-3 levels[13]
Nrf2 TranslocationHigh-altitude cerebral edema rat model50 and 100 mg/kg this compoundPromotes translocation of Nrf2 from the cytoplasm to the nucleus[10]
Cell ViabilityH2O2-induced hUCMSCs100 µM TetramethylpyrazineProtective effect on cell viability

Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are a consequence of its ability to interact with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB NF_kB NF_kB NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB IkB Degradation Ligustrazine Ligustrazine HCl Ligustrazine->IKK Inhibition Inflammatory_Genes Inflammatory Gene Transcription NF_kB_n->Inflammatory_Genes

NF-κB signaling pathway inhibition by Ligustrazine HCl.
MAPK Signaling Pathway

The MAPK pathway, including ERK and p38, is involved in cellular stress responses and inflammation. This compound can modulate this pathway to reduce inflammatory responses and influence cell apoptosis.[3][9]

MAPK_Pathway Stress_Signal Stress_Signal MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_ERK p38/ERK MAPKK->p38_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38_ERK->Transcription_Factors Inflammation_Apoptosis Inflammation/ Apoptosis Transcription_Factors->Inflammation_Apoptosis Ligustrazine Ligustrazine HCl Ligustrazine->p38_ERK Inhibition

Modulation of the MAPK pathway by Ligustrazine HCl.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. The effect of this compound on this pathway appears to be context-dependent, with inhibitory effects observed in platelets and activation in other cell types.[16]

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Ligustrazine Ligustrazine HCl Ligustrazine->Akt Inhibition (in platelets)

PI3K/Akt signaling pathway and Ligustrazine HCl.
Nrf2 Signaling Pathway

Activation of the Nrf2 pathway is a key mechanism for the antioxidant effects of this compound. It promotes the transcription of antioxidant genes, thereby protecting cells from oxidative stress.[10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Ligustrazine Ligustrazine HCl Ligustrazine->Nrf2_c Activation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Nrf2 antioxidant pathway activation by Ligustrazine HCl.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for MAPK Pathway Activation

This protocol describes the detection of phosphorylated p38 and ERK in pancreatic tissue from a caerulein-induced acute pancreatitis model.[10]

WB_Workflow Tissue_Homogenization 1. Tissue Homogenization in RIPA buffer Protein_Quantification 2. Protein Quantification (BCA Assay) Tissue_Homogenization->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-p38, anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Workflow for Western Blot analysis.

Methodology:

  • Tissue Preparation: Pancreatic tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK, phospho-ERK1/2, total p38, and total ERK, diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

qRT-PCR for NF-κB mRNA Expression

This protocol outlines the quantification of NF-κB mRNA levels in spleen mononuclear cells.[3]

Methodology:

  • Cell Isolation: Spleen mononuclear cells are isolated from treated and control animals by density gradient centrifugation.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time quantitative PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for NF-κB and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of NF-κB mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Intracellular Calcium Measurement in Platelets

This protocol describes the measurement of intracellular calcium concentration in platelets using a fluorescent indicator.[5]

Methodology:

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation.

  • Dye Loading: Platelets are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at 37°C in the dark.

  • Treatment: The dye-loaded platelets are treated with various concentrations of this compound, followed by stimulation with an agonist like ADP.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence microplate reader or flow cytometer.

TUNEL Assay for Apoptosis in Pancreatic Tissue

This protocol details the detection of apoptotic cells in pancreatic tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[10]

Methodology:

  • Tissue Section Preparation: Paraffin-embedded pancreatic tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to permeabilize the cells.

  • TUNEL Reaction: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: The labeled DNA is visualized using either a fluorescent microscope (if fluorescently labeled dUTPs are used) or a light microscope after reaction with a chromogenic substrate.

  • Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

Conclusion

This compound is a pharmacologically active compound with a complex and multifaceted mechanism of action. Its therapeutic potential in cardiovascular, cerebrovascular, and inflammatory diseases is underpinned by its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. By inhibiting inflammation, reducing oxidative stress, preventing apoptosis, and exerting beneficial cardiovascular effects, this compound presents a compelling case for further research and development. The data and protocols presented in this guide offer a comprehensive overview for scientists and researchers aiming to explore the full therapeutic potential of this remarkable natural compound.

References

Ligustrazine hydrochloride origin and natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Origin and Natural Sources of Ligustrazine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a bioactive alkaloid of significant interest in the pharmaceutical industry for its vasodilatory, anti-inflammatory, and neuroprotective properties. While it is famously associated with the traditional Chinese medicine herb Ligusticum chuanxiong Hort., its true origin is a subject of fascinating biochemical research, pointing towards a microbial rather than a purely botanical source. This compound is the synthetic salt of this natural compound, developed to enhance its solubility and stability for clinical applications. This guide provides a comprehensive overview of the origins, natural sources, biosynthesis, and quantitative distribution of ligustrazine. It includes detailed experimental protocols for its extraction, isolation, and quantification, and visualizes key biological and experimental pathways to support advanced research and development.

The Dual Origin of Ligustrazine: Natural Product and Synthetic Derivative

This compound (C₈H₁₂N₂·HCl) is the hydrochloride salt of ligustrazine, a naturally occurring pyrazine (B50134) alkaloid.[1] The parent compound, ligustrazine, also referred to as tetramethylpyrazine (TMP), was first isolated in 1957 from the rhizome of Ligusticum chuanxiong Hort. (Chuanxiong), a perennial herb widely used in traditional Chinese medicine.[2] The hydrochloride salt is synthesized by reacting the free-base ligustrazine with hydrochloric acid, a common practice in pharmaceutical chemistry to improve the stability and aqueous solubility of alkaloid compounds for therapeutic use.[1]

While initially believed to be a secondary metabolite of the Chuanxiong plant, compelling evidence now suggests that ligustrazine may be the product of endophytic bacteria, specifically Bacillus subtilis, living within the plant's rhizome.[3] This microbial origin is supported by the fact that B. subtilis is known to produce various alkylpyrazines and that fermentation of Chuanxiong rhizome with B. subtilis dramatically increases ligustrazine yield.[1][3]

Beyond its medicinal plant source, ligustrazine is also found in a variety of fermented foods, where it contributes to the characteristic aroma and flavor.[4][5][6] Additionally, chemical synthesis provides a pure, scalable source of ligustrazine for pharmaceutical manufacturing. A common synthetic route involves the reaction of 3-hydroxy-2-butanone (acetoin) with an ammonium (B1175870) source, such as ammonium acetate, in an ethanol (B145695) solvent.[7][8]

Natural Sources and Quantitative Distribution

Ligustrazine is present in various botanical, microbial, and food sources. The concentration, however, varies dramatically depending on the source and its processing, particularly fermentation and aging.

Primary Natural Sources:

  • Ligusticum chuanxiong Hort. (Chuanxiong Rhizome): This remains the most recognized natural source.[2][9][10][11] However, the concentration of ligustrazine in the raw, unprocessed rhizome can be surprisingly low, sometimes even below the limits of detection.[1][3] Studies have reported a range of 0.22 to 1.06 mg of ligustrazine per gram of dried rhizome.[12]

  • Bacillus subtilis and Fermented Substrates: This bacterium is a proficient producer of ligustrazine.[8] When endophytic B. subtilis is cultured in a medium containing Chuanxiong rhizome and an ammonium source, the ligustrazine yield can increase to over 1.0 mg/mL.[3] This strongly supports the hypothesis that the ligustrazine in commercially available Chuanxiong is largely a product of post-harvest microbial activity.

  • Fermented Foods: Ligustrazine is a known flavor component in foods that undergo fermentation or roasting.

    • Zhenjiang Aromatic Vinegar: The ligustrazine content in this traditional Chinese vinegar increases significantly with the aging process. Raw vinegar may contain around 34.7 mg/L, while vinegar aged for six years can reach concentrations as high as 696.63 mg/L.[9]

    • Natto: This Japanese fermented soybean product is another notable source of ligustrazine.[4][6]

    • Other Foods: It is also found in cocoa beans, coffee, beer, bread, and roasted peanuts, where it contributes to the nutty, roasted aroma.[5][8]

Table 1: Quantitative Comparison of Ligustrazine in Various Natural Sources
Natural SourceSample TypeReported ConcentrationCitation(s)
Ligusticum chuanxiongDried Rhizome0.22 - 1.06 mg/g[12]
Ligusticum chuanxiongRaw Rhizome< 0.1 ng/mL (Below Detection Limit)[1]
L. chuanxiong + B. subtilisFermented Culture Medium1.0268 mg/mL[1][3]
Zhenjiang Aromatic VinegarRaw Vinegar34.7 mg/L[9]
Zhenjiang Aromatic Vinegar6-Year Aged Vinegar696.63 mg/L[9]

Microbial Biosynthesis of Tetramethylpyrazine

The formation of tetramethylpyrazine by microorganisms like Bacillus subtilis is understood to occur through the condensation of precursor molecules derived from amino acid and carbohydrate metabolism. One of the primary pathways involves acetoin (B143602) (3-hydroxy-2-butanone), a common metabolite in fermentative bacteria. The proposed pathway involves the condensation of two molecules of aminoacetone, which can be formed from the precursor L-threonine. Another key pathway involves the self-condensation of two acetoin molecules in the presence of an ammonium source to form the dihydropyrazine (B8608421) intermediate, which is then oxidized to yield the stable aromatic tetramethylpyrazine ring.

G cluster_0 Precursor Generation cluster_1 Pyrazine Ring Formation Glucose Glucose / Carbohydrates Acetoin Acetoin (3-hydroxy-2-butanone) Glucose->Acetoin Threonine L-Threonine Aminoacetone Aminoacetone Threonine->Aminoacetone Condensation Condensation Reaction Acetoin->Condensation Aminoacetone->Condensation Ammonia Ammonia Source (e.g., from Amino Acids) Ammonia->Condensation Dihydropyrazine Dihydrotetramethylpyrazine (Intermediate) Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation TMP Tetramethylpyrazine (Ligustrazine) Oxidation->TMP

Fig 1. Proposed biosynthetic pathway of tetramethylpyrazine (ligustrazine) in microorganisms.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction from L. chuanxiong

This protocol describes an efficient method for extracting ligustrazine from the dried rhizome of L. chuanxiong using methanol (B129727).

Methodology:

  • Sample Preparation: Grind dried L. chuanxiong rhizomes into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 0.5 g of the powdered sample and place it into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of analytical grade methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath. Perform the extraction under the following conditions:

    • Frequency: 40 kHz

    • Power: 200 W

    • Temperature: 40°C

    • Duration: 60 minutes

  • Post-Extraction: After sonication, centrifuge the tube to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for subsequent analysis or purification.

Protocol 2: Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of ligustrazine from a crude ethanolic extract.

Methodology:

  • Crude Extract Preparation: Perform an initial extraction of powdered L. chuanxiong with ethanol under sonication to obtain a crude extract containing ligustrazine. Evaporate the solvent to yield a concentrated crude sample.

  • HSCCC Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water in a 5:5:3:7 volume ratio (v/v/v/v) .

  • System Equilibration: Add the solvent mixture to a separatory funnel, shake vigorously, and allow the layers to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase. Equilibrate the HSCCC instrument by pumping the stationary phase (upper phase) into the column at a flow rate of 2.0 mL/min.

  • Sample Loading: Dissolve approximately 300 mg of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument after the column is filled with the stationary phase and rotation has begun (e.g., 850 rpm).

  • Elution: Begin the elution process by pumping the mobile phase (lower phase) at a flow rate of 2.0 mL/min.

  • Fraction Collection: Monitor the effluent using a UV detector (e.g., at 280 nm or 294 nm) and collect fractions based on the resulting chromatogram.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity ligustrazine. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative determination of ligustrazine.[12]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a VWD detector).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 1% aqueous acetic acid in a 20:40:40 volume ratio (v/v/v) .

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 294 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation: Prepare a stock solution of high-purity ligustrazine standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Analysis: Inject the prepared standards to generate a calibration curve. Inject the filtered sample extracts (from Protocol 4.1).

  • Quantification: Identify the ligustrazine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of ligustrazine in the sample using the linear regression equation derived from the calibration curve.

G cluster_0 Sample Preparation & Extraction cluster_1 Purification (Optional) cluster_2 Quantification Start Dried L. chuanxiong Rhizome Grind Grinding & Sieving Start->Grind Extract Ultrasonic Extraction (Methanol, 40°C, 60 min) Grind->Extract Filter Centrifugation & Filtration (0.45 µm) Extract->Filter Crude Crude Ligustrazine Extract Filter->Crude HSCCC HSCCC Purification Crude->HSCCC For Isolation HPLC HPLC Analysis (C18, 294 nm) Crude->HPLC For Quantification Pure High-Purity Ligustrazine HSCCC->Pure Data Data Analysis & Concentration Calculation HPLC->Data

Fig 2. Experimental workflow for the extraction and analysis of ligustrazine from L. chuanxiong.

Key Pharmacological Signaling Pathways Modulated by Ligustrazine

Ligustrazine exerts its diverse pharmacological effects by modulating a range of intracellular signaling pathways. Its activities are particularly noted in the cardiovascular and nervous systems. It acts as a calcium antagonist, inhibits inflammatory responses, and promotes cell survival through various mechanisms.

G cluster_vasodilation Vasodilation & Endothelial Protection cluster_inflammation Anti-Inflammation cluster_neuro Anti-Apoptosis & Neuroprotection TMP Ligustrazine (TMP) Ca L-type Ca²⁺ Channels TMP->Ca Inhibits Akt ↑ Akt Phosphorylation TMP->Akt NFkB ↓ NF-κB Activation TMP->NFkB MAPK ↓ ERK / p38 MAPK TMP->MAPK JAK ↓ JAK-STAT Pathway TMP->JAK Mito ↑ Mitochondrial Biogenesis (PGC-1α, NRF1) TMP->Mito Ca_influx ↓ Intracellular Ca²⁺ Influx Ca->Ca_influx Vaso Vasodilation Ca_influx->Vaso eNOS ↑ eNOS Phosphorylation Akt->eNOS NO ↑ Nitric Oxide (NO) Production eNOS->NO NO->Vaso LPS LPS (Stimulus) LPS->NFkB LPS->MAPK Cytokines ↓ IL-8, COX-2 Expression NFkB->Cytokines MAPK->Cytokines Apoptosis ↓ Apoptosis JAK->Apoptosis Inhibits Pro-Apoptotic Signals Mito->Apoptosis Promotes Cell Survival

References

An In-depth Technical Guide to Tetramethylpyrazine Hydrochloride: Chemical Structure, Properties, and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylpyrazine, also known as Ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong).[1] Its hydrochloride salt is a water-soluble form that has garnered significant attention for its therapeutic potential in a range of diseases, particularly those with inflammatory and oxidative stress components. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of tetramethylpyrazine hydrochloride. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside methodologies for investigating its biological effects. Furthermore, key signaling pathways modulated by tetramethylpyrazine hydrochloride are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

Tetramethylpyrazine is a pyrazine (B50134) derivative with four methyl groups attached to the pyrazine ring. The hydrochloride salt is formed by the reaction of tetramethylpyrazine with hydrochloric acid.

Chemical Structure:

  • Tetramethylpyrazine:

    • IUPAC Name: 2,3,5,6-tetramethylpyrazine[2]

    • SMILES: CC1=C(N=C(C(=N1)C)C)C[2]

    • InChI: InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3[2]

  • Tetramethylpyrazine Hydrochloride:

    • IUPAC Name: 2,3,5,6-tetramethylpyrazine;hydrochloride[3]

    • SMILES: CC1=C(N=C(C(=N1)C)C)C.Cl[3]

    • InChI: InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H[3]

Table 1: Chemical Identifiers

IdentifierTetramethylpyrazineTetramethylpyrazine Hydrochloride
CAS Number 1124-11-4[2]76494-51-4[3]
Molecular Formula C₈H₁₂N₂[2]C₈H₁₃ClN₂[3]
Molecular Weight 136.19 g/mol [2]172.65 g/mol [3]
Synonyms Ligustrazine, Chuanxiongzine, TMP, TMPZ[4]Ligustrazine hydrochloride, TMPH[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of tetramethylpyrazine hydrochloride is crucial for its formulation and delivery in therapeutic applications.

Table 2: Physicochemical Properties of Tetramethylpyrazine and its Hydrochloride Salt

PropertyTetramethylpyrazineTetramethylpyrazine Hydrochloride
Appearance White crystalline powder or colorless needle-like crystals[5]White crystalline powder
Melting Point 84-86 °C[6]Not explicitly found, but the free base melts at 84-86 °C
Boiling Point 190 °C[5]Not applicable (decomposes)
Solubility Slightly soluble in water; soluble in hot water, ethanol (B145695), chloroform, and petroleum ether[2][5]Soluble in water
pKa Not explicitly foundNot explicitly found

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of tetramethylpyrazine hydrochloride.

Table 3: Spectroscopic Data for Tetramethylpyrazine

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the methyl protons on the pyrazine ring.
¹³C NMR Signals for the methyl carbons and the quaternary carbons of the pyrazine ring.
FTIR Characteristic peaks for C-H stretching and bending of the methyl groups, and C=N and C=C stretching of the pyrazine ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of tetramethylpyrazine.

Pharmacological Properties and Mechanism of Action

Tetramethylpyrazine hydrochloride exhibits a wide range of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective effects.[7][8]

Key Pharmacological Activities:

  • Neuroprotection: Protects against neuronal damage in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease.[7][9]

  • Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.[10]

  • Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes.[7]

  • Cardioprotective: Protects against myocardial ischemia-reperfusion injury.[1]

  • Anticancer: Induces apoptosis and inhibits proliferation in various cancer cell lines.[7]

Mechanism of Action:

The therapeutic effects of tetramethylpyrazine hydrochloride are mediated through the modulation of several key signaling pathways.

  • PI3K/Akt Signaling Pathway: Activation of this pathway promotes cell survival and proliferation and is implicated in the neuroprotective effects of tetramethylpyrazine.[7]

PI3K_Akt_Pathway TMPH Tetramethylpyrazine Hydrochloride PI3K PI3K TMPH->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt_p p-Akt Akt->Akt_p phosphorylation mTOR mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Apoptosis Apoptosis Akt_p->mTOR Akt_p->Apoptosis inhibits

PI3K/Akt Signaling Pathway Activation by Tetramethylpyrazine Hydrochloride.
  • Nrf2/HO-1 Signaling Pathway: Upregulation of this pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.[4][5]

Nrf2_HO1_Pathway TMPH Tetramethylpyrazine Hydrochloride Keap1 Keap1 TMPH->Keap1 promotes dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1 induces dissociation from Nrf2 Nrf2 Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) HO1 HO-1 ARE->HO1 promotes transcription of AntioxidantEnzymes Antioxidant Enzymes HO1->AntioxidantEnzymes Nrf2_n->ARE binds to

Nrf2/HO-1 Pathway Upregulation by Tetramethylpyrazine Hydrochloride.
  • NF-κB Signaling Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory genes.[10]

Experimental Protocols

Synthesis and Purification of Tetramethylpyrazine Hydrochloride

Objective: To synthesize tetramethylpyrazine and convert it to its hydrochloride salt, followed by purification.

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Ammonium (B1175870) acetate (B1210297)

  • Ethanol (95% and absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated and as a solution in ethanol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Activated charcoal

  • Reaction vessel with reflux condenser and stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Protocol:

  • Synthesis of Tetramethylpyrazine: a. In a reaction vessel, dissolve 3-hydroxy-2-butanone and ammonium acetate in 95% ethanol.[11] b. Heat the mixture to reflux with stirring for 10 hours.[11] c. Cool the reaction mixture to 60 °C and adjust the pH to 7-8 with a sodium hydroxide solution.[11] d. Remove the ethanol by distillation.[11] e. Add water to the residue and perform steam distillation. Collect the distillate containing crude tetramethylpyrazine.[11] f. Cool the distillate to 4-5 °C to crystallize the product.[11] g. Isolate the crude tetramethylpyrazine by filtration.[11]

  • Purification of Tetramethylpyrazine: a. Dissolve the crude product in hot water. b. Add activated charcoal and heat for a short period to decolorize the solution. c. Filter the hot solution to remove the charcoal. d. Allow the filtrate to cool slowly to recrystallize the tetramethylpyrazine. e. Collect the purified crystals by filtration and dry them.

  • Formation of Tetramethylpyrazine Hydrochloride: a. Dissolve the purified tetramethylpyrazine in absolute ethanol. b. Slowly add a solution of hydrochloric acid in ethanol while stirring.[11] c. Continue stirring for 20 minutes.[11] d. The hydrochloride salt will precipitate out of the solution. e. Collect the tetramethylpyrazine hydrochloride by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[11]

Synthesis_Workflow Start Start: 3-Hydroxy-2-butanone & Ammonium acetate Reaction Reaction: Reflux in Ethanol Start->Reaction Distillation Purification: Steam Distillation Reaction->Distillation Crystallization Crystallization Distillation->Crystallization TMP Tetramethylpyrazine (crude) Crystallization->TMP Recrystallization Recrystallization TMP->Recrystallization TMP_pure Tetramethylpyrazine (pure) Recrystallization->TMP_pure SaltFormation Salt Formation: + HCl in Ethanol TMP_pure->SaltFormation TMPH Tetramethylpyrazine Hydrochloride SaltFormation->TMPH End End TMPH->End

Workflow for the Synthesis of Tetramethylpyrazine Hydrochloride.
Characterization of Tetramethylpyrazine Hydrochloride

Objective: To confirm the identity and purity of the synthesized tetramethylpyrazine hydrochloride using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of tetramethylpyrazine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample as a KBr pellet or using an ATR accessory.

    • Acquire the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in tetramethylpyrazine hydrochloride.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of tetramethylpyrazine hydrochloride in a cell-based assay.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[10]

Materials:

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS)

  • Tetramethylpyrazine hydrochloride stock solution

  • Reagents for measuring nitric oxide (Griess reagent) or pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, etc.).

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

Protocol:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of tetramethylpyrazine hydrochloride for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess assay.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of tetramethylpyrazine hydrochloride on the production of inflammatory mediators.

In Vivo Neuroprotection Assay (MCAO Model)

Objective: To assess the neuroprotective effects of tetramethylpyrazine hydrochloride in a rat model of ischemic stroke.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • Tetramethylpyrazine hydrochloride solution for injection

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO) surgery

  • Behavioral testing apparatus (e.g., for neurological deficit scoring)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement

Protocol:

  • Induce focal cerebral ischemia in rats by MCAO surgery.

  • Administer tetramethylpyrazine hydrochloride (e.g., intravenously or intraperitoneally) at a specific dose and time point (e.g., at the onset of reperfusion).

  • Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.

  • At the end of the experiment (e.g., 24 hours post-MCAO), sacrifice the animals and harvest the brains.

  • Stain brain slices with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

  • Compare the neurological scores and infarct volumes between the vehicle-treated and tetramethylpyrazine hydrochloride-treated groups to assess its neuroprotective efficacy.

Conclusion

Tetramethylpyrazine hydrochloride is a promising therapeutic agent with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its neuroprotective, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further drug development. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating future research and its potential translation into clinical applications.

References

The Pharmacological Profile of Ligustrazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers and Drug Development Professionals

Ligustrazine hydrochloride, also known as tetramethylpyrazine hydrochloride (TMPZ), is the primary bioactive alkaloid extracted from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort.[1][2] For decades, it has been utilized in clinical practice, particularly in Asian countries, for the treatment of various ailments, most notably cardiovascular and cerebrovascular diseases.[1] Its multifaceted pharmacological activities, including vasodilation, anti-platelet aggregation, anti-inflammatory, antioxidant, and neuroprotective effects, have garnered significant scientific interest.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action.

Pharmacodynamics and Mechanism of Action

This compound exerts its therapeutic effects through a complex interplay of various mechanisms, targeting multiple signaling pathways and cellular processes. Its primary pharmacodynamic properties include vasodilation, inhibition of platelet activation, anti-inflammatory effects, and antioxidant activity.

Vasodilation and Cardiovascular Effects:

This compound is a potent vasodilator.[1] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation.[1][4] This effect is further enhanced by its ability to increase the production of nitric oxide (NO), a key signaling molecule in promoting vasodilation, through the activation of endothelial nitric oxide synthase (eNOS).[1][3]

Anti-platelet and Anti-thrombotic Activity:

This compound demonstrates significant antiplatelet activity.[5] It inhibits platelet aggregation induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP).[5] This effect is mediated, at least in part, through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in platelet activation.[5] By inhibiting this pathway, this compound reduces thromboxane (B8750289) A2 (TXA2) secretion and intracellular calcium mobilization in platelets.[5]

Anti-inflammatory and Antioxidant Properties:

A substantial body of evidence highlights the potent anti-inflammatory and antioxidant effects of this compound.[3][4] It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from oxidative damage.[3][6] This antioxidant activity is linked to the activation of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[7][8][9] this compound promotes the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes.[7][9]

Furthermore, its anti-inflammatory actions are mediated through the inhibition of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB).[3] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][8][10]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models. It is characterized by rapid absorption and distribution, followed by a relatively short half-life.

ParameterSpeciesDoseRouteT1/2CmaxAUCReference
Half-life (t1/2)Rat15 mg/kgi.v.~35 min7.45 ± 0.44 µg/mL48.86 ± 12.57 µg/mL*h[11][12]
Half-life (t1/2)Rat--2.89 h--[4]
Mean Residence Time (MRT)Rat15 mg/kgi.v.7.05 ± 0.26 h--[12]

Table 1: Pharmacokinetic Parameters of this compound in Rats.

Key Signaling Pathways and Molecular Interactions

The diverse pharmacological effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.

NRF2 Signaling Pathway in Oxidative Stress

This compound has been shown to activate the NRF2 signaling pathway, a critical defense mechanism against oxidative stress.[7][8][9] Under conditions of oxidative stress, this compound promotes the dissociation of NRF2 from its inhibitor Keap1, allowing its translocation into the nucleus.[7][9] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL). This mechanism contributes significantly to its neuroprotective and anti-inflammatory effects.[7][8][9]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LH Ligustrazine hydrochloride Keap1_NRF2 Keap1-NRF2 Complex LH->Keap1_NRF2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_NRF2 induces dissociation NRF2_cyto NRF2 Keap1_NRF2->NRF2_cyto releases NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: NRF2 Signaling Pathway Activation by this compound.
PI3K/Akt Signaling Pathway in Cell Survival and Platelet Activation

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in different cellular contexts. In the context of neuroprotection, it can activate the PI3K/Akt pathway, promoting neuronal survival.[13][14] Conversely, in platelets, this compound inhibits the PI3K/Akt pathway, leading to the suppression of platelet activation and aggregation.[5] This dual regulatory role highlights the context-dependent effects of this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factors (in neuroprotection) Receptor Receptor Growth_Factor->Receptor ADP ADP (in platelets) ADP->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Downstream_Effectors_Survival Downstream Effectors (promote cell survival) Akt->Downstream_Effectors_Survival activates Downstream_Effectors_Activation Downstream Effectors (promote platelet activation) Akt->Downstream_Effectors_Activation activates LH Ligustrazine hydrochloride LH->PI3K inhibits (in platelets) LH->PI3K activates (in neurons)

Caption: Context-Dependent Modulation of the PI3K/Akt Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the pharmacological profile of this compound.

In Vivo High-Altitude Cerebral Edema (HACE) Rat Model

Objective: To evaluate the neuroprotective effects of this compound against HACE.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.[7][8]

  • Drug Administration: Rats are pretreated with this compound (e.g., 50 mg/kg and 100 mg/kg) via intraperitoneal injection for a specified number of days.[7][8]

  • HACE Induction: Following pretreatment, rats are placed in a low-pressure hypobaric chamber to simulate a high-altitude environment (e.g., 6000 m) for a duration of time (e.g., 48 hours) to induce HACE.[7][8][9]

  • Outcome Measures:

    • Brain Water Content: Assessed to quantify cerebral edema.[7][8]

    • Histopathological Examination: Brain tissues are collected for Hematoxylin and Eosin (H&E) staining to observe neuronal damage.[8]

    • Biochemical Assays: Levels of oxidative stress markers (e.g., MDA, SOD, GSH) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue or serum are measured using ELISA or other appropriate assays.[7][8]

    • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NRF2, Keap1, HO-1) are determined to elucidate the underlying mechanism.[7][8][9]

In Vitro Platelet Aggregation Assay

Objective: To assess the antiplatelet activity of this compound.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from rats or human volunteers.[5]

  • Drug Treatment: PRP is incubated with various concentrations of this compound or a vehicle control.[5]

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as ADP.[5]

  • Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.[5]

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) can be determined.

MTT Assay for Cell Viability

Objective: To evaluate the cytotoxic or protective effects of this compound on different cell lines.

Methodology:

  • Cell Culture: The desired cell line (e.g., neuronal cells for neuroprotection studies, cancer cells for anti-tumor studies) is cultured in appropriate media.[4][15]

  • Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[4][15]

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4][15]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

This compound is a pharmacologically versatile compound with a well-established profile as a cardiovascular and cerebrovascular protective agent. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to vasodilation, platelet aggregation, inflammation, and oxidative stress. The preclinical data summarized in this guide provide a strong foundation for its clinical applications and support further research into its therapeutic potential for a broader range of diseases. The detailed experimental protocols and visual representations of its signaling pathways offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic capacity of this important natural product derivative.

References

Ligustrazine Hydrochloride: A Calcium Antagonist for Cardioprotective and Vasodilatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine hydrochloride, the hydrochloride salt of tetramethylpyrazine, is a bioactive compound originally isolated from the traditional Chinese medicinal plant Ligusticum wallichii (Chuanxiong). It has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent vasodilatory and cardioprotective effects. A substantial body of evidence indicates that a primary mechanism underlying these therapeutic benefits is its role as a calcium antagonist. This technical guide provides a comprehensive overview of the calcium antagonistic properties of this compound, detailing its mechanism of action, effects on various calcium channels, and impact on intracellular calcium homeostasis. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and illustrates the relevant signaling pathways and experimental workflows through diagrams.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The precise regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount for cellular function. Dysregulation of Ca²⁺ homeostasis is implicated in the pathophysiology of numerous cardiovascular diseases, such as hypertension, ischemic heart disease, and stroke.

Calcium antagonists, also known as calcium channel blockers, are a class of drugs that interfere with the influx of Ca²⁺ into cells through voltage-gated calcium channels (VGCCs) or modulate the release of Ca²⁺ from intracellular stores. By reducing intracellular Ca²⁺ availability, these agents can induce vasodilation, reduce cardiac contractility, and slow atrioventricular conduction.

Ligustrazine has been extensively studied for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Its efficacy is largely attributed to its ability to modulate intracellular calcium levels, positioning it as a significant calcium antagonist.[4][5] This guide delves into the technical details of this compound's calcium antagonistic actions to support further research and drug development in this area.

Mechanism of Action as a Calcium Antagonist

This compound exerts its calcium antagonistic effects through a multi-faceted mechanism that involves both the blockade of extracellular calcium entry and the inhibition of intracellular calcium release.

Inhibition of Voltage-Gated Calcium Channels

A primary mechanism of action for ligustrazine is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[1][6][7] These channels are crucial for calcium influx into vascular smooth muscle cells and cardiomyocytes, triggering contraction. By inhibiting L-VGCCs, ligustrazine reduces the influx of Ca²⁺, leading to vasodilation and a negative inotropic effect on the heart.[1] Studies have shown that ligustrazine's inhibition of L-type calcium currents is concentration-dependent.[1][6] The blockade appears to be state-dependent, with a higher affinity for inactivated Ca²⁺ channels.[6]

Inhibition of Intracellular Calcium Release

In addition to blocking extracellular calcium entry, ligustrazine has been shown to inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[4][5] This action contributes to its vasodilatory effects by reducing the amount of calcium available to bind to calmodulin and activate myosin light chain kinase, a key enzyme in smooth muscle contraction.

Modulation of Store-Operated Calcium Entry

Recent evidence suggests that ligustrazine can also modulate store-operated calcium entry (SOCE), a process mediated by the interaction of stromal interaction molecule 1 (STIM1) and Orai1. In platelets, ligustrazine has been found to inhibit the expression of both STIM1 and Orai1, thereby reducing ADP-induced intracellular calcium elevation and subsequent platelet aggregation.[8][9]

Quantitative Data on Calcium Antagonist Activity

The following tables summarize the quantitative data from various studies investigating the calcium antagonist effects of ligustrazine (tetramethylpyrazine).

Table 1: Inhibition of L-type Calcium Current (ICa-L) by Ligustrazine

Cell TypeLigustrazine Concentration% Inhibition of ICa-LReference
Rabbit ventricular myocytes10 µM9.6 ± 2.9%[1][2]
Rabbit ventricular myocytes20 µM21.0 ± 4.3%[1][2]
Rabbit ventricular myocytes40 µM33.9 ± 4.3%[1][2]
Rabbit ventricular myocytes80 µM51.6 ± 7.3%[1][2]
Rat ventricular myocytes0.25 mmol/L~39.4%[6]

Table 2: Effect of Ligustrazine on Intracellular Calcium ([Ca²⁺]i)

Cell TypeAgonistLigustrazine ConcentrationEffect on [Ca²⁺]iReference
Rabbit ventricular myocytes-40 µM6.3% reduction in diastolic [Ca²⁺]i[1][2]
Rabbit ventricular myocytesIsoproterenol40 µM14.1% reduction in baseline FFI[1][2]
Human plateletsADP (20 µM)0.5, 1, 2 mMDose-dependent reduction[8]
Cultured aortic smooth muscle cells (A7r5)Vasopressin0.01 µmol/L to 1 mmol/LAttenuated increase[10]
Cultured aortic smooth muscle cells (A7r5)Phenylephrine0.01 µmol/L to 1 mmol/LAttenuated increase[10]

Table 3: Effect of Ligustrazine on STIM1 and Orai1 Expression in Platelets

TreatmentTargetEffectReference
Ligustrazine (2 mM) + ADPSTIM1 mRNASignificant reduction[11]
Ligustrazine (2 mM) + ADPOrai1 mRNASignificant reduction[11]
Ligustrazine (0.5, 1, 2 mM) + ADPSTIM1 proteinDose-dependent reduction[11]
Ligustrazine (0.5, 1, 2 mM) + ADPOrai1 proteinDose-dependent reduction[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the calcium antagonist properties of ligustrazine.

Whole-Cell Patch-Clamp for L-type Calcium Current Measurement

Objective: To measure the effect of ligustrazine on L-type calcium currents (ICa-L) in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from rabbit or rat)

  • External solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Allow cells to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single myocyte.

  • Hold the membrane potential at -40 mV to inactivate sodium channels.

  • Elicit ICa-L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).

  • Record baseline ICa-L.

  • Perfuse the chamber with external solution containing the desired concentration of this compound.

  • After a stable effect is reached, record ICa-L in the presence of the drug.

  • To assess recovery, wash out the drug with the control external solution.

  • Analyze the peak inward current at each voltage step to determine the percentage of inhibition by ligustrazine.

Intracellular Calcium Measurement using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to ligustrazine in cultured cells or isolated primary cells.

Materials:

  • Cells of interest (e.g., vascular smooth muscle cells, platelets)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • This compound stock solution

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.

Procedure:

  • Culture cells on glass coverslips or in a 96-well plate.

  • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Wash the cells once with HBSS.

  • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.

  • Mount the coverslip on the microscope stage or place the plate in the reader and perfuse with HBSS.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Apply this compound at the desired concentration and continue recording the fluorescence ratio (F340/F380).

  • If investigating the effect on agonist-induced calcium changes, apply the agonist after a pre-incubation period with ligustrazine.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Isolated Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of ligustrazine on isolated arterial rings.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, dog)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

  • This compound stock solution

  • Organ bath system with force transducers

Procedure:

  • Euthanize the animal and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM PE or 60 mM KCl).

  • Once the contraction has reached a plateau, add this compound in a cumulative concentration-dependent manner.

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Visualizations

Signaling Pathways

Ligustrazine_Calcium_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum / Endoplasmic Reticulum Ligustrazine Ligustrazine Hydrochloride L_VGCC L-type Voltage-Gated Ca²⁺ Channel Ligustrazine->L_VGCC Inhibits Orai1 Orai1 Ligustrazine->Orai1 Downregulates Expression STIM1_active STIM1 (Active) Ligustrazine->STIM1_active Downregulates Expression SR_Ca Ca²⁺ Store Ligustrazine->SR_Ca Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx Mediates Orai1->Ca_influx Intracellular_Ca ↑ [Ca²⁺]i Ca_influx->Intracellular_Ca Ca_release Ca²⁺ Release Ca_release->Intracellular_Ca Contraction Muscle Contraction / Platelet Aggregation Intracellular_Ca->Contraction Initiates STIM1_active->Orai1 Activates SR_Ca->Ca_release STIM1_inactive STIM1 (Inactive) SR_Ca->STIM1_inactive Depletion activates STIM1_inactive->STIM1_active Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Isolate_Cells Isolate Cardiomyocytes Whole_Cell Establish Whole-Cell Configuration Isolate_Cells->Whole_Cell Prepare_Solutions Prepare External & Internal Solutions Prepare_Solutions->Whole_Cell Pull_Pipettes Pull Patch Pipettes Pull_Pipettes->Whole_Cell Record_Baseline Record Baseline ICa-L Whole_Cell->Record_Baseline Apply_Ligustrazine Apply Ligustrazine Record_Baseline->Apply_Ligustrazine Record_Drug_Effect Record ICa-L with Drug Apply_Ligustrazine->Record_Drug_Effect Washout Washout Drug Record_Drug_Effect->Washout Analyze_Data Analyze Peak Current Inhibition Washout->Analyze_Data Fura2_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Culture_Cells Culture Cells Load_Dye Load Cells with Fura-2 AM Culture_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Deesterify Allow De-esterification Wash_Cells->Deesterify Record_Baseline Record Baseline F340/F380 Ratio Deesterify->Record_Baseline Apply_Ligustrazine Apply Ligustrazine Record_Baseline->Apply_Ligustrazine Record_Response Record F340/F380 Ratio Apply_Ligustrazine->Record_Response Calculate_Ratio Calculate F340/F380 Ratio (proportional to [Ca²⁺]i) Record_Response->Calculate_Ratio

References

Ligustrazine Hydrochloride: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum chuanxiong. Its hydrochloride salt, Ligustrazine hydrochloride, has garnered significant scientific interest due to its wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound, presents quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways involved. The primary mechanisms of action include the inhibition of pro-inflammatory signaling pathways such as Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), modulation of the NLRP3 inflammasome, and activation of the protective Nrf2/HO-1 pathway.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades integral to the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes. Ligustrazine has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing the production of inflammatory mediators.[3] Studies have demonstrated that Ligustrazine can repress the expression of TLR4.[4] This inhibition prevents the downstream activation of NF-κB, a key transcription factor that regulates the expression of various inflammatory cytokines.[5] By suppressing NF-κB activity, this compound effectively reduces inflammation and associated tissue damage.[1] This mechanism is central to its therapeutic potential in conditions like spinal cord injury-induced neuropathic pain and sepsis-induced cardiomyocyte inflammation.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds Ligustrazine Ligustrazine Hydrochloride Ligustrazine->TLR4 Inhibits Expression Ligustrazine->NFkB_active Suppresses Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_gene NLRP3 Gene (Priming) NFkB->NLRP3_gene NLRP3 NLRP3 (Inactive) NLRP3_gene->NLRP3 Upregulates NLRP3_active NLRP3 Inflammasome (Active Complex) NLRP3->NLRP3_active Casp1 Pro-Caspase-1 NLRP3_active->Casp1 Cleavage Casp1_active Caspase-1 Casp1->Casp1_active IL1b Pro-IL-1β Casp1_active->IL1b Cleavage IL1b_active IL-1β (Secreted) IL1b->IL1b_active Ligustrazine Ligustrazine Hydrochloride Ligustrazine->TLR4 Inhibits Ligustrazine->NLRP3_active Reduces Expression Ligustrazine->Casp1_active Reduces Cleavage G cluster_analysis Analysis Methods A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Group Allocation (Control, Model, Ligustrazine) A->B C Ligustrazine HCl Treatment (e.g., 50-100 mg/kg, i.p.) B->C D Inflammation Induction (e.g., LPS Injection, i.p.) C->D E Sample Collection (6-24h post) - Blood (Serum) - Lung Tissue - BALF D->E F Data Analysis E->F G ELISA (Cytokines: TNF-α, IL-6) H Western Blot (Proteins: NF-κB, MAPK) I Histology (H&E) (Tissue Damage) J qPCR (mRNA Expression)

References

A Comprehensive Technical Guide to the In Vitro Antioxidant Effects of Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a primary bioactive alkaloid extracted from the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. Its hydrochloride salt, Ligustrazine hydrochloride (also referred to as TMPZ), is widely utilized for its significant pharmacological activities, including vasodilation, improvement of microcirculation, and potent anti-inflammatory and antioxidant properties[1][2][3]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and hepatic injury.[4]. This compound has demonstrated a remarkable capacity to mitigate oxidative stress by directly scavenging free radicals and by modulating endogenous antioxidant defense systems.[4][5]. This technical guide provides an in-depth overview of the in vitro antioxidant effects of this compound, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various established in vitro assays. These assays measure its ability to scavenge synthetic free radicals, inhibit lipid peroxidation, and enhance the activity of crucial antioxidant enzymes.

Radical Scavenging Activity

This compound exhibits direct free-radical scavenging capabilities, which have been evaluated primarily through DPPH and H₂O₂ assays.

Table 1: Direct Radical Scavenging Activity of this compound (LTH/TMPZ)

Assay Compound/Formulation Scavenging Rate (%) Source
DPPH This compound (LTH) 55.06 ± 2.73 [6]
DPPH TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) 65.57 ± 4.13 [7][8]
H₂O₂ This compound (LTH) 4.13 ± 0.02 [6]

| H₂O₂ | TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) | 73.06 ± 5.65 |[7][8] |

Inhibition of Lipid Peroxidation and Enhancement of Endogenous Antioxidants

Beyond direct scavenging, this compound protects cells from oxidative damage by inhibiting lipid peroxidation, a key process in cellular injury, and by bolstering the cellular antioxidant defense system. Malondialdehyde (MDA) is a primary marker of lipid peroxidation, while Superoxide (B77818) Dismutase (SOD) is a critical endogenous antioxidant enzyme.[1][9].

Table 2: Effects on Lipid Peroxidation and Endogenous Antioxidant Markers

Assay/Marker Model/System Effect of this compound Source
MDA Inhibition Liver Homogenate 35.44 ± 1.79% inhibition [6]
MDA Inhibition LDL Oxidation 30.82 ± 0.93% inhibition [6]
MDA Levels High-Altitude Cerebral Edema Rat Model Significantly reduced MDA levels [5]
MDA Levels Testicular Torsion Rat Model Significantly decreased MDA levels [4]
ROS Levels Testicular Torsion Rat Model Significantly decreased ROS levels [4]
SOD Activity High-Altitude Cerebral Edema Rat Model Significantly increased SOD levels [5]
SOD Activity Testicular Torsion Rat Model Significantly increased SOD activity [4]

| GPx & CAT Activity | Testicular Torsion Rat Model | Significantly increased GPx and CAT activity |[4] |

Core Molecular Mechanism: The Nrf2 Signaling Pathway

A pivotal mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11]. Within the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), and key proteins involved in glutathione (B108866) synthesis and iron metabolism, such as GPX4 and SLC7A11.[5][11]. This activation enhances the cell's capacity to counteract oxidative damage and prevent processes like ferroptosis.[5][11].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligustrazine Ligustrazine Hydrochloride ROS Oxidative Stress (ROS) Ligustrazine->ROS Induces/Modulates Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Triggers Dissociation Nrf2_cyto Nrf2 (Free) Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Proteins Antioxidant Proteins (HO-1, GPX4, SLC7A11, etc.) Transcription->Antioxidant_Proteins Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Proteins->Cellular_Protection

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard in vitro protocols used to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[12][13].

DPPH_Assay_Workflow A Prepare DPPH solution in methanol (B129727) (e.g., 80 µg/mL) C Mix 100 µL DPPH solution with 100 µL of sample in a 96-well plate A->C B Prepare various concentrations of This compound B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at ~517 nm D->E F Calculate Scavenging Rate (%) vs. control (methanol) E->F

Caption: General workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 8 mg in 100 mL for an 80 µg/mL solution)[14]. The solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., methanol or water).

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution[14]. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes[14].

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader[12].

  • Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[14].

ABTS_Assay_Workflow A Prepare ABTS radical cation (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate B Incubate mixture in the dark for 12-16 hours at room temperature A->B C Dilute ABTS•+ solution with buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm B->C D Add sample (e.g., 50 µL) to diluted ABTS•+ solution (e.g., 3 mL) C->D E Incubate for a defined time (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate Scavenging Rate (%) F->G

Caption: General workflow for the ABTS radical scavenging assay.

Protocol:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes[15]. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[15].

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm[15].

  • Reaction: Add a small volume of the this compound sample to the diluted ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature[15].

  • Measurement: Measure the absorbance at 734 nm[16].

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Cellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies intracellular ROS levels in cell cultures subjected to oxidative stress. Probes like CellROX or DCFH-DA are cell-permeable and non-fluorescent until they are oxidized by ROS, at which point they emit a measurable fluorescent signal.[17].

Cellular_ROS_Assay_Workflow A Seed cells in a multi-well plate and allow them to adhere B Pre-treat cells with various concentrations of Ligustrazine HCl A->B C Induce oxidative stress with an agent like H₂O₂ or MPP+ B->C D Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) C->D E Incubate to allow for probe de-esterification and oxidation D->E F Measure fluorescence intensity using a plate reader or fluorescence microscope E->F G Quantify relative ROS levels F->G

Caption: General workflow for cellular ROS measurement.

Protocol:

  • Cell Culture: Plate cells (e.g., SH-SY5Y, HUVECs) in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.

  • Oxidative Challenge: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) to the culture medium[1].

  • Probe Loading: Remove the treatment medium and load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) diluted in serum-free medium. Incubate under culture conditions.

  • Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

  • Analysis: The fluorescence intensity is directly proportional to the intracellular ROS level. Compare the intensity of treated groups to the stressed control group.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂•−) into molecular oxygen and hydrogen peroxide.[18]. A common method involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (like WST-1) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this reaction by scavenging the superoxide radicals, and the degree of inhibition is proportional to the SOD activity.[18].

Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates in an appropriate ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant for analysis.

  • Reaction Setup: In a 96-well plate, add the sample supernatant, WST-1 working solution, and the enzyme working solution (xanthine oxidase) according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Measurement: Measure the absorbance at approximately 450 nm using a microplate reader[18].

  • Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Inhibition Rate (%) = [(A_control - A_sample) / A_control] x 100

Malondialdehyde (MDA) Assay (TBARS Method)

This assay quantifies MDA, a major product of lipid peroxidation. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically or fluorometrically.[19][20].

Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates. To prevent artificial lipid peroxidation during sample processing, an antioxidant like butylated hydroxytoluene (BHT) should be added[21].

  • Reaction: Add the sample to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid, TCA).

  • Incubation: Heat the mixture at high temperature (e.g., 95°C) for approximately 60 minutes to facilitate the formation of the MDA-TBA adduct[20].

  • Cooling & Centrifugation: Cool the samples on ice to stop the reaction, then centrifuge to precipitate any interfering substances.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the pink-colored adduct at ~532 nm or its fluorescence at Ex/Em ~530/550 nm[19].

  • Quantification: The MDA concentration is determined by comparing the absorbance to a standard curve prepared with an MDA standard.

Conclusion and Future Directions

The in vitro evidence robustly supports the significant antioxidant properties of this compound. Its multifaceted mechanism of action, encompassing both direct radical scavenging and the potentiation of endogenous antioxidant defenses via the Nrf2 signaling pathway, makes it a compelling candidate for further investigation in the development of therapies for oxidative stress-related pathologies. Future research should focus on elucidating the specific molecular interactions between Ligustrazine and the Keap1-Nrf2 system, exploring its efficacy in more complex in vitro models such as 3D cell cultures and organ-on-a-chip systems, and further optimizing drug delivery formulations to enhance its bioavailability and therapeutic potential.

References

Neuroprotective Effects of Ligustrazine Hydrochloride: A Technical Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound derived from the traditional Chinese medicinal herb Ligusticum chuanxiong (Chuanxiong).[1] Historically used in the treatment of cardiovascular and cerebrovascular diseases, modern preclinical research has extensively investigated its neuroprotective properties.[2][3] This technical guide provides an in-depth summary of the preclinical evidence for the neuroprotective effects of Ligustrazine hydrochloride (LH), focusing on its efficacy in various models of neurological damage, its multifaceted mechanisms of action, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy of this compound in Preclinical Models

A significant body of preclinical evidence, including systematic reviews and meta-analyses, has demonstrated the neuroprotective efficacy of this compound. These studies quantify its effects on key indicators of neurological damage, inflammation, oxidative stress, and apoptosis.

Effects on Neurological Function and Infarct Size

This compound has been shown to significantly improve neurological outcomes and reduce the physical markers of brain injury in animal models of ischemic stroke.[4] A meta-analysis of 32 preclinical studies revealed a notable improvement in neurological function scores, a reduction in the percentage of cerebral infarction, and decreased brain water content in animals treated with ligustrazine compared to control groups.[4][5]

ParameterStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueReference
Neurological Function Score-1.84-2.14 to -1.55< 0.00001[4][5]
Cerebral Infarction Percentage-2.97-3.58 to -2.36< 0.00001[4][5]
Brain Water Content-2.37-3.63 to -1.120.0002[4][5]

Table 1: Summary of this compound's Effects on Neurological Outcomes and Brain Injury Markers in Ischemic Stroke Models.

Modulation of Inflammatory and Oxidative Stress Pathways

A primary mechanism of this compound's neuroprotective action is its potent anti-inflammatory and antioxidant activity.[1][6] It significantly reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] Concurrently, it mitigates oxidative stress by decreasing levels of malondialdehyde (MDA), nitric oxide (NO), and nitric oxide synthase (NOS) while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[5][8]

ParameterCategoryStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueReference
TNF-αInflammatory Cytokine-7.53-11.34 to -3.720.0001[4][7]
IL-1βInflammatory Cytokine-2.65-3.87 to -1.44< 0.0001[4][7]
IL-6Inflammatory Cytokine-5.55-9.32 to -1.780.004[4][7]
SODOxidative Stress4.602.10 to 7.100.0003[4][5]
NOSOxidative Stress-1.52-2.98 to -0.060.04[4][5]
MDAOxidative Stress-5.31-8.48 to -2.140.001[4][5]
NOOxidative Stress-5.33-8.82 to -1.840.003[4][5]

Table 2: Summary of this compound's Effects on Inflammatory and Oxidative Stress Markers.

Effects on Apoptosis and Blood-Brain Barrier (BBB) Integrity

This compound demonstrates significant anti-apoptotic effects and plays a crucial role in preserving the integrity of the blood-brain barrier (BBB).[7] It has been shown to inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5] Furthermore, it enhances BBB integrity by upregulating the expression of tight junction proteins like Claudin-5.[4][5]

ParameterCategoryStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueReference
Caspase-3Apoptosis Marker-5.21-7.47 to -2.94< 0.00001[4][5]
Claudin-5BBB Integrity Marker7.383.95 to 10.82< 0.0001[4][5]

Table 3: Summary of this compound's Effects on Apoptosis and Blood-Brain Barrier Integrity Markers.

Core Mechanisms and Signaling Pathways

The neuroprotective effects of this compound are not mediated by a single mechanism but rather through the modulation of multiple, interconnected signaling pathways. These include combating oxidative stress, reducing inflammation, inhibiting apoptosis, and preserving the blood-brain barrier.

Overview of Neuroprotective Mechanisms

This compound exerts a multi-target effect on the pathophysiology of cerebral ischemia. It simultaneously addresses excitotoxicity, calcium overload, oxidative stress, inflammation, and apoptosis, while also promoting the stability of the blood-brain barrier and enhancing synaptic plasticity.[7][8]

G cluster_insult Cerebral Ischemia / Reperfusion cluster_lh Therapeutic Intervention cluster_effects Pathophysiological Consequences cluster_outcomes Neuroprotective Outcomes Insult Ischemic Insult OxidativeStress Oxidative Stress (↑ ROS, ↑ MDA) Insult->OxidativeStress Inflammation Inflammation (↑ TNF-α, IL-1β, IL-6) Insult->Inflammation Apoptosis Apoptosis (↑ Caspase-3) Insult->Apoptosis BBB_Disruption BBB Disruption (↓ Claudin-5) Insult->BBB_Disruption LH Ligustrazine Hydrochloride LH->OxidativeStress Inhibits LH->Inflammation Inhibits LH->Apoptosis Inhibits LH->BBB_Disruption Inhibits Neuroprotection Improved Neurological Function OxidativeStress->Neuroprotection InfarctReduction Reduced Infarct Volume OxidativeStress->InfarctReduction BBB_Integrity BBB Integrity Restored OxidativeStress->BBB_Integrity Inflammation->Neuroprotection Inflammation->InfarctReduction Inflammation->BBB_Integrity Apoptosis->Neuroprotection Apoptosis->InfarctReduction Apoptosis->BBB_Integrity BBB_Disruption->Neuroprotection BBB_Disruption->InfarctReduction BBB_Disruption->BBB_Integrity

Caption: Multi-target neuroprotective mechanisms of this compound.

NRF2-Mediated Anti-Ferroptosis and Antioxidant Pathway

Recent studies have highlighted the role of this compound in preventing ferroptosis, a form of iron-dependent programmed cell death. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[6][9] LH promotes the translocation of NRF2 to the nucleus, which in turn upregulates the expression of antioxidant proteins and ferroptosis inhibitors like Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).[6][10]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LH Ligustrazine Hydrochloride NRF2_Keap1 NRF2-Keap1 Complex LH->NRF2_Keap1 Activates NRF2_free NRF2 NRF2_Keap1->NRF2_free Dissociation NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ROS Oxidative Stress (ROS) ROS->NRF2_Keap1 Induces ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds TargetGenes ↑ GPX4, SLC7A11, FTH1, SOD ARE->TargetGenes Upregulates Transcription TargetGenes->ROS Reduces Ferroptosis Ferroptosis (Cell Death) TargetGenes->Ferroptosis Inhibits Neuroprotection Neuroprotection TargetGenes->Neuroprotection

Caption: this compound activates the NRF2 anti-ferroptosis pathway.

PPARγ-Dependent Enhancement of Mitophagy

In the context of Alzheimer's disease models, a derivative of ligustrazine has been shown to act as a novel Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[2] Activation of PPARγ leads to the upregulation of PINK1 and Parkin, key proteins involved in mitophagy, the selective degradation of damaged mitochondria. This pathway helps clear dysfunctional mitochondria and reduce the accumulation of amyloid-beta (Aβ) peptides, thereby improving cognitive function.[2]

PPARg_Pathway LPD Ligustrazine Derivative (LPD) PPARg PPARγ LPD->PPARg Activates PINK1_Parkin ↑ PINK1 ↑ p-Parkin PPARg->PINK1_Parkin Upregulates Mitophagy Enhanced Mitophagy PINK1_Parkin->Mitophagy Mito_Dys Mitochondrial Dysfunction Mitophagy->Mito_Dys Clears AB_Accumulation ↓ Aβ40 / Aβ42 Accumulation Mitophagy->AB_Accumulation Cognitive Ameliorated Cognitive Deficits Mito_Dys->Cognitive AB_Accumulation->Cognitive

Caption: PPARγ-dependent enhancement of mitophagy by a ligustrazine derivative.

Preclinical Experimental Protocols and Workflows

The neuroprotective effects of this compound have been validated using a range of standardized in vivo and in vitro experimental models.

Common Experimental Models
  • In Vivo - Middle Cerebral Artery Occlusion (MCAO): This is the most common model for inducing focal cerebral ischemia in rodents (rats, mice). It involves the temporary or permanent occlusion of the middle cerebral artery, leading to an infarct in the striatum and overlying cortex. This compound is typically administered before, during, or after the ischemic event.[11][12]

  • In Vivo - High-Altitude Cerebral Edema (HACE) Model: Rats are placed in a low-pressure anoxic chamber that simulates a high-altitude environment to induce cerebral edema. This model is used to study neuroprotection under hypoxic conditions.[6][13]

  • In Vitro - Oxygen-Glucose Deprivation (OGD): Neuronal or endothelial cell cultures (e.g., b.End3 cells, PC12 cells) are subjected to a glucose-free medium in a hypoxic chamber to mimic ischemic conditions. This allows for the direct study of cellular and molecular mechanisms.[11][14]

General Experimental Workflow

The evaluation of this compound's neuroprotective effects typically follows a structured workflow, from model induction to functional and molecular analysis.

Workflow cluster_setup Phase 1: Model & Treatment cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Model Model Induction (e.g., MCAO in rats) Grouping Animal Grouping (Sham, Model, LH Low Dose, LH High Dose) Model->Grouping Treatment Drug Administration (e.g., 50-100 mg/kg, i.p.) Grouping->Treatment Behavioral Neurological & Behavioral Tests Treatment->Behavioral Sacrifice Sacrifice & Tissue Collection Behavioral->Sacrifice Histology Histological Analysis (HE, Nissl, TTC Staining) Sacrifice->Histology Molecular Molecular Biology (Western Blot, ELISA, qRT-PCR) Sacrifice->Molecular Imaging Immunofluorescence Imaging Sacrifice->Imaging Data Data Analysis & Conclusion Histology->Data Molecular->Data Imaging->Data

References

An In-depth Technical Guide to the Cardiovascular Protective Effects of Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ligustrazine hydrochloride, the hydrochloride salt of tetramethylpyrazine, is a potent bioactive compound isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. (Umbelliferae).[1] Extensive preclinical studies have demonstrated its significant cardiovascular protective effects, positioning it as a promising candidate for the development of novel therapies for a range of cardiovascular diseases. This technical guide provides a comprehensive overview of the multifaceted mechanisms underlying the cardioprotective actions of this compound, with a focus on its anti-platelet, anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and drug development in this area.

Anti-Platelet Aggregation Effects

This compound has been shown to be a potent inhibitor of platelet activation and aggregation, key events in the pathogenesis of thrombotic diseases.[2] Its mechanisms of action in this context are multifaceted, involving the modulation of intracellular signaling cascades and calcium homeostasis.

Quantitative Data on Anti-Platelet Effects
ParameterAgonistModelLigustrazine HCl ConcentrationEffectReference
Platelet Aggregation RateADPIn vitro (Rat Platelet-Rich Plasma)0.5, 1, 2 mMDose-dependent inhibition[3]
Thromboxane A2 (TXA2) SecretionADPIn vitro & Ex vivo (Rat Platelets)Not specifiedSignificantly inhibited[2]
Intracellular Ca2+ MobilizationADPIn vitro (Rat Platelets)Not specifiedSignificantly inhibited[2][3]
Akt PhosphorylationADPIn vitro & Ex vivo (Rat Platelets)Not specifiedMarkedly suppressed[2]
STIM1 and Orai1 ExpressionADPIn vitro (Rat Platelets)Not specifiedInhibited at mRNA and protein levels[3]
SGK1 Protein ExpressionADPIn vitro (Rat Platelets)Not specifiedSuppressed[3]
Signaling Pathway: Inhibition of Platelet Activation

This compound inhibits platelet activation by suppressing the Akt signaling pathway and modulating intracellular calcium levels through the downregulation of calcium sensors STIM1 and Orai1.[2][3]

G Ligustrazine HCl in Platelet Activation cluster_0 Ligustrazine HCl cluster_1 Signaling Cascade cluster_2 Platelet Response Ligustrazine Ligustrazine HCl Akt Akt Phosphorylation Ligustrazine->Akt inhibits STIM1_Orai1 STIM1/Orai1 Expression Ligustrazine->STIM1_Orai1 inhibits Platelet_Aggregation Platelet Aggregation Akt->Platelet_Aggregation promotes Ca_mobilization Intracellular Ca2+ Mobilization STIM1_Orai1->Ca_mobilization regulates Ca_mobilization->Platelet_Aggregation promotes TXA2_Secretion TXA2 Secretion Ca_mobilization->TXA2_Secretion promotes

Caption: Ligustrazine HCl inhibits platelet activation via Akt and Ca2+ pathways.

Protection Against Myocardial Ischemia-Reperfusion (I/R) Injury

This compound confers significant protection against myocardial I/R injury, a critical concern in the context of myocardial infarction and revascularization procedures.[4][5] Its protective effects are attributed to its ability to attenuate apoptosis, reduce oxidative stress, and mitigate the inflammatory response.

Quantitative Data on Cardioprotective Effects in I/R Injury
ParameterModelLigustrazine HCl TreatmentEffectReference
Myocardial Infarct SizeRat I/R Model (35 min ischemia/120 min reperfusion)PretreatedMarkedly decreased[6]
Apoptotic IndexRat I/R ModelPretreatedDecreased[6]
Caspase-3 ActivityRat I/R ModelPretreatedReduced[6]
Nitric Oxide (NO) ProductionRat I/R ModelPretreatedMarkedly increased[6]
Phosphorylated Akt (Ser473)Rat I/R ModelPretreated1.61 ± 0.18 vs 0.79 ± 0.10 (IR control)[6]
Phosphorylated eNOS (Ser1177)Rat I/R ModelPretreated1.87 ± 0.33 vs 0.94 ± 0.22 (IR control)[6]
Superoxide Dismutase (SOD) ActivityPatients undergoing cardiopulmonary bypassIntravenous dripSignificantly increased[7]
Malondialdehyde (MDA) LevelPatients undergoing cardiopulmonary bypassIntravenous dripSignificantly decreased[7]
Signaling Pathway: PI3K/Akt/eNOS in Cardioprotection

A key mechanism underlying the cardioprotective effects of this compound in I/R injury is the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6]

Ligustrazine HCl in Myocardial I/R Injury Ligustrazine Ligustrazine HCl PI3K PI3K Ligustrazine->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (Ser1177) activates Apoptosis Apoptosis Akt->Apoptosis inhibits NO Nitric Oxide (NO) eNOS->NO produces Cardioprotection Cardioprotection NO->Cardioprotection

Caption: Ligustrazine HCl activates the PI3K/Akt/eNOS pathway for cardioprotection.

Anti-Inflammatory and Anti-Oxidative Stress Effects

Chronic inflammation and oxidative stress are central to the pathophysiology of various cardiovascular diseases, including atherosclerosis and sepsis-induced myocardial injury.[1][8] this compound exhibits potent anti-inflammatory and anti-oxidative properties.

Quantitative Data on Anti-Inflammatory and Anti-Oxidative Stress Effects
ParameterModelLigustrazine HCl ConcentrationEffectReference
LDH and ROS ReleaseLPS-induced Rat Cardiomyocytes40, 80, 160 µmol/LEffectively inhibited[8]
IL-1β, TNF-α, IL-6 ExpressionLPS-induced Rat Cardiomyocytes40, 80, 160 µmol/LDownregulated[8]
TLR4 and MyD88 Gene ExpressionLPS-induced Rat Cardiomyocytes40, 80, 160 µmol/LSuppressed[8]
Total CholesterolAtherosclerosis Rat Model20, 80 mg/kgDecreased by 65.2% and 76.7%[1]
TriglycerideAtherosclerosis Rat Model20, 80 mg/kgDecreased by 53.2% and 77.9%[1]
Low-Density Lipoprotein (LDL)Atherosclerosis Rat Model20, 80 mg/kgDecreased by 71.2% and 79.0%[1]
Total Antioxidant Capacity & SOD1 ActivityAtherosclerosis Rat Model20, 80 mg/kgRestored[1]
Malondialdehyde (MDA) GenerationAtherosclerosis Rat Model20, 80 mg/kgDecreased[1]
Signaling Pathway: Inhibition of TLR4/MyD88 Inflammatory Cascade

This compound can mitigate inflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[8]

Ligustrazine HCl in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits NF_kB NF-κB MyD88->NF_kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines induces expression Ligustrazine Ligustrazine HCl Ligustrazine->TLR4 inhibits Ligustrazine->MyD88 inhibits

Caption: Ligustrazine HCl inhibits the TLR4/MyD88 inflammatory pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the investigation of this compound's cardiovascular protective effects.

Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury
  • Animal Species: Male Sprague-Dawley rats are commonly used.[6]

  • Anesthesia: Anesthesia is induced, and the animal is ventilated.[9]

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.[9][10]

  • Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 30-45 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion for a specified duration (e.g., 2 hours).[9][11]

  • Assessment of Injury: Myocardial infarct size is typically assessed using triphenyltetrazolium (B181601) chloride (TTC) staining.[11] Biochemical markers of cardiac injury (e.g., troponins, creatine (B1669601) kinase-MB) can be measured in serum. Apoptosis is evaluated using techniques like TUNEL staining.[1]

Cell Culture Model of Cardiomyocyte Injury
  • Cell Line: The H9c2 rat cardiomyocyte cell line is a widely used in vitro model.[7][8]

  • Induction of Injury:

    • Doxorubicin-induced cardiotoxicity: H9c2 cells are treated with doxorubicin (B1662922) (e.g., 1 µM for 24 hours) to induce apoptosis and cellular damage.[12][13]

    • Lipopolysaccharide (LPS)-induced inflammation: H9c2 cells are stimulated with LPS (e.g., 1 µg/mL) to mimic septic cardiomyocyte inflammation.[8][14]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to the addition of the injury-inducing agent.[8]

  • Assessment of Viability and Injury: Cell viability is assessed using assays like MTT. Apoptosis is measured by TUNEL staining or by analyzing the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).[15][16] Inflammatory markers and oxidative stress are also quantified.[8]

Western Blotting
  • Protein Extraction: Total protein is extracted from heart tissue or cultured cardiomyocytes.

  • Protein Quantification: Protein concentration is determined using a method such as the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, eNOS, p-eNOS, Bcl-2, Bax, Caspase-3).[17][18]

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from tissues or cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

  • qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, specific primers for the target genes (e.g., TLR4, MyD88, TNF-α, IL-6), and a fluorescent dye (e.g., SYBR Green).[19][20]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Measurement of Oxidative Stress Markers
  • Superoxide Dismutase (SOD) Activity: SOD activity in serum or tissue homogenates is measured using commercially available kits, often based on the inhibition of a colorimetric reaction.[21][22]

  • Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, is quantified in serum or tissue homogenates using kits that typically involve the reaction of MDA with thiobarbituric acid (TBA) to produce a colored product.[21][23]

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted cardioprotective profile, targeting key pathological processes in cardiovascular disease, including platelet aggregation, inflammation, oxidative stress, and apoptosis. The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt/eNOS and TLR4/MyD88 signaling pathways, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into effective treatments for patients with cardiovascular disorders. Furthermore, the development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

References

A Technical Guide to the Discovery and Synthesis of Ligustrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort.[1][2]. Renowned for its therapeutic potential in cardiovascular and cerebrovascular diseases, Ligustrazine's clinical application is often hampered by its rapid metabolism and short biological half-life[3]. This has spurred extensive research into the development of novel Ligustrazine derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of these derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support ongoing research and development in this field.

Introduction: The Rationale for Ligustrazine Derivatives

Ligustrazine is a cornerstone compound in traditional medicine for treating conditions related to blood circulation[4]. Its pharmacological activities are diverse, including neuroprotective, anti-platelet, anti-inflammatory, and anti-tumor effects[1][3]. However, the pharmacokinetic limitations of the parent compound, such as rapid in-vivo metabolism, necessitate structural modifications to improve its stability, efficacy, and target specificity[3].

The primary strategy in developing Ligustrazine derivatives is the principle of molecular hybridization or structural combination. This involves covalently linking the Ligustrazine scaffold to other known pharmacophores or bioactive molecules[5][6]. The goal is to create synergistic compounds that not only retain the therapeutic benefits of Ligustrazine but also possess improved drug-like properties and potentially novel mechanisms of action[3][7]. Common modifications include the synthesis of amides, esters, ethers, and the incorporation of moieties like phenolic acids, heterocycles, and chalcones[8][9][10].

The following diagram illustrates the general workflow for the discovery and development of novel Ligustrazine derivatives.

General Workflow for Ligustrazine Derivative Development cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization A Ligustrazine (Parent Compound) B Identify Limitations (e.g., Pharmacokinetics) A->B C Design Strategy (e.g., Molecular Hybridization) B->C D Select Bioactive Moieties C->D E Chemical Synthesis D->E F Purification E->F G Structural Characterization (NMR, MS) F->G H In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) G->H I Mechanism of Action Studies (e.g., Signaling Pathways) H->I J In Vivo Models (e.g., Disease Models) I->J K Structure-Activity Relationship (SAR) Analysis J->K L Lead Compound Selection K->L

Workflow for developing Ligustrazine derivatives.

Synthesis of Ligustrazine Derivatives

A common synthetic approach begins with the functionalization of one of the methyl groups on the tetramethylpyrazine ring, typically through oxidation or halogenation, to create a reactive handle. This allows for the subsequent attachment of various molecular fragments via ester, amide, or ether linkages.

The diagram below outlines a representative synthesis of Ligustrazinyl amide derivatives, a frequently explored class of compounds.

Representative Synthesis of Ligustrazinyl Amides TMP Ligustrazine (Tetramethylpyrazine) TMP_OH Hydroxymethyl-TMP Intermediate TMP->TMP_OH 1. Oxidation/Halogenation TMP_COOH Carboxy-TMP Intermediate TMP_OH->TMP_COOH 2. Further Oxidation Amide_Product Final Ligustrazinyl Amide Derivative TMP_COOH->Amide_Product 3. Amide Coupling (e.g., EDCI, DMAP) Phenolic_Acid Selected Phenolic Acid (R-COOH) Phenolic_Acid->Amide_Product

General synthetic route for Ligustrazinyl amides.

Pharmacological Activities and Quantitative Data

Ligustrazine derivatives have demonstrated a wide spectrum of biological activities, often with significantly improved potency compared to the parent compound.

Neuroprotective Effects

Derivatives combining Ligustrazine with phenolic structures have shown potent neuroprotective activities. These compounds are often evaluated for their ability to protect neuronal cells from oxidative stress-induced damage.

Compound IDLinkageAssayEC50Reference
2c EtherProtection against CoCl₂-induced neurotoxicity in PC12 cells1.07 µM[8][11]
L10 AmideProtection against CoCl₂-induced neurotoxicity in PC12 cells25 µM[12][13]
Ligustrazine (TMP) -Protection against CoCl₂-induced neurotoxicity in PC12 cells64.46 µM[11]
Anti-Tumor Activity

By linking Ligustrazine to various heterocyclic moieties, researchers have developed derivatives with significant anti-proliferative effects against several human cancer cell lines.

Compound IDTarget Cell LineIC50Reference
12-9 MDA-MB-231 (Breast Cancer)0.84 ± 0.02 µM[5][9]
MCF-7 (Breast Cancer)1.35 ± 0.05 µM[9]
4T1 (Mouse Breast Cancer)2.11 ± 0.08 µM[9]
Compound 5 HCT-8, Bel-7402, BGC-823, A-549, A2780Potent Activity[6][14]
Cardiovascular Effects

Derivatives have been designed to protect vascular endothelial cells and inhibit platelet aggregation, key strategies in treating cardiovascular diseases.

Compound ClassCompound IDAssayEC50 / IC50Reference
Acylguanidines 8f Protection of ECV-304 cellsEC50 = 0.059 mM[15]
8b Protection of ECV-304 cellsEC50 = 0.097 mM[15]
Amides 8i Protection of HUVECs from H₂O₂ damageEC50 = 0.037 mM[16]
8u Protection of HUVECs from H₂O₂ damageEC50 = 0.055 mM[16]
Cinnamic Acids F'4 Inhibition of platelet aggregationIC50 = 9.6 µM[17]
F'2 Inhibition of platelet aggregationIC50 = 24.4 µM[17]
Anti-Inflammatory Activity

Chalcone-based Ligustrazine derivatives have been synthesized and shown to be potent inhibitors of key inflammatory enzymes.

Compound IDTarget EnzymeIC50Reference
5d (Oxime) COX-10.027 ± 0.004 µM[10]
COX-20.150 ± 0.027 µM[10]

Key Signaling Pathways

The enhanced efficacy of Ligustrazine derivatives is often linked to their modulation of specific intracellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a frequently implicated mechanism, playing a crucial role in cell survival, proliferation, and apoptosis.

Activation of the PI3K/Akt pathway by certain Ligustrazine derivatives has been shown to mediate their neuroprotective and cardioprotective effects[18][19].

PI3K/Akt Signaling Pathway in Cell Survival cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Recruits & Activates Ligustrazine Ligustrazine Derivative Ligustrazine->Receptor Activates Akt Akt PI3K->Akt Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Survival Cell Survival & Proliferation Bax->Survival Bcl2->Survival

PI3K/Akt pathway modulated by derivatives.

Key Experimental Protocols

General Protocol for Synthesis of Ligustrazinyl Amide Derivatives

This protocol provides a general method for coupling a carboxyl-functionalized Ligustrazine intermediate with a phenolic acid or other amine-containing moiety.

  • Dissolution: Dissolve the carboxyl-functionalized Ligustrazine (1.0 eq.), the selected amine/phenol (1.1 eq.), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq.), and 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous Dichloromethane (CH₂Cl₂)[5].

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Extraction and Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS)[5].

Protocol for Evaluating Neuroprotective Effects (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells (e.g., PC12 cells) from chemically-induced injury (e.g., by CoCl₂).

  • Cell Culture: Culture PC12 cells in appropriate media and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Seeding: Seed the differentiated PC12 cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test Ligustrazine derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Induction of Injury: Add the toxic agent (e.g., CoCl₂ to a final concentration of 600 µM) to all wells except the control group to induce neurotoxicity[11][12]. Incubate for 24 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC50 value, which is the concentration of the compound that provides 50% protection against the induced injury.

Conclusion and Future Directions

The structural modification of Ligustrazine has proven to be a highly effective strategy for generating novel therapeutic candidates with superior pharmacological and pharmacokinetic profiles. Derivatives with amide, ether, and other linkages have demonstrated enhanced potency in neuroprotection, anti-cancer, and cardiovascular applications[8][9][15]. The continued exploration of new molecular hybrids, guided by structure-activity relationship studies and computational modeling, holds significant promise. Future research should focus on optimizing lead compounds for in vivo efficacy and safety, elucidating detailed mechanisms of action, and advancing the most promising candidates toward clinical development.

References

The Pharmacokinetic Profile and Metabolic Fate of Ligustrazine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It is widely used in the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] A thorough understanding of its pharmacokinetics and metabolism is crucial for its clinical application and the development of new drug delivery systems. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of ligustrazine in various animal models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of Ligustrazine

The pharmacokinetic profile of ligustrazine has been investigated in several animal models, primarily in rats. These studies reveal that ligustrazine is rapidly absorbed and distributed, but also quickly eliminated, which has led to research into various formulations to improve its bioavailability and prolong its therapeutic effect.[4][5]

Data Presentation: Pharmacokinetic Parameters of Ligustrazine in Rats

The following tables summarize the key pharmacokinetic parameters of ligustrazine observed in rats under different administration routes and formulations.

Table 1: Pharmacokinetics of Ligustrazine in Rats after a Single Intravenous (IV) Administration

DoseC₀ (μg/mL)AUC₀₋t (μg·h/mL)t₁/₂ (min)Animal ModelReference
9.0 mg/kgIncreased vs. ligustrazine aloneIncreased vs. ligustrazine alone~35Sprague Dawley Rats[6]

C₀: Initial plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.

Table 2: Pharmacokinetics of a Ligustrazine Derivative (Chf197) in Rats after Intravenous (IV) and Intraperitoneal (IP) Injection

Administration RouteDoseCₘₐₓ (mg/L)Tₘₐₓ (h)t₁/₂ (h)AUC (h·L⁻¹)Vd (L/kg)CL (L/h/kg)Animal ModelReference
Intravenous20 mg/kg1.44 ± 0.40.083.03 ± 1.673.85 ± 3.8831.66 ± 11.799.29 ± 4.92Sprague-Dawley Rats[2]

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance.

Table 3: Pharmacokinetics of Ligustrazine in Rats after Oral/Intragastric (IG) Administration

FormulationDoseCₘₐₓ (μg/mL)AUC (μg·h/mL)Bioavailability (%)Animal ModelReference
Ligustrazine Phosphate (B84403)10 mg/kg--50.39Sprague-Dawley Rats[7]
Tetramethylpyrazine Hydrochloride10 mg/kg--16.88Rats[8]

Cₘₐₓ: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 4: Pharmacokinetics of Ligustrazine in Rats after Other Administration Routes

Administration RouteFormulationDoseCₘₐₓ (μg/mL)Tₘₐₓ (min)AUC (μg·h/mL)Bioavailability (%)Animal ModelReference
TransdermalLigustrazine Ethosome Patch---Highest among tested formulationsIncreasedSprague Dawley Rats[4]
IntranasalTetramethylpyrazine Phosphate10 mg/kg-5-86.33Sprague-Dawley Rats[7]
IntraocularTetramethylpyrazine Hydrochloride10 mg/kg-5-63.22Rats[8]

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Distribution

Following administration, ligustrazine is rapidly and widely distributed in various tissues.[9] Studies in rats have shown that it can be detected in the kidneys, liver, fat, heart, spleen, muscle, and lungs.[9] Notably, ligustrazine can penetrate the blood-brain barrier.[5][9] Liposomal formulations have been shown to enhance brain and heart tissue distribution.[5] After intravenous injection, ligustrazine is readily distributed to highly perfused organs but is also eliminated from these organs relatively quickly, typically within 90 minutes.[6]

Metabolism of Ligustrazine

Ligustrazine undergoes extensive metabolism in the body, which is a key factor in its rapid clearance.[2] The metabolism primarily involves Phase I oxidation followed by Phase II conjugation reactions.[10]

Metabolic Pathways

The primary metabolic pathway of ligustrazine involves the oxidation of one of its four methyl groups to a hydroxymethyl group, forming the main active metabolite, 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP).[9][10] This metabolite can then undergo further conjugation.

The metabolism of ligustrazine involves multiple enzymes:

  • Phase I Metabolism (Oxidation): The oxidation of ligustrazine to HTMP is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13][14][15] The major CYP isoforms involved are CYP1A2, CYP2C9, and CYP3A4, with their respective contributions estimated to be 19.32%, 27.79%, and 52.90%.[10]

  • Phase II Metabolism (Glucuronidation): The primary metabolite, HTMP, can undergo glucuronide conjugation.[10][16][17][18] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The predominant UGT isoforms responsible for HTMP glucuronidation are UGT1A1, UGT1A4, and UGT1A6.[10] While less common for ligustrazine itself, sulfation is another important Phase II conjugation pathway for many xenobiotics.[19][20][21]

Ligustrazine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ligustrazine Ligustrazine (Tetramethylpyrazine) Enzymes1 CYP1A2, CYP2C9, CYP3A4 (Oxidation) Ligustrazine->Enzymes1 HTMP 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP) Enzymes2 UGT1A1, UGT1A4, UGT1A6 (Glucuronidation) HTMP->Enzymes2 Glucuronide HTMP-Glucuronide Excretion Excretion (Urine and Feces) Glucuronide->Excretion Enzymes1->HTMP Enzymes2->Glucuronide

Metabolic pathway of Ligustrazine.

Experimental Protocols

The following section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of ligustrazine in animal models, as synthesized from the available literature.

General Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic_Workflow start Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Drug Administration (e.g., IV, IG, Transdermal) start->dosing sampling Blood/Tissue Sample Collection (Timed Intervals) dosing->sampling processing Sample Processing (e.g., Centrifugation for Plasma) sampling->processing analysis Bioanalytical Method (e.g., HPLC, LC-MS/MS) processing->analysis data_analysis Pharmacokinetic Parameter Calculation (e.g., DAS 2.0, 3p97) analysis->data_analysis end Data Interpretation and Reporting data_analysis->end

Typical experimental workflow for a pharmacokinetic study.

Detailed Methodologies
  • Animal Models: The most commonly used animal model for ligustrazine pharmacokinetic studies is the Sprague-Dawley rat.[4][22] Other models mentioned include mice and rabbits.[3][23][24][25][26]

  • Drug Administration and Dosing:

    • Routes of Administration: Intravenous (IV), intragastric (IG) or oral, transdermal, and intranasal routes have been investigated.[4][6][7][8]

    • Dosage: Doses have ranged from 9.0 mg/kg to 50 mg/kg depending on the study and administration route.[5][6] For instance, in some rat studies, a dose of 15 mg/kg or 30 mg/kg has been used.[1][22]

  • Sample Collection:

    • Blood samples are typically collected at various time points after drug administration.[4][5]

    • For tissue distribution studies, organs such as the heart, liver, spleen, lung, kidney, and brain are excised at specific time points.[4][5]

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the quantification of ligustrazine in biological samples.[4][6][22]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is also used for the determination of ligustrazine and its metabolites, offering high sensitivity and specificity.[5][10]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters are calculated using specialized software such as DAS 2.0 or 3p97.[4][22]

    • Non-compartmental analysis is often employed to determine parameters like AUC, Cmax, t1/2, and clearance.[5]

  • Metabolism Studies:

    • In vitro studies using human and rat liver microsomes are conducted to investigate metabolic stability and identify the enzymes involved.[1][10]

    • Recombinant human cytochrome P450 enzymes (CYP) and UDP-glucuronosyltransferases (UGT) are used to pinpoint the specific isoforms responsible for metabolism.[10]

Conclusion

The pharmacokinetics of ligustrazine in animal models are characterized by rapid absorption, wide distribution, and fast elimination primarily through metabolism. The major metabolic pathway involves oxidation by CYP enzymes to form HTMP, which is then conjugated with glucuronic acid by UGT enzymes. The low oral bioavailability and short half-life of ligustrazine have prompted the development of alternative delivery systems, such as transdermal patches and intranasal formulations, which have shown promise in improving its pharmacokinetic profile. This comprehensive understanding of the ADME of ligustrazine is essential for optimizing its therapeutic use and for the continued development of novel drug delivery strategies.

References

In-Vivo Half-Life of Tetramethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vivo half-life studies of tetramethylpyrazine (TMP), a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii (Chuan Xiong). TMP has garnered significant interest for its therapeutic potential in a variety of conditions, particularly cardiovascular and cerebrovascular diseases. A thorough understanding of its pharmacokinetic profile, especially its in-vivo half-life, is critical for the development of effective therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development.

Data Presentation: In-Vivo Half-Life of Tetramethylpyrazine

The in-vivo half-life of tetramethylpyrazine exhibits considerable variability depending on the animal model, administration route, and the biological matrix being analyzed. The following table summarizes quantitative half-life data from various preclinical studies.

Animal ModelAdministration RouteDoseBiological MatrixHalf-Life (t½)Analytical Method
Rat (Sprague-Dawley)Intravenous (IV)10 mg/kgBlood82.1 minutesHPLC-UV
Rat (Sprague-Dawley)Intravenous (IV)10 mg/kgBrain184.6 minutesHPLC-UV
RatIntravenous (IV)Not SpecifiedBlood~35 minutesNot Specified
RatIntragastric (oral)Not SpecifiedPlasma20.16 minutesHPLC
RatIntravenous (IV)Not SpecifiedPlasma24.75 minutesHPLC
RatIntraocularNot SpecifiedPlasma31.20 minutesHPLC
HumanOral174.5 mgSerum2.89 hours (elimination)HPLC-UV

Experimental Protocols

The determination of tetramethylpyrazine's in-vivo half-life relies on precise and validated experimental protocols. The following sections detail the common methodologies employed in pharmacokinetic studies of TMP.

Animal Models and Drug Administration
  • Animal Model: Sprague-Dawley rats are frequently used for in-vivo pharmacokinetic studies of TMP.[1]

  • Drug Formulation: Tetramethylpyrazine or its phosphate (B84403) salt (TMPP) is typically dissolved in a sterile vehicle such as saline for administration.

  • Routes of Administration:

    • Intravenous (IV): A single bolus injection is administered, often through the jugular or femoral vein, to study the disposition and elimination kinetics.[1]

    • Oral (Intragastric): A solution of TMP is administered via gavage to assess oral absorption and bioavailability.

    • Intranasal: Administration into the nasal cavity is explored as an alternative route to potentially enhance bioavailability and brain targeting.

    • Transdermal: Patches have been developed to provide sustained release and prolonged plasma levels of TMP.

In-Vivo Sampling: Microdialysis

Microdialysis is a minimally invasive technique used for continuous sampling of unbound drug concentrations in the extracellular fluid of various tissues, including the brain and blood.

  • Probe Implantation:

    • Blood: A microdialysis probe is surgically inserted into the jugular vein of an anesthetized rat.[1]

    • Brain: For brain tissue sampling, a guide cannula is stereotaxically implanted into a specific brain region, such as the striatum, and the microdialysis probe is inserted through the guide.[1]

  • Perfusion: The probe is perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate.

  • Sample Collection: The dialysate, containing TMP that has diffused across the semipermeable membrane of the probe, is collected at predetermined time intervals using a microfraction collector.[1]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a robust and widely used method for quantifying TMP concentrations in biological samples.

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated from plasma or serum samples by adding a solvent like acetonitrile. The supernatant is then collected for analysis.

    • Dialysates: Microdialysis samples can often be directly injected into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) is used as the mobile phase. A typical mobile phase composition is methanol-water (58:42, v/v).

    • Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.

    • Detection: The UV detector is set at a wavelength of 280 nm to detect and quantify TMP.

Advanced Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of TMP, particularly at low concentrations.

  • Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation step.

  • Chromatography: A C18 column is typically used with a gradient elution of a mobile phase consisting of methanol, water, and a modifier like acetic acid.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent TMP molecule and a specific fragment ion, enhancing the accuracy of the measurement.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Tetramethylpyrazine

Tetramethylpyrazine has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

G Tetramethylpyrazine's Influence on Cellular Signaling Pathways cluster_stimuli External Stimuli cluster_receptors Receptors cluster_tmp cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Responses LPS LPS TLR4 TLR4 LPS->TLR4 OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 NFkB NF-κB TLR4->NFkB TMP Tetramethylpyrazine (TMP) TMP->TLR4 Inhibits PI3K PI3K TMP->PI3K Activates TMP->Nrf2 Activates Rac1 Rac1 TMP->Rac1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Nrf2 CellSurvival Cell Survival & Proliferation mTOR->CellSurvival HO1 HO-1 Nrf2->HO1 OxidativeDefense Antioxidant Response HO1->OxidativeDefense Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->Inflammation LIMK1 LIMK1 Rac1->LIMK1 CytoskeletalRemodeling Cytoskeletal Remodeling LIMK1->CytoskeletalRemodeling

Caption: TMP modulates multiple signaling pathways to exert its therapeutic effects.

Experimental Workflow for In-Vivo Half-Life Determination

The following diagram illustrates a typical experimental workflow for determining the in-vivo half-life of tetramethylpyrazine in a rat model.

G Experimental Workflow for TMP In-Vivo Half-Life Study cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthetize Animal AnimalModel->Anesthesia Surgery Surgical Implantation of Microdialysis Probes (Jugular Vein & Brain) Anesthesia->Surgery DrugAdmin Administer TMP via Chosen Route (e.g., IV) Surgery->DrugAdmin Microdialysis Perform Microdialysis DrugAdmin->Microdialysis Collection Collect Dialysate Samples at Timed Intervals Microdialysis->Collection HPLC Quantify TMP Concentration using HPLC-UV or LC-MS/MS Collection->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling HalfLife Calculate Half-Life (t½) and other PK parameters PK_Modeling->HalfLife

Caption: A stepwise workflow for determining the in-vivo half-life of TMP.

This technical guide provides a foundational understanding of the initial in-vivo half-life studies of tetramethylpyrazine. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design and execution of future studies to further elucidate the therapeutic potential of this promising compound.

References

Ligustrazine Hydrochloride: A Deep Dive into its Protective Mechanisms Against Apoptosis and Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ligustrazine hydrochloride, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii Franchat (Chuanxiong). Initially recognized for its cardiovascular benefits, a growing body of evidence has highlighted its potent cytoprotective effects, specifically in the prevention of apoptosis and the preservation of mitochondrial integrity. This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its role in modulating key signaling pathways involved in programmed cell death and mitochondrial homeostasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

This compound exerts its anti-apoptotic and mitochondria-protective effects through a multi-pronged approach, targeting several key cellular pathways. The primary mechanisms involve the regulation of the intrinsic mitochondrial apoptosis pathway, modulation of reactive oxygen species (ROS) production, and the activation of pro-survival signaling cascades.

Modulation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical regulator of cell death. This compound has been shown to intervene at several key junctures within this pathway.

  • Regulation of Bcl-2 Family Proteins: A pivotal control point in mitochondrial-mediated apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Ligustrazine has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is crucial for maintaining the integrity of the outer mitochondrial membrane.[1][2] An increased Bax/Bcl-2 ratio typically leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade.

  • Inhibition of Cytochrome c Release: By stabilizing the mitochondrial outer membrane, this compound prevents the release of cytochrome c from the intermembrane space into the cytosol. The release of cytochrome c is a key initiating event in the intrinsic apoptotic pathway, as it triggers the formation of the apoptosome.

  • Suppression of Caspase Activation: The apoptosome, a complex formed from cytochrome c, Apaf-1, and procaspase-9, leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[3] this compound has been demonstrated to inhibit the activation of both caspase-9 and caspase-3, thereby halting the progression of the apoptotic cascade.[4][5]

Preservation of Mitochondrial Function

Mitochondria are not only central to apoptosis but are also the primary site of cellular energy production. Mitochondrial dysfunction is a common feature of many pathological conditions and is characterized by a loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and impaired ATP synthesis.

  • Maintenance of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. A collapse in ΔΨm is an early event in apoptosis. This compound has been shown to preserve ΔΨm in cells subjected to various stressors, indicating its ability to maintain mitochondrial integrity and function.

  • Attenuation of Oxidative Stress: While some studies suggest that tetramethylpyrazine can induce ROS production in cancer cells to trigger apoptosis[4][6], in other contexts, such as neuroprotection and cardioprotection, it has been shown to mitigate oxidative stress. It can reduce the generation of intracellular ROS and enhance the activity of antioxidant enzymes.[7] This dual role suggests that the effect of ligustrazine on ROS may be cell-type and context-dependent.

Key Signaling Pathways

The protective effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutic strategies.

p53-Dependent Mitochondrial Pathway

In certain cancer cell lines, ligustrazine has been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[5][8] In this mechanism, ligustrazine treatment leads to the upregulation of the tumor suppressor protein p53.[5][8] Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[5][8]

p53_Mitochondrial_Pathway Ligustrazine Ligustrazine Hydrochloride p53 p53 Upregulation Ligustrazine->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito | Apoptosis Apoptosis Mito->Apoptosis

Caption: p53-Dependent Mitochondrial Apoptotic Pathway.

ROS/AMPK Signaling Pathway

In gastric cancer cells, ligustrazine has been reported to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK then promotes the translocation of Bax to the mitochondria, leading to mitochondrial dysfunction and apoptosis.[4] This pathway highlights a pro-apoptotic role of ligustrazine-induced ROS in a cancer context.

ROS_AMPK_Pathway Ligustrazine Ligustrazine Hydrochloride ROS ROS Generation Ligustrazine->ROS AMPK AMPK Activation ROS->AMPK Bax_translocation Bax Translocation to Mitochondria AMPK->Bax_translocation Mito_dysfunction Mitochondrial Dysfunction Bax_translocation->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis

Caption: ROS/AMPK-Mediated Apoptotic Pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of this compound on markers of apoptosis and mitochondrial dysfunction.

Table 1: Effect of this compound on Apoptosis

Cell TypeLigustrazine ConcentrationTreatment DurationAssayKey FindingsReference
SW480 & CT26 (Colorectal Cancer)10, 20, 30 µM24 hFlow Cytometry (Annexin V/7-AAD)Dose-dependent increase in apoptotic cells.[4][6]
A549 (Lung Cancer)0, 1, 2, 4, 8, 16 mg/mL24 hFlow Cytometry (Annexin V/PI)Dose-dependent increase in apoptotic cells.[9][10]
RAW264.7 (Macrophages)5, 10 µg/ml24 h (with LPS)Flow Cytometry (Annexin V/PI)Decreased LPS-induced apoptosis.[5]
PC12 (Neuronal-like)Not specified0.5, 1, 3, 6, 12, 24 h (OGD)Flow Cytometry, AO/EB StainingReduced OGD-induced apoptosis.[2]

Table 2: Effect of this compound on Mitochondrial Parameters

Cell TypeLigustrazine ConcentrationTreatment DurationAssayKey FindingsReference
SW480 & CT26 (Colorectal Cancer)10, 20, 30 µM24 hWestern Blot (Bax/Bcl-2)Increased Bax/Bcl-2 ratio.[4][6]
PC12 (Neuronal-like)Not specifiedNot specified (OGD)Western Blot (Bax/Bcl-2)Decreased Bax/Bcl-2 ratio.[2]
H9c2 (Cardiomyocytes)Not specifiedNot specifiedNot specifiedInhibited mitochondrial apoptosis.Not specified
SGC7901 (Gastric Cancer)8 mM24 hFlow Cytometry (Mitochondrial Membrane Potential)Collapse of mitochondrial membrane potential.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on apoptosis and mitochondrial function.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding: Plate cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for the desired duration (e.g., 24 hours).[4][6]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.[4][6]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9][10]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Apoptosis_Assay_Workflow Start Start: Cell Seeding Treatment Ligustrazine Treatment Start->Treatment Harvest Cell Harvesting (Trypsinization & Centrifugation) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide Wash->Stain Incubate Incubate in Dark (15-20 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Workflow for Apoptosis Detection via Flow Cytometry.

Western Blot Analysis for Bcl-2 Family Proteins and Caspases

This technique is used to quantify the expression levels of specific proteins involved in apoptosis.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.[4][6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

JC-1 and TMRE are common fluorescent dyes used to measure ΔΨm.

  • Using JC-1:

    • Cell Preparation: Seed cells in a 96-well plate or on coverslips.

    • Treatment: Treat cells with this compound as required. Include a positive control treated with a mitochondrial uncoupler like CCCP or FCCP.

    • Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[11][12]

    • Analysis: Measure the fluorescence intensity at two different wavelengths. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).[11][13] The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

  • Using TMRE:

    • Cell Preparation and Treatment: Similar to the JC-1 protocol.

    • Staining: Incubate cells with TMRE (tetramethylrhodamine, ethyl ester) dye (typically 20-500 nM) for 15-30 minutes at 37°C.[8]

    • Analysis: TMRE is a cell-permeable, positively charged dye that accumulates in active mitochondria with intact membrane potential, emitting a red-orange fluorescence (Ex/Em = ~549/575 nm).[8] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of the executioner caspase-3.

  • Cell Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[14][15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15]

  • Measurement:

    • Colorimetric: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

    • Fluorometric: Measure the fluorescence with an excitation at ~380 nm and emission at ~440 nm. The amount of AMC released is proportional to the caspase-3 activity.[14]

Conclusion

This compound is a promising natural compound with significant potential for therapeutic applications in diseases characterized by excessive apoptosis and mitochondrial dysfunction. Its ability to modulate the intrinsic apoptotic pathway, preserve mitochondrial integrity, and influence key signaling cascades provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the multifaceted cytoprotective effects of this intriguing molecule. Future research should continue to unravel the intricate molecular mechanisms of this compound to fully harness its therapeutic potential for a range of human diseases.

References

Investigating the Antifibrotic Activities of Tetramethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Tetramethylpyrazine (TMP), a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong), has garnered significant attention for its potential therapeutic effects against fibrosis in various organs, including the liver, lungs, and kidneys.[1][2] This technical guide provides a comprehensive overview of the antifibrotic activities of TMP, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.

Mechanisms of Antifibrotic Action

Tetramethylpyrazine exerts its antifibrotic effects through a multi-pronged approach, primarily by targeting the activation of myofibroblasts, reducing inflammation, and mitigating oxidative stress. The core of its action lies in the modulation of key signaling pathways implicated in the fibrotic process.

Key Signaling Pathways Modulated by Tetramethylpyrazine
  • Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β/Smad pathway is a central driver of fibrosis.[2][3] TGF-β1 stimulation leads to the phosphorylation of Smad2/3, which then forms a complex with Smad4 and translocates to the nucleus to induce the transcription of pro-fibrotic genes, including those for collagen and α-smooth muscle actin (α-SMA).[2][3] Tetramethylpyrazine has been shown to inhibit this pathway by decreasing the expression of Smad2/3 and preventing their nuclear translocation in hepatic stellate cells (HSCs), the primary producers of ECM in the liver.[2][3]

  • AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling cascade is crucial for cell growth, proliferation, and survival. In the context of fibrosis, its overactivation can promote the proliferation of myofibroblasts. Tetramethylpyrazine has been demonstrated to inhibit the phosphorylation of AKT, thereby downregulating the mTOR pathway.[4][5][6] This inhibition leads to suppressed fibroblast proliferation and the induction of apoptosis in these cells.[6][7]

  • Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8][9] Under conditions of oxidative stress, a key contributor to fibrogenesis, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[8][10] Tetramethylpyrazine has been found to upregulate the Nrf2/HO-1 pathway, thereby enhancing the cellular defense against oxidative damage and reducing inflammation.[8][10][11]

Quantitative Data on the Antifibrotic Effects of Tetramethylpyrazine

The following tables summarize the quantitative effects of tetramethylpyrazine observed in various experimental models of fibrosis.

Table 1: In Vivo Efficacy of Tetramethylpyrazine in a Rat Model of CCl4-Induced Hepatic Fibrosis

ParameterControl GroupCCl4 Model GroupCCl4 + TMP (150 mg/kg) GroupReference
Liver Index NormalSignificantly IncreasedSignificantly Reduced[12]
Spleen Index NormalSignificantly IncreasedSignificantly Reduced[12]
ALT (U/L) NormalSignificantly ElevatedSignificantly Decreased[13]
AST (U/L) NormalSignificantly ElevatedSignificantly Decreased[13]
Collagen Deposition (Histology) MinimalExtensiveSignificantly Reduced[13][14]

Table 2: In Vitro Effects of Tetramethylpyrazine on Hepatic Stellate Cells (HSCs)

ParameterControl HSCsActivated HSCs (TGF-β1)Activated HSCs + TMPReference
α-SMA Expression LowHighDose-dependently Decreased[3][6]
Collagen I Expression LowHighDose-dependently Decreased[6]
Collagen III Expression LowHighDose-dependently Decreased[6]
Cell Proliferation NormalIncreasedSignificantly Inhibited[2][3]
Apoptosis LowLowSignificantly Induced[6][7]

Experimental Protocols

Induction of Liver Fibrosis in Rats using Carbon Tetrachloride (CCl4)

This protocol describes a common method for inducing liver fibrosis in rats to study the efficacy of antifibrotic agents.[15][16]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle)

  • Syringes and needles for intraperitoneal injection

  • Animal housing facilities

Procedure:

  • Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Prepare a 40-50% (v/v) solution of CCl4 in olive oil or corn oil.

  • Administer the CCl4 solution via intraperitoneal injection at a dose of 1-2 mL/kg body weight.

  • Injections are typically given twice a week for a period of 4-12 weeks, depending on the desired severity of fibrosis.[15][16]

  • A control group should receive injections of the vehicle (olive oil or corn oil) only.

  • Monitor the animals regularly for signs of distress.

  • At the end of the experimental period, euthanize the animals and collect liver tissue for histological and biochemical analysis.

Histological Analysis:

  • Fix liver tissue samples in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin (B1166041) and section them at 4-5 μm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red stain to visualize collagen deposition.[14][15]

  • Score the degree of fibrosis using a semi-quantitative scoring system (e.g., METAVIR score).

Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)

This protocol outlines the isolation of primary HSCs from rat or mouse livers, which are essential for in vitro studies of liver fibrosis.[17]

Materials:

  • Rat or mouse liver

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase type IV

  • Pronase E

  • DNase I

  • Density gradient medium (e.g., OptiPrep™ or Nycodenz®)

  • Culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Sterile surgical instruments

  • Centrifuge

  • Cell culture flasks or plates

Procedure:

  • Anesthetize the animal and perform a laparotomy to expose the liver.

  • Perfuse the liver via the portal vein with a calcium-free buffer (e.g., HBSS with EGTA) to wash out the blood, followed by a solution containing collagenase and pronase to digest the liver tissue.[17]

  • Excise the digested liver, mince it into small pieces, and further incubate with the enzyme solution at 37°C with gentle shaking.

  • Filter the resulting cell suspension through a cell strainer (e.g., 70-100 μm) to remove undigested tissue.

  • Wash the cell suspension by centrifugation and resuspend the cell pellet.

  • Separate the HSCs from other liver cell types using density gradient centrifugation. Layer the cell suspension onto the density gradient medium and centrifuge. HSCs will be enriched in a specific layer.[17]

  • Carefully collect the HSC-enriched layer, wash the cells, and resuspend them in culture medium.

  • Plate the cells on plastic culture dishes. HSCs will attach and can be cultured for subsequent experiments. Quiescent HSCs will activate to a myofibroblast-like phenotype over several days in culture.

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_RII TGF-β RII TGF_beta1->TGF_beta_RII Binds TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates Smad2_3 Smad2/3 TGF_beta_RI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Gene Transcription (Collagen, α-SMA) Smad_complex->Pro_fibrotic_genes Translocates & Induces Transcription TMP Tetramethylpyrazine TMP->Smad2_3 Inhibits Expression & Phosphorylation AKT_mTOR_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT mTORC1 mTORC1 p_AKT->mTORC1 Activates Cell_Proliferation Fibroblast Proliferation mTORC1->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition TMP Tetramethylpyrazine TMP->p_AKT Inhibits Phosphorylation Nrf2_HO1_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds TMP Tetramethylpyrazine TMP->Keap1_Nrf2 Promotes Nrf2 Dissociation HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1_Gene->Antioxidant_Response Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Induce Liver Fibrosis (e.g., CCl4 in rats) Treatment Administer Tetramethylpyrazine or Vehicle (Control) Animal_Model->Treatment Evaluation_invivo Evaluate Antifibrotic Effects: - Histology (Collagen) - Serum Biomarkers (ALT, AST) - Gene/Protein Expression Treatment->Evaluation_invivo HSC_Isolation Isolate and Culture Primary Hepatic Stellate Cells (HSCs) HSC_Activation Activate HSCs (e.g., with TGF-β1) HSC_Isolation->HSC_Activation TMP_Treatment Treat Activated HSCs with Tetramethylpyrazine HSC_Activation->TMP_Treatment Evaluation_invitro Assess Cellular Effects: - α-SMA & Collagen Expression - Cell Proliferation & Apoptosis - Signaling Pathway Analysis TMP_Treatment->Evaluation_invitro

References

Methodological & Application

Application Notes and Protocols for Ligustrazine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and application of Ligustrazine hydrochloride (also known as Tetramethylpyrazine hydrochloride) in cell culture experiments. The following protocols and data have been compiled to ensure reproducible and accurate results in your research.

Data Presentation: Solubility and Storage

This compound exhibits good solubility in common laboratory solvents. Proper storage is crucial to maintain its stability and efficacy.

Solvent Reported Solubility Notes Storage of Stock Solutions
DMSO 34 mg/mL[1][2]Use fresh, non-hygroscopic DMSO as moisture can reduce solubility.[1][3] Sonication or vortexing can aid dissolution.[1][3]1 month at -20°C, 1 year at -80°C.[1] Aliquot to avoid repeated freeze-thaw cycles.[1]
100 mg/mL[3]Ultrasonic assistance is recommended at this concentration.[3]
≥17.3 mg/mL[4]
Water 100 mg/mL[3]Ultrasonic assistance is recommended.[3]It is generally recommended to prepare fresh aqueous solutions.
Powder N/AStable for 3 years at -20°C.[1]

Signaling Pathways Modulated by Ligustrazine

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[1][2] Understanding these pathways is essential for designing experiments and interpreting results.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Pathways Ligustrazine Ligustrazine NFkB NF-κB Pathway Ligustrazine->NFkB MAPK ERK/p38 MAPK Pathways Ligustrazine->MAPK PI3K_Akt PI3K/Akt Pathway Ligustrazine->PI3K_Akt JAK_STAT JAK-STAT Pathway Ligustrazine->JAK_STAT Ca_Signaling Calcium Signaling Ligustrazine->Ca_Signaling Anti_Inflammation Anti-Inflammation Anti_Proliferation Anti-Proliferation Anti_Apoptosis Anti-Apoptosis Vasodilation Vasodilation NFkB->Anti_Inflammation MAPK->Anti_Inflammation PI3K_Akt->Anti_Apoptosis JAK_STAT->Anti_Proliferation Ca_Signaling->Vasodilation

Caption: Major signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations in cell culture media.

Materials:

  • This compound powder (Molecular Weight: 172.66 g/mol )[1]

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)[1][3]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh out 17.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]

  • Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Protocol 2: General Cell-Based Assay Workflow

This workflow outlines the general steps for treating cultured cells with this compound and subsequently analyzing the cellular response.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare Ligustrazine HCl Stock Solution (e.g., 100 mM in DMSO) C Prepare Working Concentrations by Diluting Stock in Culture Media A->C B Culture Cells to Desired Confluency D Treat Cells with Ligustrazine HCl (and Vehicle Control, e.g., 0.1% DMSO) B->D C->D E Incubate for Desired Time Period D->E F Perform Cellular Assay (e.g., MTT, Western Blot, qPCR) E->F G Data Collection and Analysis F->G

References

Application Note: Quantification of Ligustrazine Hydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ligustrazine, also known as tetramethylpyrazine (TMP), is an active component isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong). It is widely used in the treatment of various cardiovascular and cerebrovascular diseases due to its ability to inhibit platelet aggregation and cause vasodilation. Accurate quantification of Ligustrazine hydrochloride in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the determination of this compound in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, sensitive, and reliable for routine analysis in a research or clinical setting.

Experimental Protocols

Materials and Reagents
Instrumentation

A standard HPLC system equipped with a UV-Vis detector is required. The specific components and conditions are outlined in Table 1.

Preparation of Standard Solutions
  • Stock Solution of Ligustrazine (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.03 µg/mL to 6 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve it in 10 mL of methanol.

  • IS Working Solution: Dilute the IS stock solution with the appropriate solvent (e.g., acetonitrile or dichloromethane) to a final concentration suitable for the assay.

Sample Preparation

Two primary methods for plasma sample preparation are presented: protein precipitation and liquid-liquid extraction.

This method is rapid and straightforward.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard solution in acetonitrile.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and inject a 20 µL aliquot into the HPLC system.

This method offers a cleaner extract.

  • In a centrifuge tube, combine 0.5 mL of plasma with a small volume of the internal standard solution.

  • Alkalinize the plasma sample by adding a suitable base.

  • Add 4.5 mL of dichloromethane as the extraction solvent.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 5,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

HPLC Method

The chromatographic conditions for the analysis of this compound in plasma are summarized in Table 1.

Table 1: HPLC System and Chromatographic Conditions

ParameterCondition 1Condition 2
HPLC Column C18 ColumnRP µ-Bondapak-C18 (10 µm)
Mobile Phase Methanol: 0.01M Phosphate Buffer (pH 3.0) (62:38, v/v)[1]Methanol: Water (58:42, v/v)[2]
Flow Rate 1.0 mL/min[1]Not Specified
Detection Wavelength 279 nm[1]280 nm[2]
Column Temperature 30°C[1]Ambient
Injection Volume 20 µL[1]Not Specified
Internal Standard Carbamazepine[1]Methaqualone[2]

Method Validation

The developed HPLC method should be validated according to standard bioanalytical method validation guidelines. Key validation parameters are presented in Table 2.

Table 2: Method Validation Parameters

ParameterResult (Method 1)Result (Method 2)
Linearity Range 0.2 - 50 µg/mL[1]0.0291 - 5.816 µg/mL[2]
Regression Coefficient (r²) > 0.999[1]0.9999[2]
Limit of Detection (LOD) 0.05 µg/mL[1]0.0174 µg/mL[2]
Mean Recovery 92.6 - 98.1%[1]99.84%[2]
Within-day Precision (CV%) < 4.9%[1]Not Specified
Between-day Precision (CV%) < 7.5%[1]Not Specified

Data Presentation

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of Ligustrazine to the internal standard and comparing it to the calibration curve constructed from the working standard solutions.

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile plasma->add_is vortex1 Vortex (1-2 min) add_is->vortex1 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant inject Inject 20 µL into HPLC System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (279 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Protein Precipitation Workflow for Plasma Sample Preparation and HPLC Analysis.

lLE_workflow cluster_lle_prep Liquid-Liquid Extraction cluster_hplc_analysis_lle HPLC Analysis plasma_lle Plasma (0.5 mL) + IS alkalinize Alkalinize Sample plasma_lle->alkalinize add_solvent Add Dichloromethane (4.5 mL) alkalinize->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge2 Centrifuge (5,000 rpm, 10 min) vortex2->centrifuge2 separate_layer Collect Organic Layer centrifuge2->separate_layer evaporate Evaporate to Dryness separate_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lle Inject 20 µL into HPLC System reconstitute->inject_lle separation_lle Chromatographic Separation (C18 Column) inject_lle->separation_lle detection_lle UV Detection (280 nm) separation_lle->detection_lle data_analysis_lle Data Acquisition and Analysis detection_lle->data_analysis_lle

Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Preparation and HPLC Analysis.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in plasma. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific requirements of the study, such as sample throughput and the need for a cleaner extract. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Ligustrazine.

References

Application Note: Quantitative Determination of Ligustrazine in Rat Serum by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Ligustrazine (Tetramethylpyrazine, TMP) in rat serum using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The described method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies of Ligustrazine, a primary bioactive compound isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and method validation. This methodology provides a robust and reliable tool for researchers, scientists, and drug development professionals.

Introduction

Ligustrazine (2,3,5,6-tetramethylpyrazine) is a potent alkaloid known for its wide range of pharmacological activities, including vasodilation, anti-platelet aggregation, neuroprotection, and anti-inflammatory effects.[1][2] These properties make it a compound of significant interest in the development of treatments for cardiovascular and cerebrovascular diseases.[3] Accurate determination of Ligustrazine concentrations in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a validated UHPLC-MS/MS method for the analysis of Ligustrazine in rat serum, offering high sensitivity, specificity, and throughput.

Experimental Protocols

Materials and Reagents
  • Ligustrazine standard (≥98% purity)

  • Internal Standard (IS), e.g., Caffeine (≥99% purity)[4]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Rat serum (blank)

Instrumentation and Conditions

A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended. The following are representative conditions and may be optimized for specific instrumentation.

Table 1: UHPLC Conditions

ParameterValue
Column C18 column (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic acid in Water[4][5][6]
Mobile Phase B 0.1% Formic acid in Acetonitrile[5] or Methanol[4][6]
Flow Rate 0.4 mL/min[5]
Injection Volume 2-20 µL[7][8]
Column Temperature 40 °C[8]
Gradient Elution Optimized for separation of Ligustrazine and IS from matrix components.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Ligustrazine: 137.1[5]
Product Ion (m/z) Ligustrazine: 55.0[5]
Internal Standard (m/z) Caffeine: 195.2 → 110.2[8] (example)
Capillary Voltage 3.5 kV[9]
Nebulizer Gas Pressure 35 psi[9]
Gas Temperature 325 °C[9]
Sample Preparation

The protein precipitation method is a common and effective technique for extracting Ligustrazine from serum.[5][7]

  • Thaw frozen rat serum samples on ice.

  • To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate proteins.[7]

  • Vortex the mixture for 1-3 minutes.[7]

  • Centrifuge at 14,000-15,000 rpm for 10 minutes.[7][10]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v ACN:Water).[7]

  • Vortex for 5 minutes and centrifuge again at 14,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA, ICH M10) to ensure its reliability.[11]

Table 3: Summary of Method Validation Parameters and Typical Results

ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.99> 0.999[8]
Calibration Range Dependent on expected concentrations10 - 2,000 ng/mL[4][10]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy0.14 ng/mL[4][10]
Precision (RSD%) Intra- and Inter-day RSD ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8.3%; Inter-day: < 9.7%[4][10]
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)Within ±10%[8]
Recovery (%) Consistent, precise, and reproducible82.6% - 95.3%[4][10]
Matrix Effect Within acceptable limits67.4% - 104.8%[7]
Stability Analyte stable under various storage and handling conditionsStable under tested conditions[7]

Pharmacokinetic Application

The validated method can be applied to pharmacokinetic studies in rats. After oral or intravenous administration of Ligustrazine, blood samples are collected at various time points. The serum concentration of Ligustrazine is then determined using the described UHPLC-MS/MS method.

Table 4: Example Pharmacokinetic Parameters of Ligustrazine in Rats (Intravenous Administration)

ParameterUnitValue
Elimination half-life (t½) h0.36 ± 0.13[5]
Area under the curve (AUC) µg/mL*h1.29 ± 0.37[5]
Initial Concentration (C₀) µg/mL10.51 ± 2.58[5]

Visualizations

Caption: Experimental workflow for UHPLC-MS/MS analysis of Ligustrazine in rat serum.

signaling_pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects receptor Receptor pi3k PI3K receptor->pi3k ligustrazine Ligustrazine ligustrazine->receptor Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis Suppression akt->apoptosis Inhibits viability Cell Viability Promotion akt->viability Promotes autophagy Autophagy Inhibition mtor->autophagy Inhibits

Caption: Ligustrazine's role in the PI3K/Akt/mTOR signaling pathway.[1][12]

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Ligustrazine in rat serum. The protocol is well-suited for high-throughput analysis required in preclinical drug development and research settings. The provided validation parameters and pharmacokinetic data serve as a valuable resource for scientists investigating the therapeutic potential of Ligustrazine.

References

Application Notes and Protocols: Ligustrazine Hydrochloride in a Rat Migraine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ligustrazine hydrochloride (also known as Tetramethylpyrazine, TMP) in a rat model of migraine induced by nitroglycerin (NTG). The protocols detailed below are based on established methodologies to assess the therapeutic potential and underlying mechanisms of this compound in alleviating migraine-associated symptoms and molecular changes.

I. Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on a rat migraine model. This compound has been shown to modulate various behavioral and molecular markers associated with migraine pathophysiology.

Table 1: Behavioral Observations in NTG-Induced Migraine Rat Model

GroupClimbing Cage FrequencyScratching Head FrequencyDuration of Ear RednessMechanical Pain Threshold
Control BaselineBaselineBaselineBaseline
Migraine Model (NTG) IncreasedIncreasedIncreasedDecreased
Ligustrazine HCl (50 mg/kg) + NTG DecreasedDecreasedDecreasedIncreased[1]
Ligustrazine HCl (100 mg/kg) + NTG Decreased[2]Decreased[2]Decreased[2]Increased[1]

Table 2: Molecular Changes in Trigeminal Ganglion (TG) of NTG-Induced Migraine Rat Model

GroupP2X3 ExpressionTRPV1 Expressionc-Fos ExpressionERK Expressionp-ERK Expression
Control BaselineBaselineBaselineBaselineBaseline
Migraine Model (NTG) Over-expressionOver-expressionOver-expressionOver-expressionOver-expression
Ligustrazine HCl + NTG Inhibited[2][3]Inhibited[2][3]Inhibited[2][3]Inhibited[2][3]Inhibited[2]

Table 3: Markers of Oxidative Stress and Mitochondrial Function

GroupReactive Oxygen Species (ROS)Nitric Oxide (NO)Mitochondrial Membrane Potential (MMP)ATP Levels
Control BaselineBaselineBaselineBaseline
Migraine Model (NTG) IncreasedIncreasedDecreasedDecreased
Ligustrazine HCl (50 mg/kg) + NTG Reduced[1]Reduced[1]Increased[1]Increased[1]
Ligustrazine HCl (100 mg/kg) + NTG Reduced[1]Reduced[1]Increased[1]Increased[1]

Table 4: Expression of Key Signaling Proteins

GroupnNOSTRPA1IL-1βNF-κBCGRP
Control BaselineBaselineBaselineBaselineBaseline
Migraine Model (NTG) IncreasedIncreasedIncreasedIncreasedIncreased
Ligustrazine HCl (50 mg/kg) + NTG ReducedReducedReducedReducedReduced
Ligustrazine HCl (100 mg/kg) + NTG Reduced[1]Reduced[1]Reduced[1]Reduced[1]Reduced[1]

II. Experimental Protocols

A. Induction of Rat Migraine Model

A commonly used and validated method to induce a migraine-like state in rats is through the administration of nitroglycerin (NTG).[2][3]

Materials:

  • Nitroglycerin (NTG) solution

  • Sterile saline

  • Syringes and needles for subcutaneous injection

Protocol:

  • Acclimate adult male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • On the day of the experiment, prepare a fresh solution of NTG.

  • To induce the migraine model, administer a subcutaneous injection of NTG at a dose of 15 mg/kg body weight into the rat's buttocks.[2][3]

  • Control group animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

  • Behavioral observations should commence shortly after the injection.

B. This compound Administration

This compound is administered prior to the induction of the migraine model to assess its preventative effects.

Materials:

  • This compound (Tetramethylpyrazine, TMP)

  • Sterile saline for injection

  • Equipment for intravenous or other appropriate route of administration

Protocol:

  • Rats are randomly divided into experimental groups: Control, Migraine Model, and Ligustrazine HCl + Migraine Model.

  • Prepare fresh solutions of this compound on the day of use. A typical preparation involves dissolving 40 mg of this compound in 10 mL of sterile saline.[2][3]

  • Administer this compound daily for a period of 7 consecutive days.[2][3] A common dosage is 16 mL/kg/day via intravenous injection.[2][3]

  • The control and migraine model groups should receive an equivalent volume of sterile saline via the same administration route and for the same duration.

  • Approximately 10 minutes after the final administration of this compound or saline on the 7th day, induce the migraine model in the respective groups as described in Protocol A.[2][3]

C. Behavioral Assessment

Behavioral assessments are crucial for evaluating the pain and discomfort experienced by the rats, mimicking migraine symptoms.

Protocol:

  • Following NTG injection, observe the rats for characteristics of head discomfort.

  • Record the following behaviors over a specified period (e.g., 4 hours):

    • Binaural redness: The duration of redness in both ears.[2][3]

    • Head scratching: The frequency of the rat using its forelimbs to scratch its head.[2][3]

    • Cage climbing: The frequency of attempts to climb the cage walls.[2][3]

    • Other behaviors such as tail biting and reciprocating motion can also be noted.[2][3]

  • An observer blinded to the experimental groups should record these behaviors to minimize bias.

D. Gene and Protein Expression Analysis

To investigate the molecular mechanisms of this compound, the trigeminal ganglion (TG) is typically isolated for analysis.

1. Tissue Collection:

  • At a predetermined time point after NTG administration (e.g., 4 hours), euthanize the rats according to approved protocols.

  • Carefully dissect and isolate the trigeminal ganglions (TGs).[2][3]

2. Quantitative Real-Time PCR (qRT-PCR):

  • Extract total RNA from the TG tissue using a suitable RNA extraction kit.[2][3]

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2][3]

  • Perform qRT-PCR using specific primers for target genes such as P2X3, TRPV1, c-Fos, and ERK, with a suitable housekeeping gene for normalization.[2][3]

3. Western Blot Analysis:

  • Extract total protein from the TG tissue.

  • Determine protein concentration using a standard assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against target proteins (e.g., P2X3, TRPV1, c-Fos, ERK, p-ERK).[2][3]

  • Incubate with the appropriate secondary antibodies.

  • Visualize and quantify the protein bands using a suitable imaging system.

III. Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways implicated in the rat migraine model and the therapeutic action of this compound, as well as the general experimental workflow.

G cluster_0 NTG-Induced Migraine Pathophysiology cluster_1 Therapeutic Action of Ligustrazine HCl NTG Nitroglycerin (NTG) TVS Trigeminovascular System Activation NTG->TVS CGRP CGRP Release TVS->CGRP ERK_path ERK Signaling Pathway TVS->ERK_path Neuroinflammation Neurogenic Inflammation CGRP->Neuroinflammation cfos c-Fos Expression ERK_path->cfos Pain Migraine Pain cfos->Pain Neuroinflammation->Pain Ligustrazine Ligustrazine HCl inhibit_ERK Inhibition Ligustrazine->inhibit_ERK inhibits inhibit_cfos Inhibition Ligustrazine->inhibit_cfos inhibits inhibit_ERK->ERK_path inhibit_cfos->cfos

Caption: NTG-induced migraine pathway and Ligustrazine HCl action.

G cluster_Mitochondria Mitochondria-Inflammation Pathway cluster_Ligustrazine Ligustrazine HCl Intervention NTG NTG Stimulation Mito_dys Mitochondrial Dysfunction NTG->Mito_dys ROS ↑ ROS, ↑ NO Mito_dys->ROS MMP_ATP ↓ MMP, ↓ ATP Mito_dys->MMP_ATP Inflammation ↑ NF-κB, ↑ IL-1β ROS->Inflammation Migraine Migraine Symptoms Inflammation->Migraine Lig Ligustrazine HCl Mito_prot Mitochondrial Protection Lig->Mito_prot Mito_prot->Mito_dys

Caption: Mitochondria-inflammation pathway in migraine.

G start Start groups Animal Grouping (Control, Model, Ligustrazine) start->groups treatment Daily Ligustrazine HCl or Saline Admin (7 days) groups->treatment induction NTG or Saline Injection treatment->induction behavior Behavioral Observation induction->behavior euthanasia Euthanasia & Tissue Collection (Trigeminal Ganglion) behavior->euthanasia analysis Molecular Analysis (qRT-PCR, Western Blot) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for Ligustrazine HCl study.

References

Application Notes and Protocols for Creating a Ligustrazine Hydrochloride Nano-Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a Ligustrazine hydrochloride (LH) nano-drug delivery system. The protocols outlined below are based on established methodologies reported in peer-reviewed scientific literature.

Introduction

Ligustrazine, or tetramethylpyrazine, is a bioactive compound derived from the medicinal herb Ligusticum chuanxiong. It exhibits a range of pharmacological effects, including cardiovascular protection, neuroprotection, and anti-inflammatory activities.[1] However, its clinical application can be limited by a short biological half-life and rapid metabolism.[2] Encapsulating this compound in a nano-drug delivery system can enhance its bioavailability, prolong its circulation time, and potentially improve its therapeutic efficacy.[3] This document details the protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.

Experimental Protocols

Preparation of this compound-Loaded PLA Nanoparticles

This protocol describes the preparation of polylactic acid (PLA) nanoparticles encapsulating this compound using an emulsification-solvent evaporation method.[2]

Materials:

  • This compound

  • Polylactic acid (PLA)

  • Acetone (B3395972)

  • Poloxamer

  • Deionized water

  • High-speed magnetic stirrer

Procedure:

  • Oil Phase Preparation: Dissolve this compound and polylactic acid in acetone. A common feed ratio of Ligustrazine to PLA is 1:4 (w/w).[2] The concentration of PLA in acetone can be set to 20 g/L.[2]

  • Aqueous Phase Preparation: Prepare a 0.25% poloxamer solution in deionized water. The volume of the aqueous phase should be four times the volume of the oil phase.[2]

  • Emulsification: Inject the oil phase into the aqueous phase under high-speed magnetic stirring.[2]

  • Solvent Evaporation: Continue stirring the emulsion at a constant temperature of 30°C for approximately 70 minutes to allow for the evaporation of acetone.[2]

  • Nanoparticle Collection: The resulting suspension contains the this compound-loaded PLA nanoparticles.

Characterization of Nanoparticles

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Utilize a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90).

  • Sample Preparation: Dilute the nanoparticle suspension (e.g., 1:100 v/v) in redistilled water.[4]

  • Measurement: Perform the measurements in triplicate at 25°C.[4] For zeta potential, dilute the suspension in a 1 mM NaCl solution.[4]

2.2.2. Morphology

  • Instrumentation: Use a transmission electron microscope (TEM).

  • Sample Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.[2]

  • Staining (optional): After the sample has air-dried, you can apply a drop of a suitable staining agent, such as phosphotungstic acetate (B1210297) solution, for 5 minutes.[2]

  • Imaging: Visualize the nanoparticles under the TEM to observe their shape and surface morphology.[2]

2.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. Common methods include ultrafiltration or centrifugation.[5]

  • Quantification of Free Drug: Determine the concentration of free this compound in the supernatant using a validated HPLC method (see Protocol 2.3).

  • Quantification of Total Drug: Disrupt a known amount of the nanoparticle suspension (e.g., by dissolving in a suitable organic solvent) to release the encapsulated drug. Determine the total amount of this compound using the same HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

HPLC Method for Quantification of this compound

This protocol is for the quantitative analysis of this compound.[6]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Venu sil (XBPC18, 4.6 × 250 mm).[6]

  • Mobile Phase: A mixture of 0.1% phosphoric acid, methanol, and acetonitrile (B52724) in a ratio of 60:35:5.[6]

  • Flow Rate: 1.0 ml/min.[6]

  • Detection Wavelength: 295 nm.[6]

  • Injection Volume: 10 µl.[6]

  • Temperature: 25 ± 1°C.[6]

  • Retention Time: Approximately 5.63 minutes.[6]

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.[6]

In Vitro Drug Release Study

This protocol describes an in vitro drug release study using the dialysis bag method.[7][8]

Materials:

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium

  • Magnetic stirrer and stir bar

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Dialysis Bag: Pre-soak the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Place a known amount of the this compound nanoparticle suspension (e.g., 3 mL) into the dialysis bag and securely seal both ends.[8]

  • Release Study Setup: Immerse the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 200 mL of PBS).[8] Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.[8]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Determine the concentration of this compound in the collected samples using the HPLC method described in Protocol 2.3.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound nanoparticles on a selected cell line.[9]

Materials:

  • Selected cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound nanoparticle suspension (sterilized, e.g., by filtration)

  • Free this compound solution (as a control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticle suspension, free this compound, and a blank nanoparticle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[9]

  • Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Data Presentation

The following tables summarize typical quantitative data for this compound nano-drug delivery systems based on literature.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLA Nanoparticles~210~0.09Not ReportedNot ReportedNot Reported[2]
Lipid Emulsion215.0 ± 2.50.076 ± 0.033-40.4 ± 5.3Not ReportedNot Reported[10]
Liposomes~6500Not ReportedNot Reported48.82Not Reported[11]
Carboxymethyl Chitosan (B1678972)/Collagen Microspheres1250 ± 50Not ReportedNot Reported54.0814.16[7]

Table 2: In Vitro Release of this compound from a Lipid Emulsion

Time (minutes)Cumulative Release (%)
30~42
180~80
Data extracted from a graphical representation in the cited source.[7]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation p1 Dissolve Ligustrazine HCl and PLA in Acetone (Oil Phase) p3 Emulsify Oil Phase in Aqueous Phase p1->p3 p2 Prepare 0.25% Poloxamer Solution (Aqueous Phase) p2->p3 p4 Solvent Evaporation (Stir at 30°C) p3->p4 p5 Ligustrazine-Loaded Nanoparticle Suspension p4->p5 c1 Particle Size, PDI, Zeta Potential (DLS) p5->c1 c2 Morphology (TEM) p5->c2 c3 Encapsulation Efficiency & Drug Loading (HPLC) p5->c3 e1 In Vitro Drug Release (Dialysis Method) p5->e1 e2 Cytotoxicity (MTT Assay) p5->e2

Caption: Workflow for the preparation and evaluation of Ligustrazine-loaded nanoparticles.

Signaling Pathways

This compound has been shown to activate the NRF2 signaling pathway, which plays a crucial role in protecting against oxidative stress.[12][13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LH Ligustrazine HCl Nanoparticles Keap1_Nrf2 Keap1-Nrf2 Complex LH->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1_Nrf2->Nrf2_cyto releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription Antioxidant Increased Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Transcription->Antioxidant Protection Cellular Protection Against Oxidative Stress Antioxidant->Protection

Caption: Activation of the NRF2 signaling pathway by this compound.

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and can be modulated by Ligustrazine.[15][16]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth LH Ligustrazine HCl Nanoparticles LH->PI3K modulates LH->Akt modulates

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Preparation of Ligustrazine Hydrochloride-Loaded Liposome-Hydrogel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, a primary active component isolated from the traditional Chinese medicine Chuanxiong, possesses a wide range of pharmacological effects, including antioxidant and neuroprotective properties. However, its clinical application can be limited by a short biological half-life and rapid metabolism. To overcome these limitations, advanced drug delivery systems are being explored. This document provides a detailed protocol for the preparation of a Ligustrazine hydrochloride-loaded liposome-hydrogel, a promising composite system designed to enhance drug stability, provide sustained release, and improve therapeutic efficacy, particularly for topical and transdermal applications.[1][2] The liposomal encapsulation of this compound protects the drug from degradation, while the hydrogel matrix provides a stable, biocompatible scaffold for controlled release.[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes (TMPZ-L)
ParameterValueReference
Average Particle Size (nm)116 ± 10.35[1]
Zeta Potential (mV)-38.2 ± 3.1[1]
Entrapment Efficiency (%)75.05 ± 10.67[4]
Table 2: In Vitro and Ex Vivo Release Data of this compound Formulations
FormulationRelease Rate (%) after specified time (in vitro, dialysis membrane)Release Rate (%) after specified time (ex vivo, transdermal)Reference
This compound (LTH)~80%30% - 40%[4]
LTH-Loaded Liposomes (LTH-L)~60%Slightly lower than LTH[4]
TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG)~40%~40%[1][5]
Table 3: Antioxidant Activity of this compound-Loaded Liposome-Hydrogel (TMPZ-LG)
AssayScavenging/Inhibition Rate (%)Reference
DPPH Radical Scavenging65.57 ± 4.13[1][5]
H₂O₂ Scavenging73.06 ± 5.65[1][5]
Inhibition of MDA Production15.03 ± 0.9[1][5]
Anti-Low Density Lipoprotein (LDL) Oxidation21.57 ± 1.2[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (TMPZ-L)

This protocol is based on the thin-film hydration method.[6]

Materials:

Equipment:

  • Rotary evaporator

  • Ultrasonic water bath

  • Round-bottom flask

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Accurately weigh soybean phospholipids and cholesterol (mass ratio of 3:1) and dissolve them in absolute ethanol in a round-bottom flask.[6]

    • Completely dissolve the lipids using an ultrasonic water bath set at 70°C.[7]

    • Attach the flask to a rotary evaporator and rotate to evaporate the ethanol under vacuum, forming a thin, uniform lipid film on the flask wall.[6]

  • Hydration:

    • Prepare a solution of this compound in PBS (pH 7.4).

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature until the film is completely dispersed, forming a liposomal suspension.

  • Sonication and Purification:

    • To reduce the particle size and obtain a homogenous suspension, sonicate the liposome (B1194612) suspension using a probe sonicator or in a bath sonicator.

    • To remove any unencapsulated drug, the liposome suspension can be centrifuged or dialyzed.

Protocol 2: Preparation of this compound-Loaded Liposome-Hydrogel (TMPZ-LG)

This protocol describes the incorporation of the prepared liposomes into a hydrogel matrix.[1][6]

Materials:

  • This compound-loaded liposome (TMPZ-L) suspension (from Protocol 1)

  • Sodium carboxymethylcellulose (CMC-Na)

Equipment:

  • Beaker

  • Magnetic stirrer

Procedure:

  • Place 10 mL of the TMPZ-L suspension in a beaker.[1][6]

  • While stirring, slowly add 0.20 g of CMC-Na (for a 2% hydrogel) to the liposome suspension.[1][6]

  • Continue stirring rapidly until all the CMC-Na particles are dissolved.[1][6]

  • Allow the mixture to stand for 24 hours to ensure complete swelling and formation of the hydrogel.[1][6]

Signaling Pathways and Experimental Workflows

Ligustrazine has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for elucidating the mechanism of action of the this compound-loaded liposome-hydrogel.

Ligustrazine_PI3K_AKT_mTOR_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Ligustrazine Ligustrazine PI3K PI3K Ligustrazine->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Ligustrazine's role in the PI3K/AKT/mTOR signaling pathway.[8]

Ligustrazine_TLR4_NFkB_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Ligustrazine Ligustrazine TLR4 TLR4 Ligustrazine->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines promotes transcription

Caption: Inhibition of the TLR4/NF-κB signaling pathway by Ligustrazine.[9][10]

Experimental_Workflow cluster_Preparation Preparation cluster_Characterization Characterization A Ligustrazine HCl, Soybean Phospholipid, Cholesterol B Thin-Film Hydration A->B C Ligustrazine-Loaded Liposomes (TMPZ-L) B->C E Incorporation & Swelling C->E D Sodium Carboxymethylcellulose (CMC-Na) D->E F Ligustrazine-Loaded Liposome-Hydrogel (TMPZ-LG) E->F G Particle Size & Zeta Potential F->G H Entrapment Efficiency F->H I In Vitro & Ex Vivo Release F->I J Antioxidant Activity Assays F->J

Caption: Experimental workflow for preparation and characterization.

References

Application Notes & Protocols: Development of Ligustrazine Hydrochloride Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ligustrazine, or tetramethylpyrazine, is a compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). Ligustrazine hydrochloride (LTH) is its clinically used salt form, known for its vasodilatory, anti-platelet aggregation, and neuroprotective effects. However, its short biological half-life necessitates frequent administration. Microsphere technology offers a promising solution by encapsulating LTH to achieve sustained release, improve therapeutic efficacy, and enhance patient compliance.[1][2][3] This document provides detailed protocols and data for the development of LTH microspheres using various techniques, intended for researchers, scientists, and drug development professionals.

General Microsphere Preparation Techniques

Several methods are employed for the preparation of microspheres, with the choice depending on the properties of the drug and polymer.[]

  • Emulsion Solvent Evaporation: This is one of the most common techniques.[][5] It involves dissolving a lipophilic drug and polymer in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently evaporated, leading to the formation of solid microspheres.[][5][6] For water-soluble drugs like LTH, a water-in-oil-in-water (W/O/W) double emulsion method is often used.[][5]

  • Spray Drying: This method involves atomizing a solution or suspension of the drug and polymer into a stream of hot air.[7] The solvent rapidly evaporates, leaving behind dry, solid microspheres.[][5][7] This technique is suitable for a wide range of drugs, including heat-sensitive biomolecules.[][5]

  • Phase Separation (Coacervation): This technique involves changing the solubility of the polymer in a solution, causing it to separate and form a coating around the dispersed drug particles.[3][5]

  • Ionic Gelation: This method is used for natural polymers like alginates and chitosan (B1678972). It involves the cross-linking of the polymer by polyvalent cations to form hydrogel beads.[3]

Experimental Protocols

Protocol 1: Emulsification-Chemical Crosslinking for Chitosan-Collagen Microspheres

This protocol details the preparation of LTH-loaded carboxymethyl chitosan-collagen microspheres using an emulsification and chemical crosslinking method.[1]

1. Materials and Equipment:

  • Active Ingredient: this compound (LTH)

  • Polymers: Carboxymethyl Chitosan, Collagen

  • Oil Phase: Soybean oil

  • Aqueous Phase: Deionized water

  • Emulsifier: Span-80

  • Cross-linking Agent: Glutaraldehyde (B144438)

  • Equipment: Homogenizer/Mechanical Stirrer, Beakers, Ice Bath, Filtration apparatus, Vacuum oven, HPLC system, Scanning Electron Microscope (SEM).[1]

2. Preparation of Blank Microspheres:

  • Prepare the aqueous phase by dissolving sodium carboxymethyl chitosan and collagen in deionized water at a specified ratio (e.g., 1:2).[1]

  • Prepare the oil phase, consisting of soybean oil and Span-80 (e.g., 1% V/V), in a beaker.[1] Pre-heat the oil phase to 40°C for 20 minutes.[1]

  • Slowly add the aqueous phase to the oil phase while stirring at a constant speed (e.g., 600 r/min) to form an emulsion. The recommended oil-to-water phase volume ratio is 5:1.[1]

  • Place the emulsion in an ice bath to cool.[1]

  • Add the cross-linking agent (e.g., 3 ml of glutaraldehyde) and allow the reaction to proceed for 3 hours to harden the microspheres.[1]

  • Discard the upper oil phase. Filter the remaining mixture to collect the microspheres.[1]

  • Wash the microspheres and dry them in a vacuum oven.[1]

3. Preparation of LTH-Loaded Microspheres:

  • Follow the same procedure as for blank microspheres, but dissolve the this compound in the aqueous phase along with the polymers.[1]

  • The optimized ratio of LTH to the polymer blend (microencapsulated material) is 1:2.[1]

  • The final product should be pale yellow, round, and smooth microspheres of uniform size.[1]

G cluster_phase Phase Preparation prep_aq Aqueous Phase Ligustrazine HCl Carboxymethyl Chitosan Collagen emulsify Emulsification Add Aqueous to Oil Phase Stir at 600 rpm prep_aq->emulsify prep_oil Oil Phase Soybean Oil Span-80 (Emulsifier) prep_oil->emulsify cool Cooling (Ice Bath) emulsify->cool crosslink Cross-linking Add Glutaraldehyde React for 3 hours cool->crosslink separate Separation Discard Supernatant Filter Microspheres crosslink->separate dry Drying (Vacuum Oven) separate->dry

Workflow for Emulsification-Crosslinking Method.
Protocol 2: Emulsion Process for Gelatin Microspheres (Lung Targeting)

This protocol is adapted from a study on preparing LTH-loaded gelatin microspheres (LTH-GMS) for lung targeting.[8]

1. Materials and Equipment:

  • Active Ingredient: this compound (LTH)

  • Polymer: Gelatin

  • Additional Reagents: (Not specified in detail, but likely an oil phase and cross-linking agent)

  • Equipment: Emulsification setup, Coulter counter, standard lab equipment.

2. Preparation of LTH-GMS:

  • Prepare a solution with LTH and gelatin. A weight ratio of 2:1 (LTH to gelatin) is recommended.[8]

  • Use an emulsion process to form the microspheres. While the specific oil phase and emulsifier are not detailed in the abstract, a typical W/O emulsion would be created.

  • Incorporate a cross-linking step (e.g., using glutaraldehyde or thermal cross-linking) to harden the gelatin microspheres.

  • Separate, wash, and dry the resulting microspheres.

  • The target mean diameter for lung targeting is around 12-13 µm.[8]

Characterization Protocols

Drug Loading and Encapsulation Efficiency

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of LTH in the microspheres.[1]

  • Sample Preparation: Accurately weigh a specific amount of dried microspheres. Dissolve them in a suitable solvent to release the encapsulated drug.

  • HPLC Analysis:

    • System: Waters e2695 Liquid Chromatograph or equivalent.[1]

    • Column: Venu sil (XBPC18, 4.6 × 250 mm) or similar C18 column.[1]

    • Standard Curve: Prepare standard solutions of LTH at known concentrations (e.g., 10-320 µg/mL) and generate a calibration curve. A typical regression line is Y = 44827X - 131289 (R² = 0.9992), where Y is the peak area and X is the concentration.[1]

  • Calculations:

    • Drug Loading (%): (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100

Particle Size and Morphology Analysis
  • Scanning Electron Microscopy (SEM):

    • Mount the dried microsphere samples onto an SEM stub using double-sided adhesive tape.

    • Sputter-coat the samples with gold or another conductive material.

    • Observe the surface morphology (roundness, smoothness, uniformity) under the microscope.[1]

  • Particle Size Analysis:

    • Use a laser particle size analyzer or a Coulter counter to determine the mean particle size and size distribution.[8][9]

In Vitro Drug Release Study

This protocol assesses the release profile of LTH from the microspheres over time.

  • Apparatus: Use a USP Dissolution Apparatus (e.g., basket or paddle method).[1]

  • Dissolution Medium: Use a suitable buffer, such as a phosphate (B84403) buffer (pH 7.8-8.0 for gelatin microspheres).[8]

  • Procedure:

    • Place a known quantity of LTH microspheres into the dissolution vessel.

    • At predetermined time intervals (e.g., 1, 2, 3, 4, 5 hours), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the LTH concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Data Interpretation: Plot the cumulative percentage of drug released versus time. The release from gelatin microspheres can be described by a first-order kinetic equation.[8]

G sample LTH Microspheres (Final Product) morph Morphology & Particle Size (SEM, Laser Diffraction) sample->morph ee_dl Encapsulation Efficiency (EE) & Drug Loading (DL) (HPLC Analysis) sample->ee_dl release In Vitro Release Study (Dissolution Apparatus, HPLC) sample->release stability Stability Studies (Storage at various conditions) sample->stability

General Workflow for Microsphere Characterization.

Data Summary

The following tables summarize quantitative data from studies on LTH microspheres.

Table 1: Optimized Formulation Parameters

Parameter Carboxymethyl Chitosan-Collagen[1][2] Gelatin (for Lung Targeting)[8]
Drug : Polymer Ratio 1 : 2 2 : 1
Polymer : Polymer Ratio Carboxymethyl Chitosan : Collagen = 1 : 2 N/A
Oil Phase : Water Phase Ratio 5 : 1 Not Specified
Emulsifier (Span-80) Conc. 0.5% Not Specified
Stirring Speed 600 r/min Not Specified
Cross-linking Agent 3 ml Glutaraldehyde Not Specified

| Cross-linking Time | 3 hours | Not Specified |

Table 2: Physicochemical Characteristics of LTH Microspheres

Characteristic Carboxymethyl Chitosan-Collagen[1][2] Gelatin (for Lung Targeting)[8]
Appearance Pale yellow, round, smooth Not Specified
Mean Particle Size 1.25 ± 0.05 mm 12.65 µm
Size Distribution Uniform 87.5% between 5 - 24.9 µm
Encapsulation Efficiency (%) 54.08% ~89%
Drug Loading / Carrier Rate (%) 14.16% 16.49% ± 0.49%

| Microsphere Yield (%) | 86.09% | Not Specified |

Table 3: In Vitro Release Profile of LTH Microspheres

Time Carboxymethyl Chitosan-Collagen[1][2] Gelatin (for Lung Targeting)[8]
Release within 1 hour 66% Not Specified
Release within 5 hours Steady release after 1 hour Not Specified
Release Half-Life (t½) Not Specified ~6 times longer than free LTH

| Release Kinetics | Not Specified | First-order kinetic equation |

References

Application Notes and Protocols: The Use of Ligustrazine Hydrochloride in a Doxorubicin-Induced Cardiomyopathy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ligustrazine hydrochloride (also known as Tetramethylpyrazine) in preclinical models of doxorubicin-induced cardiomyopathy. The protocols and data presented are collated from recent studies and are intended to serve as a guide for researchers investigating the cardioprotective effects of this compound.

Introduction

Doxorubicin (B1662922) (DOX) is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe cardiotoxicity, leading to cardiomyopathy and heart failure.[1][2][3] The underlying mechanisms of DOX-induced cardiotoxicity are multifactorial, involving increased oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation.[3][4][5] Ligustrazine (LIG), a bioactive alkaloid derived from the medicinal plant Ligusticum chuanxiong, has demonstrated significant cardioprotective properties.[1][6] This document outlines the key signaling pathways involved in the protective effects of Ligustrazine and provides detailed experimental protocols for its evaluation in a doxorubicin-induced cardiomyopathy model.

Key Signaling Pathways in the Cardioprotective Effect of Ligustrazine

Ligustrazine exerts its cardioprotective effects by modulating several key signaling pathways that are disrupted by doxorubicin. Recent studies have elucidated the roles of the PIEZO1-TMBIM6-PHB2 axis, the SIRT5-DUSP1 axis, and the 14-3-3γ/Bcl-2 pathway in mediating the therapeutic effects of Ligustrazine.

Doxorubicin-Induced Cardiomyopathy Pathway

Doxorubicin induces cardiotoxicity through a variety of mechanisms, primarily centered around mitochondrial damage and oxidative stress. It intercalates into cardiac cell DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[3] Furthermore, DOX generates reactive oxygen species (ROS), which overwhelm the antioxidant defenses of cardiomyocytes, leading to lipid peroxidation, mitochondrial membrane damage, and activation of apoptotic pathways.[4][5] This cascade of events results in cardiomyocyte death, cardiac remodeling, and ultimately, heart failure.[3][7]

Doxorubicin Doxorubicin Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Doxorubicin->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Doxorubicin->ROS_Production DNA_Damage DNA Damage Topoisomerase_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Cardiomyocyte Apoptosis p53_Activation->Apoptosis Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis Cardiomyopathy Cardiomyopathy Apoptosis->Cardiomyopathy

Caption: Doxorubicin-induced cardiotoxicity pathway.

Ligustrazine Intervention Pathways

Ligustrazine has been shown to counteract doxorubicin-induced cardiotoxicity through multiple signaling pathways, primarily by preserving mitochondrial function and inhibiting apoptosis.

Ligustrazine Ligustrazine PIEZO1 PIEZO1 Ligustrazine->PIEZO1 SIRT5 SIRT5 Ligustrazine->SIRT5 14_3_3g 14-3-3γ Ligustrazine->14_3_3g TMBIM6 TMBIM6 PIEZO1->TMBIM6 PHB2_p PHB2 Phosphorylation TMBIM6->PHB2_p Mitochondrial_Homeostasis Mitochondrial Homeostasis PHB2_p->Mitochondrial_Homeostasis DUSP1 DUSP1 SIRT5->DUSP1 DUSP1->PHB2_p Bcl2 Bcl-2 Bcl2->Mitochondrial_Homeostasis 14_3_3g->Bcl2 Cardioprotection Cardioprotection Mitochondrial_Homeostasis->Cardioprotection

Caption: Ligustrazine's protective signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Ligustrazine on doxorubicin-induced cardiomyopathy.

Table 1: Effects of Ligustrazine on Cardiac Function in a Mouse Model of Doxorubicin-Induced Cardiomyopathy

GroupLeft Ventricular Ejection Fraction (LVEF %)Left Ventricular Fractional Shortening (FS %)
Control75.3 ± 5.240.1 ± 3.8
Doxorubicin45.2 ± 4.121.5 ± 2.9
Doxorubicin + Ligustrazine (Low Dose)55.8 ± 4.928.3 ± 3.1
Doxorubicin + Ligustrazine (Mid Dose)65.1 ± 5.533.7 ± 3.5
Doxorubicin + Ligustrazine (High Dose)70.2 ± 5.038.1 ± 3.9

Data are presented as mean ± standard deviation. Doses for Ligustrazine were 25 mg/kg/day (low), 50 mg/kg/day (mid), and 100 mg/kg/day (high) for 14 days.[1]

Table 2: Effects of Ligustrazine on Serum Inflammatory Markers in a Mouse Model of Doxorubicin-Induced Cardiomyopathy

GroupIL-17 (pg/mL)IL-10 (pg/mL)MMP-9 (ng/mL)
Control25.4 ± 3.150.2 ± 4.510.3 ± 1.5
Doxorubicin80.1 ± 7.820.5 ± 3.945.7 ± 5.2
Doxorubicin + Ligustrazine40.7 ± 5.342.1 ± 4.122.8 ± 3.9

Data are presented as mean ± standard deviation.[2]

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy Animal Model

This protocol describes the induction of cardiomyopathy in mice using doxorubicin.

Materials:

  • Doxorubicin hydrochloride (Sigma-Aldrich, D1515)

  • Saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Insulin (B600854) syringes

Procedure:

  • Dissolve doxorubicin hydrochloride in saline to a final concentration of 2.5 mg/mL.

  • Administer a single intraperitoneal injection of doxorubicin at a dose of 12.5 mg/kg to the mice.[1]

  • The control group should receive an equivalent volume of saline via intraperitoneal injection.[1]

  • Monitor the mice for signs of distress and weight loss.

  • Cardiac function is typically assessed at 7 weeks post-injection to confirm the development of cardiomyopathy before initiating therapeutic interventions.[1]

Ligustrazine Administration

Ligustrazine can be administered through various routes, with oral gavage or intraperitoneal injection being common in preclinical studies. Nano-formulations of Ligustrazine have also been developed to improve its bioavailability.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Oral gavage needles or insulin syringes

Procedure (Oral Gavage):

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Administer Ligustrazine by oral gavage at the desired doses (e.g., 25, 50, 100 mg/kg/day) for the specified duration of the treatment period (e.g., 14 days).[1]

  • The vehicle control group should receive an equivalent volume of the vehicle.

Assessment of Cardiac Function

Echocardiography is a non-invasive method used to assess cardiac function in small animals.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia machine (e.g., isoflurane)

  • Thermostatically controlled platform

Procedure:

  • Anesthetize the mouse with 3% isoflurane (B1672236) and maintain anesthesia with 1.5% isoflurane during the procedure.[1]

  • Place the mouse in a supine position on a thermostatically controlled platform to maintain body temperature at 37°C.[1]

  • Acquire M-mode images of the left ventricle at the level of the papillary muscles.

  • Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.

In Vitro Model of Doxorubicin-Induced Cardiomyocyte Injury

This protocol details the use of H9c2 cells, a rat embryonic heart-derived myoblast cell line, to study the effects of Ligustrazine in vitro.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Doxorubicin hydrochloride

  • This compound

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CCK-8)

Procedure:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at an appropriate density.

  • After 24 hours, pre-treat the cells with various concentrations of Ligustrazine (e.g., 25, 50, 100 µmol/L) for a specified time.[2]

  • Induce injury by exposing the cells to doxorubicin (e.g., 1 µM) for 24 hours.[2]

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of Ligustrazine in a doxorubicin-induced cardiomyopathy model.

Model_Induction DOX-Induced Cardiomyopathy (In Vivo / In Vitro) Treatment Ligustrazine Treatment (Varying Doses) Model_Induction->Treatment Functional_Assessment Cardiac Function Assessment (Echocardiography) Treatment->Functional_Assessment Biochemical_Analysis Biochemical Analysis (Serum Markers, Western Blot) Treatment->Biochemical_Analysis Histological_Analysis Histological Analysis (H&E, Masson's Trichrome) Treatment->Histological_Analysis Data_Analysis Data Analysis and Interpretation Functional_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound demonstrates significant potential as a cardioprotective agent against doxorubicin-induced cardiomyopathy. Its mechanism of action involves the modulation of multiple signaling pathways, leading to the preservation of mitochondrial function and inhibition of apoptosis. The protocols and data presented herein provide a framework for further investigation into the therapeutic applications of Ligustrazine in mitigating the cardiotoxic side effects of chemotherapy.

References

Application of Ligustrazine in Animal Models of Myocardial Ischemia/Reperfusion Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the rhizome of the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). It is widely recognized for its vasorelaxant, anti-platelet aggregation, and neuroprotective properties. Emerging preclinical evidence has highlighted the significant cardioprotective effects of Ligustrazine in the context of myocardial ischemia/reperfusion (I/R) injury. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Ligustrazine in animal models of myocardial I/R.

Myocardial I/R injury is a complex pathological process that occurs upon the restoration of blood flow to a previously ischemic myocardial region. While reperfusion is essential to salvage ischemic tissue, it paradoxically triggers a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, which can exacerbate myocardial damage. Ligustrazine has been shown to mitigate these injurious processes, primarily through the activation of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway.[1][2] This pathway is a critical regulator of cell survival and metabolism, and its activation by Ligustrazine leads to the downstream inhibition of apoptosis and inflammation, as well as the enhancement of antioxidant defenses.

These application notes summarize the key findings from preclinical studies, present quantitative data on the efficacy of Ligustrazine, and provide detailed protocols for inducing myocardial I/R in rats and for evaluating the therapeutic effects of Ligustrazine.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of Ligustrazine in animal models of myocardial I/R injury.

Table 1: Effect of Ligustrazine on Myocardial Infarct Size and Apoptosis

ParameterControl Group (I/R)Ligustrazine-Treated Group (I/R)Percentage ChangeReference
Myocardial Infarct Size (%)9.17 ± 2.795.01 ± 1.26↓ 45.4%[3]
Apoptotic Index of Cardiomyocytes (%)8.04 ± 1.573.38 ± 0.63↓ 58.0%[3]

Table 2: Effect of Ligustrazine on Cardiac Injury Markers and Oxidative Stress

ParameterControl Group (I/R)Ligustrazine-Treated Group (I/R)Reference
Serum cTnISignificantly IncreasedSignificantly Decreased[3]
Serum MDASignificantly IncreasedSignificantly Decreased[3]
Serum SOD ActivitySignificantly DecreasedSignificantly Increased[3]
Serum NOSignificantly DecreasedSignificantly Increased[3]

Table 3: Effect of Ligustrazine on Inflammatory Cytokines

ParameterControl Group (I/R)Ligustrazine-Treated Group (I/R)Reference
Serum IL-1βSignificantly IncreasedSignificantly Decreased[3]
Serum TNF-αSignificantly IncreasedSignificantly Decreased[3]

Table 4: Effect of Ligustrazine on PI3K/Akt Signaling Pathway Proteins

ProteinControl Group (I/R)Ligustrazine-Treated Group (I/R)Reference
p-Akt/Akt RatioSignificantly DecreasedSignificantly Increased[3]
p-eNOS/eNOS RatioSignificantly DecreasedSignificantly Increased[3]
Bcl-2/Bax RatioSignificantly DecreasedSignificantly Increased[3]
Cleaved Caspase-3Significantly IncreasedSignificantly Decreased[3]

Experimental Protocols

Protocol 1: Induction of Myocardial Ischemia/Reperfusion Injury in Rats

This protocol describes the surgical procedure for inducing myocardial I/R injury in rats by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium, 40-50 mg/kg, intraperitoneal injection)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitor

  • Warming pad

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Intubate the rat and connect it to a rodent ventilator.

  • Place the rat in a supine position on a warming pad to maintain body temperature.

  • Perform a left thoracotomy to expose the heart.

  • Gently retract the pericardium to visualize the LAD coronary artery.

  • Pass a 6-0 silk suture under the LAD.

  • Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of myocardial blanching and ST-segment elevation on the ECG.

  • Maintain the occlusion for the desired duration of ischemia (e.g., 30 minutes).

  • Initiate reperfusion by releasing the ligature.

  • Close the chest in layers and allow the animal to recover.

Protocol 2: Administration of Ligustrazine

This protocol details the administration of Ligustrazine to the animal model.

Materials:

  • Ligustrazine (Tetramethylpyrazine)

  • Vehicle (e.g., sterile saline)

  • Administration route supplies (e.g., gavage needles for oral administration, syringes and needles for intravenous injection)

Procedure:

  • Dosage: A typical effective dose of Ligustrazine is 27 mg/kg/day.[3]

  • Administration Route: Ligustrazine can be administered via various routes, including intragastric gavage or intravenous injection.

  • Timing: For prophylactic treatment, administer Ligustrazine for a period (e.g., 14 days) prior to the induction of myocardial I/R. For therapeutic treatment, administer Ligustrazine at the onset of reperfusion.

Protocol 3: Assessment of Myocardial Infarct Size

This protocol describes the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the area of myocardial infarction.

Materials:

  • TTC solution (1% in phosphate (B84403) buffer)

  • Formalin (10%)

  • Digital camera and image analysis software

Procedure:

  • At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Wash the heart with cold saline to remove excess blood.

  • Freeze the heart at -20°C for 30 minutes to facilitate slicing.

  • Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).

  • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.

  • Fix the stained slices in 10% formalin.

  • The viable myocardium will stain red, while the infarcted area will appear pale white.

  • Capture digital images of the slices and use image analysis software to calculate the infarct size as a percentage of the total ventricular area.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol outlines the procedure for measuring the expression of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Myocardial tissue samples

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize myocardial tissue samples in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Ligustrazine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligustrazine Ligustrazine PI3K PI3K Ligustrazine->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt eNOS eNOS pAkt->eNOS Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Caspase3 Cleaved Caspase-3 pAkt->Caspase3 Inhibits Inflammation Inflammation pAkt->Inflammation Inhibits OxidativeStress Oxidative Stress pAkt->OxidativeStress Reduces peNOS p-eNOS NO Nitric Oxide (NO) peNOS->NO Produces MyocardialProtection Myocardial Protection NO->MyocardialProtection Contributes to Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes

Caption: Signaling pathway of Ligustrazine in cardioprotection.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_surgery Surgical Procedure cluster_assessment Assessment AnimalModel Sprague-Dawley Rats Grouping Random Grouping: - Sham - I/R Control - Ligustrazine + I/R AnimalModel->Grouping LigustrazineAdmin Ligustrazine Administration (e.g., 27 mg/kg/day, 14 days) Grouping->LigustrazineAdmin Anesthesia Anesthesia LigustrazineAdmin->Anesthesia Thoracotomy Left Thoracotomy Anesthesia->Thoracotomy LADLigation LAD Ligation (Ischemia) Thoracotomy->LADLigation Reperfusion Reperfusion LADLigation->Reperfusion InfarctSize Infarct Size Measurement (TTC Staining) Reperfusion->InfarctSize Biochemical Biochemical Analysis (Cardiac Enzymes, Oxidative Stress) Reperfusion->Biochemical WesternBlot Western Blot (PI3K/Akt Pathway) Reperfusion->WesternBlot Histology Histological Analysis (Apoptosis - TUNEL) Reperfusion->Histology

Caption: Experimental workflow for studying Ligustrazine in myocardial I/R.

References

Application Notes and Protocols: Inducing and Measuring the Effects of Ligustrazine in H. pylori Gastritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ligustrazine in preclinical models of Helicobacter pylori (H. pylori)-induced gastritis. The following sections detail the protocols for inducing gastritis in rodent models, administering Ligustrazine, and measuring its therapeutic effects through various quantitative methods.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa, leading to chronic gastritis, peptic ulcers, and an increased risk of gastric cancer.[1] Ligustrazine, a bioactive compound extracted from the traditional Chinese medicine Ligusticum chuanxiong, has demonstrated significant anti-inflammatory and anti-apoptotic properties.[1] In vitro studies have shown that Ligustrazine can protect gastric epithelial cells from H. pylori-induced damage by inhibiting the NF-κB signaling pathway.[1] These application notes provide the necessary protocols to investigate and quantify the therapeutic potential of Ligustrazine in in vivo models of H. pylori gastritis.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative results from the described experimental protocols, based on existing in vitro and in vivo data for Ligustrazine and similar compounds in gastritis models.

Table 1: Effects of Ligustrazine on Gastric Injury and H. pylori Colonization

Parameter Control Group H. pylori Model Group H. pylori + Ligustrazine Group
Gastric Ulcer Index 03.5 ± 0.51.5 ± 0.3
Histopathological Score 0-18.5 ± 1.23.2 ± 0.8
H. pylori Colonization (log CFU/g) 06.8 ± 0.74.5 ± 0.9

Table 2: Effects of Ligustrazine on Inflammatory Cytokines in Gastric Tissue

Cytokine (pg/mg protein) Control Group H. pylori Model Group H. pylori + Ligustrazine Group
TNF-α 25 ± 5150 ± 2060 ± 10
IL-1β 15 ± 4120 ± 1545 ± 8
IL-6 30 ± 6180 ± 2570 ± 12
IL-8 20 ± 5130 ± 1855 ± 9

Table 3: Effects of Ligustrazine on Oxidative Stress Markers in Gastric Tissue

Marker Control Group H. pylori Model Group H. pylori + Ligustrazine Group
Malondialdehyde (MDA) (nmol/mg protein) 2.5 ± 0.48.0 ± 1.14.0 ± 0.6
Superoxide (B77818) Dismutase (SOD) (U/mg protein) 150 ± 1570 ± 10120 ± 12
Glutathione (B108866) (GSH) (µg/mg protein) 50 ± 625 ± 440 ± 5

Experimental Protocols

Protocol 1: Induction of H. pylori Gastritis in a Rat Model

This protocol is adapted from established methods for inducing chronic H. pylori infection in rats.[2]

Materials:

  • Male Sprague-Dawley rats (120-150 g)

  • H. pylori strain (e.g., Sydney strain 1, SS1)

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum

  • Streptomycin (B1217042)

  • Oral gavage needles

  • Microaerophilic incubator (5% O₂, 10% CO₂, 85% N₂)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Antibiotic Pre-treatment: To facilitate H. pylori colonization, administer streptomycin in the drinking water (5 mg/mL) for 3 days prior to inoculation.[2]

  • H. pylori Culture: Culture the H. pylori strain in BHI broth under microaerophilic conditions at 37°C for 48-72 hours.

  • Inoculum Preparation: Harvest the bacteria by centrifugation and resuspend in sterile saline to a concentration of 5 x 10⁸ to 5 x 10¹⁰ CFU/mL.[2]

  • Inoculation:

    • Fast the rats for 12 hours before the first inoculation.

    • Administer 1 mL of the H. pylori suspension to each rat via oral gavage.

    • Repeat the inoculation twice daily for three consecutive days, with a 4-hour interval between doses.[2]

  • Model Establishment: The chronic gastritis model is typically established within 2-4 weeks post-inoculation.

Protocol 2: Administration of Ligustrazine

This protocol is based on in vivo studies of Ligustrazine in other models of gastric injury.[3]

Materials:

  • Ligustrazine (Tetramethylpyrazine)

  • Sterile saline or other appropriate vehicle

  • Oral gavage needles

Procedure:

  • Treatment Groups: Divide the animals into at least three groups:

    • Control Group (no H. pylori, vehicle administration)

    • H. pylori Model Group (H. pylori infection, vehicle administration)

    • H. pylori + Ligustrazine Group (H. pylori infection, Ligustrazine administration)

  • Ligustrazine Preparation: Dissolve Ligustrazine in sterile saline to the desired concentration. A starting dose of 15 mg/kg body weight, administered orally, has been shown to be effective in a rat model of ethanol-induced gastric ulcer.[3] Dose-response studies may be necessary to determine the optimal dosage.

  • Administration:

    • Begin Ligustrazine administration one week after the final H. pylori inoculation and continue for the duration of the experiment (e.g., 4-8 weeks).

    • Administer the prepared Ligustrazine solution or vehicle to the respective groups once daily via oral gavage.

Protocol 3: Measurement of Therapeutic Effects

At the end of the treatment period, euthanize the animals and collect gastric tissue for analysis.

1. Macroscopic and Microscopic Evaluation of Gastric Injury:

  • Gastric Ulcer Index: Macroscopically examine the stomach for lesions and score the ulcer index based on the number and severity of hemorrhagic streaks and spots.

  • Histopathological Analysis:

    • Fix a portion of the gastric tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and section at 5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Score the severity of gastritis based on the updated Sydney System, evaluating parameters such as inflammation, epithelial defects, atrophy, and hyperplasia.[1][4]

2. Quantification of H. pylori Colonization:

  • Quantitative Culture:

    • Homogenize a weighed portion of gastric tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on selective agar (B569324) for H. pylori.

    • Incubate under microaerophilic conditions and count the colony-forming units (CFU). Express the results as log CFU per gram of tissue.[5]

  • Quantitative PCR (qPCR):

    • Extract DNA from a portion of the gastric tissue.

    • Perform qPCR using primers specific for an H. pylori gene (e.g., ureA).

    • Quantify the bacterial load by comparing to a standard curve of known H. pylori DNA concentrations.[6]

3. Assessment of Inflammatory and Oxidative Stress Markers:

  • ELISA for Inflammatory Cytokines:

    • Homogenize a portion of the gastric tissue in lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the protein concentration of the supernatant.

    • Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, IL-6, and IL-8 in the tissue homogenates.[7]

  • Biochemical Assays for Oxidative Stress Markers:

    • Use the tissue homogenate prepared above.

    • Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.[8]

    • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and the levels of reduced glutathione (GSH).[8][9]

4. Western Blot for Signaling Pathway Analysis:

  • Extract total protein from gastric tissue samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p65, IκBα, p-p38, p38).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Ligustrazine Treatment cluster_analysis Phase 3: Effect Measurement acclimatization Animal Acclimatization (1 week) pretreatment Streptomycin Pre-treatment (3 days) acclimatization->pretreatment inoculation H. pylori Inoculation (3 days, twice daily) pretreatment->inoculation hp_culture H. pylori Culture hp_culture->inoculation grouping Divide into Groups: - Control - H. pylori Model - H. pylori + Ligustrazine inoculation->grouping treatment Daily Oral Gavage (Ligustrazine or Vehicle) (4-8 weeks) grouping->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia histology Histopathology (H&E Staining, Scoring) euthanasia->histology hp_quantification H. pylori Quantification (Culture, qPCR) euthanasia->hp_quantification biomarkers Biochemical Analysis (ELISA, Oxidative Stress) euthanasia->biomarkers western_blot Western Blot (Signaling Pathways) euthanasia->western_blot

Caption: Experimental workflow for inducing and measuring the effects of Ligustrazine in a rat model of H. pylori gastritis.

signaling_pathway cluster_hp H. pylori Infection cluster_cell Gastric Epithelial Cell hp H. pylori tlr4 TLR4 hp->tlr4 mapk MAPK Pathway (p38, ERK) tlr4->mapk nfkb_activation IKK Complex tlr4->nfkb_activation mapk->nfkb_activation ikba IκBα nfkb_activation->ikba Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) nucleus->inflammation Gene Transcription apoptosis Apoptosis nucleus->apoptosis Gene Transcription ligustrazine Ligustrazine ligustrazine->mapk Inhibits ligustrazine->nfkb_activation Inhibits

References

Application Notes and Protocols for Transdermal Delivery of Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ligustrazine hydrochloride, a synthetic derivative of tetramethylpyrazine isolated from the traditional Chinese herb Ligusticum wallichii, is a potent cardiovascular and cerebrovascular protective agent. Its clinical application is often hampered by a short biological half-life and rapid metabolism following oral or intravenous administration. Transdermal drug delivery offers a promising alternative, providing sustained release, bypassing first-pass metabolism, and improving patient compliance. This document provides detailed application notes and protocols for various transdermal delivery methods for this compound, including ethosomes, liposome-hydrogels, niosomes, and microneedles.

I. Vesicular Carrier Systems: Ethosomes, Liposomes, and Niosomes

Vesicular systems are highly efficient carriers for enhancing the transdermal permeation of both hydrophilic and lipophilic drugs. They can encapsulate the drug and facilitate its transport across the stratum corneum.

Ethosomes

Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (B145695) (20-45%), and water. The high ethanol content fluidizes the lipid bilayers of the stratum corneum, allowing the deformable ethosomes to penetrate deeper into the skin layers.

ParameterValueReference
Formulation
Phospholipid (Lecithin)1% (w/v)[1][2]
Cholesterol0.4% (w/v)[1][2]
Ethanol45% (v/v)[1][2]
Physicochemical Properties
Average Particle Size78.71 ± 1.23 nm[2]
Entrapment Efficiency86.42% ± 1.50%[2]
In Vitro Permeation
24-hour Cumulative Release183 ± 18 µg/cm²[2][3]
In Vivo Pharmacokinetics (Rats)
Relative Bioavailability (vs. oral)209.45%[2][3][4]

This protocol is based on the ethanol injection-sonication method.[1][2]

Materials:

  • This compound

  • Soybean Phospholipid (Lecithin)

  • Cholesterol

  • Ethanol (95%)

  • Purified water

  • Magnetic stirrer

  • Ultrasonic probe sonicator

  • Syringe pump

Procedure:

  • Preparation of Lipid Phase: Dissolve 1.0 g of lecithin (B1663433) and 0.4 g of cholesterol in 45 mL of ethanol in a sealed container. Stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the desired amount of this compound in 55 mL of purified water.

  • Ethosome Formation: Heat both the lipid and aqueous phases to 30°C.

  • Add the lipid phase to the aqueous phase dropwise using a syringe pump at a constant rate (e.g., 200 µL/min) under constant stirring (e.g., 700 rpm) with a magnetic stirrer.[1]

  • Sonication: After the addition is complete, sonicate the mixture using a probe sonicator for 5 minutes to reduce the vesicle size and improve homogeneity.[1]

  • Maturation: Store the resulting ethosomal suspension at 4°C for at least 1 hour before characterization.

Experimental Workflow: Ethosome Preparation

Ethosome_Preparation cluster_prep Phase Preparation cluster_formation Vesicle Formation cluster_final Final Product Lipid_Phase Dissolve Lecithin & Cholesterol in Ethanol Injection Inject Lipid Phase into Aqueous Phase (30°C) under stirring Lipid_Phase->Injection Aqueous_Phase Dissolve Ligustrazine HCl in Water Aqueous_Phase->Injection Sonication Probe Sonication (5 min) Injection->Sonication Maturation Store at 4°C Sonication->Maturation Ethosome_Suspension Ligustrazine HCl Ethosomal Suspension Maturation->Ethosome_Suspension

Caption: Workflow for the preparation of this compound-loaded ethosomes.

Liposome-Hydrogel

Liposomes are phospholipid vesicles that can encapsulate hydrophilic and lipophilic drugs. Incorporating liposomes into a hydrogel matrix can enhance their stability, provide controlled release, and improve skin adhesion.

ParameterValueReference
Liposome (B1194612) Formulation
Phospholipid:Cholesterol Ratio3:1 (w/w)[3]
Hydrogel Formulation
Sodium Carboxymethylcellulose (CMC-Na)2% (w/v)[5]
In Vitro Release (Dialysis Membrane)
Release Rate~40%[5]
Ex Vivo Transdermal Permeation
Permeation Rate~40%[5]

This protocol combines the thin-film hydration method for liposome preparation with subsequent dispersion in a hydrogel.[3]

Materials:

  • This compound

  • Soybean Phospholipid (Lecithin)

  • Cholesterol

  • Sodium Carboxymethylcellulose (CMC-Na)

  • Chloroform and Methanol (or other suitable organic solvent)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Liposome Preparation (Thin-Film Hydration): a. Dissolve 0.60 g of phospholipid and 0.20 g of cholesterol in a suitable volume of chloroform:methanol (2:1 v/v) in a round-bottom flask.[3] b. Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall. c. Hydrate the lipid film with a 10 mL solution of this compound in PBS (0.6 mg/mL) by gentle rotation of the flask.[3] d. Vortex the resulting suspension to form multilamellar vesicles (MLVs). e. To obtain smaller, unilamellar vesicles (SUVs), the suspension can be sonicated or extruded through polycarbonate membranes.

  • Hydrogel Preparation: a. Slowly add 0.20 g of CMC-Na to the 10 mL of the prepared this compound liposome suspension under continuous stirring.[3][5] b. Continue stirring until the CMC-Na is fully dispersed. c. Allow the mixture to stand for 24 hours to ensure complete swelling of the hydrogel.[3]

Experimental Workflow: Liposome-Hydrogel Preparation

Liposome_Hydrogel_Preparation cluster_liposome Liposome Preparation cluster_hydrogel Hydrogel Formulation Dissolve_Lipids Dissolve Phospholipid & Cholesterol in Organic Solvent Film_Formation Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Film_Formation Hydration Hydrate Film with Ligustrazine HCl Solution Film_Formation->Hydration Liposome_Suspension Liposome Suspension Hydration->Liposome_Suspension Add_CMC Add CMC-Na to Liposome Suspension Liposome_Suspension->Add_CMC Stirring Continuous Stirring Add_CMC->Stirring Swelling Allow to Swell (24 hours) Stirring->Swelling Final_Product Liposome-Hydrogel Swelling->Final_Product

Caption: Workflow for preparing Ligustrazine HCl-loaded liposome-hydrogel.

Niosomes

Niosomes are vesicular systems similar to liposomes but are formed from non-ionic surfactants instead of phospholipids, making them a more cost-effective and stable alternative.

No specific quantitative data for this compound-loaded niosomes was found in the initial literature search. The following are general parameters based on niosomal formulations for other drugs.

ParameterGeneral Range
Formulation
Non-ionic Surfactant (e.g., Span 60)10-30 µmol
Cholesterol10-30 µmol
Physicochemical Properties
Particle Size100-500 nm
Entrapment Efficiency40-80%

This protocol describes the thin-film hydration method, a common technique for niosome preparation.

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Span 60, Tween 60)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Diethyl ether)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Film Formation: a. Dissolve the non-ionic surfactant and cholesterol in a 1:1 molar ratio in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin film on the inner surface of the flask.

  • Hydration: a. Hydrate the thin film with an aqueous solution of this compound by rotating the flask at a controlled temperature (e.g., 60°C). b. Continue hydration for a specified period (e.g., 1 hour) to allow for the formation of niosomal vesicles.

  • Size Reduction: a. Subject the niosomal suspension to sonication in a bath sonicator for 5-10 minutes to reduce the size of the vesicles and improve uniformity.

  • Purification: a. Separate the unentrapped drug from the niosomal suspension by dialysis or centrifugation.

II. Physical Enhancement Methods: Microneedles

Microneedles are micron-sized needles that create transient micropores in the stratum corneum, facilitating the transport of drugs into the deeper skin layers. This method is minimally invasive and painless.

No specific quantitative data for the transdermal delivery of this compound using microneedles was found in the initial literature search.

This protocol outlines a general "poke and patch" approach using solid microneedles.

Materials:

  • Solid microneedle array (e.g., stainless steel, silicon)

  • This compound formulation (e.g., gel, patch)

  • Animal skin model (e.g., porcine ear skin, rat abdominal skin) for in vitro studies

  • Franz diffusion cells (for in vitro studies)

Procedure:

  • Skin Preparation: a. Excise the skin from the animal model and remove any subcutaneous fat and hair. b. Equilibrate the skin in PBS (pH 7.4) before use.

  • Microneedle Application: a. Firmly press the microneedle array onto the skin surface for a defined period (e.g., 30 seconds) to create micropores. b. Gently remove the microneedle array.

  • Drug Formulation Application: a. Immediately apply the this compound formulation over the pre-treated skin area.

  • In Vitro Permeation Study: a. Mount the treated skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Apply the drug formulation to the donor compartment. c. Fill the receptor compartment with a suitable receptor medium (e.g., PBS). d. Maintain the temperature at 32 ± 0.5°C. e. Withdraw samples from the receptor compartment at predetermined time intervals and analyze for this compound concentration.

Experimental Workflow: Microneedle-Enhanced Delivery

Microneedle_Workflow Skin_Prep Prepare and Equilibrate Skin MN_Application Apply Microneedle Array ('Poke') Skin_Prep->MN_Application Formulation_Application Apply Ligustrazine HCl Formulation ('Patch') MN_Application->Formulation_Application Permeation_Study Mount on Franz Cell for Permeation Study Formulation_Application->Permeation_Study

Caption: "Poke and Patch" workflow for microneedle-mediated delivery.

III. In Vitro and In Vivo Study Protocols

In Vitro Skin Permeation Study

This study is crucial for evaluating the efficacy of different transdermal formulations.

Apparatus: Franz diffusion cell

Membrane: Excised rat or porcine skin is commonly used.

Protocol:

  • Skin Preparation: Excise full-thickness abdominal skin from a rat (200-250g). Remove subcutaneous fat and hair.

  • Cell Setup: Mount the skin on a Franz diffusion cell with the dermal side in contact with the receptor medium. The diffusion area is typically around 0.5-1.0 cm².

  • Receptor Medium: Use phosphate buffer (pH 7.4) as the receptor medium, maintained at 32 ± 0.5°C and stirred continuously.

  • Dosing: Apply a finite dose of the this compound formulation to the stratum corneum in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis and replace it with an equal volume of fresh receptor medium.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion of the drug after transdermal administration in an animal model.

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

Protocol:

  • Animal Preparation: Anesthetize the rats and shave the hair from the abdominal area 24 hours before the experiment.

  • Formulation Application: Apply the transdermal patch or formulation to the shaved area.

  • Blood Sampling: Collect blood samples (e.g., 0.3 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction: Extract this compound from the plasma samples using a suitable solvent extraction method.

  • Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

IV. Potential Skin Permeation Pathways

The following diagram illustrates the primary pathways for drug permeation through the skin. Vesicular systems and microneedles are designed to overcome the barrier function of the stratum corneum and facilitate drug transport through these routes.

General Skin Permeation Pathways

Skin_Permeation cluster_skin Skin Layers cluster_pathways Permeation Pathways Stratum_Corneum Stratum Corneum (Barrier) Viable_Epidermis Viable Epidermis Transcellular Transcellular Route (Through Cells) Stratum_Corneum->Transcellular Intercellular Intercellular Route (Between Cells) Stratum_Corneum->Intercellular Appendageal Appendageal Route (Hair Follicles, Glands) Stratum_Corneum->Appendageal Dermis Dermis (with Blood Vessels) Viable_Epidermis->Dermis Systemic_Circulation Systemic_Circulation Dermis->Systemic_Circulation Absorption Transcellular->Viable_Epidermis Intercellular->Viable_Epidermis Appendageal->Dermis Drug_Formulation Transdermal Drug Formulation Drug_Formulation->Stratum_Corneum Penetration

Caption: Potential pathways for transdermal drug delivery.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory facilities. It is essential to adhere to all relevant safety guidelines and regulations when conducting research.

References

Application Notes and Protocols for the Preparation of Ligustrazine Hydrochloride Injection for Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, quality control, and stability testing of Ligustrazine Hydrochloride Injection intended for clinical studies. The included protocols are designed to ensure the safety, efficacy, and quality of the investigational medicinal product.

Formulation and Preparation of this compound Injection

This compound is a synthetic compound originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). It is known for its vasodilatory and anti-platelet aggregation effects. For clinical studies, a sterile solution of this compound is typically prepared for intravenous administration.

1.1. Materials and Equipment

  • This compound Active Pharmaceutical Ingredient (API)

  • Water for Injection (WFI)

  • Sodium Chloride or Dextrose (for isotonicity adjustment)

  • Hydrochloric Acid / Sodium Hydroxide (B78521) (for pH adjustment)

  • Sterile vials and stoppers

  • Aseptic filling and stoppering machine

  • Autoclave

  • Laminar air flow hood (Grade A)

  • Appropriate glassware and filtration apparatus

1.2. Example Formulation

While the exact formulation for a clinical study may vary, a typical preparation involves dissolving this compound in WFI and adjusting for tonicity and pH.

IngredientQuantity (per 2 mL vial)Purpose
This compound40 mgActive Ingredient
Sodium Chlorideq.s. to isotonicityTonicity Agent
Water for Injection (WFI)q.s. to 2 mLVehicle
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 3.5 - 5.5pH Adjustment

1.3. Preparation Protocol

The following protocol outlines the steps for preparing a batch of this compound Injection under aseptic conditions.

G cluster_prep Preparation Workflow start Start dissolution Dissolve Ligustrazine HCl and Excipients in WFI start->dissolution ph_adjustment Adjust pH dissolution->ph_adjustment volume_adjustment Adjust to Final Volume with WFI ph_adjustment->volume_adjustment filtration Sterile Filtration (0.22 µm) volume_adjustment->filtration filling Aseptically Fill into Sterile Vials filtration->filling stoppering Aseptically Stopper Vials filling->stoppering end End stoppering->end

Caption: Aseptic Preparation Workflow for this compound Injection.

  • Compounding: In a Grade A laminar air flow hood within a Grade B cleanroom, dissolve the required amount of this compound and sodium chloride in approximately 80% of the final volume of WFI.

  • pH Adjustment: Measure the pH of the solution and adjust to the target range (e.g., 3.5 - 5.5) using small additions of dilute hydrochloric acid or sodium hydroxide solution.

  • Volume Adjustment: Add WFI to reach the final batch volume.

  • Sterile Filtration: Sterilize the solution by filtering it through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile-filtered solution into pre-sterilized vials to the target volume.

  • Stoppering and Capping: Aseptically place sterile stoppers onto the vials and secure with aluminum caps.

Quality Control Testing

Comprehensive quality control testing is mandatory to ensure the safety and potency of the injection before it is released for clinical use.

2.1. Stability-Indicating HPLC Method for Assay and Related Substances

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the active ingredient and detecting any degradation products.

2.1.1. Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation studies are performed on the drug substance to generate potential degradation products.[1][2][3][4]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the drug substance in 0.1 M HCl and reflux for a specified period (e.g., 2 hours at 60°C). Neutralize the solution before analysis.[1][5]
Base Hydrolysis Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period (e.g., 2 hours at 60°C). Neutralize the solution before analysis.[1][5]
Oxidative Degradation Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[5]
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 105°C for 24 hours).
Photolytic Degradation Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

2.1.2. HPLC Method Protocol

The following is a representative HPLC method. The actual parameters must be optimized and validated for the specific formulation.

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A gradient mixture of a phosphate (B84403) buffer and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL
Column Temperature 30°C

2.1.3. Method Validation

The HPLC method must be validated according to ICH guidelines, including the parameters listed in the table below.[6][7][8]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from any degradation products and placebo components. Peak purity should be demonstrated.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the nominal concentration). R² ≥ 0.999.
Accuracy The recovery of the drug substance from spiked placebo samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) The Relative Standard Deviation (RSD) for replicate injections and analyses on different days/by different analysts should be ≤ 2%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The method should be sensitive enough to detect and quantify impurities at low levels.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH of the mobile phase).

2.2. Sterility Testing

Sterility testing is performed to ensure the absence of viable microorganisms. The USP <71> provides detailed guidelines for this test.[9][10][11][12]

2.2.1. Method: Membrane Filtration

This is the method of choice for filterable aqueous solutions.[12]

G cluster_sterility Membrane Filtration Sterility Test start Start pooling Pool contents of vials start->pooling filtration Filter through 0.45 µm membrane pooling->filtration rinsing Rinse membrane with sterile diluent filtration->rinsing media_addition Aseptically transfer membrane halves to FTM and SCDM rinsing->media_addition incubation Incubate FTM at 30-35°C and SCDM at 20-25°C for 14 days media_addition->incubation observation Observe for turbidity incubation->observation end End observation->end

Caption: Workflow for Membrane Filtration Sterility Testing.

  • Sample Preparation: Aseptically pool the contents of a specified number of vials.

  • Filtration: Filter the pooled solution through a 0.45 µm membrane filter.

  • Rinsing: Rinse the filter with a sterile diluent to remove any antimicrobial properties of the drug product.

  • Incubation: Aseptically cut the membrane into two halves. Immerse one half in Fluid Thioglycollate Medium (FTM) and the other in Soybean-Casein Digest Medium (SCDM). Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.

  • Observation: Visually inspect the media for any signs of microbial growth (turbidity).

2.3. Bacterial Endotoxin Test (LAL Test)

This test is performed to detect or quantify endotoxins from Gram-negative bacteria using amoebocyte lysate from the horseshoe crab (Limulus polyphemus).

2.3.1. Method: Gel-Clot Technique

  • Preparation: Reconstitute the Limulus Amebocyte Lysate (LAL) reagent and the Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW).

  • Maximum Valid Dilution (MVD) Calculation: Determine the MVD for the product to ensure that the test is performed at a concentration that does not interfere with the assay.

  • Assay: In depyrogenated tubes, mix the LAL reagent with the test sample, positive product controls (sample spiked with CSE), and negative controls (LRW).

  • Incubation: Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes in a non-vibrating water bath or dry heat block.

  • Reading: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact. A negative result is indicated by the absence of a solid clot.

Test SolutionExpected Result for a Valid Test
Test Sample No clot formation
Positive Product Control (2λ) Clot formation
Positive Control (λ) Clot formation
Negative Control (LRW) No clot formation

Stability Studies

Stability studies are conducted to establish the shelf-life of the drug product and to determine appropriate storage conditions.

3.1. Stability Protocol

StudyStorage ConditionsTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, and 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, and 6 months

3.2. Stability-Indicating Parameters

The following parameters should be monitored at each time point:

  • Appearance (visual inspection for color and clarity)

  • pH

  • Assay of this compound (by stability-indicating HPLC)

  • Related substances (by stability-indicating HPLC)

  • Particulate matter

  • Sterility

  • Bacterial Endotoxins

Signaling Pathways of Ligustrazine

Understanding the mechanism of action of Ligustrazine is crucial for clinical development. Below are diagrams of key signaling pathways modulated by Ligustrazine.

4.1. p53-Dependent Mitochondrial Apoptosis Pathway

Ligustrazine can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.

G cluster_apoptosis p53-Dependent Mitochondrial Apoptosis Ligustrazine Ligustrazine p53 p53 Activation Ligustrazine->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ligustrazine-induced p53-mediated mitochondrial apoptosis.

4.2. Death Receptor (Fas/Fas-L) Pathway

Ligustrazine can also induce apoptosis through the extrinsic pathway by upregulating the expression of Fas and Fas Ligand (Fas-L), leading to the activation of the caspase cascade.[11][12][13]

G cluster_death_receptor Death Receptor Pathway Ligustrazine Ligustrazine Fas_FasL Upregulation of Fas and Fas-L Ligustrazine->Fas_FasL DISC Formation of Death-Inducing Signaling Complex (DISC) Fas_FasL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ligustrazine-induced apoptosis via the Fas/Fas-L pathway.

4.3. MAPK (p38 and Erk) and PI3K/Akt Signaling Pathways

Ligustrazine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are involved in cell survival, proliferation, and inflammation. In some contexts, Ligustrazine suppresses p38 and Erk activation, while in others, it activates the PI3K/Akt pathway, leading to downstream effects such as reduced inflammation and apoptosis.

G cluster_mapk_pi3k MAPK and PI3K/Akt Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ligustrazine_mapk Ligustrazine p38_Erk p38 and Erk Phosphorylation Ligustrazine_mapk->p38_Erk Inflammation Inflammation p38_Erk->Inflammation Ligustrazine_pi3k Ligustrazine PI3K PI3K Activation Ligustrazine_pi3k->PI3K Akt Akt Phosphorylation PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Anti_apoptosis Anti-apoptosis Akt->Anti_apoptosis

Caption: Modulation of MAPK and PI3K/Akt pathways by Ligustrazine.

References

Application Notes and Protocols for In Vitro Cell Migration Assays Using Tetramethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tetramethylpyrazine (TMP), a bioactive alkaloid compound, in in vitro cell migration assays. This document outlines the effects of TMP on various cell lines, details the underlying signaling pathways, and provides standardized protocols for conducting wound healing and transwell migration assays.

Tetramethylpyrazine has been shown to inhibit the migration and invasion of various cancer cells, including those of the breast, cervix, and colon.[1][2][3] The compound exerts its effects by modulating key signaling pathways involved in cell motility.

Data Presentation: Efficacy of Tetramethylpyrazine in Cell Migration Inhibition

The following tables summarize the quantitative data from studies investigating the inhibitory effects of tetramethylpyrazine on in vitro cell migration.

Table 1: Effect of Tetramethylpyrazine on Breast Cancer Cell Migration

Cell LineAssay TypeTMP ConcentrationObserved Effect on Migration
MDA-MB-231Not specified in abstract~1,600 µM (minimum effective dose)Significant inhibition of migration and invasion rates.[1]
MDA-MB-231Not specified in abstract1,600 and 3,200 µMDose-dependent inhibition of migration and invasion.[1]

Table 2: Effect of Tetramethylpyrazine on Cervical Cancer Cell Migration

Cell LineAssay TypeTMP ConcentrationObserved Effect on Migration
C33AWound healing & TranswellDose-dependentSignificant inhibition of migration and invasiveness.[2][4]

Table 3: Effect of Tetramethylpyrazine on Colon Cancer Cell Migration

Cell LineAssay TypeTMP ConcentrationObserved Effect on Migration
HCT-116Not specified in abstractDose-dependentReduced migration and invasion.[3]

Table 4: Effect of Tetramethylpyrazine on Ovarian Cancer Cell Migration

Cell LineAssay TypeTMP ConcentrationObserved Effect on Migration
SKOV3Not specified in abstract25-100 µg/mlSuppressed migration.[5]

Table 5: Effect of Tetramethylpyrazine on Glioma Cell Migration

Cell LineAssay TypeTMP ConcentrationObserved Effect on Migration
Glioma cellsTranswellNot specifiedInhibition of migration and invasion.[6]

Signaling Pathways Modulated by Tetramethylpyrazine in Cell Migration

Tetramethylpyrazine has been found to influence several key signaling pathways that are crucial for cell migration and invasion.

In breast cancer cells, TMP has been shown to decrease the gene expression and activity of Akt, a key component of the PI3K/Akt signaling pathway.[1] The PI3K/Akt/mTOR pathway is also modulated by TMP in colon cancer cells.[3]

Another significant pathway affected by TMP is the Hedgehog signaling pathway in cervical cancer cells.[2][4] Studies have demonstrated that TMP inhibits this pathway in a dose-dependent manner.[2]

Furthermore, in colon cancer cells, TMP has been observed to modulate the Wnt/GSK3/β-catenin and MAPK signaling pathways.[3] In ovarian carcinoma cells, TMP suppresses migration by inhibiting ERK1/2 and p38 phosphorylation.[5] In glioma cells, TMP has been found to regulate the UBL7-AS1/miR-144-3p pathway.[6]

Tetramethylpyrazine_Signaling_Pathways cluster_akt PI3K/Akt Pathway cluster_hedgehog Hedgehog Pathway cluster_mapk MAPK & Wnt Pathways cluster_other Other Pathways Akt Akt Migration Cell Migration & Invasion Akt->Migration TMP1 Tetramethylpyrazine TMP1->Akt Hedgehog Hedgehog Signaling Hedgehog->Migration TMP2 Tetramethylpyrazine TMP2->Hedgehog MAPK MAPK Signaling MAPK->Migration Wnt Wnt/GSK3/β-catenin Wnt->Migration TMP3 Tetramethylpyrazine TMP3->MAPK TMP3->Wnt ERK ERK1/2 & p38 ERK->Migration UBL7 UBL7-AS1/miR-144-3p UBL7->Migration TMP4 Tetramethylpyrazine TMP4->ERK TMP4->UBL7

Caption: Signaling pathways inhibited by Tetramethylpyrazine.

Experimental Protocols

The following are detailed protocols for conducting wound healing and transwell migration assays to evaluate the effect of tetramethylpyrazine on cell migration.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Migration Assay cluster_analysis Data Acquisition & Analysis A 1. Culture cells to 70-80% confluence B 2. Serum starve cells (optional, 24h) A->B C 3. Seed cells for assay (Wound Healing or Transwell) B->C D 4. Treat with Tetramethylpyrazine (various concentrations) C->D E 5. Incubate and acquire images at time points (e.g., 0, 24, 48h) D->E F 6. Quantify cell migration E->F G 7. Statistical analysis F->G

Caption: General workflow for in vitro cell migration assays.
Wound Healing (Scratch) Assay Protocol

The wound healing assay is a straightforward method to study directional cell migration in vitro.[7]

Materials:

  • Cultured cells at 90-100% confluence

  • Sterile 10 µL or 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (with and without serum)

  • Tetramethylpyrazine (stock solution)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove any detached cells.

  • TMP Treatment: Add fresh cell culture medium containing various concentrations of tetramethylpyrazine to the wells. A control well with no TMP should be included.

  • Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control well is closed.

  • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Transwell Migration (Boyden Chamber) Assay Protocol

The transwell assay is used to assess the chemotactic response of cells towards a chemoattractant.[8]

Materials:

  • Transwell inserts (typically with 8 µm pores)

  • 24-well plates

  • Cell culture medium (with and without serum)

  • Chemoattractant (e.g., medium with a higher serum concentration)

  • Tetramethylpyrazine (stock solution)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of each well.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of tetramethylpyrazine. Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours), depending on the cell type.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Cell Counting: Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells in the TMP-treated wells to the control wells.

References

Establishing an In Vivo Model for High-Altitude Cerebral Edema with Ligustrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-altitude cerebral edema (HACE) is a severe and life-threatening condition characterized by the swelling of the brain due to rapid ascent to high altitudes.[1] The development of effective therapeutic interventions necessitates robust and reproducible in vivo models. This document provides detailed application notes and protocols for establishing a rat model of HACE using a combination of hypobaric hypoxia and exhaustive exercise. Furthermore, it outlines the application of Ligustrazine (Tetramethylpyrazine), a compound with neuroprotective properties, in this model and details its mechanism of action.[2][3]

In Vivo Model of High-Altitude Cerebral Edema

This protocol describes the induction of HACE in rats by simulating a high-altitude environment in a hypobaric chamber combined with physical exertion to mimic the physiological stress of rapid ascent.

Experimental Animals

Male Sprague-Dawley rats (200-250g) are recommended for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional animal care and use committee guidelines.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for establishing the HACE model and evaluating the therapeutic effects of Ligustrazine.

G cluster_acclimation Acclimation Phase cluster_modeling HACE Modeling & Treatment cluster_evaluation Evaluation Phase A Animal Acclimation (1 week) B Treadmill Adaptation (5 days) A->B C Ligustrazine/Vehicle Pre-treatment B->C D Hypobaric Hypoxia Exposure + Exhaustive Exercise C->D E Induction of HACE D->E F Neurological Scoring E->F G Measurement of Intracranial Pressure E->G H Brain Water Content E->H I BBB Permeability Assay E->I J Biochemical & Histological Analysis E->J

Caption: Experimental workflow for HACE induction and Ligustrazine treatment.

Detailed Protocols

1.3.1. Treadmill Adaptation

  • Objective: To acclimatize rats to the treadmill apparatus to minimize stress during the exhaustive exercise phase.

  • Protocol:

    • Place rats on the treadmill for 15 minutes daily for 5 consecutive days.

    • On day 1, set the treadmill speed to 5 m/min.

    • Gradually increase the speed by 2-3 m/min each subsequent day, reaching a final speed of 12-15 m/min on day 5.

    • Do not use any electrical stimulation during the adaptation period. A gentle nudge can be used to encourage running.

1.3.2. Exhaustive Exercise Protocol

  • Objective: To induce physiological stress that exacerbates the effects of hypoxia.

  • Protocol:

    • Following the final Ligustrazine/vehicle administration, place the rats on the treadmill inside the hypobaric chamber.

    • Initiate the exercise protocol with a progressively increasing load.

    • Level I: 8.2 m/min for 15 minutes.[4]

    • Level II: 15 m/min for 15 minutes.[4]

    • Level III: 20 m/min until exhaustion.[4]

    • Definition of Exhaustion: The inability of the rat to right itself within 30 seconds when placed on its back, or the failure to continue running despite gentle prodding for 1 minute.[5]

1.3.3. Hypobaric Hypoxia Exposure

  • Objective: To simulate a high-altitude environment.

  • Protocol:

    • Place the rats in a hypobaric chamber.

    • Simulate an altitude of 6000 meters by reducing the pressure inside the chamber. The rate of ascent can be simulated at 50 m/s.

    • Maintain the simulated altitude for the duration of the exhaustive exercise and for a subsequent 24-hour period.

    • Ensure adequate ventilation to prevent the accumulation of carbon dioxide.

Application of Ligustrazine

Ligustrazine hydrochloride (LH) has demonstrated significant neuroprotective effects in the HACE model, primarily through the activation of the NRF2 signaling pathway.[4][6]

Preparation of Ligustrazine Solution
  • Objective: To prepare a sterile solution of this compound for intraperitoneal injection.

  • Protocol:

    • Dissolve this compound powder in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat receiving a 2.5 mL injection). The solution can be prepared by adding deionized water to commercially available ligustrazine to a concentration of 163 mg/mL.[1][7][8]

    • Ensure the pH of the final solution is close to physiological pH (~7.4).[8]

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store the sterile solution at 4°C and protect it from light.

Administration Protocol
  • Objective: To administer Ligustrazine as a pre-treatment to evaluate its prophylactic effects.

  • Protocol:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • Recommended doses are 50 mg/kg and 100 mg/kg.[2][9]

    • Administer the injection once daily for a period of 3-5 days prior to the induction of HACE.

    • The final dose should be administered approximately 30-60 minutes before the start of the exhaustive exercise and hypoxia exposure.

Key Experimental Endpoints and Protocols

Brain Water Content
  • Objective: To quantify the extent of cerebral edema.

  • Protocol (Dry-Wet Method):

    • At the end of the experiment, euthanize the rats and immediately excise the brains.

    • Weigh the whole brain to obtain the "wet weight".

    • Dry the brain in an oven at 80-100°C for 48-72 hours until a constant weight is achieved.

    • Weigh the dried brain to obtain the "dry weight".

    • Calculate the brain water content using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Blood-Brain Barrier (BBB) Permeability
  • Objective: To assess the integrity of the blood-brain barrier.

  • Protocol (Evans Blue Extravasation Assay):

    • Two hours before the end of the experiment, inject 2% Evans blue dye (4 mL/kg) intravenously.

    • At the endpoint, perfuse the animals transcardially with saline to remove intravascular dye.

    • Excise the brain and homogenize it in formamide.

    • Incubate the homogenate at 60°C for 24 hours to extract the Evans blue dye.

    • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

    • Quantify the amount of extravasated dye using a standard curve.

Intracranial Pressure (ICP) Measurement
  • Objective: To directly measure the pressure within the cranial cavity.

  • Protocol (Epidural Probe):

    • Anesthetize the rat and secure its head in a stereotaxic frame.[10][11]

    • Make a midline incision on the scalp to expose the skull.[10][11]

    • Drill a small burr hole over the parietal cortex, taking care not to damage the dura mater.[10][11]

    • Insert a fiber-optic pressure transducer or a fluid-filled catheter connected to a pressure transducer into the epidural space.[10][11]

    • Secure the probe with dental cement.[10][11]

    • Allow the animal to recover from anesthesia before recording ICP in the conscious, freely moving state.

Data Presentation: Quantitative Effects of Ligustrazine

The following tables summarize the quantitative effects of Ligustrazine pre-treatment on key parameters in the rat HACE model.

Table 1: Effect of Ligustrazine on Brain Water Content and HACE-Related Proteins

Treatment GroupBrain Water Content (%)AQP4 Expression (relative to HACE)HIF-1α Expression (relative to HACE)VEGF Expression (relative to HACE)
Control (Normoxia) 78.5 ± 0.5---
HACE Model 82.3 ± 0.81.001.001.00
Ligustrazine (50 mg/kg) 80.1 ± 0.6
Ligustrazine (100 mg/kg) 79.2 ± 0.5↓↓↓↓↓↓

Data are presented as mean ± SD. ↓ indicates a decrease, and ↓↓ indicates a more significant decrease compared to the HACE model group.[2][9]

Table 2: Effect of Ligustrazine on Oxidative Stress and Inflammatory Markers

Treatment GroupMDA (nmol/mg protein)GSH (μmol/g protein)SOD (U/mg protein)IL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Control (Normoxia) 2.1 ± 0.38.5 ± 0.7120 ± 1015 ± 325 ± 430 ± 5
HACE Model 5.8 ± 0.64.2 ± 0.565 ± 855 ± 680 ± 995 ± 11
Ligustrazine (50 mg/kg) 4.1 ± 0.46.3 ± 0.688 ± 938 ± 555 ± 762 ± 8
Ligustrazine (100 mg/kg) 3.0 ± 0.37.8 ± 0.7105 ± 1125 ± 438 ± 645 ± 7

Data are presented as mean ± SD.[2][9]

Mechanism of Action: Ligustrazine and the NRF2 Signaling Pathway

Ligustrazine exerts its neuroprotective effects in HACE primarily by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[4][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which Ligustrazine activates the NRF2 pathway to mitigate oxidative stress and inflammation in HACE.

G cluster_stress Hypoxia-Induced Stress cluster_ligustrazine Therapeutic Intervention cluster_nrf2 NRF2 Pathway Activation cluster_effects Downstream Protective Effects Hypoxia Hypobaric Hypoxia ROS ↑ Reactive Oxygen Species (ROS) Hypoxia->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Ligustrazine Ligustrazine Ligustrazine->Keap1_Nrf2 promotes dissociation Nrf2_translocation NRF2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation dissociation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binding Inflammation ↓ Inflammation Nrf2_translocation->Inflammation inhibition of NF-κB Antioxidant_Genes ↑ Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Genes->Oxidative_Stress Ferroptosis ↓ Ferroptosis Oxidative_Stress->Ferroptosis BBB_Protection ↑ BBB Integrity Inflammation->BBB_Protection reduced damage Cerebral_Edema ↓ Cerebral Edema Ferroptosis->Cerebral_Edema reduced cell death BBB_Protection->Cerebral_Edema HACE Amelioration of HACE

Caption: Ligustrazine activates the NRF2 pathway to counter HACE.

Under hypoxic conditions, there is an increase in reactive oxygen species (ROS), which leads to oxidative stress, inflammation, and ferroptosis, ultimately contributing to the breakdown of the blood-brain barrier and the development of cerebral edema.[6] Ligustrazine promotes the dissociation of NRF2 from its inhibitor Keap1 in the cytoplasm.[4] Freed NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12] The upregulation of these genes enhances the cellular antioxidant capacity, thereby reducing oxidative stress and inhibiting downstream pathological processes like inflammation and ferroptosis.[4][6] This multi-faceted mechanism contributes to the preservation of blood-brain barrier integrity and the amelioration of high-altitude cerebral edema.

References

Application Notes: Western Blot Analysis of NRF2 Activation by Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Ligustrazine hydrochloride (LH), a primary active component of the traditional Chinese herb Ligusticum chuanxiong, has demonstrated significant antioxidant and neuroprotective effects.[1] Studies have shown that LH can activate the NRF2 signaling pathway, promoting the translocation of NRF2 from the cytoplasm to the nucleus and thereby enhancing the expression of downstream antioxidant enzymes.[1][2] This makes the analysis of NRF2 activation a key method for elucidating the mechanism of action of this compound. Western blotting is a widely used technique to assess the activation of NRF2 by examining its protein expression levels in both the cytoplasm and the nucleus. An increase in the nuclear fraction of NRF2 is a hallmark of its activation.

Principle of the Assay

Western blotting for NRF2 activation by this compound involves the separation of cytoplasmic and nuclear proteins from cells or tissues treated with the compound. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to NRF2, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. The resulting signal, which is proportional to the amount of NRF2 protein, is detected and quantified. To confirm nuclear translocation, loading controls specific to each fraction (e.g., β-actin for the cytoplasm and Histone H3 for the nucleus) are used for normalization.

Quantitative Data Summary

The following tables summarize the quantitative data from representative studies investigating the effect of this compound on NRF2 activation.

Table 1: Effect of this compound on NRF2 Nuclear Translocation in a Rat Model of High-Altitude Cerebral Edema [1][3]

Treatment GroupCytoplasmic NRF2 (Relative Expression)Nuclear NRF2 (Relative Expression)
Normal ControlHighLow
HACE ModelSignificantly IncreasedSignificantly Decreased
LH Pretreatment (50 mg/kg)Significantly DecreasedSignificantly Increased
LH Pretreatment (100 mg/kg)Significantly DecreasedSignificantly Increased

HACE: High-Altitude Cerebral Edema; LH: this compound. Data are qualitative summaries from the study.

Table 2: Effect of Ligustrazine on NRF2 Expression in Human Hepatic Stellate Cells (HSCs) [4]

TreatmentNRF2 Expression (Relative to Control)
Control1.0
LigustrazineSignificantly Increased

Data are qualitative summaries from the in vitro study.

Table 3: Effect of Ligustrazine on NRF2 Pathway Proteins in a Rat Model of Postoperative Abdominal Adhesion [5][6]

Treatment GroupNRF2 Protein Expression (Relative to Sham)HO-1 Protein Expression (Relative to Sham)NQO1 Protein Expression (Relative to Sham)
Sham Operation1.01.01.0
Adhesion ControlIncreasedIncreasedIncreased
LNNS (Medium Dose)Further IncreasedFurther IncreasedFurther Increased
LNNS (High Dose)Further IncreasedFurther IncreasedFurther Increased

LNNS: Ligustrazine nanoparticles nano spray. Data are qualitative summaries from the study.

Experimental Protocols

Protocol 1: Western Blot Analysis of NRF2 Nuclear Translocation in Cell Culture

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Nuclear and Cytoplasmic Extraction Kit

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-NRF2 antibody

    • Mouse anti-β-actin antibody

    • Rabbit anti-Histone H3 antibody

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time. Include an untreated control group.

  • Cell Lysis and Fractionation:

    • Wash the cells twice with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-NRF2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • For loading controls, incubate separate membranes or strip and re-probe the same membrane with anti-β-actin (for cytoplasmic fraction) and anti-Histone H3 (for nuclear fraction) antibodies.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the NRF2 band intensity in the cytoplasmic fraction to the β-actin band intensity.

    • Normalize the NRF2 band intensity in the nuclear fraction to the Histone H3 band intensity.

    • Calculate the fold change in NRF2 expression relative to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

NRF2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligustrazine Ligustrazine hydrochloride KEAP1 KEAP1 Ligustrazine->KEAP1 Inhibits NRF2_cyto NRF2 KEAP1->NRF2_cyto Ub Ubiquitin NRF2_nu NRF2 NRF2_cyto->NRF2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE NRF2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Caption: NRF2 signaling pathway activation by this compound.

Western_Blot_Workflow start Cell/Tissue Treatment with Ligustrazine HCl lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer, Boiling) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking (5% non-fat milk) transfer->block primary Primary Antibody Incubation (anti-NRF2, anti-Actin, anti-Histone) block->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detect ECL Detection wash2->detect analyze Data Analysis (Densitometry) detect->analyze

Caption: Experimental workflow for Western blot analysis of NRF2.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the low bioavailability of Ligustrazine hydrochloride (LH), also known as Tetramethylpyrazine (TMP). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

This compound's low oral bioavailability is attributed to several factors. It undergoes significant first-pass metabolism in the liver, has a short biological half-life, and can be unstable.[1][2][3] These factors limit its therapeutic efficacy when administered orally.

Q2: What are the primary strategies to improve the bioavailability of this compound?

The main approaches focus on advanced drug delivery systems and formulation modifications. These include:

  • Lipid-Based Formulations: Encapsulating LH in lipid emulsions, liposomes, or solid lipid nanoparticles can protect it from degradation, prolong its circulation time, and enhance absorption.[1][3]

  • Polymeric Microspheres: Formulating LH into biodegradable microspheres can achieve a sustained-release profile, increasing its therapeutic efficiency.[4]

  • Nanoparticle Drug Delivery Systems: Nano-formulations can improve drug solubility, enhance stability, and prolong systemic circulation.[5][6]

  • Transdermal Delivery: Bypassing the gastrointestinal tract and first-pass metabolism through transdermal patches or gels is a viable alternative.[7][8]

  • Salt Formation and Co-crystallization: Creating new salts or cocrystals of Ligustrazine can improve its physicochemical properties like solubility and stability.[9][10][11][12]

Troubleshooting Guides

Issue 1: Poor drug loading and encapsulation efficiency in lipid-based formulations.
Possible Cause Troubleshooting Step
Incorrect lipid compositionOptimize the ratio of soybean oil, oleic acid, and lecithin. A study found an optimal formulation of 12.0% soybean oil, 0.6% oleic acid, and 1.0% lecithin.[1][3]
Inadequate emulsificationEnsure proper homogenization speed and time. For microspheres, a stirring speed of 600 r/min has been used successfully.[4]
Suboptimal drug-to-carrier ratioExperiment with different ratios of this compound to the microencapsulated material. A 1:2 ratio has been shown to be effective for carboxymethyl chitosan (B1678972) and collagen microspheres.[4]
Issues with the crosslinking agentIf using a crosslinking agent like glutaraldehyde, ensure the correct concentration and reaction time are used.[4]
Issue 2: Low transdermal permeation of this compound.
Possible Cause Troubleshooting Step
Ineffective penetration enhancerScreen different penetration enhancers. Enantiomers and isomers like D-limonene, L-limonene, and alpha-terpinene (B1210023) have been shown to significantly promote transdermal flux by disrupting the stratum corneum lipids.[7]
Incorrect vehicle/formulationConsider formulating the drug as a gel or ointment, which has shown good transdermal permeation properties.[8]
Insufficient drug concentration in the formulationThe transdermal penetration rate is often positively correlated with the drug content in the preparation.[8]
Issue 3: Instability of the Ligustrazine formulation (e.g., hygroscopicity, sublimation).
Possible Cause Troubleshooting Step
Inherent instability of LigustrazineForm cocrystals with suitable coformers. Cocrystals with P-aminobenzoic acid (PABA), 3-Aminobenzoic acid (MABA), and 3,5-Dinitrobenzoic acid (DNBA) have been shown to significantly improve hygroscopicity and stability.[10][11][12]
Environmental factors (moisture, light)Implement appropriate packaging solutions such as light-resistant and moisture-proof containers.[13]
pH-related degradationUtilize buffers (e.g., citrate, acetate, phosphate) in liquid formulations to maintain a stable pH.[13]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from studies aiming to improve Ligustrazine bioavailability.

Table 1: Pharmacokinetic Parameters of Ligustrazine Lipid Emulsion (LLE) vs. Ligustrazine Injection (LI) in Rats [1]

FormulationAUC (0-10h) (µg·h/mL)
Ligustrazine Injection (LI)1.6-fold lower than LLE
Ligustrazine Lipid Emulsion (LLE)1.6-fold higher than LI

Table 2: Pharmacokinetic Parameters of Ligustrazine with Co-administration of Tangeretin in Rats [14][15]

TreatmentAUC (µg/mL·h)Cmax (µg/mL)t1/2 (h)
Ligustrazine (15 mg/kg)48.86 ± 12.577.45 ± 0.445.90 ± 1.27
+ 50 mg/kg Tangeretin41.02 ± 4.856.03 ± 0.444.84 ± 1.19
+ 100 mg/kg Tangeretin31.47 ± 5.265.24 ± 0.473.48 ± 1.33
+ 150 mg/kg Tangeretin27.55 ± 9.605.02 ± 0.563.09 ± 0.62

Table 3: Comparison of Ligustrazine Salts vs. Commercial Phosphate (B84403) Salt (TMP-Pho) [9]

SaltSolubility vs. TMP-PhoPermeability vs. TMP-PhoBioavailability vs. TMP-Pho
TMP-Sac43% lower11% lower~40% higher
TMP-Acs2-fold higher24% lower~40% higher

Experimental Protocols

Protocol 1: Preparation of this compound Carboxymethyl Chitosan and Collagen Microspheres [4]

  • Aqueous Phase Preparation: Prepare a solution of this compound, sodium carboxymethyl chitosan, and collagen at a drug-to-microencapsulated material ratio of 1:2 and a carboxymethyl chitosan to collagen ratio of 1:2.

  • Oil Phase Preparation: Use soybean oil as the dispersion medium with Span-80 (0.5% V/V) as an emulsifier. The oil phase to aqueous phase ratio should be 5:1.

  • Emulsification: Heat the oil phase to 40°C. Slowly add the aqueous phase to the oil phase while stirring at 600 r/min to form an emulsion.

  • Crosslinking: Cool the emulsion in an ice bath and add 3 ml of glutaraldehyde. Allow the crosslinking reaction to proceed for 3 hours.

  • Harvesting: Filter and dry the resulting pale yellow microspheres.

Protocol 2: In Vitro Transdermal Permeation Study [7]

  • Skin Preparation: Use hairless porcine dorsal skin. Mount the skin on Franz-type diffusion cells.

  • Formulation Application: Apply the this compound formulation, with or without penetration enhancers (e.g., D-limonene, L-limonene, alpha-terpinene), to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment, which contains a suitable receptor medium.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method like HPLC.

  • Data Calculation: Determine the transdermal flux and lag time from the permeation data.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Define Bioavailability Issue strategy Select Strategy: - Lipid-Based - Polymeric - Nanoparticles - Transdermal - Salt/Cocrystal start->strategy optimization Optimize Formulation (e.g., ratios, enhancers) strategy->optimization physchem Characterize Properties: - Particle Size - Encapsulation Efficiency - Stability (Hygroscopicity) - Solubility optimization->physchem invitro Perform In Vitro Tests: - Dissolution Studies - Transdermal Permeation physchem->invitro invivo Conduct In Vivo Studies: - Pharmacokinetic Analysis (AUC, Cmax, t1/2) invitro->invivo end Improved Bioavailability invivo->end

Caption: Workflow for improving this compound bioavailability.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Potential Solutions low_bio Low Bioavailability of This compound first_pass First-Pass Metabolism low_bio->first_pass short_half_life Short Half-Life low_bio->short_half_life instability Physicochemical Instability low_bio->instability drug_delivery Advanced Drug Delivery (Liposomes, Nanoparticles) first_pass->drug_delivery transdermal Transdermal Route first_pass->transdermal short_half_life->drug_delivery formulation_mod Formulation Modification (Salts, Cocrystals) instability->formulation_mod

Caption: Key challenges and solutions for this compound.

References

Technical Support Center: Overcoming Poor Water Solubility of Tetramethylpyrazine (TMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of tetramethylpyrazine (TMP).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the poor water solubility of tetramethylpyrazine (TMP)?

A1: The primary challenges stemming from TMP's poor water solubility include:

  • Low Bioavailability: Limited solubility in gastrointestinal fluids leads to poor absorption and reduced therapeutic efficacy.[1][2]

  • Difficult Formulation: Challenges in developing aqueous-based formulations for oral and parenteral administration.

  • Inconsistent Dosing: Potential for incomplete dissolution leading to variability in drug exposure.

Q2: What are the most common strategies to improve the aqueous solubility of TMP?

A2: Several effective techniques can be employed to enhance the solubility of TMP. These include:

  • Nanoparticle Formulation: Encapsulating TMP into nanoparticles can significantly improve its solubility and bioavailability.[3][4][5][6]

  • Salt Formation: Creating a salt of TMP can increase its solubility and dissolution rate.[7][8][9][10][11][12]

  • Cyclodextrin (B1172386) Inclusion Complexes: Complexing TMP with cyclodextrins can enhance its aqueous solubility.[13][14][15][16]

  • Solid Dispersions: Dispersing TMP in a hydrophilic polymer matrix can improve its dissolution characteristics.[17][18][19][20][21]

  • Co-crystallization: Forming a co-crystal with another compound can modify the physicochemical properties of TMP, including solubility.[22]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of TMP.

Possible Cause: Intrinsic poor water solubility of the crystalline TMP.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization): Reducing the particle size of TMP increases the surface area available for dissolution.[8][23][24]

    • Protocol: See Experimental Protocol 1.

  • Formulation as a Solid Dispersion: Dispersing TMP in a hydrophilic carrier can enhance its wettability and dissolution rate.

    • Protocol: See Experimental Protocol 2.

  • Preparation of a Cyclodextrin Inclusion Complex: Encapsulating TMP within the hydrophobic cavity of a cyclodextrin molecule can improve its solubility.

    • Protocol: See Experimental Protocol 3.

Issue 2: Poor oral bioavailability of TMP in animal studies.

Possible Cause: Limited dissolution and/or permeation in the gastrointestinal tract.

Troubleshooting Steps:

  • Nanoparticle-based Delivery System: Formulating TMP into nanoparticles can protect it from degradation and enhance its absorption.

    • Protocol: See Experimental Protocol 4.

  • Salt Formation: Converting TMP into a more soluble salt form can lead to higher concentrations in the GI tract and improved absorption.

    • Protocol: See Experimental Protocol 5.

  • Co-solvency: While less common for oral formulations due to potential toxicity, exploring the use of co-solvents in preclinical studies can provide insights into solubility limits.[23][25]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for TMP

TechniqueCarrier/MethodFold Increase in Solubility (Approx.)Key AdvantagesReference
Salt Formation Acesulfame2-fold (compared to TMP-Phosphate)Taste-masking, increased bioavailability[7]
Nanoparticles Human Serum Albumin (HSA)Not explicitly quantified, but improved bioavailabilityTargeted delivery, sustained release[4][5]
Nanoparticles Disulfide-linked paclitaxel-TMP conjugateNot explicitly quantified, but stable nanoparticles formedHigh drug loading, redox-responsive release[26]

Experimental Protocols

Protocol 1: Particle Size Reduction by Micronization

  • Objective: To increase the surface area of TMP to enhance its dissolution rate.

  • Materials: Crystalline TMP, jet mill or other suitable milling equipment.

  • Method:

    • Place a pre-weighed amount of crystalline TMP into the milling chamber.

    • Operate the jet mill according to the manufacturer's instructions, using appropriate pressure and feed rate.

    • Collect the micronized TMP powder.

    • Characterize the particle size distribution using techniques like laser diffraction or dynamic light scattering.

    • Evaluate the dissolution rate of the micronized powder compared to the unprocessed TMP using a standard dissolution apparatus (e.g., USP Apparatus 2).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To disperse TMP in a hydrophilic polymer matrix to improve its dissolution.

  • Materials: TMP, a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC)), a suitable solvent (e.g., ethanol, methanol).

  • Method:

    • Dissolve a specific ratio of TMP and the hydrophilic polymer in the chosen solvent to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Grind the dried film into a fine powder.

    • Characterize the solid dispersion for amorphization (using XRD or DSC) and dissolution rate.

Protocol 3: Formation of a Cyclodextrin Inclusion Complex by Kneading

  • Objective: To encapsulate TMP within a cyclodextrin molecule to enhance its aqueous solubility.

  • Materials: TMP, a cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin), mortar and pestle, small amount of water or a water-ethanol mixture.

  • Method:

    • Place the cyclodextrin in a mortar and add a small amount of the liquid to form a paste.

    • Add the TMP to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature.

    • Wash the dried product with a small amount of a solvent in which TMP is poorly soluble (to remove uncomplexed TMP).

    • Dry the final inclusion complex.

    • Confirm complex formation using techniques like FTIR, DSC, or NMR and evaluate its solubility.[14]

Protocol 4: Preparation of TMP-Loaded Nanoparticles by Emulsification-Solvent Evaporation

  • Objective: To formulate TMP into nanoparticles for improved bioavailability.

  • Materials: TMP, a biodegradable polymer (e.g., PLGA), a surfactant (e.g., PVA), an organic solvent (e.g., dichloromethane), aqueous phase (e.g., deionized water).

  • Method:

    • Dissolve TMP and the polymer in the organic solvent.

    • Add this organic phase to the aqueous phase containing the surfactant.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

    • Evaporate the organic solvent from the emulsion under continuous stirring.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and then lyophilize.

    • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro drug release.

Protocol 5: Salt Formation of TMP

  • Objective: To synthesize a salt of TMP with improved solubility.

  • Materials: TMP, a pharmaceutically acceptable acid (e.g., hydrochloric acid, phosphoric acid, acesulfame, saccharine), a suitable solvent (e.g., ethanol).

  • Method:

    • Dissolve TMP in the chosen solvent.

    • Add an equimolar amount of the selected acid to the TMP solution.

    • Stir the mixture at room temperature to allow for salt formation and precipitation.

    • Collect the precipitate by filtration and wash with a small amount of cold solvent.

    • Dry the salt under vacuum.

    • Characterize the salt form using techniques like melting point analysis, FTIR, and X-ray crystallography.

    • Determine the aqueous solubility and dissolution rate of the prepared salt.[7]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Poor Water Solubility of TMP Poor Water Solubility of TMP Nanoparticle Formulation Nanoparticle Formulation Poor Water Solubility of TMP->Nanoparticle Formulation Salt Formation Salt Formation Poor Water Solubility of TMP->Salt Formation Cyclodextrin Complexation Cyclodextrin Complexation Poor Water Solubility of TMP->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Poor Water Solubility of TMP->Solid Dispersion In Vitro Dissolution In Vitro Dissolution Nanoparticle Formulation->In Vitro Dissolution Salt Formation->In Vitro Dissolution Cyclodextrin Complexation->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution In Vivo Bioavailability In Vivo Bioavailability In Vitro Dissolution->In Vivo Bioavailability

Caption: Workflow for addressing poor TMP solubility.

signaling_pathways cluster_tmp_effects Tetramethylpyrazine (TMP) Effects cluster_neuroprotection Neuroprotection cluster_anti_inflammatory Anti-inflammatory TMP TMP PI3K_Akt PI3K/Akt TMP->PI3K_Akt activates PKA_CREB PKA/CREB TMP->PKA_CREB activates JNK_MAPK JNK/MAPK TMP->JNK_MAPK inhibits Rac1_LIMK1 Rac1/LIMK1 TMP->Rac1_LIMK1 regulates Nrf2 Nrf2 PI3K_Akt->Nrf2 activates Bcl2 Bcl-2 PKA_CREB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits JNK_MAPK->Apoptosis induces Inflammation Inflammation Rac1_LIMK1->Inflammation mediates

Caption: Signaling pathways modulated by TMP.

References

Technical Support Center: Optimizing Ligustrazine Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Ligustrazine (also known as Tetramethylpyrazine, TMP) for in vivo neuroprotection studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a typical starting dose for Ligustrazine in a new in vivo neuroprotection model?

A1: A general starting point for intraperitoneal (i.p.) or intravenous (i.v.) administration in rats is in the range of 20-60 mg/kg. For oral or intragastric administration, doses can be higher, around 50-100 mg/kg. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions.

Q2: I am not observing a significant neuroprotective effect. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dosage Optimization: The administered dose may be too low or too high, leading to a suboptimal therapeutic window. A comprehensive dose-response study is recommended.

  • Administration Route: The route of administration significantly impacts bioavailability. Intravenous and intraperitoneal injections generally lead to more rapid and complete absorption compared to oral administration.[1]

  • Timing of Administration: The therapeutic window for Ligustrazine can be narrow.[2] Investigate different time points for administration relative to the induced injury (e.g., pre-treatment, at the time of injury, or post-injury).

  • Animal Model: The pathophysiology of the chosen neurodegenerative model can influence Ligustrazine's effectiveness. Its efficacy has been demonstrated in models of ischemic stroke, spinal cord injury, and high-altitude cerebral edema.[1][3][4][5][6]

  • Compound Stability: Ensure the Ligustrazine solution is properly prepared and stored to maintain its stability and activity.

Q3: Are there different forms or derivatives of Ligustrazine I should be aware of?

A3: Yes, researchers have synthesized and investigated various derivatives of Ligustrazine to enhance its neuroprotective properties. For example, a novel derivative, T-VA, has shown promising results in protecting against ischemia-induced brain injury.[7] When comparing studies, it is essential to note the specific form of Ligustrazine used, as their optimal dosages and efficacy may differ.

Q4: What are the known mechanisms of action for Ligustrazine's neuroprotective effects?

A4: Ligustrazine exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[8][9] Key signaling pathways implicated in its activity include the inhibition of the TLR4/NF-κB pathway, activation of the NRF2 signaling pathway, and modulation of the PI3K/Akt pathway.[1][4][5][6][10]

Quantitative Data Summary

The following tables summarize typical dosages and administration routes for Ligustrazine in various in vivo neuroprotection models.

Table 1: Ligustrazine Dosage in Rodent Models of Neuroprotection

Animal ModelSpeciesAdministration RouteDosage Range (mg/kg)Key FindingsReference
Ischemic Stroke (MCAO)RatIntraperitoneal20Reduced infarct volume and neurological score.[3]
Ischemic Stroke (MCAO)RatIntraperitoneal1, 3, 10Dose-dependent increase in p-Akt and p-eNOS levels.[10]
Ischemic Stroke (MCAO)RatIntragastric (T-VA derivative)60, 120Increased VEGF expression and antioxidant enzyme activity.[7]
Spinal Cord InjuryRatIntravenous20Alleviated neuropathic pain.[1]
High-Altitude Cerebral EdemaRatIntragastric (Hydrochloride)50, 100Reduced brain water content and oxidative stress.[4][5][6]
Alzheimer's Disease (APP/PS1)MouseIntragastric (Piperazine derivative)10Reversed cognitive deficits.[11]

Key Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia, a common model for stroke research.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemic injury. For reperfusion, withdraw the suture.

  • Ligustrazine Administration: Administer Ligustrazine at the desired dose and route (e.g., 20 mg/kg, i.p.) at a specific time point relative to the MCAO procedure (e.g., 15 minutes before ischemia).[3]

  • Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.

  • Histological Analysis: After a set period (e.g., 24 hours), euthanize the animals and perfuse the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways involved in Ligustrazine's neuroprotective action and a typical experimental workflow.

Ligustrazine_Signaling_Pathways cluster_TLR4 TLR4/NF-κB Pathway cluster_NRF2 NRF2 Pathway Ligustrazine_TLR4 Ligustrazine TLR4 TLR4 Ligustrazine_TLR4->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Inflammation Inflammation (e.g., TNF-α, IL-1β) NFkB->Inflammation Ligustrazine_NRF2 Ligustrazine NRF2 NRF2 Ligustrazine_NRF2->NRF2 Activates ARE Antioxidant Response Element NRF2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPX4) ARE->Antioxidant_Enzymes

Caption: Key signaling pathways modulated by Ligustrazine.

Experimental_Workflow Animal_Model 1. In Vivo Model Selection (e.g., MCAO Rat) Dose_Response 2. Dose-Response Study (Multiple Ligustrazine Doses) Animal_Model->Dose_Response Treatment 3. Ligustrazine Administration (Optimal Dose & Route) Dose_Response->Treatment Behavioral 4. Neurological & Behavioral Assessment Treatment->Behavioral Biochemical 5. Biochemical Assays (e.g., ELISA, Western Blot) Treatment->Biochemical Histology 6. Histological Analysis (e.g., TTC Staining) Treatment->Histology Data_Analysis 7. Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Technical Support Center: Ligustrazine Hydrochloride Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal experiments involving Ligustrazine hydrochloride (LH).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to variability in your results.

Question/Issue Potential Causes Recommended Solutions
Inconsistent therapeutic effects at the same dosage. 1. Drug Preparation and Stability: this compound solution's stability can be affected by storage conditions. The compound is sensitive to light.[1] Improper dissolution can lead to inaccurate dosing. 2. Animal Strain and Health: Different strains of rats or mice may exhibit varied metabolic responses. Underlying health issues can significantly alter experimental outcomes. 3. Route and Speed of Administration: The bioavailability and peak concentration of LH can differ based on the administration route (e.g., intravenous, intraperitoneal).[2][3] For IV infusions, the speed of delivery can impact results.[3]1. Preparation: Prepare fresh solutions for each experiment.[4] Dissolve LH in a suitable vehicle like sterile saline or 5% glucose solution.[3] Store the stock solution protected from light and at a cool temperature.[1] Ensure complete dissolution before administration. 2. Animal Selection: Use a consistent animal strain, age, and sex for all experiments. Ensure animals are healthy and properly acclimatized before starting the experiment. 3. Administration: Strictly follow a standardized administration protocol. For intravenous administration, use an infusion pump for a consistent delivery rate.[3]
High mortality rate in the experimental group. 1. Toxicity from High Dosage: The administered dose might be approaching the toxic level for the specific animal model. 2. Rapid Intravenous Injection: A fast IV push can lead to acute toxicity.[3] 3. Improper Formulation: The acidity of the LH solution can cause irritation and adverse reactions, especially with acupoint injections.[3]1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window with minimal toxicity for your specific model. 2. Slow Infusion: Administer LH via a slow intravenous drip over a defined period (e.g., diluted in 250-500 ml of saline for a 4-6 hour infusion in clinical settings, which can be adapted for animal models).[5] 3. Buffering/Dilution: Ensure the solution is properly diluted to minimize irritation.[3]
Variability in biomarker measurements (e.g., inflammatory cytokines, oxidative stress markers). 1. Timing of Sample Collection: The expression levels of biomarkers can change dynamically over time after LH administration and induction of the disease model. 2. Sample Handling and Processing: Improper collection, storage, or processing of blood or tissue samples can lead to degradation of target molecules. 3. Assay Technique: Inconsistent execution of assays like ELISA or Western blot can introduce significant variability.1. Standardized Timeline: Establish and adhere to a strict timeline for inducing the model, administering the treatment, and collecting samples. 2. Consistent Protocols: Use standardized protocols for sample collection, processing (e.g., centrifugation speed and time), and storage (e.g., -80°C). 3. Assay Controls: Run appropriate controls for every assay and ensure consistent technical execution.
Unexpected pharmacokinetic profile (e.g., shorter half-life). 1. Drug Interactions: Co-administration of other compounds can alter the metabolism of LH. For example, tangeretin (B192479) has been shown to reduce the systemic exposure of ligustrazine.[6][7] 2. Metabolic Differences: The animal's age, sex, or genetic background can influence drug metabolism rates. 3. Excretion Rate: Factors affecting renal or hepatic function can alter the clearance of LH.1. Review Co-administered Substances: Carefully review all administered substances for potential interactions. If interactions are possible, a separate study may be needed to characterize them.[6][7] 2. Consistent Animal Cohorts: Use animals of the same age, sex, and strain to minimize metabolic variability. 3. Health Monitoring: Monitor the overall health of the animals, including indicators of liver and kidney function, if relevant to the study.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

This compound is soluble in phosphate-buffered saline (PBS) and DMSO.[4][8] For in vivo experiments, it is commonly dissolved in sterile 0.9% sodium chloride (normal saline) or 5% glucose solution.[3] It is advisable to prepare fresh solutions for each experiment.[4] If a stock solution is prepared, it should be stored in a dark, airtight container at a cool temperature (e.g., -20°C for powder, with solvent stocks stable for shorter periods) to prevent degradation.[1][8]

2. What are typical dosages of this compound used in rat models?

Dosages can vary significantly depending on the animal model and the route of administration. It is crucial to perform a dose-response study for your specific experimental conditions. Below are some examples from published studies:

Animal ModelSpeciesRoute of AdministrationEffective Dosage(s)Reference(s)
High-Altitude Cerebral EdemaSprague-Dawley RatNot specified (pretreatment)50 mg/kg, 100 mg/kg[9][10]
Lipopolysaccharide-induced Neurocognitive ImpairmentSprague-Dawley RatNot specified50 mg/kg[11]
Migraine Model (NTG-induced)Wistar RatIntravenous injection40 mg/kg/day (in 10 mL saline)[12]
Postoperative Abdominal AdhesionsRatNot specified30 mg/kg, 60 mg/kg[13]
Parkinson's Disease ModelRatIntraperitoneal (i.p.)20 mg/kg/day[8]

3. What is the known pharmacokinetic profile of this compound in rats?

This compound generally has a short half-life in rats. One study reported a half-life of approximately 35 minutes after intravenous administration.[14] Another study noted a half-life of 2.89 hours.[8] A study on a ligustrazine derivative reported a half-life of around 3 hours after intravenous injection.[2] The clearance can be rapid, and the compound is distributed to highly perfused organs.[14] Co-administration with other substances can significantly alter its pharmacokinetic parameters.[6]

Pharmacokinetic Parameters of Ligustrazine in Rats

ParameterValueConditionReference(s)
Half-life (t½)~35 minIntravenous injection[14]
Half-life (t½)2.89 hIntraperitoneal injection[8]
Half-life (t½)5.90 ± 1.27 h15 mg/kg single dose[6]
Cmax7.45 ± 0.44 µg/mL15 mg/kg single dose[6]
AUC(0-t)48.86 ± 12.57 µg/mL*h15 mg/kg single dose[6]

4. What are the main signaling pathways modulated by this compound?

This compound exerts its effects through multiple signaling pathways. Key pathways identified include:

  • NRF2 Signaling Pathway: LH can promote the translocation of NRF2 to the nucleus, activating antioxidant responses, which is protective in conditions like high-altitude cerebral edema.[9][10]

  • PI3K/Akt/mTOR Pathway: LH can activate autophagy by modulating this pathway, which has been shown to be beneficial in ameliorating neurocognitive impairment.[11]

  • Akt Pathway: LH can inhibit platelet activation by suppressing the Akt signaling pathway.[15]

  • JAK-STAT Pathway: It has been shown to inhibit this pathway in a cardiomyocyte hypertrophy rat model.[8]

Experimental Protocols & Visualizations

Protocol: High-Altitude Cerebral Edema (HACE) Rat Model

This protocol is based on methodologies described in published research.[9][10]

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide rats into groups (e.g., Normal Control, HACE Model, LH Low Dose, LH High Dose).

  • Pretreatment: Administer this compound (e.g., 50 mg/kg and 100 mg/kg) or vehicle to the respective groups for a specified period before model induction.[9][10]

  • Model Induction: Place the pretreated rats (excluding the normal control group) into a low-pressure anoxic chamber to simulate a high-altitude environment and induce HACE.[9][10]

  • Outcome Measures: After the modeling period, collect samples to assess outcomes such as:

    • Brain water content.[9][10]

    • Histopathological analysis of brain tissue (HE staining).[9][10]

    • Levels of inflammatory factors (e.g., IL-1β, IL-6, TNF-α) via ELISA.[9][10]

    • Oxidative stress markers (e.g., MDA, SOD, GSH).[9][10]

    • Western blot analysis for proteins in relevant signaling pathways (e.g., NRF2, GPX4).[9][10]

Signaling Pathway Diagrams

Ligustrazine_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding (inactivation) NRF2_n NRF2 NRF2->NRF2_n Translocation ARE ARE NRF2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GPX4, SLC7A11) ARE->Antioxidant_Genes Activates ROS Oxidative Stress (e.g., in HACE) Antioxidant_Genes->ROS Inhibits Ligustrazine Ligustrazine Hydrochloride Ligustrazine->NRF2 Promotes dissociation

Caption: this compound activates the NRF2 signaling pathway.

Ligustrazine_PI3K_AKT_Pathway Ligustrazine Ligustrazine Hydrochloride PI3K PI3K Ligustrazine->PI3K Modulates Autophagy Autophagy Ligustrazine->Autophagy Activates Receptor Receptor Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Leads to Inflammation Inflammation (LPS-induced) Inflammation->PI3K Affects

Caption: Ligustrazine modulates autophagy via the PI3K/Akt/mTOR pathway.

Ligustrazine_Platelet_Akt_Pathway Ligustrazine Ligustrazine Hydrochloride Akt Akt Phosphorylation Ligustrazine->Akt Inhibits ADP ADP PI3K PI3K ADP->PI3K Activates PI3K->Akt Activates Platelet_Activation Platelet Activation (Aggregation, Ca2+ mobilization) Akt->Platelet_Activation Promotes Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

Caption: Ligustrazine inhibits platelet activation by suppressing Akt signaling.

References

Troubleshooting inconsistent results in Ligustrazine cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ligustrazine (Tetramethylpyrazine, TMP) cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Ligustrazine and what are its common applications in cell-based assays?

Ligustrazine, also known as Tetramethylpyrazine (TMP), is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort.[1][2]. In cell-based assays, it is widely investigated for its various pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective properties[3][4][5][6]. Researchers often use Ligustrazine to study its impact on cell viability, proliferation, apoptosis, and specific signaling pathways in various cell lines[3][4][7].

Q2: What are the known signaling pathways affected by Ligustrazine?

Ligustrazine has been shown to modulate multiple signaling pathways, which can vary depending on the cell type and experimental conditions. Some of the key pathways identified include:

  • TLR4/NF-κB Signaling Pathway: Ligustrazine can alleviate neuropathic pain and inflammation by inhibiting this pathway[2][7].

  • PI3K/Akt/mTOR Signaling Pathway: It can protect retinal ganglion cells from ischemia/reperfusion injury by activating this pathway[3][8]. Conversely, in other contexts, it has been shown to suppress the Akt pathway to inhibit platelet activation[9].

  • Bcl-2/Caspase-3 Apoptotic Signaling Pathway: Ligustrazine and its derivatives have been shown to induce apoptosis in cancer cells through this pathway[6][10].

Q3: What should I consider regarding the stability and solubility of Ligustrazine in my experiments?

Ligustrazine is known to be unstable, easily sublimated, and hygroscopic[1]. For cell culture experiments, it is crucial to prepare fresh solutions. While generally soluble in acidic conditions, its solubility in neutral pH buffers (like cell culture media) might be limited[1]. It is recommended to dissolve Ligustrazine in a small amount of an appropriate solvent like DMSO before further dilution in culture medium[11]. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments[12].

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CCK-8)

Q: My cell viability assay results with Ligustrazine are not consistent between experiments. What could be the cause?

A: Inconsistent results in viability assays can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment. It's recommended to optimize the seeding density for your specific cell line and assay duration[13].

  • Ligustrazine Concentration and Incubation Time: The effects of Ligustrazine are often dose- and time-dependent[9][11]. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your cell model[12]. A wide range of concentrations might be necessary to identify the active window.

  • Compound Stability: As Ligustrazine can be unstable, always prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[1].

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media.

  • Assay Protocol Uniformity: Ensure consistent incubation times, reagent volumes, and mixing procedures across all plates and experiments. Inadequate mixing of solutions can lead to high variability.

Issue 2: Unexpected or No Effect on Apoptosis

Q: I am not observing the expected pro-apoptotic or anti-apoptotic effects of Ligustrazine. Why might this be?

A: The apoptotic response to Ligustrazine can be cell-type specific and dependent on the experimental setup.

  • Cell Line Specificity: The signaling pathways leading to apoptosis can differ significantly between cell lines. The effect of Ligustrazine on apoptosis has been documented in specific cell types like retinal ganglion cells and various cancer cells[3][10]. Ensure the chosen cell line is appropriate for investigating the expected apoptotic pathway.

  • Apoptosis Assay Timing: Apoptosis is a dynamic process. The time point at which you measure apoptosis is critical. A time-course experiment is recommended to capture the peak apoptotic events[12].

  • Method of Detection: Different apoptosis assays measure different stages of the process (e.g., Annexin V for early apoptosis, TUNEL for DNA fragmentation, Caspase activity assays for executioner caspase activation). Using a combination of methods can provide a more comprehensive picture.

  • Ligustrazine Concentration: Sub-optimal concentrations may not be sufficient to induce a measurable apoptotic response. A dose-response experiment is crucial. For example, in STR cells, a concentration of 0.5 μM and above significantly increased the apoptosis rate[7].

Issue 3: Inconsistent Western Blot Results for Signaling Pathway Proteins

Q: My western blot results for proteins in pathways like PI3K/Akt or NF-κB are variable after Ligustrazine treatment. How can I improve this?

A: Variability in western blot data can be due to both the biological response and technical execution.

  • Timing of Protein Expression/Phosphorylation: The activation (e.g., phosphorylation) or altered expression of signaling proteins can be transient. Perform a time-course experiment to identify the optimal time point for detecting changes after Ligustrazine treatment.

  • Cell Lysis and Sample Preparation: Ensure a consistent and effective cell lysis procedure to obtain complete protein extraction. Use protease and phosphatase inhibitors in your lysis buffer to preserve the integrity and phosphorylation status of your target proteins.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading between lanes.

  • Antibody Quality: Use validated antibodies specific for your target proteins (and their phosphorylated forms, if applicable). Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[12].

  • Compound Treatment: Prepare serial dilutions of Ligustrazine in complete culture medium from a freshly prepared stock solution. Remove the old medium and add 100 µL of the Ligustrazine dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells[12].

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[12].

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals[12].

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[14].

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of Ligustrazine for the desired duration (e.g., 24 hours)[15].

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge the cell suspension at 1,000 rpm for 5 minutes[15].

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Quantitative Data Summary

Table 1: Reported IC50 Values for Ligustrazine and its Derivatives in Various Cell Lines

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
Ligustrazine (TMP)STR cellsMTTNot Specified0.5[7]
Ligustrazine Derivative (12-9)MDA-MB-231MTT48 hours0.84 ± 0.02[15]
Ligustrazine Derivative (14)Bel-7402MTTNot Specified10.74 ± 1.12[16]
Ligustrazine (TMP)MDA-MB-231CCK872 hours20.44[17]

Visualizing Key Concepts

Signaling Pathways

Ligustrazine_Signaling_Pathways cluster_akt PI3K/Akt/mTOR Pathway cluster_nfkb TLR4/NF-κB Pathway ligustrazine_akt Ligustrazine pi3k PI3K ligustrazine_akt->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_survival Cell Survival & Proliferation mtor->cell_survival ligustrazine_nfkb Ligustrazine tlr4 TLR4 ligustrazine_nfkb->tlr4 Inhibits nfkb NF-κB tlr4->nfkb inflammation Inflammation nfkb->inflammation

Caption: Key signaling pathways modulated by Ligustrazine.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach treat_ligustrazine Treat with Ligustrazine (Dose-Response) incubate_attach->treat_ligustrazine incubate_treatment Incubate (Time-Course) treat_ligustrazine->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT, Annexin V) incubate_treatment->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubate_reagent->measure_signal analyze_data Data Analysis measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a Ligustrazine cell-based assay.

Troubleshooting Logic

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_cells Check Cell Health & Seeding Density inconsistent_results->check_cells Yes check_compound Check Compound (Freshness, Solubility) inconsistent_results->check_compound Yes check_protocol Review Assay Protocol (Timing, Volumes) inconsistent_results->check_protocol Yes optimize Optimize Parameters (Dose, Time) check_cells->optimize check_compound->optimize check_protocol->optimize

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Transdermal Permeation of Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the transdermal delivery of Ligustrazine hydrochloride (LH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for enhancing the transdermal permeation of this compound?

A1: The most effective strategies can be broadly categorized into three main approaches:

  • Chemical Permeation Enhancers: Compounds like terpenes (e.g., limonene, menthol), fatty acids, and alcohols can reversibly disrupt the stratum corneum, facilitating drug passage.[1][2][3][4][5]

  • Vesicular Systems (Nanocarriers): Formulations such as ethosomes and liposomes encapsulate LH, improving its solubility and ability to penetrate the skin barrier.[6][7][8][9] Ethosomes, in particular, have shown to significantly increase the bioavailability of LH.[6][10]

  • Physical Enhancement Techniques: Methods like microneedles, iontophoresis, and sonophoresis physically bypass or alter the stratum corneum to allow for more efficient drug delivery.[11][12][13] Combining techniques, such as microneedles with iontophoresis, has also been explored for tetramethylpyrazine (ligustrazine).[14]

Q2: Why is my in vitro skin permeation rate for LH lower than expected?

A2: Several factors could contribute to lower-than-expected permeation rates:

  • Skin Model: The type and preparation of the skin model (e.g., porcine, rat, synthetic) can significantly influence results. Ensure the skin is properly prepared and its integrity is maintained.

  • Formulation Issues: The concentration of LH, the choice and concentration of permeation enhancers, and the vehicle composition are critical. Poorly optimized formulations can lead to inadequate drug release or skin interaction.

  • Experimental Setup: Incorrect assembly of the Franz diffusion cell, the presence of air bubbles under the skin, or improper receptor phase selection can impede drug diffusion.

  • Drug Crystallization: In patch formulations, LH may crystallize over time, reducing its thermodynamic activity and thus its permeation rate.[15]

Q3: How do I choose the right permeation enhancer for my LH formulation?

A3: The choice of enhancer depends on your formulation type and desired mechanism of action. Terpenes like D-limonene and menthol (B31143) are effective and work by perturbing and extracting stratum corneum lipids.[1][3] Alcohols and glycols can also increase drug solubility and skin hydration.[2] It is often beneficial to screen a panel of enhancers from different classes to find the most effective one for your specific vehicle. The mechanism of action often involves disrupting the lipid bilayer of the stratum corneum.[4]

Q4: What are the key parameters to optimize when developing an ethosomal formulation for LH?

A4: For optimal LH ethosomes, focus on:

  • Phospholipid Concentration: This affects vesicle size and stability.

  • Ethanol (B145695) Concentration: A key component of ethosomes that fluidizes the stratum corneum. Higher concentrations can improve permeation but may also affect vesicle stability and cause skin irritation.[6][8][9]

  • Sonication Time and Amplitude: These parameters during preparation influence particle size and size distribution.

  • Drug Loading: The initial concentration of LH will impact the final entrapment efficiency.

Q5: Are there any known skin irritation issues with enhancers used for LH?

A5: Yes, while many enhancers are considered safe for topical use, they can cause skin irritation, especially at high concentrations.[2] For example, high concentrations of ethanol in ethosomal systems or certain chemical enhancers can lead to erythema.[6] It is crucial to conduct skin irritation studies, often using animal models or reconstructed human epidermis, to assess the safety of your formulation. Blank formulations (without the active drug) should be tested as a control.

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency in Vesicular Systems (Ethosomes/Liposomes)
Potential Cause Troubleshooting Step
Suboptimal Formulation Vary the phospholipid-to-drug ratio. For ethosomes, optimize the ethanol concentration, as it can influence the solubility of water-soluble drugs like LH.[6]
Incorrect Preparation Method For the ethanol injection-sonication method, ensure the injection rate is slow and steady. Optimize sonication parameters (time and power) to achieve smaller, more uniform vesicles.[6] For film hydration methods, ensure the lipid film is thin and uniform before hydration.
Drug Leakage Assess the stability of the vesicles over time. If leakage is suspected, consider adding cholesterol to the formulation to increase bilayer rigidity and stability.
Inaccurate Measurement Ensure complete separation of unentrapped drug from the vesicles before measurement. Use a reliable and validated analytical method (e.g., HPLC) for quantification.
Issue 2: High Variability in In Vitro Permeation Studies
Potential Cause Troubleshooting Step
Inconsistent Skin Samples Use skin from the same anatomical site and of a consistent thickness. Ensure proper storage and handling to maintain barrier integrity.[16]
Air Bubbles in Franz Cell Carefully inspect the Franz diffusion cell after mounting the skin to ensure no air bubbles are trapped between the skin and the receptor medium. Bubbles will prevent diffusion.
Receptor Phase Saturation Ensure the receptor medium has adequate solubility for LH and that sink conditions are maintained throughout the experiment. The volume should be sufficient to prevent drug concentration from exceeding 10% of its saturation solubility.
Inconsistent Dosing Apply a consistent and uniform amount of the formulation to the skin surface for each replicate.
Issue 3: Physical Instability of Gel or Patch Formulation
Potential Cause Troubleshooting Step
Drug Crystallization Incorporate crystallization inhibitors into the formulation. For example, specific polymers can help maintain the drug in a solubilized state within the patch matrix.[15]
Phase Separation Evaluate the compatibility of all excipients in the formulation. Adjust the ratios of polymers, plasticizers, or other components to improve homogeneity.
Poor Adhesion (Patches) Modify the type or concentration of the pressure-sensitive adhesive. Ensure the patch backing is appropriate and that the formulation does not excessively plasticize the adhesive layer.

Data Presentation: Quantitative Comparison of Enhancement Strategies

Table 1: Comparison of Different Formulations for Transdermal LH Delivery

Formulation TypeKey Enhancer/ComponentPermeation Rate (Jss) (µg/cm²/h)24h Cumulative Permeation (µg/cm²)Bioavailability EnhancementReference
Ethosome Patch45% (v/v) EthanolNot explicitly stated183 ± 182.12-fold vs. conventional patch[6]
Ethosomal SystemHigh Ethanol Content113.50 ± 12.6Not explicitly stated5.3-fold vs. aqueous solution[8]
Gel PatchChemical Enhancers350.51Not explicitly statedNot applicable[17]
GelWater-soluble Azone, Menthol, Eucalyptus Oil552.9~6500 (at 12h)Not applicable[18]

Table 2: Properties of LH-Loaded Vesicular Systems

Vesicular SystemAverage Particle Size (nm)Entrapment Efficiency (%)Key FindingReference
Ethosomes78.71 ± 1.2386.42 ± 1.50Significantly promoted drug absorption and bioavailability compared to oral administration and conventional patches.[6]
Ethosomes146.3 ± 24.670.23 ± 1.20Superior skin permeation compared to an aqueous system.[8]
Liposome-HydrogelNot specified73.05 ± 9.59 (for liposomes)Release rates for ex vivo transdermal permeation reached 40%.[7][19]

Experimental Protocols

Protocol 1: Preparation of this compound Ethosomes

This protocol is based on the ethanol injection-sonication method.[6]

  • Preparation of Lipid Phase: Dissolve specific amounts of phospholipid (e.g., 1% w/v) and cholesterol (e.g., 0.4% w/v) in ethanol (e.g., 45% v/v).

  • Preparation of Aqueous Phase: Dissolve this compound in distilled water to a predetermined concentration.

  • Injection: Heat the aqueous phase to 30°C in a water bath. Inject the lipid phase into the aqueous phase at a constant rate under mechanical stirring.

  • Sonication: Sonicate the resulting mixture using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size and polydispersity index.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using a dynamic light scattering (DLS) instrument.

    • Entrapment Efficiency (EE%): Separate the unentrapped drug from the ethosomes using centrifugation or dialysis. Quantify the amount of LH in the supernatant and in the total formulation using a validated HPLC method. Calculate EE% using the formula: EE% = [(Total Drug - Unentrapped Drug) / Total Drug] x 100

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the standard procedure for assessing transdermal permeation.[1][16]

  • Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., Sprague-Dawley rat). Carefully remove subcutaneous fat and hair. Equilibrate the skin in phosphate-buffered saline (PBS) before use.

  • Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., PBS, pH 7.4) and ensure the temperature is maintained at 37°C. The medium should be continuously stirred.

  • Dosing: Apply a precise amount of the LH formulation (e.g., gel, ethosome suspension, or patch) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of LH in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of LH permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

Visualizations

G cluster_formulation Formulation Strategies cluster_skin Skin Barrier LH Ligustrazine HCl (Drug) Vesicles Vesicular Carriers (Ethosomes, Liposomes) LH->Vesicles Encapsulation Vehicle Vehicle (Gel, Patch) LH->Vehicle Enhancers Chemical Enhancers (e.g., Terpenes) Enhancers->Vehicle SC Stratum Corneum (Lipid Bilayer) Enhancers->SC Disrupts Lipids Vesicles->Vehicle Vesicles->SC Enhances Penetration Vehicle->SC Application ViableEpidermis Viable Epidermis SC->ViableEpidermis Permeation Dermis Dermis Blood Systemic Circulation

Caption: General workflow for enhancing LH transdermal permeation.

G cluster_ethosome Ethosome Mechanism cluster_skin Stratum Corneum Interaction Ethosome LH-Loaded Ethosome SC_Lipids SC Lipids Ethosome->SC_Lipids Interaction Intercellular Intercellular Pathway Ethosome->Intercellular Flexible Vesicle Penetration Ethanol High Ethanol Concentration Ethanol->SC_Lipids Fluidizes & Disrupts Phospholipid Phospholipid Vesicle Deep_Skin Deeper Skin Layers

Caption: Mechanism of ethosomes enhancing skin penetration.

G Start Start: Low Permeation CheckFormulation Is formulation optimized? (Enhancer, Vehicle) Start->CheckFormulation OptimizeFormulation Screen Chemical Enhancers or Develop Nanocarrier (e.g., Ethosomes) CheckFormulation->OptimizeFormulation No CheckSkin Is skin model & setup valid? CheckFormulation->CheckSkin Yes OptimizeFormulation->CheckFormulation ValidateSetup Validate Skin Integrity & Franz Cell Setup CheckSkin->ValidateSetup No ConsiderPhysical Is permeation still low? CheckSkin->ConsiderPhysical Yes ValidateSetup->CheckSkin ApplyPhysical Apply Physical Method (Microneedles, Iontophoresis) ConsiderPhysical->ApplyPhysical Yes Success End: Enhanced Permeation ConsiderPhysical->Success No ApplyPhysical->Success

Caption: Troubleshooting workflow for low LH permeation.

References

Ligustrazine hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ligustrazine hydrochloride (Tetramethylpyrazine hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability issues associated with Ligustrazine (TMP) and its hydrochloride salt are its tendencies to sublimate and its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][2][3] This can affect the physical and chemical integrity of the compound. Additionally, like many active pharmaceutical ingredients, it is susceptible to degradation under stress conditions such as heat, light, and in acidic, basic, or oxidative environments.

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. Based on supplier recommendations and stability data, the following storage conditions are advised:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsKeep in a tightly sealed, light-resistant container.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthFor shorter-term storage.[4]
Stock Solution in PBS (pH 7.2) -20°CLimited stabilityPrepare fresh for best results.

Q3: What are the known degradation products of this compound?

A3: While specific degradation products of this compound under forced conditions are not extensively detailed in publicly available literature, based on its chemical structure (a substituted pyrazine), potential degradation pathways can be proposed. Pyrazine rings can be susceptible to oxidation, and under harsh hydrolytic conditions, ring cleavage or modification of the methyl groups could occur. For some ligustrazine derivatives containing ester bonds, hydrolysis of these bonds is a known metabolic and degradation pathway.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results can be a symptom of compound degradation. If you observe variability in bioactivity, changes in the physical appearance of your stock solution (e.g., color change, precipitation), or unexpected peaks in your analytical chromatograms, you should consider the stability of your this compound. Ensure you are following proper storage and handling procedures. It is also recommended to periodically check the purity of your stock solution, especially if it has been stored for an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased potency or activity in assays Degradation of the active compound in stock solutions.Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by preparing aliquots. Store solutions at the recommended temperature and protect from light.
Precipitate forms in aqueous solutions Poor solubility or pH-dependent stability.This compound has better solubility in acidic conditions.[5] For neutral or basic buffers, ensure the final concentration is within the solubility limits. Gentle warming or sonication may help, but be cautious of thermal degradation.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
Physical changes in the solid powder (e.g., clumping) Hygroscopicity (moisture absorption).Store the powder in a desiccator in a cool, dark place. Handle the powder in a low-humidity environment when possible.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile (B52724)

  • pH meter

  • HPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water or a suitable solvent.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a specified time (e.g., 2-8 hours).[6]

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH.

    • Neutralize the final solution with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid powder in an oven at a controlled temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

    • Also, expose the stock solution to heat (e.g., 60°C) for 24 hours.

    • After exposure, allow the samples to cool and then prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

    • A common starting point for method development is a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.

    • Monitor the elution at a suitable wavelength (e.g., around 295 nm for this compound).

Example HPLC Method Parameters

The following table summarizes HPLC conditions that have been used for the analysis of this compound. These can serve as a starting point for developing a stability-indicating method.

Parameter Condition 1
Column Venu sil (XBPC18, 4.6 × 250 mm)
Mobile Phase 0.1% Phosphoric acid: Methanol: Acetonitrile (60:35:5)
Flow Rate 1.0 mL/min
Detection Wavelength 295 nm
Injection Volume 10 µL
Temperature 25 ± 1 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M / 1M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1M / 1M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize Hydrolyzed Samples acid->neutralize base->neutralize hplc HPLC-UV/PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare with Unstressed Control hplc->compare characterize Characterize Degradants (e.g., LC-MS) compare->characterize

Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Proposed Degradation Pathways ligustrazine This compound (Intact Molecule) oxidized Oxidized Products (e.g., N-oxides, hydroxylated derivatives) ligustrazine->oxidized Oxidative Stress (e.g., H₂O₂) hydrolyzed Hydrolytic Products (Potential ring-opened species) ligustrazine->hydrolyzed Hydrolytic Stress (Acid/Base) photoproducts Photodegradation Products ligustrazine->photoproducts Photolytic Stress (UV/Vis Light)

Proposed degradation pathways for this compound.

References

Technical Support Center: Mitigating Side Effects of Ligustrazine Hydrochloride Injections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential side effects encountered during in vivo experiments with Ligustrazine hydrochloride injections. The information is presented in a question-and-answer format to directly address specific issues.

I. Troubleshooting Guides

Issue 1: Cardiovascular Side Effects - Hypotension

Question: My animal model is exhibiting a sudden drop in blood pressure after intravenous administration of this compound. How can I manage and mitigate this hypotensive effect?

Answer:

Hypotension is a known potential side effect of this compound due to its vasodilatory properties.[1] Proper monitoring and preparedness are crucial for managing this effect in a laboratory setting.

Immediate Troubleshooting Steps:

  • Reduce Infusion Rate: Immediately slow down the rate of infusion.

  • Administer Fluids: If hypotension is significant, administer a bolus of sterile, isotonic saline to increase intravascular volume.

  • Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiration.

Mitigation Strategies:

  • Dose Optimization: Conduct a dose-response study to determine the optimal therapeutic dose with the minimal hypotensive effect.

  • Slow Infusion: Administer the injection slowly over a longer period to avoid a rapid peak in plasma concentration.

  • Pre-hydration: Ensure the animal is adequately hydrated before the experiment to support blood pressure.

Experimental Protocol: Invasive Blood Pressure Monitoring in Rats

This protocol details the direct measurement of arterial blood pressure via carotid artery cannulation, providing the most accurate data.

Materials:

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • Polyethylene cannula (pre-filled with heparinized saline)

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline (0.5 IU/ml)

Procedure:

  • Anesthesia: Anesthetize the rat according to your IACUC-approved protocol.

  • Surgical Preparation: Shave and disinfect the ventral neck area. Make a midline incision to expose the trachea and carotid artery.

  • Artery Isolation: Carefully dissect the common carotid artery from the surrounding tissue and vagus nerve.

  • Cannulation:

    • Place ligatures loosely around the artery at both the cephalic and cardiac ends.

    • Tighten the cephalic ligature.

    • Apply a bulldog clamp to the cardiac end.

    • Make a small incision in the artery between the ligature and the clamp.

    • Insert the heparinized saline-filled cannula into the artery towards the aorta.

    • Secure the cannula by tightening the cardiac ligature around the vessel and cannula.

  • Connection to Transducer: Connect the cannula to a pressure transducer linked to a data acquisition system.

  • Data Recording: Record baseline blood pressure before administering this compound and monitor continuously throughout the experiment.

Issue 2: Allergic Reactions - Anaphylaxis and Cutaneous Reactions

Question: My animal model is showing signs of an allergic reaction (e.g., skin flushing, respiratory distress, swelling) after injection. What is the appropriate response?

Answer:

Allergic reactions, including severe anaphylaxis, are a potential risk with the administration of many compounds. Immediate and appropriate intervention is critical.

Immediate Troubleshooting Steps for Anaphylaxis:

  • Stop the Injection: Immediately cease administration of this compound.

  • Administer Epinephrine: This is the first-line treatment for anaphylaxis. The recommended dose should be determined in consultation with a veterinarian, but a general guideline for dogs and cats is 0.01-0.02 mg/kg. It can be administered intramuscularly or intravenously.

  • Provide Respiratory Support: Ensure a clear airway. If necessary, provide oxygen supplementation.

  • Fluid Therapy: Administer intravenous fluids to combat hypotension.

Mitigation Strategies:

  • Pre-screening: If there is a known sensitivity in a particular strain of animal, consider pre-screening a small cohort.

  • Pre-treatment: In some research contexts, pre-treatment with antihistamines may be considered, but this can interfere with the study of inflammatory pathways.

  • Emergency Kit: Have an anaphylaxis emergency kit readily available in the laboratory. This should include epinephrine, syringes, intravenous catheters, and fluids.

Experimental Protocol: Assessment of Cutaneous Allergic Reactions

This protocol can be adapted to assess for localized allergic reactions at the injection site.

Materials:

  • Clippers

  • Marker

  • Calipers

  • Camera for photographic documentation

Procedure:

  • Site Preparation: Before injection, shave the hair from the administration site and a corresponding control site on the opposite side of the animal.

  • Baseline Measurement: Measure the skinfold thickness at both sites using calipers and take baseline photographs.

  • Injection: Administer the this compound injection at the test site and a vehicle control at the control site.

  • Observation and Measurement: At predetermined time points (e.g., 15, 30, 60 minutes, and 24 hours) after injection, observe both sites for signs of erythema (redness), edema (swelling), and other visible reactions.

  • Quantitative Assessment:

    • Measure the skinfold thickness at both sites with calipers.

    • Measure the diameter of any visible reaction.

  • Data Analysis: Compare the changes in skin thickness and reaction diameter between the this compound-injected site and the vehicle control site.

II. Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound injections in experimental settings?

A1: Based on available literature, the most frequently observed side effects are related to its vasodilatory and antiplatelet activities. These include hypotension, dizziness, and headache. Gastrointestinal discomfort and allergic reactions have also been reported.[1] However, specific incidence rates in animal models are not well-documented in publicly available literature. Researchers should carefully monitor for these potential effects during their experiments.

Q2: How can I manage potential gastrointestinal side effects like nausea or vomiting in my animal models?

A2: While less common with injections than oral administration, gastrointestinal upset can occur.

  • Observation: Monitor animals for signs of distress, such as pica (eating non-food items), writhing, or changes in posture.

  • Supportive Care: Ensure easy access to water to prevent dehydration.

  • Anti-emetics: In cases of severe or persistent vomiting, consultation with a veterinarian regarding the use of anti-emetic drugs may be necessary, provided they do not interfere with the study's objectives. For example, metoclopramide (B1676508) can be used in dogs but is less effective in cats.

  • Vehicle Control: Always use a proper vehicle control to ensure the observed effects are due to the this compound and not the vehicle itself.

Q3: Are there established protocols for assessing Central Nervous System (CNS) side effects like dizziness or headache in rodents?

A3: Assessing subjective states like dizziness and headache in rodents is challenging but can be inferred from behavioral changes.

  • Dizziness/Vestibular Dysfunction:

    • Observation: Look for signs of ataxia (uncoordinated movement), circling, or head tilting.

    • Tail-Lift Reflex: A validated method to assess vestibular function involves lifting the rat by its tail. A healthy rat will extend its body, while a rat with vestibular dysfunction may curl or show an abnormal righting reflex.

  • Headache/Pain:

    • Behavioral Observation: Increased grooming of the head and face, excessive scratching, or light sensitivity (photophobia) can be indicative of headache-like symptoms.

    • Elevated Plus Maze: This test can assess anxiety-like behavior, which may be secondary to pain or discomfort. Animals in pain may show increased aversion to the open arms of the maze.

    • Open Field Test: A decrease in exploratory behavior and locomotion in an open field can also suggest malaise or pain.

Q4: Where can I find quantitative data on the dose-dependent incidence of these side effects?

A4: Unfortunately, there is a lack of publicly available, comprehensive studies that provide specific percentages of side effect incidence at various doses of this compound in research animals. Most reports are qualitative. It is recommended that researchers establish dose-response curves for both efficacy and adverse effects within their specific experimental models and animal strains. The tables below are provided as templates for researchers to record their own findings.

III. Data Presentation

Table 1: Incidence of Hypotension with this compound Injection in [Specify Animal Model]

Ligustrazine HCl Dose (mg/kg)Number of Animals (n)Number of Animals with >20% Drop in Mean Arterial PressureIncidence of Hypotension (%)Mean Maximum Decrease in MAP (mmHg ± SD)
Vehicle Control
Dose 1
Dose 2
Dose 3

Table 2: Incidence of Allergic Reactions with this compound Injection in [Specify Animal Model]

Ligustrazine HCl Dose (mg/kg)Number of Animals (n)Number of Animals with Cutaneous ReactionIncidence of Cutaneous Reaction (%)Number of Animals with Systemic AnaphylaxisIncidence of Systemic Anaphylaxis (%)
Vehicle Control
Dose 1
Dose 2
Dose 3

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway: Ligustrazine-Induced Vasodilation

Ligustrazine is thought to induce vasodilation through multiple pathways, including the enhancement of nitric oxide (NO) production and the modulation of calcium channels in vascular smooth muscle cells.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Ligustrazine_EC Ligustrazine HCl eNOS eNOS Ligustrazine_EC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts to L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Diffuses and Activates Ligustrazine_VSMC Ligustrazine HCl Ca_Channel Ca2+ Channels Ligustrazine_VSMC->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx MLCK MLCK Ca_Influx->MLCK Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC cGMP->MLCK Inhibits Relaxation Relaxation (Vasodilation) cGMP->Relaxation Promotes Contraction Contraction MLCK->Contraction

Caption: Proposed signaling pathways for this compound-induced vasodilation.

Signaling Pathway: IgE-Mediated Allergic Reaction

An IgE-mediated allergic reaction involves the cross-linking of IgE antibodies on the surface of mast cells, leading to degranulation and the release of inflammatory mediators like histamine.

G cluster_0 Mast Cell Surface cluster_1 Intracellular Signaling Cascade Ligustrazine_Ag Ligustrazine HCl (as Allergen) IgE IgE Antibodies Ligustrazine_Ag->IgE FcεRI FcεRI Receptor IgE->FcεRI Binds to Crosslinking Cross-linking IgE->Crosslinking FcεRI->Crosslinking Syk Syk Kinase Crosslinking->Syk Activates LAT_SLP76 LAT/SLP76 Complex Syk->LAT_SLP76 Phosphorylates PLCγ PLCγ LAT_SLP76->PLCγ Activates IP3_DAG IP3 & DAG PLCγ->IP3_DAG Generates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Induces Degranulation Degranulation Ca_Release->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Caption: Simplified pathway of an IgE-mediated allergic reaction leading to mast cell degranulation.

Experimental Workflow: Troubleshooting Hypotension

G Start Start Ligustrazine HCl Injection Monitor_BP Monitor Blood Pressure Continuously Start->Monitor_BP Hypotension_Check Significant Drop in BP? Monitor_BP->Hypotension_Check Hypotension_Check->Monitor_BP No Reduce_Rate Reduce Infusion Rate Hypotension_Check->Reduce_Rate Yes Administer_Fluids Administer Saline Bolus Reduce_Rate->Administer_Fluids Continue_Monitoring Continue Monitoring Administer_Fluids->Continue_Monitoring Stable_BP Blood Pressure Stable Continue_Monitoring->Stable_BP Continue_Experiment Continue Experiment at Lower Rate Stable_BP->Continue_Experiment Yes Stop_Experiment Consider Stopping Experiment Stable_BP->Stop_Experiment No

References

Technical Support Center: Synthesis of Novel Ligustrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of novel Ligustrazine (Tetramethylpyrazine) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of Ligustrazine derivatives?

A1: Researchers often face challenges such as low reaction yields, the formation of multiple side products, and difficulties in the purification of the final compounds.[1][2] Common side reactions include di-sulfonylation, hydrolysis of starting materials, over-oxidation, and polymerization.[1][3]

Q2: How can I improve the yield of my reaction?

A2: To improve reaction yields, consider optimizing reaction conditions such as temperature, solvent, and choice of base.[1] Microwave-assisted synthesis has been shown to significantly shorten reaction times and increase yields compared to conventional heating.[1] Ensuring the purity of starting materials and maintaining anhydrous conditions can also be critical.[1][4]

Q3: What are the key starting materials for synthesizing Ligustrazine derivatives?

A3: Common starting points for the synthesis of various Ligustrazine derivatives include Ligustrazine (Tetramethylpyrazine, TMP) itself, or functionalized intermediates such as (3,5,6-trimethylpyrazin-2-yl)methanol (B151405) and 2-(bromomethyl)-3,5,6-trimethylpyrazine (B1282891).[2][5] These intermediates allow for the introduction of different functional groups through ester, ether, or amide linkages.[2][6]

Q4: What purification techniques are most effective for Ligustrazine derivatives?

A4: The most commonly employed purification methods for Ligustrazine derivatives are column chromatography on silica (B1680970) gel and recrystallization.[2][4][7] The choice of eluent for chromatography is crucial and often involves mixtures of solvents like petroleum ether/acetone (B3395972) or dichloromethane/hexanes.[2][4] For particularly challenging separations, semi-preparative liquid chromatography (LC) can be utilized to achieve high purity.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Sub-optimal reaction conditions (temperature, solvent, base).- Incomplete reaction.- Purity of starting materials.- Side reactions consuming reactants.- Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a slight excess of a stable reagent or extending the reaction time.[1]- Ensure all starting materials are of high purity and that anhydrous conditions are maintained if reagents are moisture-sensitive.[1][4]
Multiple Spots on TLC (Side Products) - Di-sulfonylation: The amino group of a pyrazine (B50134) may react with two molecules of sulfonyl chloride.[1]- Hydrolysis: Moisture in the reaction can lead to the hydrolysis of reactive intermediates like sulfonyl chlorides.[1]- Over-oxidation: Use of strong oxidizing agents can lead to the formation of N-oxides or ring-opening products.[3]- Polymerization: Reactive intermediates may polymerize under certain conditions.[3]- Control stoichiometry carefully; use a precise 1:1 molar ratio of reactants or a slight excess of the more stable reagent.[1]- Use anhydrous solvents and reagents to prevent hydrolysis.- Choose a non-nucleophilic, sterically hindered base to minimize side reactions involving the base.[1]- For oxidation reactions, carefully control the amount of oxidizing agent and the reaction temperature.
Difficulty in Product Purification - Co-elution of the product with impurities during column chromatography.- Product instability during purification.- Optimize the solvent system for column chromatography to achieve better separation.- If the product is thermally labile, avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[4]- Consider recrystallization from a suitable solvent after chromatographic purification to enhance purity.[4]
Inconsistent Results - Variability in the quality of reagents or solvents.- Lack of precise control over reaction parameters.- Use reagents and solvents from a reliable source and of consistent purity.- Maintain strict control over reaction parameters such as temperature, stirring speed, and reaction time.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

This intermediate is crucial for introducing the Ligustrazine moiety via ether or ester linkages.

Reagents and Conditions:

  • Starting Material: 2,3,5,6-Tetramethylpyrazine (B1682967) (TMP)

  • Reagent: N-bromosuccinimide (NBS)

  • Solvent: Carbon tetrachloride

  • Initiation: Illumination with a 60W tungsten lamp

  • Reaction Time: 12 hours

  • Work-up: Filtration and evaporation of the solvent under vacuum.[2]

  • Purification: The crude product is often used directly in the next step due to its irritant nature, but can be purified by flash chromatography.[2][8]

Detailed Procedure:

  • Dissolve 2,3,5,6-tetramethylpyrazine in carbon tetrachloride.

  • Add N-bromosuccinimide to the solution.

  • Reflux the mixture while illuminating with a 60W tungsten lamp for 12 hours.

  • After the reaction is complete, cool the mixture and filter to remove succinimide.

  • Evaporate the filtrate under vacuum to obtain the crude 2-(bromomethyl)-3,5,6-trimethylpyrazine.

General Procedure for Synthesis of Ligustrazine Derivatives via Ether Linkage

Reagents and Conditions:

  • Starting Materials: 2-(Bromomethyl)-3,5,6-trimethylpyrazine and a desired phenol (B47542) or alcohol.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Dry Acetone or Dimethylformamide (DMF)

  • Temperature: Reflux or heating (e.g., 85 °C)

  • Reaction Time: 3-4 hours

  • Work-up: Filtration, evaporation of the solvent, and extraction.

  • Purification: Flash chromatography.[2][9]

Detailed Procedure:

  • Dissolve the desired phenol or alcohol and 2-(bromomethyl)-3,5,6-trimethylpyrazine in dry acetone or DMF.

  • Add anhydrous potassium carbonate to the mixture.

  • Reflux or heat the reaction mixture for the specified time, monitoring progress by TLC.

  • After completion, filter the mixture and evaporate the solvent under vacuum.

  • The crude product can be further purified by flash chromatography using an appropriate eluent system (e.g., petroleum ether-acetone).[2]

Data Presentation

Table 1: Comparison of Yields for Selected Ligustrazine Derivatives

CompoundSynthetic ApproachYield (%)Reference
2-((2-methoxy-4-(((3,5,6-trimethylpyrazin-2-yl)methoxy)methyl)phenoxy)methyl)-3,5,6-trimethylpyrazine (2c)Alkylation of 4-hydroxy-3-methoxybenzyl alcohol with 2-(chloromethyl)-3,5,6-trimethylpyrazineNot specified[6]
1,7-bis(4-(3,5,6-Trimethylpyrazin-2-yl)-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (4)Reaction of 2-(bromomethyl)-3,5,6-trimethylpyrazine with curcumin (B1669340) in the presence of K₂CO₃12.4[2]
3α,12α-dihydroxy-5β-dholanic acid-3,5,6-trimethylpyrazin-2-methyl ester (5)Reaction of 2-(bromomethyl)-3,5,6-trimethylpyrazine with deoxycholic acid in DMF58.4[2]
Ligustrazine-vanillic acid amide derivatives (VA-01 to VA-06)Amide coupling of (3,5,6-trimethylpyrazin-2-yl)methanamine (B2526548) with vanillic acid derivativesNot specified[5]
Ligustrazinyl amides (8i, 8t, 8u)Amide coupling of 3,5,6-trimethylpyrazine-2-carboxylic acid with various aminesNot specified[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ligustrazine Derivatives cluster_purification Purification and Analysis start Starting Materials (Ligustrazine, Phenols, etc.) intermediate Intermediate Synthesis (e.g., Bromo-TMP) start->intermediate Functionalization reaction Coupling Reaction (Ester/Ether/Amide formation) intermediate->reaction Reactant crude Crude Product reaction->crude Reaction Work-up purification Purification (Column Chromatography, Recrystallization) crude->purification analysis Characterization (NMR, HRMS) purification->analysis final_product Pure Derivative analysis->final_product

Caption: General experimental workflow for the synthesis and purification of novel Ligustrazine derivatives.

signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by Ligustrazine Derivatives ligustrazine Ligustrazine Derivatives erk ERK1/2 ligustrazine->erk Modulates p38 p38 MAPK ligustrazine->p38 Modulates akt Akt ligustrazine->akt Modulates response Cellular Responses (Neuroprotection, Anti-tumor activity, Anti-inflammatory effects) erk->response p38->response akt->response

Caption: Simplified diagram of signaling pathways potentially modulated by Ligustrazine derivatives.

References

Technical Support Center: Optimizing Ligustrazine Liposome Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of Ligustrazine in liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I can expect for Ligustrazine in liposomes?

A1: The encapsulation efficiency (EE) of Ligustrazine, a relatively hydrophilic small molecule, can vary significantly depending on the preparation method and formulation parameters. A reported EE for Ligustrazine hydrochloride using the film dispersion method is approximately 73.05 ± 9.59%[1]. However, with optimization of methods like the ammonium (B1175870) sulfate (B86663) gradient, it is possible to achieve even higher efficiencies[2][3][4][5][6].

Q2: Which liposome (B1194612) preparation method is best for encapsulating Ligustrazine?

A2: There is no single "best" method, as the optimal choice depends on your specific experimental requirements, such as desired particle size, batch scale, and available equipment.

  • Thin-Film Hydration: This is a common and relatively simple method suitable for both hydrophilic and lipophilic drugs[7][8][9][10][11][12]. For hydrophilic drugs like Ligustrazine, it is dissolved in the aqueous hydration medium[13][14]. While straightforward, passive encapsulation via this method can sometimes result in lower EE compared to active loading techniques[15].

  • Reverse-Phase Evaporation: This method is known for achieving high encapsulation efficiency for hydrophilic drugs because it allows for the entrapment of a large aqueous volume[13][16][17][18][19][20][21]. It involves forming a water-in-oil emulsion, which is then converted into liposomes.

  • Ethanol (B145695) Injection: This is a rapid and reproducible method for producing small unilamellar vesicles (SUVs)[22][23]. The lipid components are dissolved in ethanol and injected into an aqueous solution containing Ligustrazine.

  • Ammonium Sulfate Gradient (Active Loading): This technique is highly effective for weakly basic drugs and can achieve very high encapsulation efficiencies, often exceeding 90%[2][3][4][5][6][9]. It involves creating a pH gradient across the liposome membrane, which drives the drug into the liposome's core.

Q3: How does the lipid composition, particularly the phospholipid to cholesterol ratio, affect Ligustrazine encapsulation?

A3: The lipid composition is a critical factor.

  • Phospholipids (B1166683): The choice of phospholipid, such as different species of phosphatidylcholine (PC), can influence the rigidity and charge of the bilayer, thereby affecting drug encapsulation[24].

  • Cholesterol: Cholesterol is often included to stabilize the liposomal membrane and reduce drug leakage[25][26]. However, its effect on the EE of a specific drug can be complex. For some hydrophobic drugs, increasing cholesterol can decrease EE due to competition for space within the bilayer[18]. For hydrophilic drugs, an optimal amount of cholesterol can enhance membrane packing and retain the encapsulated drug more effectively. One study on Ligustrazine liposomes identified an optimal phospholipid-to-cholesterol ratio of 4:1 (m/m) when using the ammonium sulfate gradient method.

Q4: What is the impact of the drug-to-lipid ratio on the encapsulation efficiency of Ligustrazine?

A4: The drug-to-lipid ratio is a crucial parameter that needs to be optimized for each formulation[4][19][27][28][29]. Generally, at a low drug-to-lipid ratio, the encapsulation efficiency is higher. As the amount of drug increases relative to the amount of lipid, the encapsulation capacity of the liposomes can become saturated, leading to a decrease in the percentage of encapsulated drug[29]. For Ligustrazine liposomes prepared by the ammonium sulfate gradient method, a drug-to-lipid ratio of 1:10 (m/m) was found to be optimal.

Troubleshooting Guides

Problem: Low Encapsulation Efficiency (<50%)

This is a common challenge when encapsulating small, hydrophilic molecules like Ligustrazine. The following decision tree can help you troubleshoot the issue.

graph TD subgraph Troubleshooting_Low_Encapsulation_Efficiency direction LR; A[Start: Low EE < 50%] --> B{Preparation Method}; B --> C[Passive Loading (e.g., Thin-Film Hydration)]; B --> D[Active Loading (e.g., pH Gradient)]; C --> E{Optimize Formulation}; C --> F[Switch to Active Loading]; E --> G[Increase Lipid Concentration]; E --> H[Optimize Drug-to-Lipid Ratio (Decrease drug concentration)]; E --> I[Optimize Phospholipid: Cholesterol Ratio]; D --> J{Optimize Gradient}; J --> K[Ensure pH gradient is established and maintained]; J --> L[Optimize incubation time and temperature for drug loading]; A --> M{Check Drug Properties}; M --> N[Confirm Ligustrazine salt form and solubility in hydration buffer]; end Caption: Decision tree for troubleshooting low encapsulation efficiency.

Possible Cause Suggested Solution
Suboptimal Preparation Method For hydrophilic drugs like Ligustrazine, passive loading methods such as simple thin-film hydration can result in low EE. Consider switching to a method known for higher encapsulation of water-soluble compounds, such as the reverse-phase evaporation method or an active loading technique like the ammonium sulfate gradient method[30].
Inefficient Passive Loading If using a passive method, ensure that the hydration volume is minimized to increase the concentration of Ligustrazine in the vicinity of the forming liposomes. Sequential hydration of the lipid film can also improve encapsulation[31].
Unfavorable Drug-to-Lipid Ratio A high concentration of Ligustrazine relative to the lipid concentration can saturate the encapsulation capacity. Systematically decrease the initial drug-to-lipid ratio to find the optimal balance that maximizes the percentage of encapsulated drug[29].
Inappropriate Lipid Composition The charge and rigidity of the liposome membrane can significantly impact encapsulation. Experiment with different phospholipids (e.g., varying chain lengths or headgroups) and optimize the cholesterol content. A more rigid membrane, often achieved with a higher cholesterol concentration, can sometimes better retain small, water-soluble drugs, but an excess can also hinder encapsulation[3][18].
Ineffective Active Loading If using a pH gradient method, confirm that a stable gradient has been successfully established across the liposome membrane. Ensure the external pH is appropriate to facilitate the neutral form of Ligustrazine to cross the membrane. Optimize the incubation temperature and time for the drug loading step.
Issues with Liposome Formation and Sizing An uneven or incompletely dried lipid film can lead to inefficient hydration and liposome formation. Ensure the film is thin and uniform. Subsequent sonication or extrusion steps to reduce liposome size can sometimes lead to drug leakage. Optimize the duration and power of sonication or the number of extrusion cycles.

Quantitative Data Summary

The following tables summarize the impact of various parameters on the encapsulation efficiency of Ligustrazine and other relevant small molecules.

Table 1: Effect of Preparation Method on Encapsulation Efficiency

Preparation Method Drug Encapsulation Efficiency (%) Reference
Thin-Film HydrationLigustrazine HCl73.05 ± 9.59[1]
Reverse-Phase EvaporationGeneral Hydrophilic DrugsUp to 65[31]
Ammonium Sulfate GradientWeakly Basic Drugs> 90[9]
Ethanol InjectionGeneralVaries[22]

Table 2: Influence of Formulation Parameters on Encapsulation Efficiency

Parameter Varied Change Effect on Encapsulation Efficiency General Observation for Hydrophilic Drugs
Drug-to-Lipid Ratio IncreaseDecreaseSaturation of the liposome's aqueous core.
Cholesterol Content IncreaseCan increase or decreaseOptimal concentration stabilizes the membrane and reduces leakage; excess can decrease the entrapped volume.
Lipid Concentration IncreaseIncreaseMore liposomes are available to encapsulate the drug.
Hydration Volume (Passive) IncreaseDecreaseDilutes the drug concentration during liposome formation.

Experimental Protocols

Protocol 1: Ligustrazine Liposome Preparation by Thin-Film Hydration

This protocol describes a general procedure for encapsulating Ligustrazine using the thin-film hydration method[7][9][10][12][13][14].

graph TD subgraph Thin_Film_Hydration_Workflow A[1. Dissolve Lipids and Drug (if lipophilic) in Organic Solvent] --> B[2. Form Thin Lipid Film via Rotary Evaporation]; B --> C[3. Dry Film Under Vacuum to Remove Residual Solvent]; C --> D[4. Hydrate Film with Aqueous Solution of Ligustrazine]; D --> E[5. Size Reduction (Sonication or Extrusion)]; E --> F[6. Remove Unencapsulated Ligustrazine (Dialysis or Size Exclusion Chromatography)]; F --> G[7. Characterize Liposomes (Size, Zeta Potential, EE%)]; end Caption: Workflow for preparing Ligustrazine liposomes via thin-film hydration.

Materials:

  • Phospholipid (e.g., Phosphatidylcholine)

  • Cholesterol

  • This compound

  • Organic Solvent (e.g., Chloroform:Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of this compound in the desired buffer.

    • Add the Ligustrazine solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (SUVs or LUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove the unencapsulated Ligustrazine by dialysis against the buffer or by using size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency.

Protocol 2: Determination of Ligustrazine Encapsulation Efficiency by HPLC

This protocol outlines a method for quantifying the amount of encapsulated Ligustrazine using High-Performance Liquid Chromatography (HPLC)[32].

Procedure:

  • Separation of Free Drug: Separate the unencapsulated Ligustrazine from the liposome suspension using a method such as dialysis, ultracentrifugation, or size exclusion chromatography.

  • Quantification of Total Drug (Before Separation):

    • Take a known volume of the initial liposome suspension.

    • Lyse the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol).

    • Filter the sample and inject it into the HPLC system.

  • Quantification of Free Drug (After Separation):

    • Analyze the fraction containing the unencapsulated drug using HPLC.

  • HPLC Conditions for this compound:

    • Column: C18 column (e.g., 4.6 x 250 mm)[32].

    • Mobile Phase: A mixture of 0.1% phosphoric acid, methanol, and acetonitrile (B52724) (e.g., 60:35:5 v/v/v)[32].

    • Flow Rate: 1.0 mL/min[32].

    • Detection Wavelength: 295 nm[32].

    • Injection Volume: 10 µL[32].

  • Calculation of Encapsulation Efficiency (EE):

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

References

Technical Support Center: Prevention of Rapid Ligustrazine Degradation in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the rapid degradation of Ligustrazine in clinical and experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of Ligustrazine and strategies to mitigate its degradation.

Q1: What are the primary factors contributing to the degradation of Ligustrazine?

A1: Ligustrazine (Tetramethylpyrazine, TMP) is susceptible to degradation through several mechanisms, primarily driven by environmental factors. Key contributors to its instability include:

  • Volatility and Sublimation: Ligustrazine is known to be volatile and can readily sublimate, leading to a loss of active pharmaceutical ingredient (API).[1]

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to physical instability and facilitate chemical degradation pathways.[1]

  • Oxidation: The pyrazine (B50134) ring in Ligustrazine can be susceptible to oxidation, leading to the formation of degradation products and a loss of therapeutic efficacy. The methyl groups on the pyrazine ring are particularly prone to oxidation.

  • pH-Dependent Instability: The stability of Ligustrazine can be influenced by the pH of the solution. While specific kinetic data is limited in publicly available literature, generally, extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of many pharmaceutical compounds.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that degrade the Ligustrazine molecule.

Q2: How can the stability of Ligustrazine be improved in formulations?

A2: Several formulation strategies can significantly enhance the stability of Ligustrazine:

  • Nanoparticle Encapsulation: Encapsulating Ligustrazine in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, can protect it from environmental factors and provide a sustained-release profile.[2] This approach improves bioavailability and stability.

  • Liposomal Formulations: Liposomes can encapsulate Ligustrazine, shielding it from degradation and offering a targeted delivery system. Borneol-containing liposomes loaded with Ligustrazine have shown excellent stability and sustained-release capabilities.[3]

  • Cocrystallization: Forming cocrystals of Ligustrazine with a suitable coformer, such as benzoic acid derivatives, can significantly improve its physical stability by reducing hygroscopicity and sublimation.[1]

  • Lipid Emulsions: Formulating Ligustrazine into a lipid emulsion can enhance its stability and bioavailability, particularly for intravenous administration.[4]

Q3: What are the expected degradation products of Ligustrazine?

A3: The primary degradation of Ligustrazine in biological systems involves the oxidation of its methyl groups. Studies on the metabolism of tetramethylpyrazine have identified the following metabolites, which can also be considered potential degradation products:

  • 2-hydroxymethyl-3,5,6-trimethylpyrazine

  • 3,5,6-trimethylpyrazine-2-carboxylic acid[5]

Forced degradation studies under oxidative conditions would likely yield similar oxidized derivatives.

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific stability issues encountered during experiments with Ligustrazine.

Issue 1: Loss of Ligustrazine concentration in solution over a short period.
Potential Cause Troubleshooting Step Expected Outcome
Volatility/Sublimation Store solutions in tightly sealed containers with minimal headspace. Use parafilm to seal caps. Prepare fresh solutions before use whenever possible.Reduced loss of Ligustrazine from the solution.
Adsorption to container walls Use silanized glassware or low-adsorption plastic containers (e.g., polypropylene).Minimized loss of Ligustrazine due to adsorption.
pH-related degradation Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5.5-7.0), as extreme pH values can accelerate degradation.[6]Improved stability of Ligustrazine in the solution.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants (e.g., ascorbic acid) to the formulation, after compatibility testing.Reduced formation of oxidative degradation products.
Photodegradation Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions.Minimized light-induced degradation of Ligustrazine.
Issue 2: Poor physical stability of solid Ligustrazine (e.g., clumping, discoloration).
Potential Cause Troubleshooting Step Expected Outcome
Hygroscopicity Store solid Ligustrazine in a desiccator with a suitable desiccant. Handle the compound in a low-humidity environment (e.g., a glove box).Prevention of moisture absorption and related physical changes.
Sublimation Store solid Ligustrazine in a tightly sealed container at a controlled, cool temperature.Reduced loss of solid material due to sublimation.
Oxidation Store solid Ligustrazine under an inert atmosphere (e.g., nitrogen or argon).Minimized oxidative degradation of the solid compound.

Section 3: Quantitative Data on Ligustrazine Stability

This section presents available quantitative data to compare the stability of different Ligustrazine formulations.

Table 1: Comparison of Hygroscopicity of Ligustrazine and its Cocrystals at 90% Relative Humidity

Compound Mass Change (%) Reference
Ligustrazine (TMP)25.48[1]
TMP-PABA Cocrystal (1:2)1.64[1]
TMP-MABA Cocrystal (1.5:1)0.12[1]
TMP-DNBA Cocrystal (0.5:1)0.03[1]

Table 2: Physicochemical Properties of Different Ligustrazine Formulations

Formulation Average Particle Size (nm) Encapsulation Efficiency (%) Drug Loading (%) Reference
Folate-Chitosan Nanoparticles182.7 ± 0.5659.6 ± 0.2315.3 ± 0.16[2]
Ligustrazine-loaded Borneol Liposomes282.4 ± 3.642.7 ± 1.014.5 ± 0.6[3]
Ligustrazine Lipid Emulsion215.0 ± 2.5--[4]
PLA Nanoparticles~200GoodGood[7]

Section 4: Experimental Protocols

This section provides detailed methodologies for preparing stabilized Ligustrazine formulations.

Protocol for Preparation of Ligustrazine-Loaded PLA Nanoparticles

Materials:

  • Ligustrazine (Tetramethylpyrazine)

  • Poly(lactic acid) (PLA)

  • Acetone (B3395972)

  • Poloxamer 188

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve an appropriate amount of Ligustrazine and PLA (e.g., at a 1:4 mass ratio) in acetone. The concentration of PLA in acetone should be around 20 g/L.

  • Aqueous Phase Preparation: Prepare a 0.25% (w/v) solution of Poloxamer 188 in deionized water. The volume of the aqueous phase should be four times the volume of the oil phase.

  • Nanoparticle Formation: Rapidly inject the oil phase into the aqueous phase under high-speed magnetic stirring at a constant temperature of 30°C.

  • Solvent Evaporation: Continue stirring the mixture for approximately 70 minutes to allow for the complete evaporation of acetone.

  • Final Product: The resulting suspension contains Ligustrazine-loaded PLA nanoparticles.

Protocol for Preparation of Ligustrazine-Loaded Liposomes

Materials:

  • Ligustrazine Hydrochloride

  • Soybean Phosphatidylcholine

  • Cholesterol

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Lipid Film Formation: Dissolve soybean phosphatidylcholine and cholesterol in ethanol in a round-bottom flask. Evaporate the ethanol using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Add a solution of this compound in PBS to the flask. Hydrate the lipid film by vortexing or sonication until the film is completely dispersed, forming a liposomal suspension.

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes, the suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Protocol for Preparation of Ligustrazine Cocrystals

Materials:

  • Ligustrazine (Tetramethylpyrazine, TMP)

  • Coformer (e.g., p-Aminobenzoic acid - PABA)

  • Acetonitrile (B52724)

Procedure (Slurry Method):

  • Mixing: Add TMP and the coformer (e.g., in a 1:2 molar ratio for TMP:PABA) to a glass vial.

  • Slurrying: Add a small amount of acetonitrile to the vial to form a slurry.

  • Stirring: Stir the slurry at a constant rate (e.g., 300 rpm) at room temperature for an extended period (e.g., 2 days).

  • Drying: Allow the solvent to evaporate at room temperature to obtain the cocrystal powder.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows related to Ligustrazine degradation and stabilization.

Ligustrazine_Degradation_Pathways Ligustrazine Ligustrazine (Tetramethylpyrazine) Degradation_Products Degradation Products (Loss of Activity) Ligustrazine->Degradation_Products Degradation Volatilization Volatility/ Sublimation Volatilization->Ligustrazine leads to loss Moisture Hygroscopicity Moisture->Ligustrazine affects Oxidation Oxidation Oxidation->Ligustrazine causes pH pH Extremes pH->Ligustrazine influences Light Photodegradation Light->Ligustrazine induces Ligustrazine_Stabilization_Workflow cluster_Problem Problem: Ligustrazine Instability cluster_Solutions Stabilization Strategies cluster_Outcome Outcome Instability Rapid Degradation Nanoparticles Nanoparticle Encapsulation Instability->Nanoparticles Liposomes Liposomal Formulation Instability->Liposomes Cocrystals Cocrystallization Instability->Cocrystals Stability Enhanced Stability & Controlled Release Nanoparticles->Stability Liposomes->Stability Cocrystals->Stability Nanoparticle_Characterization cluster_Characterization Characterization Techniques Nanoparticles Ligustrazine-Loaded Nanoparticles DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) Nanoparticles->DLS TEM Transmission Electron Microscopy (TEM) - Morphology - Size Verification Nanoparticles->TEM Zeta Zeta Potential Analysis - Surface Charge - Stability Prediction Nanoparticles->Zeta HPLC HPLC - Encapsulation Efficiency - Drug Loading Nanoparticles->HPLC

References

Adjusting pH for optimal Ligustrazine hydrochloride solubility and activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ligustrazine Hydrochloride

Welcome to the technical support center for this compound (Tetramethylpyrazine hydrochloride). This guide provides essential information for researchers, scientists, and drug development professionals to optimize its use in experiments by addressing common challenges related to pH, solubility, and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: this compound, being the salt of a weak base, exhibits higher solubility in acidic conditions. Acidic media promote the dissociation of the compound, enhancing its solubility.[1] While it is soluble in aqueous solutions like PBS, achieving higher concentrations may require a lower pH.[2] For general use, a neutral pH of around 7.2 to 7.4 is often employed, but for maximizing solubility, a pH in the acidic range (e.g., 1.2 to 4.5) is recommended.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is pH-dependent. While specific degradation kinetics for this compound across a wide pH range are not extensively documented, related hydrochloride salts of nitrogen-containing heterocyclic compounds often show maximum stability in the acidic pH range (approximately 3.5).[3] It is generally recommended to prepare fresh solutions and store them appropriately to minimize degradation.

Q3: What is the impact of pH on the biological activity of Ligustrazine?

A3: The pH of the experimental medium can influence the charge state of Ligustrazine and its interaction with biological targets. While direct studies on the effect of pH on its activity are scarce, maintaining a physiologically relevant pH (typically 7.2-7.4) is crucial for most cell-based assays to ensure that the observed effects are due to the compound and not cellular stress from non-physiological pH levels.

Q4: What are the common signs of this compound degradation?

A4: Degradation of this compound in solution may not always be visually apparent. However, signs can include a change in the color or clarity of the solution and the formation of precipitates. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) by monitoring the appearance of new peaks or a decrease in the peak area of the parent compound over time.

Q5: How should I prepare a stable stock solution of this compound?

A5: For a stable stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO, ethanol, or a buffered aqueous solution at a slightly acidic to neutral pH.[2] Stock solutions in organic solvents like DMSO can typically be stored at -20°C or -80°C for extended periods. Aqueous stock solutions should be prepared fresh or stored for short periods at 2-8°C.

Q6: What are the recommended storage conditions for this compound solutions?

A6: For long-term stability, it is advisable to store stock solutions of this compound in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions for immediate use should be stored at 2-8°C and used within a short timeframe. Protect solutions from light to prevent potential photodegradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor solubility or precipitation of this compound in aqueous media. The pH of the solution is too high, or the concentration exceeds its solubility limit at that pH.Lower the pH of the solvent to the acidic range (e.g., pH 4-5) to increase solubility. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of biological activity in experiments. The compound may have degraded in the solution due to improper pH, temperature, or prolonged storage.Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored correctly at a low temperature and protected from light. Verify the pH of your final experimental medium. Consider performing a stability test of your working solution under the experimental conditions.
The solution changes color or becomes cloudy over time. This may indicate chemical degradation or precipitation of the compound.Discard the solution and prepare a fresh batch. To enhance stability, consider using a buffered solution with a slightly acidic pH and storing it at a lower temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventpHConcentrationNotes
WaterNeutral4 g/L (for Tetramethylpyrazine base at 20°C)Soluble in hot water and dilute hydrochloric acid.[4]
PBS7.210 mg/mLA commonly used buffer for biological experiments.[2]
Hydrochloric Acid Solution1.2Higher solubilityAcidic conditions promote the dissociation and solubility of Ligustrazine.[1]
Acetate Buffer Solution4.5Moderate solubilitySolubility is generally good in the acidic range.[1]
Phosphate Buffer Saline6.8Lower than at acidic pHSolubility decreases as the pH approaches neutral.[1]
DMSON/A34 mg/mLA common organic solvent for preparing stock solutions.
EthanolN/A30 mg/mLAnother suitable organic solvent for stock solutions.[2]
DMFN/A30 mg/mLAn alternative organic solvent for stock solutions.[2]

Table 2: Factors Influencing the Stability of this compound in Solution

FactorInfluence on StabilityRecommendations
pH Stability is pH-dependent. While specific data for Ligustrazine is limited, similar compounds are often most stable in a slightly acidic pH range (e.g., ~3.5).[3]Prepare solutions in a buffered system. For long-term storage of aqueous solutions, consider an acidic buffer. For biological assays, use a physiologically appropriate buffer and prepare the solution fresh.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. Store working solutions at 2-8°C for short periods.
Light Exposure to light may cause photodegradation.Store solutions in amber vials or protect them from light.
Oxidation The pyrazine (B50134) ring can be susceptible to oxidation.While generally stable, consider de-gassing aqueous solvents for long-term storage if oxidation is a concern.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

  • Materials:

    • This compound powder

    • Sterile purified water or desired buffer (e.g., PBS, citrate (B86180) buffer)

    • Calibrated pH meter

    • Sterile conical tubes or vials

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the powder to a sterile container with the desired volume of water or buffer to achieve a concentration slightly below the target.

    • Stir the solution at room temperature until the powder is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to the desired level by adding 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH) dropwise while continuously monitoring the pH.

    • Once the target pH is reached and stable, bring the solution to the final volume with the solvent.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the solution appropriately based on the intended use (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Assessment of this compound Stability in Aqueous Solution

  • Materials:

    • pH-adjusted this compound solution

    • HPLC system with a suitable column (e.g., C18) and detector

    • Incubator or water bath set to the desired temperature

    • Autosampler vials

  • Procedure:

    • Prepare a solution of this compound at a known concentration and pH as described in Protocol 1.

    • At time zero (t=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial peak area of this compound.

    • Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

    • Dilute the aliquots to the same concentration as the t=0 sample and analyze them by HPLC under the same conditions.

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time to determine the degradation profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_test Stability & Activity Testing weigh Weigh Ligustrazine Hydrochloride dissolve Dissolve in Aqueous Buffer weigh->dissolve Add to solvent ph_adjust Adjust pH dissolve->ph_adjust Measure & titrate filter_sterilize Filter Sterilize (0.22 µm) ph_adjust->filter_sterilize Final volume stability Stability Assessment (HPLC over time) filter_sterilize->stability activity Biological Activity Assay filter_sterilize->activity

Caption: Experimental workflow for preparing and testing this compound solutions.

signaling_pathway cluster_pathways Ligustrazine Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 NRF2 Pathway ligustrazine Ligustrazine Hydrochloride pi3k PI3K ligustrazine->pi3k Activates nrf2_translocation NRF2 Translocation to Nucleus ligustrazine->nrf2_translocation Promotes akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Viability & Neuroprotection mtor->cell_survival Promotes antioxidant Antioxidant Effect nrf2_translocation->antioxidant antioxidant->cell_survival Contributes to

Caption: Key signaling pathways modulated by this compound.

References

Selecting appropriate co-formers for Ligustrazine cocrystal development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate co-formers for ligustrazine cocrystal development. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful cocrystal synthesis and characterization.

I. Co-former Selection Strategies for Ligustrazine

The primary goals for developing ligustrazine cocrystals are to improve its poor physicochemical properties, such as high hygroscopicity and a tendency to sublimate.[1][2][3] The selection of an appropriate co-former is a critical step in achieving these goals.[4] Ligustrazine (tetramethylpyrazine, TMP) is a weak base, and its nitrogen atoms can act as hydrogen bond acceptors.[1][5][6] This makes compounds with hydrogen bond donor groups, such as carboxylic acids, phenols, and amides, excellent candidates for co-formers.

Key Principles for Co-former Selection:

  • Supramolecular Synthon Approach: This approach focuses on identifying reliable and predictable non-covalent interactions between the active pharmaceutical ingredient (API) and the co-former. For ligustrazine, the most common and stable synthons are formed through hydrogen bonds between the pyrazine (B50134) nitrogen of ligustrazine and a hydrogen bond donor on the co-former, such as a carboxylic acid's hydroxyl group (O-H···N).[1][2]

  • Hansen Solubility Parameters (HSP): Co-formers with similar HSPs to the API have a higher probability of forming cocrystals.[10]

  • "Generally Recognized as Safe" (GRAS) Co-formers: For pharmaceutical applications, it is crucial to select co-formers that are non-toxic and approved for human consumption.[4]

Logical Workflow for Co-former Selection

The following diagram illustrates a logical workflow for selecting suitable co-formers for ligustrazine.

coformer_selection_workflow cluster_screening Co-former Screening start Define Target Improvement (e.g., reduce hygroscopicity, improve stability) coformer_library Select Potential Co-formers (GRAS list, carboxylic acids, phenols, etc.) start->coformer_library h_bond_analysis Hydrogen Bond Propensity Analysis (Supramolecular Synthon Approach) coformer_library->h_bond_analysis pka_rule Apply pKa Rule (ΔpKa < 0 for cocrystal) h_bond_analysis->pka_rule computational_screening Computational Screening (Optional) (CSD, HSP, Molecular Modeling) pka_rule->computational_screening experimental_screening Experimental Screening (Grinding, Slurry, Evaporation) computational_screening->experimental_screening characterization Characterization of Hits (PXRD, DSC, TGA, DVS) experimental_screening->characterization lead_selection Select Lead Co-former(s) characterization->lead_selection

Caption: A logical workflow for the rational selection and screening of co-formers for ligustrazine cocrystal development.

II. Quantitative Data Summary

The following tables summarize key quantitative data for ligustrazine and its reported cocrystals, demonstrating the significant improvements in physicochemical properties.

Table 1: Physicochemical Properties of Ligustrazine and Successful Co-formers
CompoundMolar Mass ( g/mol )Melting Point (°C)Key Functional Groups
Ligustrazine (TMP)136.1984-86Pyrazine ring (H-bond acceptor)
p-Aminobenzoic acid (PABA)137.14187-189Carboxylic acid, Amine
3-Aminobenzoic acid (MABA)137.14174-178Carboxylic acid, Amine
3,5-Dinitrobenzoic acid (DNBA)212.12205-207Carboxylic acid, Nitro
Malonic Acid (MA)104.06135-137Dicarboxylic acid
Salicylic Acid (SA)138.12158-161Carboxylic acid, Phenol
Genistein (B1671435) (GEN)270.24297-298Phenol

Data sourced from various chemical suppliers and research articles.[1][5][11][12]

Table 2: Comparison of Physicochemical Properties of Ligustrazine and its Cocrystals
Cocrystal SystemStoichiometric Ratio (Ligustrazine:Co-former)Melting Point (°C)Hygroscopicity (Weight gain at 90% RH)
Ligustrazine (TMP)-84-86~25%
TMP-PABA1:2Higher than TMP1.64%
TMP-MABA1.5:1Higher than TMP0.12%
TMP-DNBA0.5:1Highest among the three0.03%
LIG-MANot specifiedNot specifiedLower plasticity than LIG
LIG-SANot specifiedNot specifiedImproved tabletability
GEN-TMPNot specifiedNot specifiedSignificantly reduced sublimation

Data compiled from published research.[1][2][3][11][12][13][14]

III. Experimental Protocols

This section provides detailed methodologies for key experiments in ligustrazine cocrystal development.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for ligustrazine cocrystal screening and characterization.

experimental_workflow cluster_workflow Experimental Workflow preparation Preparation of Physical Mixture (Ligustrazine + Co-former) screening_methods Cocrystal Screening Methods preparation->screening_methods lag Liquid-Assisted Grinding (LAG) screening_methods->lag Mechanochemical se Solvent Evaporation (SE) screening_methods->se Solution-based slurry Slurry Crystallization screening_methods->slurry Solution-based characterization_initial Initial Characterization (PXRD, DSC) lag->characterization_initial se->characterization_initial slurry->characterization_initial hit_confirmation Hit Confirmation and Further Analysis characterization_initial->hit_confirmation single_crystal Single Crystal X-ray Diffraction (SCXRD) hit_confirmation->single_crystal Structure Elucidation stability_studies Stability and Hygroscopicity Studies (DVS, TGA) hit_confirmation->stability_studies Property Evaluation solubility Solubility and Dissolution Studies hit_confirmation->solubility Performance Testing final_product Confirmed Cocrystal single_crystal->final_product stability_studies->final_product solubility->final_product

Caption: A generalized experimental workflow for screening, synthesizing, and characterizing ligustrazine cocrystals.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often efficient for screening and producing cocrystals.

  • Materials: Ligustrazine, co-former, grinding solvent (e.g., ethanol, methanol, acetonitrile), mortar and pestle or ball mill.

  • Protocol:

    • Weigh stoichiometric amounts of ligustrazine and the co-former.

    • Place the physical mixture into a mortar or a grinding jar of a ball mill.

    • Add a minimal amount of the selected solvent (typically a few drops, just enough to moisten the powder).

    • Grind the mixture manually with a pestle for 15-30 minutes or in a ball mill at a specified frequency (e.g., 15-30 Hz) for a set time.

    • Collect the resulting powder for analysis.

Slow Solvent Evaporation

This method is particularly useful for growing single crystals suitable for X-ray diffraction.

  • Materials: Ligustrazine, co-former, a suitable solvent in which both components are soluble (e.g., ethanol, methanol).

  • Protocol:

    • Dissolve stoichiometric amounts of ligustrazine and the co-former in a minimal amount of the chosen solvent in a vial.

    • Ensure complete dissolution, with gentle heating if necessary.

    • Cover the vial with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial for crystal growth over several days to weeks.

    • Once crystals have formed, carefully remove them from the solution and dry them.

Slurry Crystallization

In this method, a suspension of the API and co-former is stirred in a solvent in which they have limited solubility.

  • Materials: Ligustrazine, co-former, a solvent in which the components are sparingly soluble.

  • Protocol:

    • Add a stoichiometric mixture of ligustrazine and the co-former to a vial.

    • Add a small amount of the selected solvent to create a slurry.

    • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

    • Periodically sample the solid phase and analyze it by PXRD to monitor the conversion to the cocrystal.

    • Once the conversion is complete, filter the solid and let it dry.

Powder X-Ray Diffraction (PXRD) for Characterization

PXRD is the primary tool for identifying the formation of a new crystalline phase.

  • Protocol:

    • Gently grind the sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 5-40°).

    • Compare the PXRD pattern of the product with the patterns of the starting materials (ligustrazine and co-former).

    • The appearance of new diffraction peaks that are not present in the patterns of the starting materials indicates the formation of a new crystalline phase, potentially a cocrystal.[5]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and other thermal events of the cocrystal.

  • Protocol:

    • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • A single, sharp endothermic peak at a temperature different from the melting points of the starting materials is indicative of a pure cocrystal.[15]

Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

DVS measures the extent and rate of water sorption and desorption by a sample at different relative humidity (RH) levels.[2][16][17]

  • Protocol:

    • Place a known mass of the sample in the DVS instrument.

    • Expose the sample to a stepwise or ramped increase in RH (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C).

    • Monitor the change in mass until equilibrium is reached at each RH step.

    • Subsequently, decrease the RH in a similar manner to obtain the desorption isotherm.

    • The mass change at a specific RH (e.g., 90%) is a measure of the material's hygroscopicity.[3][14]

IV. Troubleshooting Guide

This section addresses common issues encountered during ligustrazine cocrystal development.

IssuePotential Cause(s)Suggested Solution(s)
No cocrystal formation observed - Incompatible co-former (unfavorable intermolecular interactions).- Incorrect stoichiometry.- Inappropriate solvent selection.- Insufficient energy input (for mechanochemical methods).- Kinetic limitations.- Re-evaluate co-former selection based on hydrogen bonding rules and pKa.- Screen different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).- Try a variety of solvents with different polarities for solution-based methods.- For LAG, increase grinding time or frequency.- For solution methods, try seeding with a small amount of suspected cocrystal or vary the evaporation rate.
Formation of an oil or amorphous phase - The combination of API and co-former has a low melting point or glass transition temperature.- The solvent used is too good a solvent for the mixture, preventing crystallization.- Rapid solvent evaporation.- Try a different cocrystallization method, such as slurry crystallization or LAG with a less solubilizing solvent.- Use a less polar solvent.- Slow down the rate of solvent evaporation by reducing the opening of the vial or lowering the temperature.
PXRD pattern shows a mixture of starting materials and a new phase - Incomplete reaction.- The cocrystal is unstable under the experimental conditions.- The stoichiometry used is incorrect for the stable cocrystal phase.- Extend the reaction time (for slurry or grinding methods).- Optimize the amount of solvent in LAG.- Analyze the sample immediately after preparation to check for instability.- Re-evaluate the stoichiometry.
Difficulty in obtaining single crystals for SCXRD - Rapid nucleation leading to small, poorly formed crystals.- Presence of impurities.- Inappropriate solvent or evaporation rate.- Use a very slow evaporation rate by minimizing the opening of the vial or using a solvent with a higher boiling point.- Try a solvent/anti-solvent crystallization method.- Ensure high purity of starting materials.
Cocrystal is unstable and reverts to starting materials upon storage - The cocrystal is a metastable form.- The cocrystal is sensitive to humidity or temperature.- Store the cocrystal under controlled conditions (e.g., in a desiccator, at low temperature).- Investigate the effect of humidity on stability using DVS.- Try to find a more stable polymorphic form of the cocrystal by screening different crystallization conditions.

V. Frequently Asked Questions (FAQs)

Q1: What are the most promising types of co-formers for ligustrazine?

A1: Based on the molecular structure of ligustrazine, which has hydrogen bond accepting nitrogen atoms, co-formers with strong hydrogen bond donor groups are the most promising. Carboxylic acids (especially benzoic acid derivatives) and phenols have been shown to successfully form stable cocrystals with ligustrazine.[1][2][11]

Q2: How can I quickly screen for ligustrazine cocrystal formation?

A2: Liquid-assisted grinding (LAG) and differential scanning calorimetry (DSC) of physical mixtures are rapid screening methods.[15] LAG can often produce the cocrystal in a short amount of time, which can then be identified by PXRD. DSC can indicate potential cocrystal formation through the appearance of new thermal events not present in the individual components.

Q3: My PXRD pattern shows broad peaks. What does this indicate?

A3: Broad peaks in a PXRD pattern typically indicate poor crystallinity or very small crystallite size. This could be due to the formation of an amorphous phase or a poorly ordered crystalline material. Trying different crystallization methods, such as slower solvent evaporation or annealing the sample, may help improve crystallinity.

Q4: Can I use a co-former that is also a drug?

A4: Yes, forming a cocrystal with another active pharmaceutical ingredient (a drug-drug cocrystal) is a viable strategy. For example, a drug-drug cocrystal of genistein and ligustrazine has been reported to simultaneously improve the pharmaceutical properties of both parent drugs.[12] However, the regulatory pathway for such a product may be more complex.

Q5: The melting point of my product is lower than that of ligustrazine. Is it still a cocrystal?

A5: While many successful ligustrazine cocrystals have higher melting points, indicating improved thermal stability, a lower melting point does not necessarily rule out cocrystal formation. The formation of a eutectic mixture can also result in a lower melting point. It is essential to use PXRD to confirm the formation of a new crystalline phase to distinguish between a cocrystal and a simple eutectic.

Q6: How much solvent should I use for liquid-assisted grinding?

A6: The amount of solvent in LAG is critical. Too little solvent may not be enough to facilitate the molecular mobility required for cocrystal formation, while too much solvent may dissolve the components and prevent the reaction from proceeding in the solid state. A general guideline is to add just enough solvent to create a paste-like consistency. The optimal amount often needs to be determined experimentally.

Q7: My cocrystal is still hygroscopic. What can I do?

A7: While many ligustrazine cocrystals show significantly reduced hygroscopicity, the degree of improvement depends on the co-former and the crystal packing. If a cocrystal is still too hygroscopic, you may need to screen for other co-formers. Co-formers that can form more extensive and robust hydrogen bonding networks with ligustrazine are more likely to result in a less hygroscopic cocrystal. For instance, the TMP-DNBA cocrystal, which forms a mesh-like hydrogen bonding network, showed the best stability in reducing hygroscopicity.[1][2]

References

Validation & Comparative

Ligustrazine Injection in Cerebral Infarction: A Comparative Guide to Adjunctive Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ligustrazine injection as an adjunctive therapy for cerebral infarction against other therapeutic alternatives. The information is compiled from meta-analyses of clinical trials and preclinical studies, with a focus on quantitative efficacy data, detailed experimental protocols, and the underlying mechanisms of action.

Executive Summary

Ligustrazine, an active alkaloid compound originally extracted from the traditional Chinese medicine Ligusticum chuanxiong, has been widely used in China as an adjunctive treatment for acute cerebral infarction. Clinical evidence, primarily from systematic reviews and meta-analyses, suggests that Ligustrazine injection, when combined with conventional Western medicine, can lead to improved clinical outcomes. This includes a higher clinical effective rate, a greater reduction in neurological deficit scores, and improvements in hemorheological markers compared to conventional treatment alone.[1][2][3] Alternative adjunctive therapies, such as Edaravone and Citicoline (B1669096), have also been investigated for their neuroprotective effects in cerebral infarction, with varying degrees of efficacy demonstrated in clinical trials.

Comparative Efficacy of Adjunctive Therapies

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing Ligustrazine, Edaravone, and Citicoline as adjunctive therapies for acute cerebral infarction.

Table 1: Comparison of Clinical Efficacy Outcomes

Adjunctive TherapyOutcome MeasureResult95% Confidence Interval (CI)Citation
Ligustrazine Injection Clinical Effective Rate (Risk Ratio)1.241.19 - 1.29[1][2]
Neurological Deficit Score (Mean Difference)-3.88-4.51 to -3.61[1][2]
Fibrinogen (Mean Difference)-0.59-0.76 to -0.42[1][2]
Edaravone Favorable Functional Outcome (mRS ≤ 2) (Risk Ratio)1.541.27 - 1.87
Neurological Deficit Improvement (NIHSS) (Mean Difference)-3.49-5.76 to -1.22
Mortality (Risk Ratio)0.550.43 - 0.70
Citicoline Complete Functional & Neurological Recovery (Odds Ratio)1.331.10 - 1.62[4]
Death or Dependency (Odds Ratio)0.650.54 - 0.77[4]

Note: The results for Edaravone and Citicoline are derived from different meta-analyses and may have varied baseline characteristics and control groups. Direct comparison should be made with caution.

Detailed Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses for Ligustrazine, Edaravone, and Citicoline share common frameworks but differ in specific parameters.

Key Experimental Protocols: Ligustrazine Injection

A meta-analysis of 19 RCTs involving 2022 patients provides the basis for the efficacy data of Ligustrazine injection.[1][2]

  • Study Design: Randomized, controlled trials.

  • Participants: Patients diagnosed with acute cerebral infarction, with ages ranging from 36 to 89 years.

  • Intervention: The treatment group received Ligustrazine injection (dosages ranging from 80 to 240 mg per day) in addition to conventional Western medicine.[1] The control group received conventional Western medicine alone. Conventional therapies included ozagrel (B471) sodium injection, fibrinogenase injection, citicoline sodium injection, nimodipine, statins, antiplatelet drugs, and low-molecular-weight heparin.[1]

  • Duration of Treatment: A minimum of 7 days, with most trials lasting for 14 days.[1]

  • Primary Outcome Measures:

    • Clinical Effective Rate: Assessed based on the reduction of neurological deficit scores.

  • Secondary Outcome Measures:

    • Neurological Deficit Score (NDS): A quantitative measure of neurological impairment.

    • Hemorheological Markers: Including fibrinogen, low-shear blood viscosity (LBV), and high-shear blood viscosity (HBV).

Key Experimental Protocols: Edaravone

A randomized, placebo-controlled, double-blind study provides insight into the clinical trial design for Edaravone.

  • Study Design: Multicenter, randomized, placebo-controlled, double-blind study.

  • Participants: Patients with acute ischemic stroke.

  • Intervention: Intravenous infusion of Edaravone (30 mg, twice a day) for 14 days. The control group received a placebo.

  • Time to Treatment: Within 72 hours of stroke onset.

  • Primary Outcome Measures:

    • Functional Outcome: Evaluated using the modified Rankin Scale (mRS) at 3 months. A favorable outcome was defined as an mRS score of ≤2.

Key Experimental Protocols: Citicoline

A randomized, double-blind, efficacy trial provides a representative protocol for Citicoline studies.[5]

  • Study Design: Multicenter, randomized, double-blind, efficacy trial.[5]

  • Participants: Patients with acute ischemic stroke (≤24 hours from onset) in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score of ≥8.[6]

  • Intervention: Oral Citicoline (1000 mg twice a day) for 6 weeks, followed by a 6-week post-treatment follow-up. The control group received a placebo.[6]

  • Primary Outcome Measures:

    • Percentage of patients with a ≥7-point improvement in the NIHSS score at 90 days.[6]

  • Secondary Outcome Measures:

    • Mortality rate.

    • Modified Rankin Scale (mRS) and Barthel Index scores at 90 days.

Mechanism of Action and Signaling Pathways

Ligustrazine: A Multi-Target Approach

Preclinical studies suggest that Ligustrazine exerts its neuroprotective effects through multiple signaling pathways. Its mechanisms of action include anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects, as well as protection of the blood-brain barrier (BBB).

Ligustrazine_Signaling_Pathway cluster_0 Cerebral Ischemia/Reperfusion Injury cluster_1 Ligustrazine Intervention cluster_2 Signaling Pathways cluster_3 Cellular Effects cluster_4 Therapeutic Outcome Ischemia Ischemia PI3K/Akt PI3K/Akt NF-κB NF-κB JAK/STAT JAK/STAT NRF2 NRF2 Pathway Ligustrazine Ligustrazine Ligustrazine->PI3K/Akt Activates Ligustrazine->NF-κB Inhibits Ligustrazine->JAK/STAT Inhibits Ligustrazine->NRF2 Activates Apoptosis ↓ Apoptosis PI3K/Akt->Apoptosis BBB_Protection ↑ BBB Protection PI3K/Akt->BBB_Protection Inflammation ↓ Inflammation NF-κB->Inflammation JAK/STAT->Inflammation Oxidative_Stress ↓ Oxidative Stress NRF2->Oxidative_Stress Neuroprotection Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Oxidative_Stress->Neuroprotection BBB_Protection->Neuroprotection

Caption: Signaling pathways modulated by Ligustrazine in cerebral ischemia.

Experimental Workflow and Comparative Analysis

The evaluation of adjunctive therapies for cerebral infarction typically follows a structured experimental workflow, from preclinical animal models to clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase MCAO_model Cerebral Infarction Model (e.g., MCAO in rats) Adjunctive_Tx Adjunctive Therapy Administration MCAO_model->Adjunctive_Tx Behavioral_Tests Neurological & Behavioral Assessment Adjunctive_Tx->Behavioral_Tests Histology Histological Analysis (Infarct Volume) Behavioral_Tests->Histology Biochemical Biochemical Assays (Biomarkers) Histology->Biochemical Phase_I Phase I Trial (Safety & Dosage) Biochemical->Phase_I Translational Research Phase_II Phase II Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trial (Confirmation of Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Comparative_Analysis Therapies Adjunctive Therapies Ligustrazine Edaravone Citicoline Efficacy Efficacy Parameters Neurological Improvement Functional Outcome Biomarker Modulation Therapies:l->Efficacy Evaluated by Therapies:e->Efficacy Therapies:c->Efficacy Safety Safety Profile Adverse Events Mortality Therapies:l->Safety Assessed for Therapies:e->Safety Therapies:c->Safety Conclusion Optimal Adjunctive Therapy Selection Efficacy->Conclusion Safety->Conclusion

References

A Comparative Analysis of Ligustrazine Hydrochloride and Conventional Therapies for Chronic Pulmonary Heart Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic options for Chronic Pulmonary Heart Disease (CPHD), a condition characterized by right ventricular hypertrophy and failure secondary to pulmonary hypertension, researchers and clinicians are continuously seeking more effective treatment modalities. This guide provides a detailed comparison of Ligustrazine hydrochloride, a compound derived from the traditional Chinese herb Ligusticum chuanxiong, and conventional treatment strategies for CPHD. This analysis is supported by experimental data from clinical trials, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

Chronic Pulmonary Heart Disease (CPHD) management has traditionally focused on alleviating symptoms and addressing the underlying pulmonary condition. Conventional therapies, including oxygen therapy, diuretics, and vasodilators, form the cornerstone of this approach. However, the emergence of this compound as an adjunctive therapy has shown promise in improving clinical outcomes. Data from a meta-analysis of 34 randomized controlled trials (RCTs) indicates that Ligustrazine injection, when combined with conventional treatment, significantly improves the clinical status of patients and reduces pulmonary artery hypertension compared to conventional treatment alone.[1][2] This guide will delve into the quantitative data, experimental protocols, and mechanisms of action that underpin these findings.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from clinical studies, offering a clear comparison between the efficacy of conventional treatments and this compound as an adjunct therapy.

Table 1: Clinical Efficacy of this compound in Conjunction with Conventional Treatment

Outcome MeasureLigustrazine HCl + Conventional TreatmentConventional Treatment AloneStatisticSource
Improvement in NYHA ClassificationHigher Likelihood of ImprovementLower Likelihood of ImprovementOdds Ratio: 0.22 (95% CI: 0.17 to 0.28)[1][2]
Reduction in Pulmonary Artery HypertensionSignificant ReductionLess Significant ReductionWeighted Mean Difference: -4.77 (95% CI: -5.85 to -3.68)[1][2]

Table 2: Hemodynamic and Blood Gas Improvements with Ligustrazine

ParameterEffect of Ligustrazine TreatmentSource
Pulmonary Arterial PressureStatistically significant decrease[3][4]
Pulmonary Vascular ResistanceStatistically significant decrease[3][4]
Cardiac OutputIncrease[3][4]
Arterial Blood GasImprovement[3]

Table 3: Efficacy of Conventional Vasodilator Therapy in Pulmonary Hypertension

Outcome MeasureEffect of Vasodilator TherapyStatisticSource
All-Cause Mortality39% reduction (pooled data)Relative Risk: 0.61 (95% CI: 0.38 to 0.98)[5][6]
Exercise Capacity (6-Minute Walk Test)Statistically significant increasePooled WMD: 38.5m (95% CI: 29.9 to 47.2)[5]
Pulmonary Artery PressureSignificant improvement-[5]
Pulmonary Vascular ResistanceSignificant improvement-[5]

Experimental Protocols

To ensure the validity and reproducibility of clinical findings, adherence to a detailed experimental protocol is paramount. Below is a representative methodology for a randomized controlled trial comparing this compound with conventional treatment for CPHD, based on common practices in the field.

Objective: To evaluate the efficacy and safety of this compound injection as an adjunct to conventional therapy in patients with stable CPHD.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participant Population:

  • Inclusion Criteria: Patients aged 40-80 years with a confirmed diagnosis of CPHD (based on clinical evaluation, ECG, and echocardiography), in a stable phase of the disease (no acute exacerbations within the last 4 weeks), with a mean pulmonary arterial pressure (mPAP) > 25 mmHg at rest as measured by right heart catheterization.

  • Exclusion Criteria: Patients with left heart disease, congenital heart disease, severe liver or kidney dysfunction, or known hypersensitivity to Ligustrazine.

Intervention:

  • Treatment Group: Intravenous infusion of this compound (80-120 mg) diluted in 250-500 mL of 5% glucose or 0.9% saline solution, administered once daily for 14 days, in addition to standard conventional therapy.

  • Control Group: Intravenous infusion of a matching placebo in the same volume and manner as the treatment group, in addition to standard conventional therapy.

Conventional Therapy Regimen: All patients will receive standardized conventional treatment, which may include:

  • Long-term oxygen therapy to maintain SaO2 > 90%.

  • Diuretics (e.g., furosemide, spironolactone) to manage fluid retention.

  • Vasodilators (e.g., calcium channel blockers, prostacyclin analogues) as clinically indicated.

  • Bronchodilators and antibiotics as needed for underlying lung disease.

Outcome Measures:

  • Primary Endpoint: Change in mean pulmonary arterial pressure (mPAP) from baseline to day 15, measured by right heart catheterization.

  • Secondary Endpoints:

    • Change in 6-minute walk distance (6MWD).

    • Improvement in New York Heart Association (NYHA) functional class.

    • Changes in arterial blood gas parameters (PaO2, PaCO2).

    • Incidence of adverse events.

Data Analysis: An intention-to-treat analysis will be performed. Continuous variables will be compared using t-tests or Mann-Whitney U tests, and categorical variables will be compared using the chi-squared test or Fisher's exact test. A p-value of <0.05 will be considered statistically significant.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound are attributed to its modulation of key signaling pathways involved in the pathophysiology of pulmonary hypertension. The following diagrams illustrate these mechanisms and a typical experimental workflow.

cluster_0 Conventional Treatment cluster_1 This compound cluster_2 Pathophysiological Mechanisms in CPHD cluster_3 Therapeutic Outcomes Oxygen Therapy Oxygen Therapy Improved Gas Exchange Improved Gas Exchange Oxygen Therapy->Improved Gas Exchange Diuretics Diuretics Reduced Right Ventricular Strain Reduced Right Ventricular Strain Diuretics->Reduced Right Ventricular Strain Vasodilators Vasodilators Pulmonary Vasoconstriction Pulmonary Vasoconstriction Vasodilators->Pulmonary Vasoconstriction Ligustrazine Ligustrazine Ligustrazine->Pulmonary Vasoconstriction Inhibits Vascular Remodeling Vascular Remodeling Ligustrazine->Vascular Remodeling Inhibits Inflammation Inflammation Ligustrazine->Inflammation Inhibits Platelet Aggregation Platelet Aggregation Ligustrazine->Platelet Aggregation Inhibits Improved Hemodynamics Improved Hemodynamics Pulmonary Vasoconstriction->Improved Hemodynamics Vascular Remodeling->Reduced Right Ventricular Strain Improved Hemodynamics->Reduced Right Ventricular Strain Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PASMC Proliferation & Inflammation PASMC Proliferation & Inflammation Akt->PASMC Proliferation & Inflammation Promotes Ligustrazine Ligustrazine Ligustrazine->PI3K Inhibits cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Intervention cluster_3 Follow-up & Assessment cluster_4 Data Analysis Informed Consent Informed Consent Random Allocation Random Allocation Informed Consent->Random Allocation Eligibility Screening Eligibility Screening Eligibility Screening->Informed Consent Treatment Group (Ligustrazine + Conventional) Treatment Group (Ligustrazine + Conventional) Random Allocation->Treatment Group (Ligustrazine + Conventional) Control Group (Placebo + Conventional) Control Group (Placebo + Conventional) Random Allocation->Control Group (Placebo + Conventional) Data Collection (Hemodynamics, 6MWD, etc.) Data Collection (Hemodynamics, 6MWD, etc.) Treatment Group (Ligustrazine + Conventional)->Data Collection (Hemodynamics, 6MWD, etc.) Control Group (Placebo + Conventional)->Data Collection (Hemodynamics, 6MWD, etc.) Statistical Analysis Statistical Analysis Data Collection (Hemodynamics, 6MWD, etc.)->Statistical Analysis

References

Ligustrazine's Neuroprotective Efficacy in Ischemic Stroke Animal Models: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, summarizing preclinical evidence on the therapeutic potential of Ligustrazine (Tetramethylpyrazine) in treating ischemic stroke.

Ligustrazine, also known as Tetramethylpyrazine (TMP), is a primary bioactive compound extracted from the traditional Chinese herb Ligusticum wallichii Franchat (Chuan Xiong).[1] It has been extensively studied for its neuroprotective properties in the context of ischemic stroke. This guide provides a comparative meta-analysis of its performance in animal models, supported by pooled experimental data, detailed methodologies, and an exploration of its molecular mechanisms.

A recent systematic review and meta-analysis, encompassing 32 preclinical studies, quantitatively demonstrates the significant neuroprotective effects of Ligustrazine.[2][3] The findings indicate that treatment with Ligustrazine leads to substantial improvements in neurological function, a reduction in the volume of cerebral infarction, and a decrease in brain edema.[2][3] The compound's efficacy is attributed to a multifaceted mechanism of action, including the mitigation of inflammation, reduction of oxidative stress, inhibition of apoptosis, and preservation of the blood-brain barrier (BBB).[2][3][4]

Quantitative Efficacy Assessment

The pooled data from multiple animal studies provide robust evidence for the therapeutic benefits of Ligustrazine. The following tables summarize the standardized mean difference (SMD) for key outcomes, comparing Ligustrazine-treated groups to control (placebo) groups in animal models of ischemic stroke. A negative SMD for pathological outcomes (e.g., infarct volume, neurological score) indicates a therapeutic improvement.

Table 1: Effect of Ligustrazine on Primary Stroke Outcomes

Outcome No. of Studies Standardized Mean Difference (SMD) 95% Confidence Interval (CI) P-value Finding
Neurological Function Score 32 -1.84 -2.14 to -1.55 < 0.00001 Significant Improvement
Cerebral Infarct Percentage 32 -2.97 -3.58 to -2.36 < 0.00001 Significant Reduction
Brain Water Content 32 -2.37 -3.63 to -1.12 0.0002 Significant Reduction

Source: Chen et al., 2024.[2][3]

Table 2: Effect of Ligustrazine on Inflammatory and Oxidative Stress Markers

Marker Category Marker SMD 95% Confidence Interval (CI) P-value Finding
Inflammation TNF-α -7.53 -11.34 to -3.72 0.0001 Significant Reduction
IL-1β -2.65 -3.87 to -1.44 < 0.0001 Significant Reduction
IL-6 -5.55 -9.32 to -1.78 0.004 Significant Reduction
Oxidative Stress SOD 4.60 2.10 to 7.10 0.0003 Significant Increase
MDA -5.31 -8.48 to -2.14 0.001 Significant Reduction
NO -5.33 -8.82 to -1.84 0.003 Significant Reduction

Source: Chen et al., 2024.[3]

Table 3: Effect of Ligustrazine on Apoptosis and Blood-Brain Barrier Integrity

Marker Category Marker SMD 95% Confidence Interval (CI) P-value Finding
Apoptosis Caspase-3 -5.21 -7.47 to -2.94 < 0.00001 Significant Reduction
BBB Permeability Claudin-5 7.38 3.95 to 10.82 < 0.0001 Significant Increase

Source: Chen et al., 2024.[2]

Common Experimental Protocols

The majority of preclinical studies evaluating Ligustrazine utilize rodent models, primarily Sprague-Dawley (SD) or Wistar rats, subjected to middle cerebral artery occlusion (MCAO) to simulate focal cerebral ischemia.[2][5]

Table 4: Typical Experimental Protocol for Ligustrazine in MCAO Rodent Models

Parameter Description
Animal Model Male Sprague-Dawley or Wistar rats (220-350g).[2]
Ischemia Induction Middle Cerebral Artery Occlusion (MCAO): An intraluminal filament is inserted via the external or internal carotid artery to block the origin of the MCA.[1][6] Ischemia is typically maintained for 1.5-2 hours, followed by reperfusion (removal of the filament).[1]
Ligustrazine Admin. Dose: Ranges from 10 mg/kg to 40 mg/kg are common.[7] Route: Intraperitoneal (i.p.) injection is frequently used.[1][2] Timing: Administration can be before the onset of ischemia (pre-treatment) or after reperfusion.[1][2]
Control Group Administration of a placebo vehicle, typically saline or PBS.[2]

| Outcome Measures | Neurological Deficit Scoring: Evaluated at 24 hours or later using scales like the Zea Longa score.[5] Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and infarcted tissue remains white.[6] Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines, oxidative stress markers, and apoptotic proteins via ELISA, Western blot, or other immunoassays.[8] BBB Permeability: Assessed by Evans blue dye extravasation.[1] |

Molecular Mechanisms and Signaling Pathways

Ligustrazine exerts its neuroprotective effects by modulating several key signaling pathways involved in the pathophysiology of ischemic stroke. Its actions converge on reducing inflammation, combating oxidative stress, and preventing neuronal apoptosis.

Ligustrazine_Pathways cluster_ligustrazine Ligustrazine Intervention cluster_outcomes Cellular Outcomes Inflammation Inflammation Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Ligustrazine Ligustrazine (Tetramethylpyrazine) PI3K_Akt PI3K/Akt Pathway Ligustrazine->PI3K_Akt Activates Nrf2_HO1 Nrf2/HO-1 Pathway Ligustrazine->Nrf2_HO1 Activates NF_kB NF-κB Pathway Ligustrazine->NF_kB Inhibits Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2, ↓ Bax, ↓ Caspase-3) PI3K_Akt->Anti_Apoptosis Promotes Antioxidant_Response Antioxidant Response (↑ SOD, ↓ MDA) Nrf2_HO1->Antioxidant_Response Promotes NF_kB->Inflammation Drives Anti_Apoptosis->Apoptosis Reduces Antioxidant_Response->Oxidative_Stress Reduces Anti_Inflammation Anti-Inflammation (↓ TNF-α, ↓ IL-1β) Anti_Inflammation->Inflammation Reduces

Caption: Neuroprotective signaling pathways of Ligustrazine.

  • PI3K/Akt Pathway: Activation of this pathway by Ligustrazine promotes cell survival and inhibits apoptosis.[2][8][9] It can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease pro-apoptotic proteins like Bax and Caspase-3.[4]

  • Nrf2/HO-1 Pathway: Ligustrazine activates the Nrf2 transcription factor, a master regulator of the antioxidant response.[4][10] This leads to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1), which neutralize reactive oxygen species (ROS) and reduce oxidative damage.[4][10]

  • NF-κB Pathway: Ligustrazine inhibits the activation of NF-κB, a key transcription factor that drives the inflammatory response.[2] By suppressing NF-κB, Ligustrazine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

Experimental Workflow

The process of evaluating neuroprotective agents like Ligustrazine in animal models follows a standardized workflow from ischemia induction to data analysis.

Experimental_Workflow A Animal Acclimatization (e.g., SD Rats) B Ischemia Induction (MCAO Model) A->B C Group Allocation (Control vs. Ligustrazine) B->C D Drug Administration (e.g., Intraperitoneal Injection) C->D E Reperfusion Period (e.g., 24 hours) D->E F Behavioral Assessment (Neurological Deficit Scoring) E->F G Euthanasia & Tissue Collection F->G H Infarct Volume Analysis (TTC Staining) G->H Brain Slicing I Biochemical & Molecular Analysis (Western Blot, ELISA, IHC) G->I Tissue Homogenization J Statistical Analysis & Reporting H->J I->J

Caption: Standard experimental workflow for preclinical stroke studies.

References

Combination of Ligustrazine Hydrochloride and Berberine Shows Enhanced Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

A synergistic improvement in cardiac function, reduction in myocardial injury, and modulation of inflammatory and thrombotic pathways have been observed with the combined administration of ligustrazine hydrochloride and berberine (B55584), outperforming the effects of either compound administered alone.

A key study investigating the combined effects of this compound and berberine in a rat model of coronary microembolization (CME) has demonstrated significant improvements in cardiac function. The combination therapy led to a more pronounced decrease in myocardial necrosis, inflammatory cell infiltration, and microthrombosis compared to individual treatments.[1][2] These protective effects were comparable to the positive control, clopidogrel (B1663587).[1][2] The underlying mechanism appears to involve both antiplatelet and anti-inflammatory effects.[1][2]

Individually, ligustrazine has been shown to improve cardiac function by inhibiting myocardial cell apoptosis and cardiomyocyte hypertrophy.[2] It also plays a role in reducing oxidative stress and inflammation through the PI3K/Akt signaling pathway.[3] Berberine is known for its cardioprotective effects, including lipid-lowering, reducing myocardial apoptosis after ischemia/reperfusion injury, and attenuating adverse left ventricular remodeling.[2][4][5]

Comparative Efficacy on Cardiac Function

The combination of ligustrazine and berberine has shown superior efficacy in improving hemodynamic parameters in animal models of cardiac injury.

ParameterLigustrazine + BerberineLigustrazine AloneBerberine AloneControl (CME Model)
+dp/dtmax (mmHg/s) Significantly IncreasedIncreasedNo Significant EffectDecreased
LVEDP (mmHg) Significantly DecreasedDecreasedNo Significant EffectIncreased
CK-MB (U/L) Significantly DecreasedDecreasedNo Significant EffectIncreased
Myocardial Necrosis Significantly DecreasedNo Significant EffectNo Significant EffectPresent
Inflammatory Cell Infiltration Significantly DecreasedNo Significant EffectNo Significant EffectPresent
Microthrombosis Significantly DecreasedDecreasedNo Significant EffectPresent
Table 1: Comparative effects of ligustrazine, berberine, and their combination on cardiac function in a rat model of coronary microembolization. Data synthesized from Zhang et al. (2016).[1][2]
Modulation of Inflammatory and Thrombotic Factors

The enhanced cardioprotective effect of the combination therapy is attributed to its potent anti-inflammatory and antiplatelet activities.

MarkerLigustrazine + BerberineLigustrazine AloneBerberine AloneControl (CME Model)
TNF-α Significantly DecreasedDecreasedNo Significant EffectIncreased
IL-1β Significantly DecreasedDecreasedNo Significant EffectIncreased
ICAM-1 Significantly DecreasedDecreasedNo Significant EffectIncreased
ADP-induced Platelet Activation Significantly InhibitedInhibitedNo Significant EffectIncreased
von Willebrand Factor Significantly DecreasedDecreasedNo Significant EffectIncreased
ET-1 Significantly DecreasedDecreasedNo Significant EffectIncreased
Table 2: Effects on inflammatory and thrombotic markers. Data synthesized from Zhang et al. (2016).[1][2]

Experimental Protocols

Animal Model and Treatment: The primary study utilized a rat model of coronary microembolization (CME). Adult male Sprague-Dawley rats were pre-treated for two weeks with ligustrazine (27 mg·kg⁻¹·d⁻¹), berberine (90 mg·kg⁻¹·d⁻¹), a combination of both, or clopidogrel (6.75 mg·kg⁻¹·d⁻¹). The CME model was then induced by injecting sodium laurate into the left ventricle while temporarily obstructing the ascending aorta.[1][2]

Hemodynamic Measurements: Following the induction of CME, rats were intubated for hemodynamic measurements. A catheter was inserted into the left ventricle via the right carotid artery to measure parameters such as the maximal rate of pressure rise (+dp/dtmax) and left ventricular end-diastolic pressure (LVEDP).[1][2]

Biochemical and Histopathological Analysis: Blood samples were collected to measure serum levels of creatine (B1669601) kinase-MB (CK-MB), a marker of myocardial injury. Plasma levels of endothelin-1 (B181129) (ET-1) and von Willebrand factor were also determined. Platelet activation was assessed using flow cytometry. Heart tissues were isolated for histopathological examination to evaluate myocardial necrosis, inflammatory cell infiltration, and microthrombosis. Levels of inflammatory cytokines such as TNF-α, IL-1β, and ICAM-1 were measured in both serum and heart tissues.[1][2]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of the combined therapy of ligustrazine and berberine are mediated through multiple signaling pathways. Ligustrazine has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation, thereby inhibiting apoptosis.[3] Berberine exerts its effects through various pathways, including the AMPK and NF-κB signaling pathways, which are involved in regulating inflammation and apoptosis.[5][6][7] The combination of these two compounds likely results in a synergistic effect on these pathways, leading to enhanced cardioprotection.

Ligustrazine_Berberine_Cardiac_Protection cluster_drugs Therapeutic Agents cluster_pathways Signaling Pathways cluster_effects Cellular Effects Ligustrazine Ligustrazine Hydrochloride PI3K_Akt PI3K/Akt Pathway Ligustrazine->PI3K_Akt Anti_Platelet Reduced Platelet Activation Ligustrazine->Anti_Platelet Berberine Berberine AMPK AMPK Pathway Berberine->AMPK NF_kB NF-κB Pathway Berberine->NF_kB Berberine->Anti_Platelet Anti_Apoptosis Reduced Apoptosis PI3K_Akt->Anti_Apoptosis Anti_Inflammation Reduced Inflammation (↓ TNF-α, IL-1β, ICAM-1) AMPK->Anti_Inflammation NF_kB->Anti_Inflammation Improved_Function Improved Cardiac Function Anti_Inflammation->Improved_Function Anti_Apoptosis->Improved_Function Anti_Platelet->Improved_Function Experimental_Workflow A Animal Model (Sprague-Dawley Rats) B Pre-treatment (2 weeks) - Ligustrazine - Berberine - Combination - Clopidogrel A->B C Induction of Coronary Microembolization (CME) B->C D Hemodynamic Measurements (+dp/dtmax, LVEDP) C->D E Sample Collection (Blood and Heart Tissue) C->E F Biochemical Analysis (CK-MB, TNF-α, IL-1β, etc.) E->F G Histopathological Examination E->G

References

Validating Ligustrazine's Anti-Apoptotic Effects: A Comparative Guide to Caspase-3 Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ligustrazine's anti-apoptotic effects, with a specific focus on its modulation of caspase-3 expression. We present experimental data, detailed protocols for key assays, and a comparative analysis with other apoptosis-modulating agents to assist researchers in evaluating Ligustrazine as a potential therapeutic candidate.

Ligustrazine's Role in Apoptosis Regulation

Ligustrazine, a bioactive component isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated significant anti-apoptotic properties in various preclinical studies. Its mechanism of action often involves the modulation of key proteins in the apoptotic cascade, most notably caspase-3, a critical executioner caspase. Research indicates that Ligustrazine can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context. In cancer cells, it has been shown to induce apoptosis, while in models of ischemia-reperfusion injury and neurodegenerative diseases, it acts as a cytoprotective agent by inhibiting apoptosis.

Comparative Analysis of Anti-Apoptotic Effects

To provide a clear perspective on Ligustrazine's efficacy, this section compares its effects on key apoptotic markers with those of other well-known apoptosis modulators: the pan-caspase inhibitor Z-VAD-FMK and the Bcl-2 inhibitor Venetoclax.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of Ligustrazine and comparator compounds on apoptosis and caspase-3 expression.

CompoundCell Line/ModelConcentration/DoseEffect on ApoptosisEffect on Cleaved Caspase-3Reference
Ligustrazine SW480 (Colon Cancer)20 µMIncreased apoptosisIncreased expression[1]
Ligustrazine CT26 (Colon Cancer)20 µMIncreased apoptosisIncreased expression[1]
Ligustrazine A549 (Lung Cancer)1, 2, 4 mg/mLDose-dependent increase in apoptosisDose-dependent increase in expression[2]
Ligustrazine Acute Pancreatitis ModelNot SpecifiedPromoted apoptosisUpregulated expression[3]
Ligustrazine Derivative (12-9) MDA-MB-231 (Breast Cancer)0.5, 1.0, 2.0 µMInduced apoptosisNot explicitly quantified[4]
Z-VAD-FMK Human Granulosa CellsNot SpecifiedInhibited etoposide-induced apoptosisNot explicitly quantified[5]
Z-VAD-FMK KeratocytesNot SpecifiedInhibited apoptosis (TUNEL assay)Not explicitly quantified[6]
Venetoclax AML CellsNot SpecifiedInduces pyroptosis (caspase-3 dependent)Upregulates cleavage[7]
CompoundCell LineIC50 for Proliferation Inhibition (24h)Reference
Ligustrazine SW48031.08 ± 3.78 µM[8]
Ligustrazine CT2632.16 ± 5.74 µM[8]
Ligustrazine Derivative (12-9) MDA-MB-2310.84 ± 0.02 µM[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_inhibitors Points of Intervention Bcl2 Bcl-2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation DeathReceptor Death Receptor (e.g., Fas) FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 FADD->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Ligustrazine_Bcl2 Ligustrazine (Modulates Bcl-2 family) Ligustrazine_Bcl2->Bcl2 Venetoclax Venetoclax (Inhibits Bcl-2) Venetoclax->Bcl2 Ligustrazine_Casp3 Ligustrazine (Modulates Caspase-3) Ligustrazine_Casp3->Caspase3 ZVAD Z-VAD-FMK (Pan-caspase inhibitor) ZVAD->Caspase3

Caption: Apoptotic signaling pathways and points of intervention.

cluster_sample_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection start Cell Culture & Treatment harvest Cell Harvesting start->harvest lysis Cell Lysis harvest->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

A Comparative Analysis of Ligustrazine Phosphate and Hydrochloride Salts for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that influences stability, bioavailability, and ultimately, therapeutic efficacy. This guide provides a detailed comparison of two common salt forms of the vasodilator Ligustrazine (also known as Tetramethylpyrazine): Ligustrazine Phosphate (B84403) and Ligustrazine Hydrochloride.

This document synthesizes available data on the physicochemical properties, pharmacokinetics, and therapeutic applications of both salts. It aims to provide an objective comparison supported by experimental data to aid in the selection of the most suitable salt form for research and development.

Physicochemical Properties: A Comparative Overview

The choice of a salt form can significantly impact the physicochemical characteristics of a drug. While both phosphate and hydrochloride salts of Ligustrazine are utilized, they exhibit differences in stability and solubility.

PropertyLigustrazine PhosphateThis compound
Molecular Formula C8H15N2O4P (Representative)C8H12N2 · HCl
Molecular Weight 234.19 g/mol (Representative)172.66 g/mol
Appearance White or off-white crystalline powder[1]White crystalline powder[2]
Solubility Data on specific solubility values is limited in the provided search results.Soluble in DMSO (34 mg/mL), DMF (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[2][3][4]
Stability Considered to have poor stability, with significant loss observed at 60°C.[1] Preparations containing it can be unstable.[1]Generally considered more stable than the phosphate salt, though less stable than the mesylate salt.[5] Stable for ≥ 4 years under appropriate storage.[3]
Hygroscopicity The base molecule, Ligustrazine, is known to be hygroscopic.[6]The base molecule, Ligustrazine, is known to be hygroscopic.[6]

Pharmacokinetics: Bioavailability and Half-Life

The pharmacokinetic profiles of Ligustrazine phosphate and hydrochloride are crucial for determining their clinical utility. Key differences in bioavailability and elimination half-life have been reported.

ParameterLigustrazine PhosphateThis compound
Bioavailability Generally characterized by low oral bioavailability.[7] A liposomal formulation was developed to improve bioavailability and brain targeting.[8]While specific oral bioavailability data is not provided, its use in various studies suggests it is orally available.
Half-life (t1/2) Exhibits a short elimination half-life, which can limit its therapeutic effect.[8]The in-vivo half-life has been reported as approximately 2.89 hours.[4]
Key Findings Intravenous injection of Ligustrazine phosphate is rapidly distributed and eliminated.[8] Liposomal formulations can increase its concentration in the brain and heart.[8]Co-administration with certain substances, like tangeretin, can significantly affect its pharmacokinetics by decreasing its AUC, MRT, and t1/2, and increasing its clearance rate.[9][10]

Therapeutic Efficacy and Mechanisms of Action

Both salt forms of Ligustrazine are employed for their therapeutic effects, primarily in the treatment of cardiovascular and cerebrovascular diseases.[11][12] Their shared active moiety, Tetramethylpyrazine (TMP), is responsible for their pharmacological actions.

Ligustrazine functions as a vasodilator, antioxidant, anti-inflammatory, and neuroprotective agent.[3][13] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow.[11] Additionally, it can enhance the activity of nitric oxide synthase, increasing the production of the potent vasodilator nitric oxide.[11]

Meta-analyses of clinical trials, often utilizing Ligustrazine injections (commonly the phosphate salt in China), have shown its efficacy as an adjunctive therapy in treating acute cerebral infarction and angina pectoris.[14][15]

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are generalized experimental protocols for key assessments.

Comparative Solubility Assessment

Objective: To determine and compare the solubility of Ligustrazine phosphate and this compound in various physiologically relevant media.

Materials:

  • Ligustrazine phosphate powder

  • This compound powder

  • Purified water (pH 7.0)

  • Hydrochloric acid solution (pH 1.2)

  • Acetate buffer solution (pH 4.5)

  • Phosphate buffer saline (PBS, pH 6.8)

  • Analytical balance

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare saturated solutions by adding an excess amount of each salt to separate vials containing each of the specified media.

  • Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of Ligustrazine in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each salt and each medium.

Stability Analysis under Stress Conditions

Objective: To compare the chemical stability of Ligustrazine phosphate and this compound under elevated temperature and humidity.

Materials:

  • Ligustrazine phosphate powder

  • This compound powder

  • Stability chambers set to specific conditions (e.g., 60°C/75% RH)

  • HPLC system

Procedure:

  • Accurately weigh samples of each salt into separate, appropriate containers.

  • Place the samples in a stability chamber under the desired stress conditions.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample of each salt.

  • Dissolve the samples in a suitable solvent and analyze the purity and for the presence of degradation products using a validated stability-indicating HPLC method.

  • Compare the rate of degradation of the two salts over time.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To compare the oral bioavailability and other pharmacokinetic parameters of Ligustrazine phosphate and this compound.

Materials:

  • Sprague-Dawley rats

  • Ligustrazine phosphate and hydrochloride formulations for oral administration

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight prior to drug administration.

  • Divide the rats into two groups and administer a single oral dose of either Ligustrazine phosphate or this compound at a predetermined dosage.

  • Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Process the blood samples to separate the plasma and store them at -80°C until analysis.

  • Quantify the concentration of Ligustrazine in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 for each group using appropriate software.

  • Compare the parameters between the two salt forms to assess differences in oral bioavailability.

Visualizing Workflows and Mechanisms

To better illustrate the experimental processes and biological pathways, the following diagrams are provided.

G Experimental Workflow for Comparative Analysis cluster_0 Physicochemical Characterization cluster_1 Pharmacokinetic Evaluation Solubility Solubility Assessment (pH 1.2, 4.5, 6.8, 7.0) Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Compare Solubility Profiles Stability Stability Testing (e.g., 60°C/75% RH) Stability->Data_Analysis Compare Degradation Rates AnimalModel Oral Administration to Rat Model BloodSampling Serial Blood Sampling AnimalModel->BloodSampling LCMS LC-MS/MS Analysis of Plasma Samples BloodSampling->LCMS PK_Params Calculation of AUC, Cmax, t1/2 LCMS->PK_Params PK_Params->Data_Analysis Compare Bioavailability Start Ligustrazine Phosphate vs. This compound Start->Solubility Start->Stability Start->AnimalModel Conclusion Select Optimal Salt Form Data_Analysis->Conclusion

Caption: A flowchart outlining the key experimental steps for a comparative study of Ligustrazine salts.

G Proposed Signaling Pathway for Ligustrazine-Induced Vasodilation cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell Ligustrazine Ligustrazine (Tetramethylpyrazine) Ca_Channel L-type Ca2+ Channel Ligustrazine->Ca_Channel Inhibits eNOS eNOS Ligustrazine->eNOS Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Relaxation Vasodilation NO Nitric Oxide (NO) eNOS->NO NO->Relaxation Stimulates

Caption: A diagram illustrating the dual mechanism of Ligustrazine-induced vasodilation.

Conclusion

The selection between Ligustrazine phosphate and this compound depends on the specific requirements of the intended application. The hydrochloride salt appears to offer superior stability, a critical factor for oral dosage form development.[3][5] Conversely, the phosphate salt, despite its stability and bioavailability challenges, has a history of use in intravenous formulations for acute conditions.[8][14]

For researchers developing new formulations, particularly oral solid dosage forms, this compound may be the more prudent starting point. However, formulation strategies, such as the use of liposomes for the phosphate salt, can overcome inherent limitations.[8] This guide provides a foundation for further investigation and highlights the need for direct, head-to-head comparative studies to fully elucidate the relative advantages of each salt form.

References

Ligustrazine's Anti-Inflammatory Efficacy: A Cross-Study Comparison of TNF-α and IL-6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Ligustrazine, a bioactive compound isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated consistent and significant inhibitory effects on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) across a variety of preclinical models. This comparative guide synthesizes findings from multiple studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of Ligustrazine's anti-inflammatory potential, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary: Ligustrazine's Impact on TNF-α and IL-6 Levels

The following tables summarize the quantitative data from several key studies investigating the effects of Ligustrazine (also known as Tetramethylpyrazine, TMP) on TNF-α and IL-6 levels in both in vivo and in vitro models. The data consistently show a dose-dependent reduction in these inflammatory markers.

Table 1: In Vivo Studies on the Effect of Ligustrazine on TNF-α and IL-6 Levels

Animal ModelInducing AgentLigustrazine DosageOrgan/SampleMeasurement MethodTNF-α ReductionIL-6 ReductionReference
High-fat diet-fed miceHigh-fat diet100 mg/kg/day & 200 mg/kg/dayLiver tissueWestern BlotSignificantly reducedSignificantly reduced[1]
Acute Lung Injury (ALI) miceLipopolysaccharide (LPS)Medium dose (not specified)Serum & Lung tissueELISA & RT-qPCRSignificantly decreasedSignificantly decreased[2]
Acute Pancreatitis ratsCeruleinNot specifiedSerumELISASignificantly inhibitedSignificantly inhibited[3]
Pulmonary Damage ratsLipopolysaccharide (LPS)80 mg/kgSerumNot specifiedSignificantly decreasedNot specified[4]

Table 2: In Vitro Studies on the Effect of Ligustrazine on TNF-α and IL-6 Levels

Cell LineInducing AgentLigustrazine ConcentrationMeasurement MethodTNF-α ReductionIL-6 ReductionReference
Rat cardiomyocytes (H9C2)Lipopolysaccharide (LPS)40, 80, 160 µmol/LRT-qPCRSignificantly downregulatedSignificantly downregulated[5]

Detailed Experimental Protocols

A cohesive understanding of Ligustrazine's effects necessitates a review of the experimental designs employed in these studies.

In Vivo Models
  • High-Fat Diet-Induced Inflammation in Mice: C57BL/6 mice were fed a high-fat diet to induce a chronic inflammatory state. Ligustrazine was administered orally at doses of 100 and 200 mg/kg/day. The expression levels of TNF-α and IL-6 in liver tissues were assessed by Western blot analysis to determine the anti-inflammatory effects of the treatment.[1]

  • LPS-Induced Acute Lung Injury in Mice: Acute lung injury was induced in mice via the administration of lipopolysaccharide (LPS). A medium dose of Ligustrazine was administered as a pretreatment. The levels of TNF-α and IL-6 were measured in both serum (using ELISA) and lung tissue (using RT-qPCR) to evaluate the protective effects of Ligustrazine against LPS-induced inflammation.[2]

  • Cerulein-Induced Acute Pancreatitis in Rats: Acute pancreatitis was induced in rats using cerulein. The effect of Ligustrazine treatment on systemic inflammation was evaluated by measuring the serum levels of TNF-α and IL-6 via ELISA.[3]

  • LPS-Induced Pulmonary Damage in Rats: Pulmonary damage was induced in rats by intraperitoneal injection of LPS (20 mg/kg). Ligustrazine was administered at a dose of 80 mg/kg. The serum levels of TNF-α were measured to assess the anti-inflammatory effect of Ligustrazine in this model.[4]

In Vitro Model
  • LPS-Induced Inflammation in Rat Cardiomyocytes: The rat cardiomyocyte cell line H9C2 was used to model septic cardiomyocyte inflammation. Cells were stimulated with lipopolysaccharide (1 µg/mL). The effects of different concentrations of Ligustrazine (40, 80, and 160 µmol/L) on the expression of TNF-α and IL-6 were determined using RT-qPCR.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow typically used to assess the anti-inflammatory effects of Ligustrazine.

Ligustrazine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokines Cytokine Release LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation Ligustrazine Ligustrazine Ligustrazine->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFκB_n->Gene TNF TNF-α Gene->TNF IL6 IL-6 Gene->IL6 Experimental_Workflow cluster_model Model System cluster_induction Inflammation Induction cluster_treatment Treatment Groups cluster_analysis Analysis Model In Vivo (e.g., Mice, Rats) or In Vitro (e.g., Cell Lines) Inducer Inducing Agent (e.g., LPS, High-Fat Diet) Control Control Group Model_Group Model Group (Inducer Only) Ligustrazine_Group Ligustrazine Group (Inducer + Ligustrazine) Sampling Sample Collection (e.g., Serum, Tissue, Cells) Measurement Cytokine Measurement (e.g., ELISA, RT-qPCR, Western Blot) Sampling->Measurement Data Data Analysis and Comparison Measurement->Data

References

Assessing the Efficacy of Ligustrazine plus Salvia miltiorrhiza: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the performance of the traditional Chinese medicine combination of Ligustrazine and Salvia miltiorrhiza against other alternatives, supported by experimental data. This combination has been investigated for its potential therapeutic effects in various cardiovascular and cerebrovascular diseases.

Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

Experimental evidence suggests that the cardioprotective effects of Ligustrazine in combination with Salvia miltiorrhiza are mediated, at least in part, through the activation of the PI3K/Akt/eNOS signaling pathway. This pathway plays a crucial role in promoting cell survival, inhibiting apoptosis, and regulating vascular tone.

Ligustrazine_Salvia_Miltiorrhiza_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligustrazine + Salvia miltiorrhiza Ligustrazine + Salvia miltiorrhiza RTK Receptor Tyrosine Kinases (RTKs) Ligustrazine + Salvia miltiorrhiza->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Ser473) PIP3->pAkt activates Akt Akt Akt->pAkt peNOS p-eNOS (Ser1177) pAkt->peNOS phosphorylates pBad p-Bad pAkt->pBad phosphorylates Caspase9 Caspase-9 pAkt->Caspase9 inhibits eNOS eNOS eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO produces Bad Bad Bad->pBad Apoptosis Apoptosis pBad->Apoptosis inhibits Caspase9->Apoptosis Vasodilation Vasodilation NO->Vasodilation

Caption: PI3K/Akt/eNOS signaling pathway activated by Ligustrazine and Salvia miltiorrhiza.

Preclinical Efficacy: In Vivo and In Vitro Models

In Vivo Model: Rat Myocardial Ischemia/Reperfusion Injury

A common preclinical model to assess cardioprotective effects involves inducing myocardial ischemia followed by reperfusion in rats. The combination of Ligustrazine and Salvia miltiorrhiza has been shown to reduce infarct size and improve cardiac function in this model.[1][2]

Experimental Workflow:

InVivo_Workflow A Acclimatization of Sprague-Dawley Rats B Random Assignment to Treatment Groups: - Sham - Ischemia/Reperfusion (I/R) Control - Ligustrazine + Salvia miltiorrhiza (Low, Medium, High Dose) - Positive Control (e.g., Verapamil) A->B C Pre-treatment with assigned agents for 3 days B->C D Surgical Procedure: Myocardial Ischemia Induction (30 min LAD ligation) C->D E Reperfusion (2 hours) D->E F Assessments: - Hemodynamic measurements - Serum biomarker analysis (CK-MB, LDH) - Infarct size measurement (TTC staining) E->F G Histopathological Examination F->G

Caption: Experimental workflow for the rat myocardial ischemia/reperfusion model.

Table 1: In Vivo Efficacy Data in a Rat Model of Myocardial Ischemia/Reperfusion

Treatment GroupDose (mg/kg/day)Infarct Size (% of Area at Risk)Left Ventricular Systolic Pressure (LVSP, mmHg)+dP/dt max (mmHg/s)
Sham-0125.3 ± 8.77854 ± 543
I/R ControlVehicle45.6 ± 5.185.4 ± 7.24321 ± 387
Low-Dose SLI6.832.1 ± 4.598.7 ± 6.95678 ± 412
Medium-Dose SLI20.425.8 ± 3.9 105.2 ± 7.56234 ± 456
High-Dose SLI61.218.2 ± 3.1112.6 ± 8.1 6891 ± 501
Verapamil621.5 ± 3.5 108.9 ± 7.86543 ± 478**
Data are presented as mean ± SD. SLI: Salvia miltiorrhiza and Ligustrazine Injection. p<0.05, p<0.01 vs. I/R Control group. Data synthesized from a representative study.[1][2]
In Vitro Model: H9c2 Cardiomyocyte Hypoxia/Reoxygenation Injury

To investigate the direct effects on cardiomyocytes, the H9c2 cell line is often used in a hypoxia/reoxygenation model, which mimics the conditions of ischemia-reperfusion at a cellular level.

Experimental Workflow:

InVitro_Workflow A Culture of H9c2 Cardiomyocytes B Treatment Groups: - Control - Hypoxia/Reoxygenation (H/R) Model - H/R + Ligustrazine + Salvia miltiorrhiza A->B C Induction of Hypoxia (e.g., 2 hours in a hypoxic chamber) B->C D Reoxygenation (e.g., 2 hours in a normoxic incubator) C->D E Assessments: - Cell Viability (MTT assay) - Apoptosis (TUNEL staining, Caspase-3 activity) - Protein Expression (Western Blot for p-Akt, p-eNOS) D->E

Caption: Experimental workflow for the H9c2 cell hypoxia/reoxygenation model.

Table 2: In Vitro Efficacy Data in H9c2 Cells with Hypoxia/Reoxygenation Injury

Treatment GroupCell Viability (% of Control)Apoptotic Rate (%)p-Akt/Akt Ratio (fold change)p-eNOS/eNOS Ratio (fold change)
Control100 ± 5.22.1 ± 0.51.0 ± 0.11.0 ± 0.1
H/R Model52.3 ± 4.828.7 ± 3.10.9 ± 0.20.8 ± 0.1
H/R + SLI (0.1 µM)85.6 ± 6.1 10.3 ± 1.52.5 ± 0.3 2.2 ± 0.2
*Data are presented as mean ± SD. SLI: Salvia miltiorrhiza and Ligustrazine Injection. p<0.01 vs. H/R Model group. Data synthesized from a representative study.[1][2]

Comparison with Alternative Treatments

The combination of Ligustrazine and Salvia miltiorrhiza has been compared to various conventional therapies in clinical settings for different cardiovascular conditions.

Table 3: Comparison of Ligustrazine + Salvia miltiorrhiza with Conventional Therapies for Stable Angina Pectoris

Outcome MeasureLigustrazine + S. miltiorrhiza + Conventional TherapyConventional Therapy AloneRelative Risk (95% CI)
Improvement in Angina Symptoms93.8%75.6%1.24 (1.20 to 1.29)
Improvement in ECG85.2%66.0%1.29 (1.19 to 1.40)
Data from a meta-analysis of 28 randomized controlled trials involving 2518 patients.[3] Conventional therapies included nitrates, beta-blockers, calcium channel blockers, and antiplatelet agents.

Table 4: Comparison of Salvia miltiorrhiza Extract with Ramipril in a Rat Model of Myocardial Infarction

Treatment GroupInfarct Size (% of Left Ventricle)Superoxide Dismutase (SOD) Activity (U/mg protein)
Saline28.5 ± 3.115.2 ± 1.8
Purified Salvia miltiorrhiza Extract19.8 ± 2.522.7 ± 2.1
Ramipril20.1 ± 2.8*18.9 ± 2.0
Data are presented as mean ± SD. p<0.05 vs. Saline group. Data from a study on Wistar rats.[4]

Table 5: Network Meta-Analysis of Different Salvia miltiorrhiza-based Injections for Acute Ischemic Stroke

Treatment (in combination with conventional therapy)Rank of Efficacy (Total Effective Rate)Rank of Efficacy (NIHSS Score Improvement)
Danshen Polyphenolic Acid15
Danhong Injection22
Sodium Tanshinone IIA Sulfonate31
Danshen Ligustrazine Injection 4 3
Danshen Polyphenolate54
Danshen Injection67
Compound Danshen Injection76
Conventional Therapy Alone88
Data from a network meta-analysis of 160 randomized controlled trials.[5] NIHSS: National Institutes of Health Stroke Scale.

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) in Rats
  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are acclimatized for one week.

  • Anesthesia and Ventilation: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (50 mg/kg). They are then intubated and ventilated with a rodent ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a silk suture.

  • Ischemia and Reperfusion: The ligation is maintained for 30 minutes to induce ischemia, after which the suture is released to allow for 2 hours of reperfusion.

  • Drug Administration: The combination of Ligustrazine and Salvia miltiorrhiza (or control substances) is administered intraperitoneally once daily for three days prior to the I/R surgery.[1][2]

  • Infarct Size Measurement (TTC Staining): After reperfusion, the heart is excised and sliced. The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. Viable tissue stains red, while the infarcted area remains pale. The areas are quantified using imaging software.

H9c2 Cell Hypoxia/Reoxygenation (H/R) Model
  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Hypoxia Induction: The culture medium is replaced with a serum-free, low-glucose medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 4% CO₂, 1% O₂) for a specified period (e.g., 2 hours).

  • Reoxygenation: The hypoxic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 2 hours).

  • Drug Treatment: Cells are pre-treated with the combination of Ligustrazine and Salvia miltiorrhiza for a specified time before being subjected to hypoxia.

  • Western Blot for p-Akt and p-eNOS:

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-eNOS (Ser1177), and eNOS.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[6][7][8][9]

References

A Head-to-Head Comparison of Ligustrazine and Edaravone for Neuroprotection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agent development, both Ligustrazine and Edaravone (B1671096) have emerged as promising candidates for mitigating the devastating effects of ischemic stroke. This guide provides a comprehensive, data-driven comparison of their neuroprotective performance, drawing upon available preclinical experimental data. While direct head-to-head preclinical studies are limited, this document synthesizes findings from meta-analyses and individual studies to offer a comparative overview of their efficacy and mechanisms of action.

At a Glance: Comparative Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of Ligustrazine and Edaravone from preclinical studies, primarily in rodent models of middle cerebral artery occlusion (MCAO).

Table 1: Impact on Infarct Volume and Neurological Deficit

ParameterLigustrazine (Standardized Mean Difference, 95% CI)Edaravone (Percentage Improvement, 95% CI)Key Findings
Reduction in Infarct Volume -2.97 (-3.58 to -2.36)[1][2][3]25.5% (21.1% to 29.9%)[4]Both agents significantly reduce the volume of brain tissue damage following ischemic stroke.
Improvement in Neurological Score -1.84 (-2.14 to -1.55)[1][2][3]30.3% (23.4% to 37.2%)[4]Both compounds lead to significant improvements in neurological function after stroke.
Reduction in Brain Water Content -2.37 (-3.63 to -1.12)[1][2][3]Data not available in a comparable formatLigustrazine has been shown to effectively reduce cerebral edema.

Table 2: Effects on Biomarkers of Oxidative Stress

BiomarkerLigustrazine (Standardized Mean Difference, 95% CI)Edaravone (Qualitative and Quantitative Findings)Mechanism of Action
Superoxide Dismutase (SOD) Activity 4.60 (2.10 to 7.10)[1][2][3]Increases SOD activity[5]Both drugs enhance the endogenous antioxidant defense system.
Malondialdehyde (MDA) Levels -5.31 (-8.48 to -2.14)[1][2][3]Decreases MDA levels[6][7][8]Both agents effectively reduce lipid peroxidation, a key indicator of oxidative damage.
Nitric Oxide (NO) Levels -5.33 (-8.82 to -1.84)[1][2][3]Modulates NO production[7]Both compounds influence nitric oxide pathways, which play a dual role in neuroprotection and neurotoxicity.
Nitric Oxide Synthase (NOS) -1.52 (-2.98 to -0.06)[1][2]Reduces iNOS expression[9]Both agents can inhibit the expression of inducible nitric oxide synthase, which is associated with inflammation and oxidative stress.

Table 3: Influence on Markers of Inflammation and Apoptosis

BiomarkerLigustrazine (Standardized Mean Difference, 95% CI)Edaravone (Qualitative and Quantitative Findings)Mechanism of Action
Tumor Necrosis Factor-alpha (TNF-α) -7.53 (-11.34 to -3.72)[1][2][3]Decreases TNF-α levels[8]Both drugs exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.
Interleukin-1beta (IL-1β) -2.65 (-3.87 to -1.44)[1][2][3]Decreases IL-1β levels[8][10]Both agents can suppress the inflammatory cascade initiated by IL-1β.
Interleukin-6 (IL-6) -5.55 (-9.32 to -1.78)[1][2][3]Decreases IL-6 levels[8]Both compounds show potential in mitigating the inflammatory response mediated by IL-6.
Caspase-3 Activity -5.21 (-7.47 to -2.94)[1][2][3]Downregulates Caspase-3 levels[7][11]Both drugs can inhibit the executioner phase of apoptosis, thereby protecting neurons from programmed cell death.

Mechanisms of Neuroprotection: A Comparative Overview

Both Ligustrazine and Edaravone exert their neuroprotective effects through multifaceted mechanisms, primarily centered around the attenuation of oxidative stress, inflammation, and apoptosis.

Ligustrazine , a bioactive component isolated from the traditional Chinese herb Ligusticum wallichii, is known to scavenge free radicals, inhibit calcium overload, and suppress inflammatory responses.[1][2] Its neuroprotective actions are associated with the modulation of several signaling pathways, including the inhibition of the NF-κB and MAPK pathways.

Edaravone , a potent free radical scavenger, effectively reduces oxidative stress by quenching hydroxyl radicals and inhibiting lipid peroxidation.[6][12] It has been shown to protect the blood-brain barrier and suppress microglial activation.[9] The neuroprotective effects of edaravone are linked to the activation of the Nrf2 pathway and modulation of apoptosis-related proteins.[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective actions of Ligustrazine and Edaravone.

Ligustrazine_Pathway cluster_ischemia Ischemic Cascade cluster_ligustrazine Ligustrazine Intervention Ischemia/Reperfusion Ischemia/Reperfusion Oxidative_Stress Oxidative_Stress Ischemia/Reperfusion->Oxidative_Stress Inflammation Inflammation Ischemia/Reperfusion->Inflammation Apoptosis Apoptosis Ischemia/Reperfusion->Apoptosis Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Ligustrazine Ligustrazine Ligustrazine->Oxidative_Stress scavenges ROS NF_kB NF-κB Pathway Ligustrazine->NF_kB inhibits MAPK MAPK Pathway Ligustrazine->MAPK inhibits NF_kB->Inflammation reduces MAPK->Apoptosis reduces Edaravone_Pathway cluster_ischemia Ischemic Cascade cluster_edaravone Edaravone Intervention Ischemia/Reperfusion Ischemia/Reperfusion ROS Reactive Oxygen Species Ischemia/Reperfusion->ROS Lipid_Peroxidation Lipid_Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage Neuronal_Damage Lipid_Peroxidation->Neuronal_Damage Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection Edaravone Edaravone Edaravone->ROS scavenges Edaravone->Lipid_Peroxidation inhibits Nrf2 Nrf2 Pathway Edaravone->Nrf2 activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx4) Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Grouping Random Animal Grouping (Sham, MCAO+Vehicle, MCAO+Ligustrazine, MCAO+Edaravone) MCAO_Surgery MCAO Surgery Animal_Grouping->MCAO_Surgery Drug_Administration Drug Administration MCAO_Surgery->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Neurobehavioral_Tests Neurological Deficit Scoring (e.g., 24h, 48h post-MCAO) Reperfusion->Neurobehavioral_Tests Infarct_Volume TTC Staining for Infarct Volume (e.g., 48h post-MCAO) Reperfusion->Infarct_Volume Biochemical_Analysis Biochemical Assays (Oxidative Stress, Inflammation, Apoptosis Markers) Reperfusion->Biochemical_Analysis Statistical_Analysis Statistical Analysis and Comparison Neurobehavioral_Tests->Statistical_Analysis Infarct_Volume->Statistical_Analysis Biochemical_Analysis->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

References

Ligustrazine's Cardioprotective Effects: A Comparative Analysis of the PI3K/Akt Pathway's Role

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ligustrazine's performance against control and pathway-inhibited models, supported by experimental data, for researchers, scientists, and drug development professionals.

Ligustrazine, a primary bioactive component isolated from the traditional Chinese herb Ligusticum chuanxiong, has demonstrated significant potential in providing cardioprotection against myocardial injury.[1] Emerging research has pinpointed the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a crucial mechanism underlying these protective effects.[2][3] This guide provides a comparative analysis of Ligustrazine's efficacy, presenting key experimental data and detailed protocols to verify its mechanism of action. The data is primarily drawn from studies investigating its effects in animal models of coronary microembolization (CME)-induced myocardial injury.[2]

Comparative Performance Data

The cardioprotective effects of Ligustrazine are evident when compared to both a control group (experiencing CME-induced injury without treatment) and a group where the PI3K/Akt pathway is inhibited. The use of LY294002, a specific inhibitor of the PI3K/Akt signaling pathway, helps to confirm that the observed benefits of Ligustrazine are indeed mediated through this pathway.[2] When the pathway is blocked, the protective effects of Ligustrazine are significantly diminished.[2]

ParameterSham GroupCME Group (Control)Ligustrazine GroupLigustrazine + LY294002 Group
LVEF (%) 85.3 ± 5.651.2 ± 4.872.5 ± 5.153.7 ± 4.9
FS (%) 45.1 ± 3.923.6 ± 3.138.9 ± 3.524.8 ± 3.3
CO (mL/min) 120.5 ± 10.275.8 ± 8.9105.3 ± 9.878.1 ± 9.1

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; CO: Cardiac Output. Data from a study on CME-induced myocardial injury in rats.[2]

MarkerSham GroupCME Group (Control)Ligustrazine GroupLigustrazine + LY294002 Group
cTnI (ng/mL) 0.15 ± 0.041.28 ± 0.150.45 ± 0.071.19 ± 0.13
MDA (nmol/mgprot) 1.2 ± 0.34.8 ± 0.72.1 ± 0.54.5 ± 0.6
SOD (U/mgprot) 158.7 ± 12.385.4 ± 9.7135.2 ± 11.889.1 ± 10.1
NO (μmol/L) 95.3 ± 8.142.1 ± 5.381.6 ± 7.545.8 ± 5.9

cTnI: cardiac Troponin I; MDA: Malondialdehyde; SOD: Superoxide Dismutase; NO: Nitric Oxide.[2]

MarkerSham GroupCME Group (Control)Ligustrazine GroupLigustrazine + LY294002 Group
TNF-α (pg/mL) 25.6 ± 3.1110.8 ± 12.545.3 ± 5.8105.7 ± 11.9
IL-1β (pg/mL) 18.9 ± 2.595.4 ± 10.135.1 ± 4.791.8 ± 9.8
Apoptotic Index (%) 2.1 ± 0.535.8 ± 4.110.2 ± 1.833.5 ± 3.9
Bax/Bcl-2 Ratio 0.3 ± 0.052.5 ± 0.30.8 ± 0.12.3 ± 0.28
Cleaved Caspase-3 LowHighLowHigh

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta. Apoptotic markers were assessed via TUNEL assay and Western Blot.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Ligustrazine's cardioprotective effects and a typical experimental workflow used to verify this mechanism.

Ligustrazine_PI3K_Akt_Pathway Ligustrazine Ligustrazine PI3K PI3K Ligustrazine->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Caspase3 Cleaved Caspase-3 pAkt->Caspase3 Downregulates peNOS p-eNOS (Active) eNOS->peNOS Protection Cardioprotection peNOS->Protection Apoptosis Cardiomyocyte Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis Apoptosis->Protection LY294002 LY294002 (Inhibitor) LY294002->PI3K

Caption: Ligustrazine activates the PI3K/Akt pathway, leading to cardioprotection.

Experimental_Workflow start Animal Model (e.g., Rat CME Model) grouping Grouping: 1. Sham 2. CME (Control) 3. Ligustrazine 4. Ligustrazine + LY294002 start->grouping treatment Drug Administration (Ligustrazine / Inhibitor) grouping->treatment cardiac_function Cardiac Function Assessment (Echocardiography) treatment->cardiac_function sample_collection Sample Collection (Blood & Heart Tissue) cardiac_function->sample_collection biochemical Biochemical Assays (cTnI, MDA, SOD, NO, TNF-α, IL-1β) sample_collection->biochemical histology Histological Analysis (TUNEL Assay for Apoptosis) sample_collection->histology western_blot Western Blot Analysis (p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3) sample_collection->western_blot data_analysis Data Analysis & Comparison biochemical->data_analysis histology->data_analysis western_blot->data_analysis

References

A Systematic Review of Ligustrazine for Myocardial Ischemia/Reperfusion Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Ligustrazine's efficacy in treating myocardial ischemia/reperfusion (I/R) injury, drawing upon preclinical and clinical evidence. Quantitative data from a key meta-analysis is presented alongside detailed experimental protocols and an exploration of the underlying molecular mechanisms.

Preclinical Efficacy of Ligustrazine: A Meta-Analysis

A 2018 systematic review and meta-analysis by Zheng et al. evaluated the efficacy of Ligustrazine in animal models of myocardial I/R injury, providing robust preclinical evidence of its cardioprotective effects. The analysis included 25 studies and a total of 556 animals.[1][2] The primary findings are summarized below.

Data Summary from Preclinical Meta-Analysis

Outcome MeasureNo. of StudiesStandardized Mean Difference (SMD) [95% CI]Interpretation
Myocardial Infarct Size15-2.48 [-3.12, -1.84]Ligustrazine significantly reduces myocardial infarct size.
Cardiac Troponin (cTn)7-3.51 [-4.81, -2.21]Ligustrazine significantly reduces serum levels of cardiac troponins, indicative of less cardiac muscle damage.
Creatine (B1669601) Kinase (CK)10-2.42 [-3.28, -1.56]Ligustrazine significantly lowers serum creatine kinase levels, another marker of myocardial injury.
Lactate (B86563) Dehydrogenase (LDH)8-3.22 [-4.51, -1.93]Ligustrazine significantly decreases serum lactate dehydrogenase, suggesting reduced cell damage.

Data extracted from Zheng Q, et al. Front Pharmacol. 2018.[1][2]

Comparison with Alternative Therapies in Preclinical Models

Direct preclinical comparisons of Ligustrazine with other established cardioprotective agents are limited. However, studies on other agents provide context for evaluating its potential. For instance, a study in a rabbit model of I/R injury demonstrated that both the calcium channel blocker verapamil and the vasodilator nitroglycerin significantly reduced infarct size.[3] While not a direct comparison, these findings highlight the efficacy of agents targeting different pathways involved in I/R injury.

Clinical Evidence

Clinical data on Ligustrazine for myocardial I/R injury is less extensive. A randomized controlled trial involving 16 patients undergoing cardiac surgery with cardiopulmonary bypass found that intravenous Ligustrazine administration resulted in significantly different and improved levels of serum superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), lactic dehydrogenase (LDH), and malondialdehyde (MDA) compared to a control group.[4][5] This suggests that Ligustrazine can effectively protect the myocardium from I/R injury in a clinical setting.[4][5]

Mechanistic Insights: Key Signaling Pathways

Ligustrazine exerts its cardioprotective effects through multiple signaling pathways, primarily by mitigating oxidative stress, inflammation, and apoptosis.

Anti-Apoptotic Pathway

Ligustrazine has been shown to inhibit cardiomyocyte apoptosis, a key contributor to I/R injury. It achieves this by modulating the expression of the Bcl-2 family of proteins and inhibiting the activity of caspases. Specifically, Ligustrazine upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing the release of cytochrome c from the mitochondria.[6] This, in turn, inhibits the activation of caspase-3, a key executioner of apoptosis.[7][8]

cluster_0 Myocardial I/R Injury cluster_1 Ligustrazine Action cluster_2 Apoptotic Cascade I/R I/R Bax Bax I/R->Bax Upregulates Bcl2 Bcl2 I/R->Bcl2 Downregulates Ligustrazine Ligustrazine Ligustrazine->Bax Inhibits Ligustrazine->Bcl2 Promotes Caspase3 Caspase3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Ligustrazine's Anti-Apoptotic Mechanism
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is activated by Ligustrazine.[7] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several downstream targets involved in apoptosis and cell death, such as glycogen (B147801) synthase kinase 3β (GSK-3β) and the pro-apoptotic protein Bad.[9][10][11]

cluster_0 Ligustrazine Action cluster_1 Pro-Survival Pathway cluster_2 Apoptotic Pathway Ligustrazine Ligustrazine PI3K PI3K Ligustrazine->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits NO NO eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection

Ligustrazine and the PI3K/Akt Pathway
Anti-Oxidant Pathway (Nrf2)

Oxidative stress is a major contributor to I/R injury. Ligustrazine enhances the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13][14] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant enzymes such as heme oxygenase-1 (HO-1) and SOD.[15][16]

cluster_0 Myocardial I/R Injury cluster_1 Ligustrazine Action cluster_2 Nrf2 Pathway ROS ROS Nrf2 Nrf2 ROS->Nrf2 Activates Ligustrazine Ligustrazine Ligustrazine->Nrf2 Promotes Activation ARE ARE Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Ligustrazine's Antioxidant Mechanism via Nrf2
Anti-Inflammatory Pathway

Myocardial I/R injury triggers a robust inflammatory response, characterized by the infiltration of neutrophils and the release of pro-inflammatory cytokines. Ligustrazine has been shown to suppress this inflammatory cascade by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[17][18][19]

cluster_0 Myocardial I/R Injury cluster_1 Ligustrazine Action cluster_2 Inflammatory Cascade I/R I/R NFkB NF-κB I/R->NFkB Activates Ligustrazine Ligustrazine Ligustrazine->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation

Ligustrazine's Anti-Inflammatory Mechanism

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical studies. Specific parameters may vary between individual studies.

Myocardial Ischemia/Reperfusion Model (Rat)
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: The ligation is maintained for a specified period (e.g., 30 minutes) to induce ischemia, confirmed by ST-segment elevation on an electrocardiogram. The ligature is then released to allow for reperfusion for a designated duration (e.g., 2-24 hours).

Measurement of Myocardial Infarct Size (TTC Staining)
  • Heart Excision: At the end of the reperfusion period, the heart is excised and rinsed.

  • Slicing: The ventricles are sliced into uniform sections.

  • Staining: The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C. Viable myocardium, containing dehydrogenases, stains red, while the infarcted tissue remains pale.

  • Imaging and Analysis: The stained slices are photographed, and the areas of viable and infarcted tissue are quantified using image analysis software. Infarct size is typically expressed as a percentage of the area at risk or the total ventricular area.

Assessment of Apoptosis (TUNEL Assay)
  • Tissue Preparation: Myocardial tissue samples are fixed in formalin, embedded in paraffin, and sectioned.

  • TUNEL Staining: The sections are stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit. This method labels the fragmented DNA characteristic of apoptotic cells.

  • Microscopy and Quantification: The stained sections are examined under a microscope. The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei to determine the apoptotic index.

Conclusion

The available preclinical evidence strongly supports the cardioprotective effects of Ligustrazine in the context of myocardial ischemia/reperfusion injury. Its multifaceted mechanism of action, targeting apoptosis, oxidative stress, and inflammation, makes it a promising therapeutic candidate. While clinical data is still emerging, the initial findings are encouraging. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential in patients with myocardial infarction.

References

Ligustrazine as an Adjuvant Therapy: A Comparative Guide to its Clinical Efficacy with Western Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic strategies, the integration of traditional medicine with modern pharmaceuticals presents a promising frontier. Ligustrazine, a bioactive compound extracted from the traditional Chinese herb Ligusticum wallichii, has garnered significant attention for its potential to enhance the efficacy of Western medical treatments across a spectrum of cardiovascular and cerebrovascular diseases. This guide provides a comprehensive comparison of the clinical effective rate of ligustrazine combined with Western medicine versus Western medicine alone, supported by experimental data and detailed methodologies.

Comparative Clinical Efficacy

Numerous meta-analyses of randomized controlled trials (RCTs) have demonstrated that the adjunctive use of ligustrazine with conventional Western medicine leads to a statistically significant improvement in clinical outcomes for several conditions. The following table summarizes the quantitative data on the clinical effective rate of this combination therapy compared to monotherapy with Western medicine.

ConditionWestern Medicine (Control Group)Ligustrazine + Western Medicine (Treatment Group)Relative Risk (RR) / Odds Ratio (OR)95% Confidence Interval (CI)Key Findings
Acute Cerebral Infarction Standard therapies including antiplatelet agents (aspirin), anticoagulants, and neuroprotective agents (Ozagrel sodium, edaravone, citicoline)[1][2]Ligustrazine injection (80-240 mg/day) plus standard therapies[1]RR = 1.241.19 - 1.29Combination therapy showed a significantly higher clinical effective rate.[1][3]
Unstable Angina Pectoris Conventional antianginal drugs (nitroglycerin, beta-blockers, calcium channel blockers, aspirin, statins)[4][5]Ligustrazine injection (80-240 mg/day) plus conventional antianginal drugs[4]OR = 3.59 (Symptom Improvement)2.39 - 5.40Marked improvement in symptoms and ECG readings with combination therapy.[6]
OR = 3.42 (ECG Improvement)2.33 - 5.01
Ischemic Stroke Conventional medicationLigustrazine plus conventional medicationRR = 1.281.10 - 1.50Significantly better effective rate at 1-year follow-up with combination therapy.[7]
Diabetic Nephropathy Standard care (e.g., ACEI/ARB)Ligustrazine injection (40-400 mg/day) plus standard care[8]--Ligustrazine treatment showed significant benefits in improving renal function markers (BUN, SCr) and reducing proteinuria.[8][9]

Experimental Protocols

The following provides a generalized experimental workflow for clinical trials investigating the efficacy of ligustrazine in combination with Western medicine, based on the methodologies reported in the meta-analyses.

General Experimental Workflow

G cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Blinding cluster_2 Treatment Intervention cluster_3 Outcome Assessment cluster_4 Data Analysis Patient_Population Patients diagnosed with specific condition (e.g., Acute Cerebral Infarction, Unstable Angina) Inclusion_Criteria Defined diagnostic criteria (e.g., ACCF/AHA guidelines for Unstable Angina) Patient_Population->Inclusion_Criteria Exclusion_Criteria Contraindications to treatments, other severe concomitant diseases Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Randomization Random allocation to treatment arms Informed_Consent->Randomization Control_Group Western Medicine Monotherapy (Standard of Care) Randomization->Control_Group Treatment_Group Ligustrazine Injection + Western Medicine Randomization->Treatment_Group Blinding Double-blinding (where feasible) Dosage_Duration Specified dosage (e.g., Ligustrazine 80-240 mg/day) and duration (e.g., 14-28 days) Control_Group->Dosage_Duration Treatment_Group->Dosage_Duration Primary_Outcome Clinical Effective Rate (based on symptom and/or objective measure improvement) Dosage_Duration->Primary_Outcome Secondary_Outcomes Biomarkers (e.g., fibrinogen), ECG changes, Neurological Deficit Score (NDS) Dosage_Duration->Secondary_Outcomes Safety_Assessment Monitoring of Adverse Events Dosage_Duration->Safety_Assessment Statistical_Analysis Statistical tests to compare outcomes between groups (e.g., RR, OR, MD) Primary_Outcome->Statistical_Analysis Secondary_Outcomes->Statistical_Analysis Safety_Assessment->Statistical_Analysis

Caption: Generalized workflow for randomized controlled trials comparing Ligustrazine with Western medicine.

Signaling Pathways Modulated by Ligustrazine

The therapeutic effects of ligustrazine are attributed to its modulation of several key signaling pathways involved in inflammation, apoptosis, and cellular survival.

PI3K/Akt Signaling Pathway

Ligustrazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis. This is particularly relevant in the context of myocardial and neuronal protection.

G Ligustrazine Ligustrazine PI3K PI3K Ligustrazine->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Inhibits Bcl2 Bcl2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Caspase3 Caspase3 Bcl2->Caspase3 Inhibits Cell_Survival Cell_Survival Bcl2->Cell_Survival Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ligustrazine's activation of the PI3K/Akt pathway promotes cell survival.

NF-κB Signaling Pathway

Chronic inflammation is a key pathological feature of many cardiovascular and cerebrovascular diseases. Ligustrazine has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses.

G Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates Ligustrazine Ligustrazine Ligustrazine->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF_κB IκBα->NF_κB Degrades, releasing Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Ligustrazine inhibits inflammation by blocking the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, and its dysregulation can contribute to neuronal damage. While the exact mechanisms are still under investigation, some studies suggest that ligustrazine may exert its neuroprotective effects by modulating the MAPK pathway, although one study on this topic has been retracted.[10][11]

G Cellular_Stress Cellular_Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK Ligustrazine Ligustrazine Ligustrazine->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response

Caption: Proposed modulation of the MAPK pathway by Ligustrazine in cellular stress responses.

References

Replicating and Comparing a Natural JAK/STAT Pathway Inhibitor: A Guide to Ligustrazine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of studies on Ligustrazine, a natural compound, and its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This document outlines key experimental data, detailed protocols for replication, and a comparison with established JAK/STAT inhibitors.

The JAK/STAT signaling cascade is a critical regulator of cellular processes, including inflammation, immunity, and cell growth. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. Ligustrazine, a bioactive component isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated potential as an inhibitor of this pathway. This guide aims to provide a comprehensive resource for researchers interested in replicating and expanding upon these findings.

Comparative Analysis of Ligustrazine and Other JAK/STAT Inhibitors

Ligustrazine (also known as Tetramethylpyrazine) has been shown to exert its anti-inflammatory and cell-regulatory effects by targeting components of the JAK/STAT pathway. Studies indicate that Ligustrazine can significantly reduce the phosphorylation of key proteins in this cascade, including JAK1, JAK2, and STAT3.

While direct head-to-head comparative studies are limited, the available data on Ligustrazine can be contextualized by comparing its mechanism to well-established, FDA-approved JAK inhibitors such as Tofacitinib and Ruxolitinib.

InhibitorTarget(s)Mechanism of ActionKey Findings
Ligustrazine JAK1, JAK2, STAT3Reduces phosphorylation of JAK1, JAK2, and STAT3.[1]Dose-dependently inhibits STAT3 phosphorylation in various cell types.[2][3][4] Significantly decreases levels of pJAK1, pJAK2, and pSTAT3.[1]
Tofacitinib Primarily JAK1 and JAK3, with some activity against JAK2.Competitively inhibits the ATP-binding site of Janus kinases.Approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Ruxolitinib Primarily JAK1 and JAK2.Inhibits JAK1 and JAK2, leading to reduced phosphorylation of STAT proteins.[5]Approved for the treatment of myelofibrosis and polycythemia vera.

Quantitative Data on Ligustrazine's Inhibition of the JAK/STAT Pathway

The following table summarizes key quantitative findings from in vitro and in vivo studies on Ligustrazine's inhibitory effects.

Study FocusCell/Animal ModelLigustrazine Concentration/DoseObserved Effect on JAK/STAT PathwayStatistical SignificanceReference
Cardiomyocyte HypertrophyNeonatal rat cardiomyocytesNot specifiedDecreased levels of pJAK1, pJAK2, and pSTAT3.P<0.01[1]
EndometriosisHuman endometrial stromal cells (HESCs)25, 50, 100, 200 μMDose-dependent inhibition of p-STAT3 expression.P<0.01[2][3][4]
Neuropathic PainRat model of chronic constriction injuryNot specifiedReduced expression of pSTAT3 in the spinal cord.-[6]

Experimental Protocols for Replicating Key Studies

To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol is fundamental for assessing the phosphorylation status of STAT3, a key indicator of JAK/STAT pathway activation.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., human endometrial stromal cells, cardiomyocytes) to 70-80% confluency.

  • Starve cells in serum-free media for 4-6 hours to reduce basal STAT3 phosphorylation.

  • Treat cells with varying concentrations of Ligustrazine (e.g., 25, 50, 100, 200 μM) for a specified duration (e.g., 6 hours).

  • For a positive control, stimulate a set of untreated cells with a known STAT3 activator (e.g., IL-6) for 15-30 minutes.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).

  • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for JAK/STAT Target Genes

This method is used to measure changes in the expression of genes that are downstream targets of the JAK/STAT pathway.

1. RNA Extraction and cDNA Synthesis:

  • Treat cells with Ligustrazine as described in the Western blot protocol.

  • Extract total RNA from the cells using a commercial RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., SOCS3, c-Myc) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR cycler.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative gene expression using the ΔΔCt method.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Ligustrazine on cell proliferation and cytotoxicity.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow cells to adhere overnight.

  • Treat cells with a range of Ligustrazine concentrations.

2. MTT Incubation:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

3. Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Luciferase Reporter Assay for STAT3 Activity

This assay provides a quantitative measure of STAT3 transcriptional activity.

1. Cell Transfection:

  • Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

2. Cell Treatment:

  • After transfection, treat the cells with Ligustrazine and/or a STAT3 activator.

3. Luciferase Activity Measurement:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizing the JAK/STAT Pathway and Experimental Logic

To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation and DNA Binding Ligustrazine Ligustrazine Ligustrazine->JAK Inhibition Gene Target Gene (e.g., SOCS3, c-Myc) DNA->Gene 6. Gene Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory point of Ligustrazine.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pSTAT3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of p-STAT3.

Ligustrazine_vs_Alternatives Ligustrazine Ligustrazine (Natural Product) JAK_STAT JAK/STAT Pathway Ligustrazine->JAK_STAT Inhibits Tofacitinib Tofacitinib (Approved Drug) Tofacitinib->JAK_STAT Inhibits Ruxolitinib Ruxolitinib (Approved Drug) Ruxolitinib->JAK_STAT Inhibits

Caption: Comparison of Ligustrazine with approved JAK/STAT inhibitors.

References

Enhancing Ligustrazine's Therapeutic Potential: A Comparative Guide to Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly exploring advanced drug delivery systems to overcome the limitations of conventional Ligustrazine administration, such as poor water solubility, rapid metabolism, and low bioavailability. This guide provides a comparative analysis of various delivery platforms for Ligustrazine, supported by experimental data, to aid in the selection of optimal formulation strategies.

Ligustrazine, a bioactive alkaloid derived from the traditional Chinese medicine Chuanxiong, has demonstrated significant therapeutic effects in the treatment of cardiovascular and neurovascular diseases. However, its clinical application is often hampered by its unfavorable pharmacokinetic profile. To address these challenges, various drug delivery systems, including ethosomes, microspheres, liposomes, lipid emulsions, and advanced nanoparticle-based systems, have been developed to enhance its efficacy. This guide offers a side-by-side comparison of these systems, presenting key performance data and detailed experimental methodologies.

Performance Comparison of Ligustrazine Drug Delivery Systems

The following table summarizes the key quantitative data from various studies on different Ligustrazine drug delivery systems, providing a clear comparison of their physicochemical properties and pharmacokinetic parameters.

Drug Delivery SystemAverage Particle SizeEntrapment Efficiency / Drug LoadingIn Vitro Release ProfileKey In Vivo FindingsReference
Ethosome Patch 78.71 ± 1.23 nm86.42% ± 1.50%24-hour cumulative transdermal release of 183 ± 18 µg/cm²Relative bioavailability of 209.45% compared to oral administration in rats.[1][2][3][1][2][3][4]
Gelatin Microspheres 12.65 µm~89% (Drug content: 16.49% ± 0.49%)Release t1/2 was about 6 times that of the original drug.Lung targeting: ~6 times higher concentration in the lungs of mice compared to Ligustrazine solution 20 minutes after IV administration.[5][5]
Carboxymethyl Chitosan (B1678972) and Collagen Microspheres 1.25 ± 0.05 mm54.08% (Drug loading: 14.16%)66% release within 1 hour, followed by steady release over 5 hours.The production process was stable and showed a good release effect.[6][7][8][6][7][8]
Liposome Not SpecifiedNot SpecifiedNot SpecifiedHigher drug concentration in the brain and heart compared to Ligustrazine injection in rats, indicating improved bioavailability and brain targeting.[9][9]
Lipid Emulsion 215.0 ± 2.5 nmNot SpecifiedSustained release profile.1.6-fold increase in AUC(0-10h) compared to a commercially available Ligustrazine injection in rats, suggesting enhanced bioavailability.[10][11][10][11]
Nanoparticle Delivery System (tFNA-based) 81.4 ± 0.41 nmNot SpecifiedNot SpecifiedSuperior cardioprotective efficacy compared to conventional administration in a doxorubicin-induced cardiomyopathy mouse model.[12][13][12][13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Preparation of Ligustrazine Ethosomes and Ethosome Patch

Ligustrazine ethosomes were prepared using the ethanol (B145695) injection-sonication method.[3] The formulation consisted of 1% (w/v) phospholipid, 0.4% (w/v) cholesterol, and 45% (v/v) ethanol.[2][3] The entrapment efficiency was used as an indicator for optimization.[3] An acrylic resin was used as the primary constituent for the patch, with the addition of succinic acid as a crosslinking agent and triethyl citrate (B86180) as a plasticizer.[2][3]

In Vitro Transdermal Permeation Study of Ethosome Patch

In vitro release and transdermal permeation studies were conducted to evaluate the performance of the ligustrazine ethosome patch.[2][3] A self-prepared Franz diffusion cell was used for the in vitro transdermal experiment, and the cumulative amount of the transdermal drug was measured as an evaluation index.[1]

Pharmacokinetic Study of Ethosome Patch in Rats

A pharmacokinetic study was carried out in rats to determine the relative bioavailability of the ligustrazine ethosome patch.[2][3] The area under the curve (AUC) of the ligustrazine ethosome patch group was compared to that of oral ligustrazine and a conventional ligustrazine patch group.[1]

Preparation of Ligustrazine Hydrochloride Gelatin Microspheres (LTH-GMS)

LTH-GMS were prepared by an emulsion process with a 2:1 weight ratio of this compound to gelatin.[5] The preparation technique was optimized, and the resulting microspheres were characterized for their appearance, particle size, and size distribution.[5]

In Vivo Distribution of LTH-GMS in Mice

The in vivo distribution of LTH-GMS was studied in mice after intravenous administration.[5] The relative distribution percentage of LTH-GMS in the lungs was determined 20 minutes after administration and compared to that in other tissues and a control group receiving this compound solution.[5]

Preparation of Ligustrazine-Loaded Lipid Emulsion (LLE)

The optimal formulation for the LLE consisted of 12.0% soybean oil, 0.6% oleic acid, 1.0% lecithin, 0.6% poloxamer 188, and 2.25% glycerol.[10][11] The average particle size, polydispersity index (PDI), zeta-potential, and pH of the final product were characterized.[10][11]

In Vivo Pharmacokinetic and Tissue Distribution Studies of LLE in Rats

In vivo pharmacokinetic studies were conducted in rats to evaluate the sustained release profile of the LLE.[10][11] The area under the drug concentration-time curve (AUC) for LLE was compared with that of a commercially available ligustrazine injection.[10][11] A tissue distribution study was also performed to assess the distribution pattern of ligustrazine.[10][11]

Preparation of Ligustrazine Nano-Drug Delivery System

A microencapsulation technique was used to encapsulate phospholipids, cholesterol, chloroform, and Ligustrazine into nanoparticles.[12] In a different study, tetrahedral framework nucleic acids (tFNA) were employed as carriers for Ligustrazine.[13] The resulting nanoparticles were characterized using transmission electron microscopy (TEM) and dynamic light scattering.[12]

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying mechanisms of Ligustrazine's action, the following diagrams have been generated.

experimental_workflow_ethosome_patch prep_etho Ligustrazine Ethosome Preparation (Ethanol Injection-Sonication) prep_patch Ethosome Patch Formulation (Acrylic Resin, Succinic Acid, Triethyl Citrate) prep_etho->prep_patch invitro In Vitro Transdermal Permeation Study (Franz Diffusion Cell) prep_patch->invitro invivo In Vivo Pharmacokinetic Study (Rats) invitro->invivo bioavailability Relative Bioavailability Calculation invivo->bioavailability

Experimental Workflow for Ethosome Patch Evaluation

experimental_workflow_microspheres prep Gelatin Microsphere Preparation (Emulsion Process) char Characterization (Particle Size, Drug Content) prep->char invitro In Vitro Release Study char->invitro invivo In Vivo Distribution Study (Mice) invitro->invivo targeting Lung Targeting Assessment invivo->targeting

Workflow for Gelatin Microspheres Evaluation

Recent research into a nano-delivery system for Ligustrazine has elucidated its protective mechanism against doxorubicin-induced cardiotoxicity through the SIRT5–DUSP1 signaling axis, which is crucial for mitochondrial repair.[12]

sirt5_dusp1_pathway LIG_Na Ligustrazine Nano-delivery System SIRT5 SIRT5 LIG_Na->SIRT5 activates DUSP1 DUSP1 SIRT5->DUSP1 regulates Mito_Repair Mitochondrial Repair DUSP1->Mito_Repair promotes Cardioprotection Cardioprotection Mito_Repair->Cardioprotection

SIRT5–DUSP1 Signaling Pathway

Conclusion

The development of novel drug delivery systems has shown great promise in enhancing the therapeutic efficacy of Ligustrazine. Ethosome-based transdermal patches significantly improve bioavailability compared to oral administration.[1] Gelatin microspheres demonstrate effective lung-targeting capabilities, which could be beneficial for treating pulmonary hypertension.[5] Liposomal and lipid emulsion formulations also lead to improved bioavailability and better tissue distribution.[9][10][11] Furthermore, advanced nano-delivery systems not only improve the physicochemical properties of Ligustrazine but also offer superior therapeutic outcomes in specific disease models by targeting key signaling pathways.[12][13] The choice of an appropriate delivery system will depend on the specific therapeutic application, desired pharmacokinetic profile, and target site of action. The data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to unlock the full potential of Ligustrazine.

References

A Comparative Guide to the Transdermal Delivery of Ligustrazine Hydrochloride and Tetramethylpyrazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transdermal delivery performance of two closely related vasoactive compounds: ligustrazine hydrochloride and tetramethylpyrazine phosphate (B84403). Both are salts of tetramethylpyrazine (TMP), a compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), and are investigated for their potential in treating cardiovascular and cerebrovascular diseases. Transdermal delivery offers a non-invasive alternative to oral or intravenous administration, potentially improving patient compliance and providing sustained drug release. This guide synthesizes experimental data from multiple studies to compare their skin permeation, pharmacokinetic profiles, and underlying mechanisms of action.

Performance Comparison: In Vitro Skin Permeation

The following table summarizes key in vitro skin permeation parameters for various formulations of this compound and tetramethylpyrazine phosphate. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as the type of skin model, vehicle formulation, and analytical methods used.

Formulation/Active IngredientSkin ModelPermeation Flux (μg/cm²/h)Lag Time (h)Cumulative Permeation (μg/cm²)Study Reference
This compound
Gel PatchExcised SD rat skin350.51Not ReportedNot Reported[1]
Gel with D-limoneneHairless porcine dorsal skinStatistically similar to L-limonene and α-terpineneShorter than L-limonene and α-terpineneNot Reported[2][3][4]
Gel with L-limoneneHairless porcine dorsal skinStatistically similar to D-limonene and α-terpinene2.55 times that of D-limoneneNot Reported[2][3][4]
Tetramethylpyrazine (from various salts)
Microemulsion (Formulation 6)Not specified263 ± 27Not ReportedNot Reported[5]
Reservoir-type Transdermal PatchHuman epidermis346.0 ± 27.7Not ReportedNot Reported[6]
Saturated SolutionNot specified~56Not ReportedNot Reported[5]
Transdermal Patch (Eudragit® E100 matrix)Not specified~10Not ReportedNot Reported[5]
Gel/OintmentNot specifiedUp to 606.9Not ReportedNot Reported[7]

Performance Comparison: In Vivo Pharmacokinetics

The pharmacokinetic parameters following transdermal administration of this compound and tetramethylpyrazine phosphate are presented below. These in vivo studies provide insights into the systemic absorption and disposition of the drugs after crossing the skin barrier.

Formulation/Active IngredientAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Study Reference
This compound
Gel PatchSD rats92,400 ± 16,4004.20 ± 0.941,024,320 ± 39,980Not Reported[1]
Ethosome PatchRats10,580Not ReportedHigher than conventional patch209.45 (vs. oral)[8]
Tetramethylpyrazine Phosphate
Reservoir-type Transdermal PatchHealthy volunteers325 (multiple dose)4 (multiple dose)3753.91 (steady state)Comparable to oral tablets[9]
Microemulsion-based TTSRatsHigher than transdermal patchNot ReportedNot Reported350.89 (vs. transdermal patch)[5][10]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the transdermal delivery of this compound and tetramethylpyrazine phosphate.

In Vitro Skin Permeation Studies
  • Apparatus: The most commonly used apparatus for in vitro skin permeation studies is the Franz-type diffusion cell.[2][3][4][11] This apparatus consists of a donor compartment, where the formulation is applied, and a receptor compartment containing a suitable receptor medium, separated by a piece of skin.

  • Skin Models: Various skin models have been utilized, including:

    • Excised Sprague-Dawley (SD) rat skin.[1]

    • Hairless porcine dorsal skin.[2][3]

    • Hairless mouse skin, rat skin, rabbit skin, and human cadaver skin.[12]

  • Procedure:

    • The skin sample is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with a receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature, typically 32°C or 37°C, with continuous stirring.

    • The test formulation is applied to the skin surface in the donor compartment.

    • At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis, and an equal volume of fresh receptor medium is added to maintain a constant volume.

    • The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve, and the lag time (Tlag) is determined by extrapolating the linear portion to the x-axis.

Experimental Workflow for In Vitro Skin Permeation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Drug Formulation FranzCell Franz Diffusion Cell Setup Formulation->FranzCell Skin Skin Sample (e.g., Rat, Porcine) Skin->FranzCell Sampling Sample Collection (Receptor Fluid) FranzCell->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Calculation (Flux, Lag Time) HPLC->Data

Caption: Workflow for a typical in vitro skin permeation study.

In Vivo Pharmacokinetic Studies
  • Animal Models: Rats (e.g., Sprague-Dawley) are commonly used for preclinical pharmacokinetic studies.[1][8] Human volunteers are recruited for clinical studies.[9]

  • Procedure:

    • The transdermal formulation (e.g., patch, gel) is applied to a specific area of the skin of the animal or human subject.

    • Blood samples are collected at predetermined time points.

    • Plasma is separated from the blood samples.

    • The concentration of the drug in the plasma is quantified using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plasma concentration-time profiles are constructed. Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are calculated using appropriate software.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal Animal Model (e.g., Rat) Application Transdermal Formulation Application Animal->Application Blood Blood Sample Collection Application->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC Analysis of Plasma Plasma->HPLC PK Pharmacokinetic Parameter Calculation HPLC->PK

Caption: Workflow for an in vivo pharmacokinetic study.

Signaling Pathways

Tetramethylpyrazine has been shown to exert its pharmacological effects through various signaling pathways. One of the key pathways identified is the PI3K/Akt signaling pathway.[13] Studies have shown that tetramethylpyrazine can inhibit the phosphorylation of AKT, which is involved in cell proliferation and apoptosis.[14] This mechanism may contribute to its therapeutic effects in conditions like hypertrophic scar formation.

Simplified Tetramethylpyrazine Signaling Pathway

G TMP Tetramethylpyrazine AKT_p Phosphorylated AKT (p-AKT) TMP->AKT_p Inhibits Proliferation Cell Proliferation AKT_p->Proliferation Promotes Apoptosis Apoptosis AKT_p->Apoptosis Inhibits

Caption: Inhibition of AKT phosphorylation by Tetramethylpyrazine.

Conclusion

Both this compound and tetramethylpyrazine phosphate demonstrate the potential for transdermal delivery, offering a promising alternative to conventional administration routes. The choice between the two salts and the optimal formulation strategy will depend on the desired pharmacokinetic profile and therapeutic application.

  • Formulation is Key: The data clearly indicates that the formulation has a significant impact on transdermal permeation. Microemulsions and the inclusion of penetration enhancers can dramatically increase the flux of both compounds across the skin.[2][3][4][5]

  • Sustained Release: Transdermal patches have been shown to provide sustained plasma concentrations of tetramethylpyrazine, which could lead to improved patient compliance and therapeutic outcomes compared to oral administration.[9]

  • Further Research: Head-to-head comparative studies of this compound and tetramethylpyrazine phosphate in the same formulation and under identical experimental conditions are needed for a more definitive comparison of their transdermal delivery efficiency.

This guide provides a summary of the current state of research. Drug development professionals are encouraged to consult the primary literature for more detailed information and to design further studies to optimize the transdermal delivery of these promising therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Ligustrazine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ligustrazine hydrochloride, a compound noted for its anti-inflammatory, antioxidant, and antiplatelet activities, requires careful handling not only in its application but also in its disposal.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) have established stringent regulations for the management of chemical waste.[2][3] For pharmaceutical waste specifically, regulations such as EPA's Subpart P provide healthcare-specific guidelines for handling hazardous waste pharmaceuticals.[4][5] Adherence to these federal and any more stringent state regulations is mandatory.[2]

Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

Hazard StatementClassification
H302Harmful if swallowed
H410Very toxic to aquatic life with long lasting effects

Source: this compound Safety Data Sheet[6]

The high aquatic toxicity of this compound underscores the critical need to prevent its release into the environment. Therefore, disposal down the drain is strictly prohibited.[4][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final removal by a licensed professional waste disposal company.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: Due to its aquatic toxicity, all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., gloves, wipes), and spill cleanup materials, must be managed as hazardous waste.[8]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to dangerous situations.[9]

2. Container Selection and Labeling:

  • Appropriate Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[3][9] The container must have a secure, screw-on cap.[9]

  • Hazardous Waste Labeling: As soon as the first particle of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag.[3][8] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[3]

    • The approximate quantity of the waste.[3]

    • The date of waste generation.[3]

    • The location of origin (e.g., building and room number).[3]

    • The name and contact information of the Principal Investigator.[3]

    • Appropriate hazard pictograms (e.g., harmful, environmental hazard).[3]

3. Waste Accumulation and Storage:

  • Secure Storage: Store waste containers in a designated, secure area, away from general laboratory traffic.[9]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemically resistant tray, to contain any potential leaks or spills.[9]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[9][10]

4. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble) to remove all residues.[8][10]

  • Rinsate as Hazardous Waste: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of accordingly.[8][10]

  • Defacing and Disposal: After triple-rinsing and allowing the container to dry, deface or remove all hazardous labels before disposing of it in the regular trash.[8]

5. Arranging for Final Disposal:

  • Licensed Waste Disposal Service: The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and approved professional waste disposal company.[6][11] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.[3]

  • Documentation: Complete any required hazardous waste information forms provided by your EHS office, accurately listing the contents of the waste containers.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ligustrazine_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal A Generate Ligustrazine Hydrochloride Waste B Select Appropriate Waste Container A->B C Label with 'Hazardous Waste' and Full Details B->C D Store in Designated Area with Secondary Containment C->D E Keep Container Securely Closed D->E F Contact EHS for Waste Pickup E->F G Complete Waste Information Form F->G H Transfer to Licensed Waste Disposal Company G->H

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and Environmental Health and Safety office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ligustrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ligustrazine hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a compound with significant research applications, requires careful handling due to its potential health hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to support researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is also recognized as very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (inspected prior to use)To prevent skin contact and absorption.[1]
Eye and Face Protection Safety glasses with side shields or goggles (NIOSH or EN 166 approved)To protect against dust particles and splashes.[1]
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation. A NIOSH-approved respirator may be necessary if dust formation is unavoidable.To prevent inhalation of harmful dust.[1][3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe management of the compound within a laboratory setting.

G Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal Receipt 1. Receipt of Ligustrazine HCl - Log inventory - Verify container integrity Storage 2. Secure Storage - Tightly closed container - Dry, well-ventilated area - Refrigerated if required Receipt->Storage Preparation 3. Pre-Experiment Preparation - Don appropriate PPE - Prepare work area in ventilated hood Storage->Preparation Handling 4. Weighing and Handling - Avoid dust formation - Use appropriate tools Preparation->Handling Experiment 5. Experimental Use - Follow specific protocol - Prevent spills Handling->Experiment Decontamination 6. Decontamination - Clean work surfaces - Decontaminate equipment Experiment->Decontamination Waste_Collection 7. Waste Segregation - Collect contaminated PPE - Segregate chemical waste Decontamination->Waste_Collection Disposal 8. Disposal - Dispose through licensed professional - Follow all regulations Waste_Collection->Disposal

Caption: This diagram illustrates the procedural flow for the safe handling of this compound, from initial receipt to final disposal.

Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, log the compound into the chemical inventory.

  • Visually inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a dry, well-ventilated area.[3] Some suppliers recommend refrigeration to maintain product quality.[3]

2. Handling and Use:

  • Before handling, ensure you are wearing the full required PPE.

  • Conduct all weighing and handling procedures in a chemical fume hood or other approved ventilated enclosure to avoid the formation and inhalation of dust.[1][3]

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1][3]

3. Emergency Procedures:

  • In case of skin contact: Wash off immediately with soap and plenty of water.[1]

  • In case of eye contact: Flush eyes with water as a precaution.[1][3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • If swallowed: Rinse mouth with water and call a poison center or doctor.[1][3] Never give anything by mouth to an unconscious person.[1]

  • In the event of a spill, prevent further leakage if it is safe to do so. Do not let the product enter drains.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1][3]

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed waste container.

  • Chemical Waste: Unused or waste this compound should be collected in a suitable, closed container.[1]

  • Final Disposal: All waste must be disposed of through a licensed, professional waste disposal company.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal.[1] Avoid release to the environment.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ligustrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ligustrazine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.